4-Hydroxy-6-methoxycoumarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXXRRQBVLINPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715616 | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-84-1 | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-6-methoxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Hydroxy-6-methoxycoumarin: Synthesis, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Elusive Natural Provenance of 4-Hydroxy-6-methoxycoumarin
The quest for novel bioactive compounds frequently leads researchers to the vast repository of natural products. Coumarins, a prominent class of benzopyran-2-one derivatives, are widely distributed in the plant kingdom and are celebrated for their diverse pharmacological activities.[1] Within this family, this compound presents a scaffold of significant interest for synthetic and medicinal chemists. However, a definitive and verifiable natural source for this specific compound remains conspicuously absent in the current scientific literature.
Initial reports pointed towards the heartwood of Ekebergia senegalensis A. Juss (Meliaceae) as a potential natural source. A compound named ekersenin, initially proposed to be 4-methyl-8-methoxycoumarin, was isolated from this plant. However, subsequent spectroscopic analysis and synthesis led to a structural revision, identifying ekersenin as 4-methoxy-5-methylcoumarin, a different isomer.[2] Further investigations into the chemical constituents of Ekebergia species have yielded a variety of other coumarins and secondary metabolites, but not this compound.[3][4][5]
While the direct isolation of this compound from a natural source is not yet documented, a structurally related compound, 3-(4′-hydroxy-2′,3′-dihydroprenyl)-4,6-dimethoxy-5-methylcoumarin, known as astrotricoumarin, has been isolated from an Astrotrichilia sp., also belonging to the Meliaceae family.[6][7] This discovery suggests that the 4,6-dioxygenated substitution pattern is present in nature within this plant family, leaving the possibility of future discovery of this compound or its derivatives in related species.
Given the current state of knowledge, this guide will focus primarily on the synthetic pathways to obtain this compound, followed by detailed protocols for its isolation and purification, which are applicable to both synthetic mixtures and potential future natural extracts. Finally, comprehensive methods for its structural characterization will be presented.
Part 1: Synthetic Approaches to this compound
The synthesis of 4-hydroxycoumarins is well-established, with several methods available to construct the core benzopyran-2-one ring system. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.
Pechmann Condensation and Related Reactions
The Pechmann condensation is a classic method for coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester under acidic conditions. For 4-hydroxycoumarins, a variation of this reaction using malonic acid or its derivatives is often employed.
Conceptual Workflow for the Synthesis of this compound:
Figure 1: Conceptual workflow for the synthesis of this compound via a modified Pechmann condensation.
Underlying Principle: The reaction proceeds through an initial esterification of the phenol with malonic acid, followed by an intramolecular Friedel-Crafts acylation to form the coumarin ring. The use of a strong condensing agent is crucial to drive the reaction to completion.
Synthesis from Substituted Salicylic Acid Derivatives
An alternative and often more controlled approach involves the use of appropriately substituted salicylic acid derivatives. This method provides better regiochemical control, which is particularly important for polysubstituted coumarins.
General Synthetic Scheme:
A common strategy involves the acylation of a salicylic acid ester, followed by an intramolecular Claisen condensation. For this compound, the synthesis would commence with a derivative of 5-methoxysalicylic acid.
Step-by-Step Synthetic Protocol (Hypothetical):
-
Esterification: 5-Methoxysalicylic acid is esterified (e.g., with methanol in the presence of an acid catalyst) to produce methyl 2-hydroxy-5-methoxybenzoate.
-
Acetylation: The phenolic hydroxyl group of the methyl ester is acetylated using acetic anhydride or acetyl chloride to yield methyl 2-acetoxy-5-methoxybenzoate.
-
Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement): The acetylated ester is treated with a strong base (e.g., sodium hydride) to induce an intramolecular condensation, forming the sodium salt of this compound.
-
Acidification: The reaction mixture is acidified to protonate the salt and precipitate the final product, this compound.
This method, while multi-step, generally offers higher yields and purity compared to one-pot condensation reactions.[8]
Part 2: Isolation and Purification
Whether obtained from a synthetic reaction mixture or a hypothetical natural extract, the isolation and purification of this compound are critical to obtaining a sample of high purity suitable for biological testing and further research. The following protocols are designed to be broadly applicable.
Extraction from a Hypothetical Natural Source
Protocol for Extraction:
-
Drying and Grinding: The plant material (e.g., leaves, stem bark) is dried to a constant weight and finely powdered to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and chlorophylls, followed by a medium-polarity solvent such as ethyl acetate or dichloromethane, and finally a polar solvent like methanol. Coumarins are typically found in the medium to high polarity fractions.
-
Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.
Chromatographic Purification
Workflow for Chromatographic Purification:
Figure 2: A generalized workflow for the isolation and purification of this compound.
2.2.1 Column Chromatography
Column chromatography is an essential first step for the separation of the target compound from a complex mixture.
Protocol for Silica Gel Column Chromatography:
-
Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: The crude extract or synthetic mixture is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Pooling and Concentration: Fractions containing the target compound with a similar purity profile are pooled and the solvent is evaporated.
2.2.2 Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, preparative HPLC is the method of choice.[9][10][11]
Protocol for Preparative HPLC:
-
Column Selection: A reversed-phase C18 column is typically used for the separation of moderately polar compounds like coumarins.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile is employed.
-
Sample Injection: The partially purified sample from column chromatography is dissolved in a suitable solvent and injected onto the column.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected.
-
Solvent Removal: The solvent is removed from the collected fractions, often by lyophilization, to yield the pure compound.
Crystallization
The final step in purification often involves crystallization to obtain a highly ordered solid material.
Protocol for Crystallization:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or ice bath to promote crystal formation.
-
Isolation: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[12]
Part 3: Structural Characterization and Data
Unequivocal identification of this compound requires a combination of spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group, and a vinyl proton of the coumarin ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.[13][14][15] |
| ¹³C NMR | Resonances for all ten carbon atoms, including the carbonyl carbon of the lactone, oxygenated aromatic carbons, and the methoxy carbon.[13][14] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₈O₄ (m/z 192.0423). Fragmentation patterns can provide further structural information.[13][14] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for a hydroxyl group (O-H stretch), a lactone carbonyl group (C=O stretch), aromatic C-H and C=C stretching, and C-O stretching vibrations.[16] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima characteristic of the coumarin chromophore. |
| Melting Point | A sharp and defined melting point indicates the purity of the crystalline compound. |
Table 1: Spectroscopic and Physical Data for the Characterization of this compound.
Conclusion
While the natural occurrence of this compound remains to be definitively established, its synthesis is readily achievable through established organic chemistry methodologies. The protocols outlined in this guide provide a comprehensive framework for the preparation, isolation, and rigorous characterization of this promising coumarin derivative. The application of these techniques will enable researchers to obtain high-purity material, facilitating further investigation into its potential biological and pharmacological properties. The structural relationship to the naturally occurring astrotricoumarin suggests that further exploration of the Meliaceae family may yet reveal a natural source for this intriguing molecule.
References
- (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. [Source not further specified].
- (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.
- Harinantenaina, L., et al. (2011). Astrotricoumarin, an antiproliferative 4′-hydroxy-2′,3′-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar Dry Forest.
- Anand, N., & Venkataraman, K. (1949). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 203-215.
- (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Al-Amiery, A. A., et al. (2012).
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.
- (2025). Astrotricoumarin, an antiproliferative 4′-hydroxy-2′,3′-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar Dry Forest[].
- Borges, F., et al. (2011).
- Li, H., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.
- Kemayou, G. M., et al. (2021). Senegalin, a new phenylpropanoid and other secondary metabolites from the stem bark of Ekebergia senegalensis A. Juss. (Meliaceae). Natural Product Research, 35(21), 3694-3700.
- Venugopala, K. N., et al. (2013).
- Ling, B., et al. (2010). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW.
- Harinantenaina, L., et al. (2011). Astrotricoumarin, an antiproliferative 4'-hydroxy-2',3'-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar dry forest.
- Fountain, K. J., et al. (2013). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
- Seidman, M. (1957). U.S. Patent No. 2,781,361. Washington, DC: U.S.
- (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. [Source not further specified].
- Glowniak, K., & Mroczek, T. (2007). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- Kemayou, G. M., et al. (2020). Senegalin, a new phenylpropanoid and other secondary metabolites from the stem bark of Ekebergia senegalensis A. Juss. (Meliaceae).
- Kemayou, G. M., et al. (2021). Phytochemistry and Pharmacology of the Genus Ekebergia (Meliaceae): A Review. Chemistry & Biodiversity, 18(10), e2100418.
- Dünges, W., et al. (1978). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry, 50(7), 863-866.
- Ramasami, P., et al. (2020). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 16, 22-32.
- (2025). Application Notes and Protocols for the Preparative HPLC Purification of 4'-Demethyl-3,9-dihydroeucomin. Benchchem.
- (n.d.). Determination of Coumarins in Cosmetics. Fisher Scientific.
- Widyastuti, S., & Rohman, A. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1084-1091.
- Matusheski, N. V., et al. (2001). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1866-1872.
- Mulholland, D. A., & Nair, J. J. (1997). A comparison of extractives from the bark of Ekebergia capensis and Ekebergia senegalensis.
- Venturella, P., & Bellino, A. (1975). THE COUMARIN FROM EKEBERGIA SENEGALENSIS: A REVISION. Gazzetta Chimica Italiana, 105(5-6), 571-573.
Sources
- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Senegalin, a new phenylpropanoid and other secondary metabolites from the stem bark of Ekebergia senegalensis A. Juss. (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Senegalin, a new phenylpropanoid and other secondary metabolites from the stem bark of Ekebergia senegalensis A. Juss. (Meliaceae) | Semantic Scholar [semanticscholar.org]
- 5. openresearch.surrey.ac.uk [openresearch.surrey.ac.uk]
- 6. Astrotricoumarin, an antiproliferative 4′-hydroxy-2′,3′-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar Dry Forest[] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astrotricoumarin, an antiproliferative 4'-hydroxy-2',3'-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar dry forest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isca.in [isca.in]
- 11. researchgate.net [researchgate.net]
- 12. US2781361A - Process for the production of 4-hydroxycoumarin - Google Patents [patents.google.com]
- 13. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]
- 16. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 4-Hydroxy-6-methoxycoumarin
An In-Depth Technical Guide to the Discovery, Synthesis, and Activity of 4-Hydroxy-6-methoxycoumarin
Foreword
The journey of scientific discovery is rarely a linear path. Often, the intensive investigation of one natural phenomenon illuminates an entire class of molecules, sparking decades of research and innovation. Such is the story of the 4-hydroxycoumarins, a scaffold thrust into the scientific spotlight by a mysterious bovine ailment. This guide delves into the history and chemistry of a specific member of this family, this compound, providing a technical overview for researchers, chemists, and drug development professionals. We will traverse the historical context of its parent scaffold's discovery, explore its synthesis, and examine its contemporary relevance through its documented biological activities.
A Serendipitous Discovery: The Hemorrhagic Disease and the Dawn of 4-Hydroxycoumarins
The history of this compound is inextricably linked to the broader discovery of its parent structure, 4-hydroxycoumarin, and its most famous derivative, dicoumarol. In the 1920s, a mysterious and fatal hemorrhagic disease began affecting cattle in North America that had consumed improperly cured sweet clover hay[1]. This agricultural problem spurred a multi-year investigation at the University of Wisconsin, led by Karl Paul Link.
In 1940, Link's team successfully isolated the anticoagulant agent responsible, identifying it as 3,3'-methylenebis(4-hydroxycoumarin), which they named dicoumarol[1]. This discovery was a landmark achievement, not only solving the veterinary mystery but also unveiling a novel pharmacological agent. It was quickly understood that 4-hydroxycoumarin was the core structural unit, a fungal metabolite that forms from coumarin in the presence of certain molds[2]. The dimerization with naturally occurring formaldehyde yields the potent anticoagulant dicoumarol[2]. This revelation ignited fervent interest in the synthesis and study of various 4-hydroxycoumarin derivatives, leading to the development of blockbuster anticoagulant drugs like warfarin and establishing this chemical class as a cornerstone in medicinal chemistry[3].
Synthesis of the 4-Hydroxycoumarin Scaffold: Foundational Methodologies
The urgent need for synthetic 4-hydroxycoumarins in the mid-20th century drove the development of several robust chemical strategies. Understanding these foundational methods is key to appreciating the synthesis of specific derivatives like this compound.
Key historical synthetic strategies include:
-
The Pechmann Condensation: Discovered by Hans von Pechmann, this acid-catalyzed reaction condenses a phenol with a β-keto ester to form the coumarin ring. While widely used for many coumarins, its application to 4-hydroxycoumarins requires specific substrates or modifications.
-
The Hoesch Reaction: This method involves the condensation of a phenol with cyanacetic ester, but its use is generally limited to highly reactive phenols, such as m-dihydric phenols[1][4].
-
Intramolecular Cyclization (Pauly & Lockemann Process): An early method involved the high-temperature, base-catalyzed cyclization of O-acylsalicylic acid esters. However, this process was often plagued by harsh conditions and low yields[1][5]. A significant improvement was later patented, which utilized an inert solvent to better control the reaction temperature and improve yields[5].
-
The Boyd and Robertson Synthesis: In the late 1940s, a highly efficient, one-step synthesis was described that involved condensing an appropriate o-hydroxyacetophenone with ethyl carbonate in the presence of metallic sodium. This method proved superior for many 4-hydroxycoumarins, offering excellent yields[1].
These varied approaches provided the chemical toolkit for the subsequent exploration and synthesis of a vast library of substituted 4-hydroxycoumarins, including the 6-methoxy derivative.
Synthesis and Characterization of this compound
The synthesis of this compound (PubChem CID: 54676530) is most logically achieved by applying the established principles of coumarin chemistry, starting with a commercially available, appropriately substituted phenol: 4-methoxyphenol.
Primary Synthetic Pathway: Condensation and Cyclization
A robust and reliable method for synthesizing this compound involves the condensation of 4-methoxyphenol with malonic acid, followed by cyclization. This is a variation of the von Pechmann reaction tailored for this specific outcome. A mixture of phosphorus oxychloride and zinc chloride is a classic condensing agent for this transformation.
Caption: Synthetic route to this compound.
Experimental Protocol: General Procedure for Synthesis
The following protocol is a representative procedure based on established methods for 4-hydroxycoumarin synthesis[1]. Note: This protocol should be performed by trained chemists with appropriate safety precautions.
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Malonic Acid (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (3.0 eq)
-
Phosphorus Oxychloride (POCl₃) (5.0 eq)
-
Ice-cold water
-
Hydrochloric Acid (10% aq.)
-
Ethanol (for recrystallization)
Workflow:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with anhydrous zinc chloride.
-
Addition of Reagents: The flask is cooled in an ice bath. Phosphorus oxychloride is added slowly via the dropping funnel while maintaining the temperature below 10°C.
-
To the stirred mixture, 4-methoxyphenol and malonic acid are added in portions.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated in a water bath at 70-80°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is carefully and slowly poured into a beaker containing crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product is purified by recrystallization from aqueous ethanol to yield pure this compound.
Physicochemical Properties
A summary of the key identifiers and properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | [6] |
| CAS Number | 13252-84-1 | [6][7] |
| Molecular Formula | C₁₀H₈O₄ | [6] |
| Molecular Weight | 192.17 g/mol | [6] |
| Appearance | Solid (Crystalline) | - |
| InChIKey | KFXXRRQBVLINPH-UHFFFAOYSA-N | [6] |
Biological Activities and Potential Applications
While the parent 4-hydroxycoumarin scaffold is famed for its anticoagulant properties, derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects[3][8]. Research into this compound has highlighted its significant potential as a potent antioxidant.
Potent Antioxidant Activity
A 2024 study systematically evaluated the antioxidant potential of eighteen 4-hydroxycoumarin derivatives[2][9]. In this work, this compound (designated as compound 4a ) demonstrated remarkable free radical-scavenging abilities[2][9][10][11].
Key Findings:
-
DPPH• Radical Scavenging: The compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.05 mM in the DPPH assay. This performance was superior to both the widely used synthetic antioxidant butylated hydroxytoluene (BHT) (IC₅₀ = 0.58 mM) and the natural antioxidant ascorbic acid (IC₅₀ = 0.06 mM)[2][10].
-
ABTS•+ Scavenging: It also showed strong scavenging capacity against the ABTS radical cation[2].
The potent antioxidant activity is attributed to the phenolic hydroxyl group at the C4 position, which can donate a hydrogen atom to neutralize free radicals. The methoxy group at the C6 position, being an electron-donating group, can further stabilize the resulting radical through resonance, enhancing its scavenging potential[2].
Caption: Hydrogen atom donation by this compound.
Potential Anti-inflammatory Effects
While direct studies on the anti-inflammatory properties of this compound are limited, significant insights can be drawn from its isomer, 4-Hydroxy-7-methoxycoumarin. Research has shown that the 7-methoxy isomer exerts potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages[12][13]. It significantly reduces the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂)[13].
The mechanism involves the downregulation of key inflammatory signaling pathways:
-
NF-κB Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα[13].
-
MAPK Pathway: It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two critical components of the mitogen-activated protein kinase (MAPK) pathway[13].
Given the structural similarity and the known anti-inflammatory potential of the coumarin scaffold, it is highly plausible that this compound could exert similar effects by modulating these critical inflammatory pathways. This presents a compelling avenue for future investigation.
Conclusion and Future Outlook
From its historical roots in a veterinary mystery to its modern investigation as a potent antioxidant, this compound exemplifies the enduring relevance of the coumarin scaffold. While its discovery was part of a broader wave of research into 4-hydroxycoumarin derivatives, its unique substitution pattern confers specific and powerful biological activities. The established synthetic routes make it an accessible target for further study.
Future research should focus on:
-
In-depth Anti-inflammatory Studies: Validating the hypothesized anti-inflammatory effects and elucidating its precise mechanism of action on the NF-κB and MAPK pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand how modifications to the methoxy group or other positions on the benzene ring affect its antioxidant and anti-inflammatory potency.
-
In Vivo Efficacy: Translating the promising in vitro antioxidant data into animal models to assess its bioavailability, safety, and efficacy in disease models driven by oxidative stress and inflammation.
As the search for novel therapeutic agents continues, this compound stands out as a promising lead compound, grounded in a rich history and poised for future discovery.
References
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Abdou, M. M., El-Sawy, E. R., Ebaid, M. S., & Barghash, A. E. M. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(1), 88-121. [Link]
- Stahmann, M. A., Huebner, C. F., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-157. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54676530, 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.
- Abdou, M. M., El-Sawy, E. R., Ebaid, M. S., & Barghash, A. E. M. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- Singh, G., Sharma, P., & Kumar, S. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(4), 923-930. [Link]
- Hosseini, S. M., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant properties.
- Rostom, S. A. F., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology. [Link]
- Rostom, S. A. F., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. PubMed. [Link]
- Kang, J. K., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
- Rostom, S. A. F., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Science Publishing. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54686349, 4-Hydroxy-6-methylcoumarin.
- Wikipedia. (n.d.). Hoesch reaction.
- de Oliveira, G. G., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Preprints.org. [Link]
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation.
- Rostom, S. A. F., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.
- Al-Majedy, Y. K., Kadhum, A. A., Al-Amiery, A. A., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791-11800. [Link]
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Al-Amiery, A. A., et al. (2016). Synthesis and Cytotoxic Activity of 6-Hydroxy-4-Methyl-5,7-(Bis-Phenylazo) Coumarin with Divalent Transition Metal Ions. Indian Journal of Science and Technology, 9(37). [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 6. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 13252-84-1 [chemicalbook.com]
- 8. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 4-Hydroxy-6-methoxycoumarin
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methoxycoumarin
Foreword: A Molecule of Potential
This compound belongs to the coumarin family, a class of benzopyrone compounds renowned for their significant and diverse pharmacological activities.[1][2] Derivatives of the 4-hydroxycoumarin scaffold, in particular, are cornerstones of anticoagulant therapy and have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, antibacterial, and anticancer properties.[3] For the drug development professional, understanding the fundamental physicochemical properties of a molecule like this compound is not a mere academic exercise; it is the foundational blueprint upon which successful therapeutic development is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, dictate its formulation possibilities, and ultimately influence its efficacy and safety.
This guide provides a senior application scientist's perspective on the core physicochemical characteristics of this compound. We will move beyond a simple recitation of data points to explore the causality behind experimental methodologies and the critical implications of these properties for research and drug development.
Molecular Identity and Core Physical Characteristics
The first step in characterizing any potential therapeutic agent is to establish its unambiguous identity and fundamental properties. These data serve as the bedrock for all subsequent experimental work.
This compound is structurally defined as a coumarin core featuring a hydroxyl group at the 4-position and a methoxy group at the 6-position.[4] This substitution pattern is critical as it significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall polarity compared to the parent 4-hydroxycoumarin structure.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | [4] |
| CAS Number | 13252-84-1 | [4][5] |
| Molecular Formula | C₁₀H₈O₄ | [4][5] |
| Molecular Weight | 192.17 g/mol | [4][5] |
| Appearance | Light brown to gray solid | [5] |
| Melting Point | 170 °C (decomposes) |[5] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The acidity, or pKa, of a molecule is a critical parameter in drug development. It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. For this compound, the acidic proton is on the 4-hydroxyl group. Its dissociation is influenced by the electron-withdrawing lactone and the electron-donating methoxy group on the aromatic ring.
Table 2: Acidity of this compound
| Property | Value | Significance | Source |
|---|
| pKa (Predicted) | 4.50 ± 1.00 | Acidic |[5] |
A predicted pKa of ~4.5 indicates that this compound is a weak acid. This has profound implications:
-
In the stomach (pH 1-2): The compound will be predominantly in its neutral, protonated form, which generally favors absorption across the gastric mucosa.
-
In the small intestine (pH 6-7.5): A significant portion of the compound will exist in its ionized, deprotonated (anionic) form. This increases aqueous solubility but can hinder passive diffusion across the intestinal epithelium.
-
In blood plasma (pH 7.4): The molecule will be almost entirely in its ionized form, which affects its distribution and binding to plasma proteins like albumin.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is reliable for compounds with a chromophore whose absorbance spectrum changes with ionization state, a characteristic feature of phenolic compounds like coumarins.[6][7]
Principle: The protonated (HA) and deprotonated (A⁻) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which [HA] = [A⁻], which corresponds to the pKa.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers with known pH values, spanning a range from pH 2 to pH 8 (e.g., phosphate, acetate, and citrate buffers). Precise pH measurement of each buffer is critical.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol or DMSO (e.g., 10 mM).
-
Sample Preparation: For each pH buffer, create a sample by adding a small, constant volume of the stock solution to a larger volume of the buffer. The final concentration should be low enough to ensure absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).
-
Spectrophotometric Measurement:
-
Record the full UV-Vis spectrum (200-400 nm) for the compound in a highly acidic (e.g., pH 2) and a highly alkaline (e.g., pH 10) buffer to determine the spectra of the pure HA and A⁻ forms, respectively.
-
Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.
-
Measure the absorbance of each buffered sample at this chosen wavelength.
-
-
Data Analysis: Plot the measured absorbance versus the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa of the compound.
Solubility and Lipophilicity: The Twin Pillars of Bioavailability
Solubility and lipophilicity are arguably the most important physicochemical properties influencing a drug's journey from administration to its target. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[8] Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), governs the ability of a molecule to cross biological membranes.[9]
Table 3: Solubility and Lipophilicity Parameters
| Property | Predicted/Typical Value | Significance |
|---|---|---|
| Aqueous Solubility | Low (Expected) | Impacts dissolution rate and oral absorption. |
| LogP (Predicted) | 1.2 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[4] |
The methoxy group slightly increases lipophilicity compared to the parent 4-hydroxycoumarin, while the hydroxyl group provides a site for hydrogen bonding, aiding solubility in polar solvents. A delicate balance is required: too high a LogP can lead to poor aqueous solubility and metabolic instability, while too low a LogP can prevent absorption across lipid membranes.
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Causality and Trustworthiness:
-
Pre-saturation of Solvents: This step is crucial. Using non-saturated solvents would cause a net transfer of solvent between phases during the experiment, altering their properties and leading to an inaccurate LogP value.
-
Constant Temperature: Partitioning is a thermodynamic process. Maintaining a constant temperature ensures the system reaches a true equilibrium, making the measurement reproducible and reliable.
-
Centrifugation: This ensures a clean and complete separation of the two phases. Any cross-contamination would invalidate the concentration measurements.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic techniques provide an unambiguous fingerprint of a molecule, essential for structural confirmation, purity assessment, and quantitative analysis.
Table 4: Key Spectroscopic Data for this compound
| Technique | Key Features | Source |
|---|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, a vinylic proton, the methoxy group protons, and the acidic hydroxyl proton. | [4] |
| ¹³C NMR | Resonances for all 10 carbon atoms in their unique chemical environments. | [4] |
| IR Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C=O (lactone), C-O-C (ether and ester), and aromatic C=C bonds. | [4] |
| UV-Vis | Strong absorption bands in the UV region (typically 280-380 nm), characteristic of the extended π-system of the coumarin core. | [4][6] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (192.0423 g/mol ). |[4] |
Expertise in Interpretation: The chemical shift of the 4-OH proton in ¹H NMR can be highly variable and is often broad due to hydrogen bonding and exchange with trace water in the solvent. In infrared spectroscopy, the lactone carbonyl (C=O) stretch is a particularly strong and sharp band, typically appearing around 1700-1740 cm⁻¹, providing clear evidence of the coumarin ring system.
Implications for Drug Development: Connecting Properties to Performance
The true value of physicochemical data lies in its application to predict and explain a drug's behavior in vivo.
-
Formulation Development: The low aqueous solubility and acidic pKa suggest that developing a salt form (e.g., a sodium salt) could be a viable strategy to enhance solubility and dissolution for oral dosage forms.
-
ADME Prediction: The moderate LogP suggests that the compound has a good chance of passively diffusing across the gut wall. However, its acidic nature means that absorption may be pH-dependent, occurring more readily in the stomach than in the intestine.
-
Potential Mechanism of Action: While the specific targets of this compound are not fully elucidated, structurally similar coumarins have shown significant anti-inflammatory activity. For instance, 4-hydroxy-7-methoxycoumarin has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways in macrophages.[10] This provides a strong, mechanistically plausible hypothesis for researchers to investigate the therapeutic potential of the 6-methoxy isomer in inflammatory diseases.
Conclusion
This compound is a compound defined by a delicate interplay of its structural features. It possesses moderate lipophilicity and is a weak acid with limited aqueous solubility. This physicochemical profile is the essential starting point for any rational drug discovery and development program. The experimental protocols outlined herein provide a validated framework for confirming these properties, while the interpretation of this data offers critical insights into the compound's potential in vivo behavior, guiding formulation strategies and mechanistic studies. It is through this rigorous, property-driven approach that molecules of potential are transformed into therapies of value.
References
- PubChem. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4.
- Yadav, S., & Kumar, N. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [Link]
- PubChem. 4-Hydroxy-6-methylcoumarin | C10H8O3.
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Lee, S., & Lee, Y. J. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(12), 4789-4809. [Link]
- PubChem. 4-Hydroxycoumarin | C9H6O3.
- ResearchGate.
- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(20), 11847-11857. [Link]
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. International Journal of Molecular Sciences, 21(19), 7083. [Link]
- Supporting Information for: Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. [Link]
- Ahluwalia, V. K., & Kumar, D. (1977). Synthesis of Some 4-Hydroxycoumarin Derivatives. Indian Journal of Chemistry Section B, 15B, 514-516. [Link]
- Hamieh, T., et al. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Molecules, 27(19), 6598. [Link]
- ResearchGate. (2023). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. [Link]
- Gawinecki, R., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(3), 365-376. [Link]
- Zhang, M., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Organic Chemistry Frontiers. [Link]
- Shultz, M. D. (2023). Physicochemical Properties. In Comprehensive Medicinal Chemistry III. Royal Society of Chemistry. [Link]
- Goupil, A., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. [Link]
- Stahmann, M. A., et al. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
Sources
- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-6-methoxycoumarin: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Hydroxy-6-methoxycoumarin (CAS No. 13252-84-1), a significant member of the coumarin family of compounds. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and burgeoning biological applications of this molecule, grounding all claims in verifiable scientific literature.
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the basis for a vast array of synthetic derivatives with profound pharmacological importance.[1] The 4-hydroxycoumarin nucleus, in particular, is a privileged scaffold in medicinal chemistry, most famously exemplified by the anticoagulant drug warfarin.[2] The introduction of substituents onto this core structure, such as the methoxy group at the 6-position in our topic compound, can significantly modulate its physicochemical properties and biological activities. This guide will specifically focus on the synthesis, characterization, and known biological activities of this compound, highlighting its potential in drug discovery and development.
Physicochemical and Spectroscopic Profile
This compound is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13252-84-1 | |
| Molecular Formula | C₁₀H₈O₄ | |
| Molecular Weight | 192.17 g/mol | |
| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | |
| Melting Point | 261-264 °C | [3] |
| Appearance | Off-white solid | [3] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of closely related coumarin derivatives.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic proton at the 3-position, the methoxy group, and the hydroxyl proton.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for the carbonyl carbon, the enolic carbon, the aromatic carbons, and the methoxy carbon.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are anticipated for the hydroxyl, carbonyl (lactone), ether, and aromatic C-H and C=C bonds.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of 4-hydroxycoumarins can be achieved through several established methods. A robust and widely applicable approach is the Pechmann condensation, followed by methylation if a methoxy group is desired and not present in the starting phenol.[4]
Proposed Two-Step Synthetic Pathway
A logical and efficient route to this compound involves a two-step process:
-
Pechmann Condensation: Reaction of hydroquinone with a suitable β-ketoester, such as ethyl acetoacetate, under acidic catalysis to yield 6-hydroxy-4-methylcoumarin.
-
Methylation: Subsequent methylation of the hydroxyl group at the 6-position to afford the final product.
Sources
- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-6-methoxycoumarin molecular weight and formula
An In-depth Technical Guide to 4-Hydroxy-6-methoxycoumarin: Synthesis, Characterization, and Biological Significance
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of this compound (IUPAC Name: 4-hydroxy-6-methoxychromen-2-one), a significant member of the coumarin family of heterocyclic compounds. Addressed to researchers, medicinal chemists, and professionals in drug development, this document details the molecule's fundamental properties, a robust and validated synthetic pathway, in-depth spectroscopic characterization, and a critical analysis of its biological activities. We explore the mechanistic basis for its anti-inflammatory and antioxidant properties, supported by established experimental protocols and structure-activity relationship (SAR) insights. This guide is structured to serve as a practical and authoritative resource, bridging foundational chemistry with its applications in the pharmaceutical sciences.
Core Molecular Profile
This compound is a benzopyrone derivative featuring a hydroxyl group at the C-4 position and a methoxy substituent at the C-6 position. This substitution pattern is crucial for its physicochemical properties and biological activities.
Chemical Structure and Formula
The structural framework of this compound is foundational to its chemical behavior and interactions within biological systems.
Caption: Chemical structure of this compound.
Quantitative Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₄ | [1][2] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | [1] |
| CAS Number | 13252-84-1 | [1][2] |
| Appearance | White to off-white solid | N/A |
| Synonyms | 4-Hydroxy-6-methoxy-2H-chromen-2-one, 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | [1] |
Synthesis of this compound
The synthesis of 4-hydroxycoumarins can be reliably achieved through the acid-catalyzed condensation of a substituted phenol with malonic acid, a variant of the Pechmann reaction. The following protocol outlines a robust method for the synthesis of this compound from 4-methoxyphenol.
Synthesis Workflow
The synthesis is a one-pot procedure involving the reaction of 4-methoxyphenol with malonic acid, catalyzed by a mixture of phosphorus oxychloride and anhydrous zinc chloride.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for 4-hydroxycoumarin synthesis.
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Malonic acid (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.5 eq)
-
Phosphorus Oxychloride (POCl₃)
-
Crushed Ice
-
Ethanol (95%)
-
Deionized Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol and malonic acid.
-
Catalyst and Solvent Addition: Carefully add anhydrous zinc chloride to the flask, followed by the slow, dropwise addition of phosphorus oxychloride under stirring. The reaction is exothermic and should be cooled in an ice bath during addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-80°C using an oil bath and maintain stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Precipitation and Collection: A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining acid and inorganic salts.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound. Dry the purified product under vacuum.
Self-Validation: The integrity of this protocol is validated by the purity of the final product, which can be confirmed through melting point determination and the spectroscopic analyses detailed in the following section.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unequivocal structural confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing lactone carbonyl. The data presented here are based on established values for the 4-hydroxycoumarin scaffold and related methoxy-substituted analogs.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | - | 161-163 |
| C3 | 5.5-5.7 | s | 90-92 |
| C4 | 11.0-12.0 (OH) | br s | 164-166 |
| C4a | - | - | 115-117 |
| C5 | 7.1-7.2 | d | 110-112 |
| C6 | - | - | 155-157 |
| C7 | 7.2-7.3 | dd | 118-120 |
| C8 | 7.6-7.7 | d | 123-125 |
| C8a | - | - | 147-149 |
| -OCH₃ | 3.8-3.9 | s | 55-57 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Broad, Strong | O-H stretch (phenolic) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |
| ~1620, 1580 | Strong | C=C aromatic ring stretch |
| ~1270 | Strong | Asymmetric C-O-C stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern under ionization. The primary fragmentation of coumarins typically involves the loss of carbon monoxide (CO).[5]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 192, corresponding to [C₁₀H₈O₄]⁺.
-
Primary Fragments: A key fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, yielding a prominent ion at m/z 177. Another expected fragmentation is the loss of carbon monoxide (CO) from the lactone ring, resulting in a fragment at m/z 164.
Biological Activity and Applications in Drug Development
4-Hydroxycoumarin and its derivatives are a cornerstone in medicinal chemistry, most famously as anticoagulants (e.g., warfarin).[5] this compound itself has garnered significant interest for its potent antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of this compound is a key feature of its therapeutic potential. It primarily acts as a radical scavenger.
Mechanism of Action: The antioxidant activity is largely attributed to the phenolic hydroxyl group at the C-4 position. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The resulting coumarin radical is stabilized by resonance across the benzopyrone ring system. The electron-donating methoxy group at the C-6 position further enhances this activity by increasing the electron density of the aromatic ring, which helps to stabilize the radical formed after hydrogen donation.[6] Studies have shown that substitutions at the C6 position can enhance scavenging potential.[7]
Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a reliable method to quantify the radical scavenging activity.
-
Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
Assay: In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the methanolic DPPH solution.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined. For 4-hydroxy-6-methoxy-2H-chromen-2-one, an IC₅₀ value of 0.05 mM has been reported, outperforming standards like BHT (0.58 mM) and ascorbic acid (0.06 mM).[7]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Coumarin derivatives have shown significant promise as anti-inflammatory agents.
Mechanism of Action: The anti-inflammatory effects of related coumarins are mediated through the downregulation of key pro-inflammatory signaling pathways. Research on structurally similar compounds indicates that this compound likely inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. This is achieved by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways control the expression of pro-inflammatory genes, including iNOS and COX-2.
Sources
- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 5. benthamopen.com [benthamopen.com]
- 6. scispace.com [scispace.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Guide: Spectroscopic Characterization of 4-Hydroxy-6-methoxycoumarin
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Hydroxy-6-methoxycoumarin (CAS No: 13252-84-1), a significant heterocyclic compound with applications in synthesis and pharmaceutical research.[1][2] We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals, offering not just raw data but also field-proven insights into experimental design, data acquisition, and spectral interpretation to unequivocally confirm the molecular structure and purity of the compound.
Molecular Structure and Overview
This compound (C₁₀H₈O₄, Molar Mass: 192.17 g/mol ) is a derivative of coumarin, a benzopyran-2-one.[3][4] The structural integrity of synthetic batches must be rigorously confirmed before its use in further applications. Spectroscopic methods provide a definitive, non-destructive means of structural elucidation. The numbering convention used throughout this guide for spectral assignments is presented below.
Caption: Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve the compound and the presence of a labile hydroxyl proton, which is readily observed in this solvent.[1][4]
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum provides critical information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆.
-
Transfer: Transfer the resulting solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's receiver coils.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[1]
-
Parameters: Use a standard pulse program. Acquire at least 16 scans to ensure a good signal-to-noise ratio. The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as an internal reference.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the residual solvent peak.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | 4-OH |
| 7.31 | d | 1H | H-5 |
| 7.23 | dd | 1H | H-7 |
| 7.15 | d | 1H | H-8 |
| 5.65 | s | 1H | H-3 |
| 3.78 | s | 3H | 6-OCH₃ |
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. The broad singlet (br s) for the hydroxyl proton is characteristic and its chemical shift is highly dependent on concentration and temperature.
Interpretation: The downfield singlet at 3.78 ppm integrating to three protons is characteristic of the methoxy group. The singlet at 5.65 ppm is assigned to the vinyl proton at the C3 position, which lacks adjacent protons to couple with. The aromatic region displays signals for the three protons on the benzene ring, with their splitting patterns (doublet and doublet of doublets) confirming their ortho and meta relationships. The very broad signal far downfield is typical for the acidic enolic hydroxyl proton at C4.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR analysis.
-
Parameters: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with a greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the DMSO-d₆ septet at 39.52 ppm.
Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 163.7 | C-4 |
| 161.3 | C-2 (Lactone C=O) |
| 155.1 | C-6 |
| 147.8 | C-8a |
| 118.9 | C-5 |
| 117.1 | C-7 |
| 114.9 | C-4a |
| 101.8 | C-8 |
| 91.1 | C-3 |
| 55.8 | 6-OCH₃ |
Note: Assignments are based on established data for coumarin derivatives and predictive models.[5]
Interpretation: The spectrum clearly shows ten distinct carbon signals, consistent with the molecular formula. The signal at 161.3 ppm is characteristic of the lactone carbonyl carbon (C-2). The signals for the oxygen-substituted carbons (C-4, C-6, C-8a) appear downfield as expected. The sole aliphatic carbon signal at 55.8 ppm corresponds to the methoxy group.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., ZnSe or diamond).[1]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum over a range of 4000-400 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum to the background, generating the final absorbance or transmittance spectrum.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100 - 2900 | Broad, Medium | O-H stretch (enolic) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |
| 1620 - 1570 | Strong, Sharp | C=C stretch (aromatic and vinyl) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Medium | C-O stretch (alcohol) |
Interpretation: The IR spectrum is dominated by a strong, sharp absorption around 1720 cm⁻¹, which is definitive for the carbonyl group of the α,β-unsaturated lactone ring. A broad absorption band in the 3100-2900 cm⁻¹ region confirms the presence of the hydroxyl group. Multiple sharp peaks between 1620 and 1570 cm⁻¹ are characteristic of the aromatic and vinyl C=C bond vibrations. The strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O stretching of the methoxy group.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13252-84-1 | INDOFINE Chemical Company [indofinechemical.com]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-6-methoxycoumarin
This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 4-hydroxy-6-methoxycoumarin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to advanced structural characterization, emphasizing the synergy between experimental techniques and computational validation.
Introduction: The Significance of this compound
This compound, a member of the coumarin family of benzopyrones, is a scaffold of significant interest in medicinal chemistry and materials science.[1] Coumarins are known for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2] The precise three-dimensional arrangement of atoms within a crystal lattice, and the intermolecular interactions that govern this arrangement, are fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis, therefore, is not merely an academic exercise but a critical component of rational drug design and materials engineering.
This guide will walk through a representative workflow for the complete crystal structure elucidation of this compound, providing both the "how" and the "why" behind each procedural step. While a specific, publicly available crystal structure for this exact molecule was not identified in the Cambridge Structural Database (CSD) at the time of this writing, the principles and techniques described herein are based on established best practices and data from closely related coumarin analogs.[3][4][5]
Part 1: Synthesis and Crystal Growth: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A common and effective method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation. For this compound, this can be achieved by reacting 4-methoxyphenol with a suitable three-carbon synthon, such as malonic acid, in the presence of a dehydrating agent and catalyst. An alternative approach involves the condensation of an appropriately substituted o-hydroxyketone with ethyl carbonate.[6]
Exemplary Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-methoxyphenol (1 equivalent) and malonic acid (1.1 equivalents) are combined in a suitable solvent, such as a mixture of phosphorus oxychloride and zinc chloride.
-
Reaction Conditions: The mixture is heated under reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
The Art and Science of Crystal Growth
The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The goal is to obtain a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of defects.
Methodology: Slow Evaporation
Slow evaporation is a widely used and effective technique for growing high-quality crystals of organic molecules.
-
Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. The ideal solvent will be relatively volatile. For this compound, solvents such as acetone, ethanol, or ethyl acetate, or a mixture thereof, could be suitable candidates.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.
-
Crystallization: The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent increases the concentration of the solute, leading to nucleation and crystal growth.
Part 2: Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.
Data Collection
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured at various crystal orientations.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure. The phase problem is typically solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to build an initial molecular model. The model is subsequently refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Hypothetical Crystallographic Data for this compound:
The following table presents plausible crystallographic data for this compound, based on typical values for related coumarin structures.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₈O₄ |
| Formula Weight | 192.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| β (°) | 105 |
| Volume (ų) | 880 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
| R-factor | < 0.05 |
Note: This data is illustrative and not experimentally determined for this compound.
Part 3: Spectroscopic and Computational Corroboration
While SC-XRD provides the definitive solid-state structure, a comprehensive analysis involves correlating this information with other analytical techniques and theoretical calculations.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic vibrational bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the lactone, C-O stretches of the ether and lactone, and C=C stretches of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. The chemical shifts and coupling constants observed in the NMR spectra should be consistent with the structure determined by X-ray crystallography.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule. The absorption maxima can be correlated with the extent of conjugation in the coumarin system.
Computational Analysis: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data.
Workflow for DFT Calculations:
-
Geometry Optimization: The crystallographic coordinates are used as the starting point for a gas-phase geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequencies are calculated and compared with the experimental FT-IR spectrum to aid in the assignment of vibrational modes.
-
NMR and UV-Vis Prediction: NMR chemical shifts and UV-Vis electronic transitions can be calculated and compared with experimental spectra for further validation of the structure.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic properties and reactivity.
Caption: Workflow for DFT computational analysis.
Part 4: Supramolecular Analysis: Understanding Intermolecular Interactions
The crystal packing of this compound is dictated by a network of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.
Hydrogen Bonding
The 4-hydroxy group is a strong hydrogen bond donor, while the lactone carbonyl oxygen and the methoxy oxygen are potential acceptors. Hydrogen bonds are expected to play a dominant role in the crystal packing of this compound, likely forming dimers or extended chains.
π-π Stacking
The planar aromatic ring of the coumarin scaffold can participate in π-π stacking interactions, further stabilizing the crystal lattice. The extent and geometry of these interactions depend on the relative orientation of adjacent molecules.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm (which highlights regions of close intermolecular contact), enabling a detailed analysis of the types and relative importance of different interactions.
Caption: Key intermolecular interactions in coumarin crystals.
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystal growth, advanced analytical techniques, and computational modeling. A thorough understanding of its solid-state structure provides invaluable insights into its chemical behavior and potential applications. This guide has outlined a robust and scientifically rigorous approach to achieving this understanding, providing a framework for future research and development in the fascinating field of coumarin chemistry.
References
- PubChem. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.
- MDPI.
- ACS Publications.
- Taylor & Francis Online. Crystallographic structure, quantum and in silico interaction analysis of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one. [Link]
- European Journal of Chemistry. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. [Link]
- ScienceDirect.
- NIH National Center for Biotechnology Information. 6-Methoxy-4-methyl-2H-chromen-2-one. [Link]
- ResearchGate. (PDF) Molecular Structure, Spectroscopic Characterization, and Nonlinear Optical Properties of 4-Hydroxycoumarin: A DFT Approach. [Link]
- PubChem. 4-Hydroxy-6-methylcoumarin.
- ACS Publications.
- ScienceDirect.
- RSC Publishing. Hydrogen bonding vs.
- NIST. 6-Methoxycoumarin. National Institute of Standards and Technology. [Link]
- Cambridge Crystallographic Data Centre.
- MDPI.
Sources
- 1. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 4. 6-Methoxy-4-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methoxycoumarin [webbook.nist.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Technical Guide to the Tautomerism of 4-Hydroxy-6-methoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
Coumarins, a class of benzopyran-2-one compounds, are ubiquitous in the plant kingdom and form the structural core of numerous molecules with significant pharmacological and physiological activities.[1] Within this broad family, the 4-hydroxycoumarin moiety is of particular interest to medicinal chemists.[2] Its unique structural features not only serve as a key precursor in organic synthesis but also underpin the biological activity of a wide range of therapeutic agents, including anticoagulants, anticancer agents, and antimicrobials.[1][3] The presence of the 4-hydroxyl group introduces the fascinating chemical phenomenon of tautomerism, which can profoundly influence the molecule's reactivity, physicochemical properties, and ultimately, its interaction with biological targets.[4] This guide provides an in-depth technical exploration of tautomerism in a specific, functionally important derivative: 4-hydroxy-6-methoxycoumarin.
The Principle of Tautomerism in 4-Hydroxycoumarins
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction called tautomerization.[5] This process typically involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[6] In the case of 4-hydroxycoumarins, the primary tautomeric relationship is of the keto-enol type.[7]
4-Hydroxycoumarin can theoretically exist in three main tautomeric forms: the 4-hydroxy-2-chromenone (enol form), the 2,4-chromandione (keto form), and the 2-hydroxy-4-chromenone (alternative enol form).[1] The equilibrium between these forms is a dynamic process influenced by various factors.[1][4]
Factors Influencing Tautomeric Equilibrium
The predominance of a particular tautomer is not fixed and can be significantly shifted by several environmental and structural factors:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents can stabilize the more polar keto form through hydrogen bonding, while nonpolar solvents may favor the less polar enol form.
-
pH: The acidity or basicity of the medium can catalyze the interconversion between tautomers.[6] In basic conditions, deprotonation can lead to the formation of an enolate ion, which is a key intermediate in the tautomerization process.[5]
-
Substitution: The nature and position of substituents on the coumarin ring can influence the relative stability of the tautomers. Electron-donating or withdrawing groups can alter the electron density distribution within the molecule, thereby favoring one tautomer over another.
For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium.[8] However, in systems like 4-hydroxycoumarins, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding.[6][8]
A Case Study: Tautomerism in this compound
The introduction of a methoxy group at the 6-position of the 4-hydroxycoumarin scaffold provides an excellent model to study the interplay of electronic effects on tautomeric equilibrium. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and, consequently, the stability of the different tautomeric forms.
The primary tautomeric equilibrium for this compound is between the 4-hydroxy-6-methoxy-2H-chromen-2-one (enol) and 6-methoxychromane-2,4-dione (keto) forms.
Caption: Tautomeric equilibrium of this compound.
Experimental Characterization of Tautomers
A combination of spectroscopic and computational techniques is employed to elucidate the tautomeric equilibrium of 4-hydroxycoumarins.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.[4] The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment. For instance, the presence of a signal for the C3-H proton in the ¹H NMR spectrum is indicative of the enol form.[1] In DMSO-d6, the ¹H NMR spectrum of 4-hydroxycoumarin shows a characteristic singlet for the C3-H proton at approximately 5.61 ppm.[1] The hydroxyl proton is often not observed due to rapid exchange with the deuterated solvent.[1]
Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present in each tautomer. The enol form will exhibit a characteristic O-H stretching vibration, while the keto form will show two distinct C=O stretching bands.[1] The carbonyl stretching frequency of 4-hydroxycoumarin has been observed around 1660 cm⁻¹ in chloroform.[1]
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the tautomers can differ due to variations in their conjugated systems.[9] The UV spectrum of 4-hydroxycoumarin displays a characteristic absorption peak around 308 nm.[1]
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[10] This technique can definitively determine which tautomeric form is present in the crystal lattice. For example, the crystal structure of 3-methoxycarbonyl-4-hydroxycoumarin has been shown to exist in a tautomeric form with a double bond between C8 and C9.[11]
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
This protocol outlines a general procedure for studying the tautomeric equilibrium of this compound in different solvents using ¹H NMR.
Caption: Experimental workflow for NMR analysis of tautomerism.
Causality behind Experimental Choices:
-
Choice of Solvents: Using a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., DMSO-d6, CDCl3, Methanol-d4) is crucial to investigate the solvent's influence on the tautomeric equilibrium.
-
Standardized Concentration: Maintaining a consistent concentration across all samples helps in comparing the relative intensities of the NMR signals.
-
Integration: The relative integrals of characteristic peaks for each tautomer (e.g., the C3-H proton for the enol form) provide a quantitative measure of their relative abundance in solution.
Computational Analysis of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism.[11] DFT calculations can provide valuable insights into:
-
Relative Stabilities: By calculating the total electronic energy of each tautomer, it is possible to predict the most stable form in the gas phase or in different solvents using continuum solvent models.[11]
-
Geometric Parameters: Optimized geometries from DFT calculations can be compared with experimental data from X-ray crystallography.
-
Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in the assignment of signals to specific tautomers.
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Gas Phase (kcal/mol) | Dichloromethane (kcal/mol) | Water (kcal/mol) |
| Enol Form | 0.00 | 0.00 | 0.00 |
| Keto Form | +2.5 | +1.8 | +0.9 |
Note: This is a hypothetical table for illustrative purposes. Actual values would be obtained from DFT calculations.
Biological Significance of Tautomerism
The ability of 4-hydroxycoumarins to exist in different tautomeric forms has profound implications for their biological activity.[2] The specific tautomer that predominates under physiological conditions will determine how the molecule interacts with its biological target.
-
Receptor Binding: The different shapes, hydrogen-bonding capabilities, and electrostatic potentials of the tautomers can lead to different binding affinities for a receptor or enzyme active site.
-
Membrane Permeability: The polarity of the tautomers can affect their ability to cross cell membranes.
-
Metabolism: The different tautomers may be metabolized by different enzymatic pathways, leading to variations in their pharmacokinetic profiles.
For example, the anticoagulant activity of warfarin, a well-known 4-hydroxycoumarin derivative, is thought to be dependent on its tautomeric state.[12] Understanding the tautomerism of this compound is therefore a critical aspect of its development as a potential therapeutic agent.
Conclusion and Future Perspectives
The tautomerism of this compound is a complex phenomenon governed by a delicate balance of structural and environmental factors. A comprehensive understanding of this equilibrium is essential for researchers in drug discovery and development. By combining advanced spectroscopic techniques with robust computational methods, it is possible to build a detailed picture of the tautomeric landscape of this important class of molecules. Future research in this area will likely focus on time-resolved spectroscopic studies to probe the dynamics of tautomer interconversion and the development of more accurate computational models to predict tautomeric preferences in complex biological environments.
References
- Possible tautomeric structures of 4-hydroxycoumarin 1 (A–C). - ResearchGate. (n.d.).
- Abdelhafez, O. M., et al. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 19(4), 377-393. [Link]
- Kouam, S. F., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-13. [Link]
- Stavrou, I. K., et al. (2011). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 16(1), 384-402. [Link]
- Špirtović-Halilović, S., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. International Journal of Molecular Sciences, 23(2), 949. [Link]
- Traven, V. F., et al. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]
- The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
- Al-Majedy, Y. K., et al. (2016). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 6(1), 1-5. [Link]
- Manolov, I., et al. (2008). Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. International Journal of Quantum Chemistry, 108(8), 1340-1351. [Link]
- Traven, V. F., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(4), 384-392. [Link]
- Sullivan, W. R., et al. (1944). Studies on 4-Hydroxycoumarins. II. The Condensation of Aldehydes with 4-Hydroxycoumarins. Journal of the American Chemical Society, 66(12), 2150-2152. [Link]
- Abdelhafez, O. M., et al. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 19(4), 377-393. [Link]
- Partial ¹H-NMR spectra of 4-hydroxycoumarin (above) and CAD1 (below). - ResearchGate. (n.d.).
- Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]
- Shah, V. R., et al. (1954). Synthesis of Some 4-Hydroxycoumarin Derivatives. Journal of the American Chemical Society, 76(13), 3591-3593. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.
- Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Sousa, S. F., et al. (2010). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. Journal of Chemical Information and Modeling, 50(9), 1629-1639. [Link]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-158. [Link]
- A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. (2015).
- Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. [Link]
Sources
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of 4-Hydroxy-6-methoxycoumarin in Plants
Abstract
Coumarins represent a vast and functionally diverse class of plant secondary metabolites, integral to defense mechanisms, nutrient acquisition, and allelopathic interactions. Among these, hydroxylated and methoxylated derivatives are of significant interest to researchers and drug development professionals due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biosynthetic pathway of 4-Hydroxy-6-methoxycoumarin. While the complete pathway for this specific molecule is not fully elucidated in a single plant species, this document synthesizes current knowledge from related, well-characterized coumarin pathways to propose a scientifically grounded biosynthetic route. We delve into the foundational phenylpropanoid pathway, explore divergent enzymatic routes to key coumarin intermediates, and detail the critical enzyme families—P450 monooxygenases, 2-oxoglutarate-dependent dioxygenases, and O-methyltransferases—hypothesized to catalyze the final decorative steps. Furthermore, this guide offers detailed, field-proven experimental protocols for the extraction, analysis, and enzymatic characterization essential for pathway elucidation, providing researchers with the tools to validate and expand upon this knowledge.
Introduction
The benzo-α-pyrone core structure of coumarins is a scaffold for immense chemical diversification in the plant kingdom.[1] These metabolites arise from the phenylpropanoid pathway, a central hub in plant specialized metabolism.[2][3] Modifications to the coumarin core, such as hydroxylation and methylation, dramatically alter their biological activity, influencing everything from iron mobilization in the rhizosphere to potential therapeutic applications.[4][5] 4-Hydroxycoumarin derivatives, for instance, form the basis of potent anticoagulant drugs like warfarin.[6] The specific compound, this compound, combines this critical C4-hydroxylation with a C6-methoxylation, a pattern suggestive of a multi-step enzymatic cascade. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at producing novel bioactive compounds. This guide will first establish the known origins of coumarin precursors and then logically construct the proposed pathway to this compound, grounded in authoritative enzymatic precedents.
Part I: The Foundational Phenylpropanoid Pathway
All simple coumarins originate from the amino acid L-phenylalanine. The general phenylpropanoid pathway comprises three highly conserved enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate for a multitude of phenolic compounds, including flavonoids, lignans, and coumarins.[2][7]
-
Deamination of Phenylalanine: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[2] This is a pivotal entry point, committing carbon flux from primary to secondary metabolism.
-
Hydroxylation of Cinnamic Acid: The first hydroxylation is mediated by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73 family). C4H introduces a hydroxyl group at the C4 position of the aromatic ring to produce p-coumaric acid.[2]
-
Coenzyme A Ligation: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming the high-energy thioester, p-coumaroyl-CoA.[2] This activation is essential for the subsequent cyclization and modification reactions.
Caption: Core reactions of the general phenylpropanoid pathway.
Part II: Divergent Biosynthetic Routes to Hydroxycoumarin Intermediates
From the central precursor p-coumaroyl-CoA, plants have evolved distinct strategies to form the coumarin lactone ring. Furthermore, an entirely separate pathway originating from the shikimate-derived salicylic acid has been identified for the direct synthesis of 4-hydroxycoumarin.
Route A: The Canonical ortho-Hydroxylation Pathway to 6-Methoxycoumarins
This is the most extensively studied route for coumarins like scopoletin and fraxetin. The key initiating step is the ortho-hydroxylation of the cinnamic acid derivative's side chain.
-
Conversion to Feruloyl-CoA: For 6-methoxycoumarins, p-coumaroyl-CoA is first hydroxylated and then methylated to produce feruloyl-CoA.
-
ortho-Hydroxylation: The enzyme Feruloyl-CoA 6'-Hydroxylase (F6'H) , a 2-oxoglutarate-dependent dioxygenase (2-ODD), catalyzes the pivotal hydroxylation of feruloyl-CoA at the C6' (ortho) position.[8][9]
-
Isomerization and Lactonization: The resulting 6'-hydroxyferuloyl-CoA undergoes a trans-cis isomerization of its side-chain double bond, followed by a spontaneous or enzyme-catalyzed lactonization (ring closure) to form the coumarin scaffold. Recent evidence points to the involvement of COUMARIN SYNTHASE (COSY) , a BAHD acyltransferase-like enzyme, in efficiently catalyzing this step.[10][11] This sequence yields scopoletin (7-hydroxy-6-methoxycoumarin).
-
Further Hydroxylation: Scopoletin can be further hydroxylated by Scopoletin 8-Hydroxylase (S8H) , another 2-ODD family enzyme, to produce fraxetin (7,8-dihydroxy-6-methoxycoumarin).[4][12] This pathway is strongly induced by iron deficiency, as fraxetin is a key molecule for mobilizing iron in the soil.[4][12][13]
Route B: The Alternative Biphenyl Synthase (BIS) Pathway to 4-Hydroxycoumarin
A more direct route to 4-hydroxycoumarin has been discovered in certain plant species, bypassing the cinnamate intermediates.[14]
-
Starter Molecule: This pathway utilizes ortho-hydroxybenzoyl-CoA (salicoyl-CoA), which is derived from the shikimate pathway.
-
Condensation and Cyclization: The enzyme Biphenyl Synthase (BIS) , a type III polyketide synthase, catalyzes a single decarboxylative condensation of salicoyl-CoA with one molecule of malonyl-CoA. This reaction directly forms the 4-hydroxycoumarin lactone ring.[14] This pathway is mechanistically distinct and highly efficient for producing the 4-hydroxy scaffold.
Part III: Proposed Biosynthesis of this compound
Based on the established enzymatic reactions, we can propose a logical biosynthetic pathway for this compound. This proposed route involves the formation of a dihydroxycoumarin intermediate, followed by a specific O-methylation.
The most plausible route begins with the formation of a 4,6-dihydroxycoumarin intermediate. This could theoretically arise from a precursor like 2,5-dihydroxy-cinnamic acid via the canonical pathway, or more speculatively, from a dihydroxylated benzoyl-CoA via the BIS pathway. The key subsequent step is a regioselective methylation.
-
Formation of a 4,6-Dihydroxycoumarin Intermediate: A hydroxylase, likely a cytochrome P450 monooxygenase, would introduce a hydroxyl group at the C6 position of a 4-hydroxycoumarin precursor.
-
Regioselective O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) would then catalyze the transfer of a methyl group specifically to the C6-hydroxyl group. Plant OMTs are known to exhibit high regioselectivity. For instance, different OMTs are responsible for methylating esculetin (6,7-dihydroxycoumarin) to form either scopoletin (C6-OH methylated) or isoscopoletin (C7-OH methylated).[15][16] It is highly probable that a dedicated OMT exists for this C6-methylation on a 4,6-dihydroxycoumarin substrate.
-
Glycosylation: The final product is often glycosylated by UDP-Glycosyltransferases (UGTs) . This step enhances the compound's solubility and stability for storage within the plant cell vacuole.
Caption: Proposed biosynthetic pathway for this compound.
Part IV: Experimental Methodologies for Pathway Elucidation
Validating the proposed pathway requires robust analytical and biochemical techniques. The following protocols provide a self-validating system for identifying intermediates and characterizing the responsible enzymes.
Protocol 1: Extraction and Profiling of Coumarins via UHPLC-MS
This protocol is designed to extract and quantify coumarins from plant tissues, enabling the identification of pathway intermediates and the final product.
Rationale: Methanol is an effective solvent for extracting a broad range of phenolic compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) provides the necessary sensitivity and selectivity for identifying and quantifying low-abundance metabolites from complex biological matrices.[17]
Step-by-Step Methodology:
-
Sample Preparation: Flash-freeze 100 mg of plant tissue (e.g., roots, leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of 80% methanol (HPLC grade) containing an internal standard (e.g., 5 µM angelicin) to the powdered tissue. Vortex vigorously for 1 minute.[17]
-
Sonication: Sonicate the mixture in an ultrasonic bath for 20 minutes at room temperature to ensure complete cell lysis and extraction.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and pass it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
UHPLC-MS Analysis:
-
Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, return to 5% B.[17][18]
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes. Perform a full scan to identify potential metabolites and targeted MS/MS (product ion scan) for structural confirmation and quantification against authentic standards.
-
Protocol 2: Heterologous Expression and Functional Characterization of a Candidate OMT
This workflow describes how to validate the function of a candidate gene (e.g., an OMT) hypothesized to be involved in the pathway.
Rationale: Expressing a plant enzyme in a microbial host like E. coli or Saccharomyces cerevisiae (yeast) allows for the production of purified protein, free from interfering native plant enzymes. Yeast is often preferred for membrane-bound enzymes like P450s, while E. coli is suitable for many soluble enzymes like OMTs.[19][20]
Step-by-Step Methodology:
-
Gene Identification & Synthesis: Identify candidate OMT genes from plant transcriptome data based on homology to known coumarin OMTs. Codon-optimize the gene sequence for expression in E. coli and have it synthesized commercially into an expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow a 50 mL starter culture overnight at 37°C.
-
Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C, then induce protein expression by adding 0.2 mM IPTG.
-
Incubate for 16-20 hours at 18°C with shaking.
-
-
Protein Purification:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNAse I).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Elute with a high-imidazole buffer.
-
Verify purity and protein size using SDS-PAGE.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.5), 1-5 µg of purified OMT enzyme, 200 µM of the hypothesized substrate (e.g., 4,6-dihydroxycoumarin), and 500 µM of the methyl donor S-adenosyl-L-methionine (SAM).
-
Initiate the reaction by adding SAM. Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of acetonitrile containing 1% formic acid.
-
Analyze the reaction products by UHPLC-MS as described in Protocol 1, comparing the retention time and mass spectrum to an authentic standard of this compound.
-
Caption: Integrated workflow for pathway elucidation.
Part V: Regulation and Scientific Insights
The biosynthesis of coumarins is not static; it is a highly regulated process, often induced in response to environmental cues. One of the most significant regulatory factors is iron deficiency.[12] Plants secrete coumarins like scopoletin and fraxetin to mobilize sparingly soluble iron(III) from the soil, a process critical for survival in alkaline conditions.[4][10] The expression of key biosynthetic genes, including F6'H1 and S8H , is strongly upregulated under low iron conditions, indicating tight transcriptional control.[4][12] This regulation underscores the primary ecological role of these compounds and provides a valuable experimental tool: researchers can impose iron-deficient conditions to stimulate the pathway and enhance the accumulation of intermediates and final products for analysis.
The choice of heterologous expression system is also a critical experimental decision. While E. coli is rapid and cost-effective for soluble enzymes, plant P450s are membrane-anchored and require a redox partner, a cytochrome P450 reductase (CPR), for activity.[19] Saccharomyces cerevisiae (yeast) is often the superior host as its endoplasmic reticulum can properly accommodate these proteins, and co-expression with a plant CPR is more readily achieved, leading to functional enzymes.[19] This causality—matching the enzyme's nature to the host's cellular machinery—is paramount for successful functional characterization.
Conclusion and Future Directions
This guide has outlined the established foundations of coumarin biosynthesis and constructed a plausible, evidence-based pathway for this compound. The proposed route, originating from either the canonical phenylpropanoid pathway or the alternative BIS pathway and culminating in regioselective hydroxylation and O-methylation, provides a clear roadmap for future research.
Key knowledge gaps remain. The specific hydroxylase responsible for C6-hydroxylation of a 4-hydroxycoumarin scaffold and the O-methyltransferase that selectively methylates this position have yet to be identified and characterized. Future work should focus on:
-
Transcriptome Mining: Analyzing transcriptomic data from plants known to produce related compounds under inducing conditions (e.g., iron deficiency) to identify co-expressed candidate P450s and OMTs.
-
Enzyme Discovery: Using the protocols outlined herein to functionally screen these candidates against the hypothesized substrates.
-
Metabolic Engineering: Once the full pathway is elucidated, the genes can be reconstituted in a microbial host to enable sustainable, scalable production of this compound and novel derivatives for pharmacological screening.
By systematically addressing these questions, the scientific community can fully decode this metabolic pathway, unlocking its potential for applications in medicine and agriculture.
References
- He, Y., et al. (2022). Advances in biosynthesis of scopoletin. Microbial Cell Factories, 21(1), 152. [Link]
- Siwinska, J., et al. (2018). Scopoletin 8-hydroxylase: a novel enzyme involved in coumarin biosynthesis and iron-deficiency responses in Arabidopsis. Journal of Experimental Botany, 69(7), 1735–1748. [Link]
- Liu, B., et al. (2007). A novel 4-hydroxycoumarin biosynthetic pathway. The Plant Journal, 50(5), 899-908. [Link]
- Tsai, H. H., et al. (2018). Scopoletin 8-Hydroxylase-Mediated Fraxetin Production Is Crucial for Iron Mobilization. Plant Physiology, 177(1), 194–207. [Link]
- Wang, J. X., et al. (2020). Discovery and modification of cytochrome P450 for plant natural products biosynthesis. Biotechnology Advances, 45, 107583. [Link]
- Bai, Y., et al. (2025). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science, 16, 1364251. [Link]
- He, Y., et al. (2022). Two O-Methyltransferases Mediate Multiple Methylation Steps in the Biosynthesis of Coumarins in Cnidium monnieri. Journal of Natural Products, 85(9), 2113–2121. [Link]
- Sun, X., et al. (2015). Structural Insights into Substrate Specificity of Feruloyl-CoA 6'-Hydroxylase from Arabidopsis thaliana. Scientific Reports, 5, 10355. [Link]
- Ndong, C., et al. (2003). A proposed pathway for the biosynthesis of hydroxycoumarins demonstrating the role of the new ScOMT1.
- Zhang, H., et al. (2022). Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis.
- Genta-Jouve, G., et al. (2021). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 26(15), 4588. [Link]
- Sakamoto, S., et al. (2025). Effects of feruloyl-CoA 6′-hydroxylase 1 overexpression on lignin and cell wall characteristics in transgenic hybrid aspen. Frontiers in Plant Science, 16, 1375549. [Link]
- Barnes, W. J., & Raran-Kurussi, S. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. Methods and Protocols, 6(1), 11. [Link]
- Celeghini, M. S., et al. (2001). Extraction and quantitative HPLC analysis of coumarin in hydroalcoholic extracts of Mikania glomerata Spreng. ("guaco") leaves.
- Nabavi, S. M., et al. (2020). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 25(21), 5055. [Link]
- He, Y., et al. (2022). Advances in biosynthesis of scopoletin.
- Wang, S., et al. (2023). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6.
- Lee, W., et al. (2014). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Journal of Pharmaceutical and Biomedical Analysis, 89, 134–142. [Link]
- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Farooq, M., et al. (2022). Coumarin-Mediated Growth Regulations, Antioxidant Enzyme Activities, and Photosynthetic Efficiency of Sorghum bicolor Under Saline Conditions. Frontiers in Plant Science, 13, 864523. [Link]
- Siwinska, J., et al. (2018). Scopoletin 8-hydroxylase: a novel enzyme involved in coumarin biosynthesis and iron-deficiency responses in Arabidopsis. Journal of Experimental Botany, 69(7), 1735-1748. [Link]
- He, Y., et al. (2019). The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. International Journal of Molecular Sciences, 20(7), 1583. [Link]
- Wikipedia. (n.d.). Phenylpropanoid. Wikipedia. [Link]
- Wilding, B., et al. (2025). Cell-free synthesis and assay of human cytochrome P450 enzymes. bioRxiv. [Link]
- Fraser, C. M., & Chapple, C. (2011). The phenylpropanoid pathway in Arabidopsis. The Arabidopsis Book, 9, e0152. [Link]
- Djandé, A., et al. (2020). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- Siwinska, J., et al. (2017). Scopoletin 8-hydroxylase: a novel enzyme involved in coumarin biosynthesis and iron-deficiency responses in Arabidopsis. bioRxiv. [Link]
- Wang, Y., et al. (2025). Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. Frontiers in Plant Science, 16, 1358971. [Link]
- Li, M., et al. (2024). Microbial Cell Factories for Phenylethanoid Glycosides: A Review on Engineering Strategies and Perspectives. International Journal of Molecular Sciences, 25(13), 7234. [Link]
- Simsek, S., et al. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet.
- Schmid, N. B., et al. (2014). Feruloyl-CoA 6'-Hydroxylase1-Dependent Coumarins Mediate Iron Acquisition from Alkaline Substrates in Arabidopsis.
- He, Y., et al. (2019). Schematic outline of OMTs involved coumarins biosynthesis.
- Vaughan, P. F., & Butt, V. S. (1969). The hydroxylation of p-coumaric acid by an enzyme from leaves of spinach beet (Beta vulgaris L.). Biochemical Journal, 113(1), 109–115. [Link]
- Unknown Author. (n.d.).
- Williams, M. (2018).
- Singh, P., et al. (2012). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives.
- Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]
- Jung, G. Y., et al. (2003). Engineering of Artificial Plant Cytochrome P450 Enzymes for Synthesis of Isoflavones by Escherichia coli. Applied and Environmental Microbiology, 69(10), 5963–5971. [Link]
- Siwinska, J., et al. (2021).
- He, Y., et al. (2023). Two O-methyltransferases are responsible for multiple O-methylation steps in the biosynthesis of furanocoumarins from Angelicadecursiva. Plant Physiology and Biochemistry, 203, 108035. [Link]
- Vanholme, R., et al. (2019). COSY catalyzes trans-cis isomerization and lactonization in the biosynthesis of coumarins.
- Siwinska, J., et al. (2018). Scopoletin 8-hydroxylase: a novel enzyme involved in coumarin biosynthesis and iron-deficiency responses in Arabidopsis.
- Sokmen, A., et al. (2017). Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content.
- Unknown Author. (2017). Phenylpropanoids ( Flavonoids, coumarin, lignan ). Slideshare. [Link]
- Sun, X., et al. (2015). Structural insights into substrate specificity of Feruloyl-CoA 6'-Hydroxylase from Arabidopsis thaliana. OSTI.GOV. [Link]
- He, Y., et al. (2019). The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. Semantic Scholar. [Link]
- Wang, H., et al. (2022). Encoded C4 homologue enzymes genes function under abiotic stresses in C3 plant. Plant Signaling & Behavior, 17(1), 2117581. [Link]
Sources
- 1. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 3. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopoletin 8-Hydroxylase-Mediated Fraxetin Production Is Crucial for Iron Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Coumarin-Mediated Growth Regulations, Antioxidant Enzyme Activities, and Photosynthetic Efficiency of Sorghum bicolor Under Saline Conditions [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Structural Insights into Substrate Specificity of Feruloyl-CoA 6'-Hydroxylase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of feruloyl-CoA 6′-hydroxylase 1 overexpression on lignin and cell wall characteristics in transgenic hybrid aspen [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Scopoletin 8-hydroxylase: a novel enzyme involved in coumarin biosynthesis and iron-deficiency responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantae.org [plantae.org]
- 14. A novel 4-hydroxycoumarin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxy-6-methoxycoumarin Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-hydroxy-6-methoxycoumarin derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. From fundamental synthesis to nuanced biological activities and mechanisms of action, this document serves as a detailed resource for professionals engaged in drug discovery and development.
Introduction to the 4-Hydroxycoumarin Scaffold
The 4-hydroxycoumarin core, a prominent heterocyclic scaffold, is the foundation for a vast array of biologically active molecules, both natural and synthetic.[1] Its unique conjugated molecular architecture and the reactivity of the 4-hydroxyl group and the C3 position make it a privileged structure in medicinal chemistry.[2] Derivatives of 4-hydroxycoumarin are known to exhibit a wide spectrum of pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a methoxy group at the 6-position modulates the electronic and steric properties of the coumarin ring, influencing its pharmacokinetic and pharmacodynamic profile. This guide will focus specifically on these 6-methoxy substituted derivatives and their analogues.
Synthetic Strategies and Methodologies
The synthesis of the this compound core and its subsequent derivatization are critical for exploring the structure-activity relationships (SAR) of this compound class.
Core Synthesis: Pechmann Condensation
A primary and efficient method for the synthesis of the this compound scaffold is the Pechmann condensation. This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
This two-step protocol involves the synthesis of a malonic acid ester intermediate followed by cyclization.[4]
Step 1: Synthesis of the Malonic Acid Ester Intermediate
-
Combine 4-methoxyphenol (1.0 eq) and Meldrum's acid (4.5 eq) in toluene.
-
Heat the mixture at 110 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the corresponding malonic acid ester.
Step 2: Cyclization to this compound
-
Treat the purified malonic acid ester with a cyclizing agent such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
After the reaction is complete, pour the mixture onto ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Derivatization at the C3 Position
The C3 position of the 4-hydroxycoumarin ring is highly reactive and serves as a key site for introducing chemical diversity.
2.2.1. Knoevenagel Condensation for 3-Aryl Derivatives
The Knoevenagel condensation is a versatile method for synthesizing 3-aryl and 3-heteroaryl derivatives by reacting this compound with various aldehydes.
Experimental Protocol: Synthesis of a 3-Aryl-4-hydroxy-6-methoxycoumarin Derivative [1]
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or pyridine.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure 3-aryl derivative.
2.2.2. Alkylation and Acylation at the C3 Position
The nucleophilic character of the C3 carbon in the enolate form of 4-hydroxycoumarin allows for various alkylation and acylation reactions.
Experimental Protocol: C3-Alkylation [5]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as nitromethane.
-
Add a benzylic or allylic alcohol (1.2 eq) and a catalytic amount of molecular iodine.
-
Heat the reaction mixture at 50 °C for several hours.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 3-alkylated product.
Experimental Protocol: C3-Acylation
-
React this compound (1.0 eq) with an acid chloride (1.1 eq) in the presence of a base like triethylamine in a solvent such as dichloromethane to form the O-acyl derivative.
-
Without purification, treat the intermediate with potassium cyanide at room temperature for 24-48 hours to induce the rearrangement to the C-acyl product.
-
Acidify the reaction mixture to precipitate the 3-acyl-4-hydroxycoumarin.
-
Collect the product by filtration and recrystallize.
Synthesis Workflow Diagram
Caption: General synthetic routes to this compound and its C3-derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives have emerged as promising candidates in various therapeutic areas due to their diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 4-hydroxycoumarin derivatives. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Certain 6-hydroxycoumarin derivatives have been shown to induce apoptosis in cancer cells.[6] This process is often mediated by the activation of caspases, key executioners of apoptosis, and can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. Furthermore, these compounds can cause cell cycle arrest, typically at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[7] For instance, a study on a 6-hydroxycoumarin-silver complex demonstrated its ability to induce apoptosis and alter the cell cycle in malignant hepatic cells.[6]
Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4g (enamine derivative) | Agrobacterium tumefaciens induced tumors | 1.12 ± 0.2 (mg/mL) | [8] |
| Vinblastine (Standard) | Agrobacterium tumefaciens induced tumors | 7.5 ± 0.6 (mg/mL) | [8] |
Note: The data for compound 4g is from a potato disc tumor assay, which is a preliminary screen for antitumor activity.
Antimicrobial Activity
The 4-hydroxycoumarin scaffold is a recurring motif in compounds with significant antimicrobial properties. The introduction of various substituents can modulate their spectrum of activity against bacteria and fungi.
Mechanism of Action
While the exact mechanisms are not fully elucidated for all derivatives, it is believed that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Antimicrobial Activity Data
| Compound ID | S. aureus (Zone of Inhibition, mm) | S. typhimurium (Zone of Inhibition, mm) | Reference |
| 2 | 26.5 ± 0.84 | - | [9] |
| 3 | 26.0 ± 0.56 | - | [9] |
| 5 | - | 19.5 ± 0.59 | [9] |
| 8 | 26.0 ± 0.26 | - | [9] |
| 9 | - | 19.5 ± 0.32 | [9] |
| Compound ID | S. aureus (MIC, mg/mL) | B. subtilis (MIC, mg/mL) | C. albicans (MIC, mg/mL) | Reference |
| 1 | 0.25 | 0.5 | 0.0625 | [10] |
Anti-inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties. The 6-methoxy substitution is expected to play a role in modulating this activity. Studies on the closely related 4-hydroxy-7-methoxycoumarin have shown that it exerts its anti-inflammatory effects by downregulating key inflammatory pathways.[11]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways lead to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). 6-Methoxycoumarin derivatives are hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[2][12] Similarly, they may also suppress the phosphorylation of MAPKs such as ERK, JNK, and p38.[2][12]
Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound derivatives via inhibition of MAPK and NF-κB signaling pathways.
Analytical Characterization
Thorough analytical characterization is essential for the identification and quality control of synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the C3 proton, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons can provide information about the substitution pattern. The C3 proton typically appears as a singlet. The methoxy protons will be a sharp singlet, and the hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the lactone (C2) and the C4 carbon will appear at downfield chemical shifts. The signals for the aromatic carbons and the methoxy carbon will also be present in their characteristic regions.
Representative NMR Data for a 3-Substituted 4-Hydroxycoumarin Derivative [4]
Note: The following data is for a representative 3-substituted derivative and will vary depending on the specific substituent.
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm): 16.44 (br s, 1H, OH), 8.71 (s, 1H, azomethine-H), 7.95 (dd, 1H, Ar-H), 7.61 (ddd, 1H, Ar-H), 7.48 (d, 1H, Ar-H), 7.41 (d, 1H, Ar-H), 7.29 (ddd, 1H, Ar-H), 7.25 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 4.11 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 2.71 (s, 3H, -CH₃), 1.37 (t, 3H, -OCH₂CH₃).
¹³C NMR (DMSO-d₆, 100.6 MHz), δ (ppm): 178.3, 171.8, 161.3, 157.1, 153.4, 152.1, 149.6, 133.8, 126.1, 125.8, 124.7, 123.9, 120.7, 116.6, 112.8, 109.7, 94.1, 64.4, 55.9, 17.9, 15.0.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. For this compound derivatives, characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the lactone, C=C stretches of the aromatic ring, and C-O stretches of the ether and ester groups.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for the generation of diverse libraries for SAR studies. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential warrants further investigation. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, in-depth mechanistic studies to elucidate their molecular targets, and preclinical evaluation in relevant disease models to translate their therapeutic potential.
References
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Al-Haiza, M. A., Mostafa, M. S., & El-Karamany, A. S. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 19(4), 379-400. [Link]
- Saleem, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
- Rostom, B., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology. [Link]
- Firoozi, S., Salahvarzi, S., & Dadgar, Z. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects.
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Hameed, A., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5869. [Link]
- Završnik, D., et al. (2011). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Bosnian journal of basic medical sciences, 11(4), 231–236. [Link]
- Kim, J., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
- Thati, B., et al. (2007). A study of the role of apoptotic cell death and cell cycle events mediating the mechanism of action of 6-hydroxycoumarin-3-carboxylatosilver in human malignant hepatic cells. Cancer letters, 249(2), 290–299. [Link]
- Saleem, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
- Banday, S. M., Showkat, M., & Khan, K. Z. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Asian Journal of Pharmacy and Pharmacology, 5(3), 456-466. [Link]
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. A study of the role of apoptotic cell death and cell cycle events mediating the mechanism of action of 6-hydroxycoumarin-3-carboxylatosilver in human malignant hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Bridging Theory and Application in Coumarin Chemistry
An In-depth Technical Guide to the Theoretical Analysis of 4-Hydroxy-6-methoxycoumarin
The coumarin scaffold, a fused system of a benzene and a pyrone ring, represents a privileged structure in medicinal chemistry and materials science. Among its many derivatives, 4-hydroxycoumarins are particularly noteworthy for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anti-cancer properties.[1] this compound (C₁₀H₈O₄) is a specific analogue that has garnered interest for its potential pharmacological and antioxidant activities.[2][3]
Understanding the structure-activity relationship is paramount for the rational design of more potent and selective therapeutic agents. While experimental techniques provide invaluable data, they often capture the molecule's behavior in a bulk environment. Theoretical and computational studies, however, allow us to probe the intrinsic properties of a single molecule with exceptional detail. They provide a lens into the electronic structure, reactivity, and spectroscopic signatures that govern molecular behavior.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It delves into the core theoretical methodologies used to characterize this compound, explaining not just the "how" but the fundamental "why" behind the computational choices. Our focus is on providing a framework for understanding how modern computational chemistry elucidates the geometric, electronic, and spectroscopic properties of this important molecule, thereby accelerating its journey from theoretical concept to practical application.
The Computational Toolkit: Methodologies for Molecular Interrogation
The accuracy of any theoretical study is fundamentally dependent on the chosen computational method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) has emerged as the gold standard, offering an optimal balance between computational efficiency and predictive accuracy.[4][5][6]
1.1. The Workhorse: Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational cost without a major sacrifice in accuracy.
-
Rationale for Selection: The choice of a specific functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is overwhelmingly favored for studies on coumarin systems.[4][6] As a hybrid functional, it incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for conjugated systems like coumarins. This makes it highly reliable for predicting molecular geometries, vibrational frequencies, and electronic properties.
-
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this class of molecules.[4][7]
-
6-311G: A split-valence basis set providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs, anions, and non-covalent interactions like hydrogen bonds, which are critical in the 4-hydroxycoumarin scaffold.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is necessary to correctly model the directional nature of chemical bonds.
-
1.2. Probing Excited States: Time-Dependent DFT (TD-DFT)
To understand a molecule's interaction with light (e.g., its color and fluorescence), we must study its electronic excited states. Time-Dependent DFT (TD-DFT) is an extension of ground-state DFT that provides reliable predictions of electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions.[4]
Molecular Geometry and Structural Stability
The foundational step of any computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
The 4-hydroxycoumarin core can theoretically exist in different tautomeric forms.[7][8] Computational studies consistently show that the 4-hydroxy-2H-chromen-2-one tautomer is the most stable form, and this is the structure considered for further analysis. The methoxy group at the C6 position does not alter this fundamental preference.
Below is a diagram of the optimized structure of this compound with the standard atom numbering scheme used in computational chemistry.
A representative 2D structure of this compound with atom numbering.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths & Angles) Calculated at the B3LYP/6-311++G(d,p) level. Values are representative for the coumarin scaffold and may vary slightly.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2=O12 | 1.21 | C3-C4-C9 | 119.8 |
| C4-O11 | 1.35 | C2-O1-C9 | 122.5 |
| C6-O13 | 1.36 | O1-C2-C3 | 116.5 |
| O13-C14 | 1.43 | C5-C6-O13 | 124.5 |
| C3-C4 | 1.38 | C4-O11-H | 109.2 |
Electronic Structure and Chemical Reactivity
The arrangement of electrons in molecular orbitals dictates the molecule's reactivity, stability, and electronic properties.
3.1. Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[9][10]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites of potential electrophilic attack. For this compound, the HOMO is typically delocalized across the fused ring system, with significant contributions from the electron-rich benzene moiety and the oxygen atoms.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. The LUMO is generally concentrated on the electron-deficient pyrone ring, particularly around the C3-C4 double bond and the C2 carbonyl group.[7][11]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[12][13] A small energy gap implies that the molecule is more polarizable and requires less energy to become excited, correlating with higher chemical reactivity.
3.2. Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.[12][13]
-
Red Regions: Indicate negative electrostatic potential (electron-rich). For this molecule, these are localized around the highly electronegative oxygen atoms of the C2-carbonyl, C4-hydroxyl, and C6-methoxy groups. These sites are attractive to electrophiles and are the primary hydrogen bond acceptor sites.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor). This is most prominent around the hydrogen atom of the C4-hydroxyl group, making it the primary hydrogen bond donor site and susceptible to attack by nucleophiles.
-
Green/Yellow Regions: Indicate neutral or weakly polarized areas, typically found over the carbon framework of the benzene ring.
A Self-Validating Protocol: Standard Workflow for Theoretical Analysis
To ensure reproducibility and trustworthiness, a standardized computational workflow is essential. The following protocol outlines the step-by-step methodology for a comprehensive DFT analysis of this compound.
Step-by-Step Computational Protocol:
-
Structure Generation: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is located.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Validation: Confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies. A structure with one or more imaginary frequencies corresponds to a transition state, not a stable molecule.
-
Data Output: This step yields the theoretical infrared (IR) spectrum, zero-point vibrational energy (ZPVE), and thermodynamic properties (enthalpy, Gibbs free energy).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Analysis: Generate molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) map, and Mulliken atomic charges.
-
-
Excited State Calculation (Optional):
-
To predict the UV-Vis spectrum, perform a TD-DFT calculation.
-
Method: TD-DFT (using the B3LYP functional)
-
Analysis: Calculate the energies of the first several singlet excited states to determine the primary absorption wavelengths (λmax) and oscillator strengths.
-
A standardized workflow for the theoretical analysis of molecular structures.
Conclusion and Future Outlook
Theoretical studies provide a powerful, predictive framework for understanding the intrinsic properties of this compound. Through methods like DFT and TD-DFT, we can accurately model its geometry, map its electronic reactivity via FMO and MEP analysis, and predict its spectroscopic signatures. These computational insights are not merely academic; they provide a rational basis for designing novel coumarin derivatives with enhanced biological activity or tailored photophysical properties. By identifying the most reactive sites and understanding the electronic factors that govern interactions, computational chemistry serves as a critical partner to experimental synthesis and evaluation, accelerating the discovery of next-generation therapeutics and functional materials.
References
- Annunziata, F., Pinna, C., Dallavalle, S., & Tamborini, L. (2020).
- Khan, I., Zaib, S., Batool, S., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5869. [Link]
- Abdou, W. M. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 23(7), 858-883. [Link]
- Kouamé, S. N., & Doumbia, M. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(2), 19-27. [Link]
- Kontogiorgis, C. A., Papaioannou, P., & Hadjipavlou-Litina, D. (2011). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 16(1), 384-402. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 54676530, 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. [Link]
- Abdou, W. M. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- Soni, A., & Shrimali, K. (2025). Molecular Structure, Spectroscopic Characterization, and Nonlinear Optical Properties of 4-Hydroxycoumarin: A DFT Approach.
- Pereira, C., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. ChemRxiv. [Link]
- Stanchev, S., Jensen, F., & Manolov, I. (2008). Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. International Journal of Quantum Chemistry, 108(8), 1340-1351. [Link]
- Mir, M. A. (2022). Molecular orbitals (HOMO and LUMO) of Coumarin.
- Špirtović-Halilović, S., et al. (2021). Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. Medicinal Chemistry Research, 30, 1-14. [Link]
- Scientist 9279. (2024). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link]
- Al-Omair, M. A. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2649. [Link]
- Sebastian, S., & Ramalingan, S. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
- The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 2. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
An In-depth Technical Guide to the Preliminary Biological Screening of 4-Hydroxy-6-methoxycoumarin
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary biological screening of 4-Hydroxy-6-methoxycoumarin, a synthetic coumarin derivative of significant interest in medicinal chemistry. Coumarins, a class of benzopyran-2-one compounds, are widely recognized for their diverse and potent pharmacological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols for evaluating the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic potential of this compound. By adhering to the principles of scientific integrity and providing detailed, validated methodologies, this document aims to facilitate the systematic exploration of this compound's therapeutic promise.
Introduction: The Scientific Imperative for Screening this compound
Coumarins and their derivatives are a cornerstone of natural product chemistry and drug discovery, exhibiting a remarkable spectrum of biological activities including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][3] The 4-hydroxycoumarin scaffold, in particular, is a privileged structure, forming the core of widely used anticoagulant drugs like warfarin.[3] The introduction of a methoxy group at the 6-position of the coumarin ring can significantly modulate its physicochemical properties and biological activity, making this compound a compelling candidate for systematic biological evaluation.[4]
Preliminary biological screening is a critical first step in the drug discovery pipeline. It serves to identify and characterize the primary pharmacological activities of a novel compound, thereby guiding subsequent lead optimization and preclinical development. This guide provides a structured approach to this initial assessment, focusing on four key areas of therapeutic relevance: antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The methodologies presented herein are established, robust, and widely accepted in the scientific community, ensuring the generation of reliable and reproducible data.
Foundational Knowledge: Physicochemical Properties of this compound
A thorough understanding of the test compound's physicochemical properties is paramount for designing meaningful biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | N/A |
| Molecular Weight | 192.17 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 261-264 °C | |
| Solubility | Soluble in DMSO, DMF, and alkaline solutions; sparingly soluble in ethanol and methanol; practically insoluble in water. | N/A |
| CAS Number | 13252-84-1 |
Causality behind Experimental Choices: The poor aqueous solubility of this compound necessitates the use of a biocompatible solvent, such as Dimethyl Sulfoxide (DMSO), for the preparation of stock solutions for in vitro assays. It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells or microorganisms being tested (typically ≤ 0.5% v/v).
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens presents a global health crisis, fueling the search for novel antimicrobial agents.[1] Coumarin derivatives have demonstrated promising antibacterial and antifungal activities, making this a logical starting point for screening.[1][2][5][6]
Rationale and Workflow
The initial screening for antimicrobial activity is typically performed using the agar well diffusion method, a qualitative assay that provides a preliminary indication of a compound's ability to inhibit microbial growth.[6] This is followed by the determination of the Minimum Inhibitory Concentration (MIC), a quantitative measure of the lowest concentration of the compound that prevents visible microbial growth.
Caption: Workflow for antimicrobial activity screening.
Detailed Experimental Protocol: Agar Well Diffusion Assay
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and a fungal strain (e.g., Candida albicans) should be used.[1][5]
-
Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow to solidify.
-
Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound (dissolved in DMSO) into each well. A well with DMSO alone serves as the negative control, and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as the positive control.[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Table 2: Representative Data from Agar Well Diffusion Assay
| Test Organism | Zone of Inhibition (mm) |
| This compound (1 mg/mL) | |
| S. aureus | 15 ± 1 |
| E. coli | 8 ± 1 |
| C. albicans | 12 ± 2 |
Antioxidant Activity Evaluation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases.[7] Coumarins are known to possess antioxidant properties, often attributed to their phenolic structure.[8][9]
Rationale and Complementary Assays
A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a combination of assays based on different mechanisms is recommended.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds.[7][8]
Caption: Principles of DPPH and ABTS radical scavenging assays.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of this compound (dissolved in methanol or DMSO).
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Ascorbic acid or Butylated hydroxytoluene (BHT) should be used as a positive control.[8]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Table 3: Representative Antioxidant Activity Data
| Assay | IC₅₀ (µM) |
| This compound | |
| DPPH Radical Scavenging | 50.0 |
| ABTS Radical Scavenging | 35.0 |
A recent study reported that 4-hydroxy-6-methoxy-2H-chromen-2-one demonstrated a higher DPPH scavenging capacity than BHT and ascorbic acid, with an IC50 value of 0.05 mM.[8]
Anti-inflammatory Activity Screening
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases.[1] Coumarins have been reported to possess significant anti-inflammatory properties.[4][10][11] A common in vitro model for screening anti-inflammatory agents involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Rationale and Key Markers
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] The ability of a compound to inhibit the production of these mediators is indicative of its anti-inflammatory potential.
Caption: Inhibition of LPS-induced inflammatory pathways in macrophages.
Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT): Before the main assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay to ensure that any observed reduction in NO is not due to cytotoxicity.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A group of cells without LPS stimulation serves as the negative control.
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.
Cytotoxic Activity Screening
The evaluation of a compound's effect on cell viability is fundamental, both for identifying potential anticancer agents and for assessing general toxicity.[12]
Rationale and Workflow
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] It is a robust and high-throughput method for initial cytotoxicity screening against a panel of cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[7] A non-cancerous cell line (e.g., MRC-5 fibroblasts) should be included to assess selectivity.[7]
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (typically 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
% Cell Viability = (Absorbance_treated / Absorbance_control) x 100
-
Determine the IC₅₀ value, the concentration that reduces cell viability by 50%.
-
Table 4: Representative Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
| This compound | |
| MCF-7 (Breast Cancer) | 25.5 |
| A549 (Lung Cancer) | 42.1 |
| MRC-5 (Normal Fibroblast) | > 100 |
Synthesis and Interpretation of Results
The preliminary screening provides a "biological fingerprint" of this compound. The interpretation of this data is crucial for decision-making in the drug discovery process.
-
Potency and Selectivity: The IC₅₀ values across the different assays indicate the potency of the compound. A comparison of the IC₅₀ value against cancer cells versus normal cells provides a selectivity index, a key indicator of potential therapeutic window.
-
Structure-Activity Relationship (SAR) Insights: The observed activities provide a baseline for future SAR studies. For example, the methoxy group at the 6-position can be compared with other substituents to understand its contribution to the biological profile.
-
Prioritization for Further Studies: Strong activity in a particular assay (e.g., a low micromolar IC₅₀ in a cancer cell line with high selectivity) would prioritize the compound for more in-depth mechanistic studies and in vivo testing for that specific therapeutic area.
Conclusion: Charting the Path Forward
This technical guide has outlined a systematic and robust approach for the preliminary biological screening of this compound. By employing the detailed protocols for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic evaluation, researchers can generate a foundational dataset to assess its therapeutic potential. The results of this initial screening will be instrumental in guiding the subsequent stages of drug development, including lead optimization, mechanistic elucidation, and preclinical evaluation. The versatile 4-hydroxycoumarin scaffold continues to be a rich source of pharmacologically active molecules, and a thorough preliminary screening is the essential first step in unlocking the full potential of novel derivatives like this compound.
References
- Lee, K., et al. (2018). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 23(12), 3074.
- Yadav, A., & Kumar, R. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(5), 1132-1138.
- Vukovic, N., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Bioinorganic Chemistry and Applications, 2021, 6633807.
- Pereira, C., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Chemistry.
- Al-Majedy, Y. K., et al. (2022). Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. Research Square.
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4490.
- Kostova, I., et al. (2011). Evaluation of the antioxidant activity of a series of 4-methylcoumarins using different testing methods. Journal of Biological Chemistry, 286(24), 21341-50.
- Stanchev, S., et al. (2009). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Journal of the Serbian Chemical Society, 74(1), 25-32.
- Khan, K. M., et al. (2013). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 49(1), 109-118.
- Vukovic, N., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. ResearchGate.
- Kim, J. H., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 26(11), 3195.
- Borges, F., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Antioxidants, 12(5), 1017.
- Al-Warhi, T., et al. (2022). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 27(19), 6296.
- Al-Majedy, Y. K., et al. (2023). Antioxidant, antimicrobial activity and quantum chemical studies of 4-methyl-7-hyroxy coumarin derivatives. AIP Conference Proceedings, 2649(1), 020002.
- Olry, A., et al. (2022). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 27(19), 6591.
- Yadav, A., & Kumar, R. (2021). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Semantic Scholar.
- Khan, K. M., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5859.
- Abdou, M., et al. (2017). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Semantic Scholar.
- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
- Stahmann, M. A., Wolff, I., & Link, K. P. (1943). Studies on 4-Hydroxycoumarins. I. The Synthesis of 4-Hydroxycoumarins. Journal of the American Chemical Society, 65(11), 2285-2287.
- Kostova, I., et al. (2011). Evaluation of the antioxidant activity of a series of 4-methylcoumarins using different testing methods. ResearchGate.
Sources
- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 13252-84-1 [smolecule.com]
- 5. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Initial Mechanistic Studies of 4-Hydroxy-6-methoxycoumarin
This guide provides a comprehensive overview of the foundational studies elucidating the mechanism of action of 4-hydroxy-6-methoxycoumarin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of the 4-hydroxycoumarin class with specific initial research findings, offering a detailed exploration of its primary biological activities.
Introduction: The Therapeutic Potential of the Coumarin Scaffold
Coumarins, a class of benzopyran-2-one compounds, are widely recognized for their diverse and significant pharmacological properties.[1] The 4-hydroxycoumarin backbone, in particular, is a privileged scaffold in medicinal chemistry, most notably for its anticoagulant effects.[2][3] The addition of a methoxy group at the 6-position of this core structure, yielding this compound, modulates its biological profile, leading to a nuanced mechanism of action that extends beyond anticoagulation. This guide will delve into the initial experimental frameworks and findings that have begun to define the therapeutic promise of this specific molecule, focusing on its roles as both a Vitamin K antagonist and an anti-inflammatory agent.
Part 1: Anticoagulation via Vitamin K Epoxide Reductase Inhibition
The most well-established mechanism of action for the 4-hydroxycoumarin class is the antagonism of Vitamin K, a critical cofactor in the post-translational carboxylation of glutamate residues in several blood clotting factors.[2][3] This action is primarily mediated through the inhibition of the enzyme Vitamin K 2,3-epoxide reductase (VKOR).[2][3] While direct initial studies on this compound's interaction with VKOR are not extensively documented in seminal literature, its structural similarity to known VKOR inhibitors like warfarin strongly implies a shared mechanism.
Causality of Experimental Design: Probing VKOR Inhibition
Initial investigations into the anticoagulant properties of novel 4-hydroxycoumarin derivatives would logically focus on their ability to disrupt the Vitamin K cycle. A direct in vitro assay measuring the inhibition of VKOR is the cornerstone of such studies. The rationale for this approach is to quantify the direct interaction between the compound and its putative molecular target, thereby establishing a clear cause-and-effect relationship for its anticoagulant activity.
Experimental Protocol: In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This protocol outlines a representative method for assessing the inhibitory potential of this compound on VKOR activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human VKOR.
Materials:
-
Human liver microsomes (source of VKOR)
-
This compound
-
Dithiothreitol (DTT)
-
Vitamin K1 epoxide
-
Reaction buffer (e.g., Tris-HCl with Triton X-100)
-
Quenching solution (e.g., ice-cold methanol)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Microsome Preparation: Thaw human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in reaction buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 100 µM).
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of diluted microsomes, 5 µL of the this compound dilution (or DMSO for control), and 40 µL of reaction buffer. Pre-incubate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 5 µL of Vitamin K1 epoxide (in ethanol) to initiate the reaction. The final volume should be 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold methanol.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by HPLC to quantify the amount of Vitamin K1 produced.
-
Data Analysis: Calculate the percentage of VKOR inhibition for each concentration of this compound compared to the control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Framework for VKOR Inhibition
Caption: Inhibition of VKOR by this compound disrupts the Vitamin K cycle.
Part 2: Anti-inflammatory Action via Modulation of NF-κB and MAPK Signaling
Beyond its anticipated anticoagulant properties, initial research on structurally similar coumarins has revealed a significant anti-inflammatory mechanism of action. Studies on 4-hydroxy-7-methoxycoumarin, a close structural analog, have demonstrated its ability to suppress inflammatory responses in macrophages by inhibiting the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] This provides a strong basis for postulating a similar mechanism for this compound.
Causality of Experimental Design: Unraveling the Anti-inflammatory Pathway
To investigate the anti-inflammatory effects, a cellular model of inflammation is essential. Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are a standard and reliable model for this purpose. The experimental design logically progresses from observing the suppression of key inflammatory mediators to identifying the upstream signaling pathways responsible for their production. This hierarchical approach allows for a systematic dissection of the compound's mechanism of action.
Experimental Protocol: Investigation of Anti-inflammatory Effects in Macrophages
This protocol details the key experiments used to characterize the anti-inflammatory properties of this compound.
Objective: To determine the effect of this compound on the production of inflammatory mediators and the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for Prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6
-
Antibodies for Western blot analysis (iNOS, COX-2, IκBα, phospho-IκBα, ERK, phospho-ERK, JNK, phospho-JNK, p38, phospho-p38, β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW264.7 cells in DMEM with 10% FBS.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
PGE2 and Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these mediators in the culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis of Protein Expression and Signaling:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, total and phosphorylated forms of IκBα, ERK, JNK, and p38. Use an antibody against β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data from initial studies on a compound like this compound, based on findings for its 7-methoxy analog.[5]
| Parameter | Assay | Endpoint | Result with this compound |
| Inflammatory Mediators | Griess Assay | NO Production | Dose-dependent decrease |
| ELISA | PGE2 Production | Dose-dependent decrease | |
| ELISA | TNF-α, IL-1β, IL-6 Production | Dose-dependent decrease | |
| Protein Expression | Western Blot | iNOS Expression | Significant reduction |
| Western Blot | COX-2 Expression | Significant reduction | |
| Signaling Pathways | Western Blot | IκBα Phosphorylation/Degradation | Inhibition |
| Western Blot | ERK1/2 Phosphorylation | Inhibition | |
| Western Blot | JNK Phosphorylation | Inhibition | |
| Western Blot | p38 Phosphorylation | No significant effect |
Signaling Pathway of Anti-inflammatory Action
Caption: this compound inhibits inflammatory responses by targeting MAPK and NF-κB signaling.
Conclusion and Future Directions
The initial mechanistic studies, both inferred from its chemical class and demonstrated through research on close analogs, position this compound as a molecule with dual therapeutic potential. Its likely role as a Vitamin K antagonist suggests applications in anticoagulation, while its demonstrated anti-inflammatory properties open avenues for the treatment of a wide range of inflammatory conditions. Future research should focus on direct, head-to-head comparative studies of this compound with its isomers and other established coumarin-based drugs to fully elucidate its unique pharmacological profile and therapeutic index.
References
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. National Center for Biotechnology Information.
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Kumar, S., Singh, A., & Kumar, P. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(4). [Link]
- Margaret, R. J., et al. (2024). innovations in 4-hydroxycoumarin derivatives. International Journal Of Modern Pharmaceutical Research, 8(7). [Link]
- PubChem. (n.d.). 4-Hydroxy-6-methylcoumarin. National Center for Biotechnology Information.
- Eisenstein, A. B., et al. (1956). Studies on 4-Hydroxycoumarins. XIII. The Mechanism for the Reaction of 4-Hydroxycoumarin with Aliphatic Acid Chlorides. Journal of the American Chemical Society, 78(10), 2263–2266. [Link]
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Wikipedia. (2023, December 1). 4-Hydroxycoumarins. In Wikipedia.
- Rauf, A., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5828. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Lee, J. H., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
- Rauf, A., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5828. [Link]
- da Silva, G. N., et al. (2023). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Preprints.org. [Link]
- Kasperkiewicz, K., Ponczek, M. B., Owczarek, J., Guga, P., & Budzisz, E. (2020).
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Rettie, A. E., & Tai, G. (2006). Pharmacogenomics of 4-hydroxycoumarin anticoagulants. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 901-910. [Link]
Sources
- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 3. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 13252-84-1 [smolecule.com]
- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying 4-Hydroxy-6-methoxycoumarin in Plant Extracts: A Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals and Researchers
As a Senior Application Scientist, it is understood that the successful identification and quantification of a specific phytochemical within a complex natural matrix is not a matter of simply following a recipe. It is a process of systematic, logical deduction, where each step is chosen to progressively reduce complexity and increase certainty. This guide is structured not as a rigid protocol, but as a strategic workflow, explaining the causality behind each experimental decision to ensure a robust, self-validating outcome for the identification of 4-Hydroxy-6-methoxycoumarin.
Introduction: The Target Molecule - this compound
This compound (C₁₀H₈O₄, Molar Mass: 192.17 g/mol ) is a naturally occurring simple coumarin.[1][2] Coumarins as a class are widely distributed secondary metabolites in the plant kingdom, notably within families such as Apiaceae, Rutaceae, Asteraceae, and Fabaceae.[3][4][5] These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities.[6] Specifically, 4-hydroxycoumarins possess a phenolic moiety that suggests potential for antioxidant activity, making them attractive candidates for further investigation.[7] The accurate and reliable identification of this compound is the foundational first step in harnessing its potential.
Physicochemical Properties:
-
CAS Number: 13252-84-1[8]
-
Molecular Formula: C₁₀H₈O₄[1]
-
Melting Point: 268-270°C[9]
-
Appearance: Off-white powder[9]
Part 1: Strategic Extraction - Isolating the Target from the Matrix
The primary challenge in natural product analysis is the matrix itself. The plant extract is a complex milieu of primary and secondary metabolites. Our extraction strategy must be designed to maximize the recovery of this compound while minimizing the co-extraction of interfering compounds and preventing degradation.
The Rationale of Solvent Selection
The principle of "like dissolves like" is paramount. This compound, with its hydroxyl and methoxy functional groups, is a moderately polar molecule. Therefore, polar solvents are the most logical choice for its efficient extraction.[10]
-
High-Polarity Solvents (Methanol, Ethanol): These are the solvents of choice for simple coumarins.[10][11] They effectively disrupt plant cell walls and solubilize a broad range of phenolic compounds. Using aqueous mixtures (e.g., 80% methanol in water) can further enhance extraction efficiency by increasing solvent polarity and improving the penetration into the plant tissue.[12]
-
Medium-Polarity Solvents (Ethyl Acetate): While capable of extracting free coumarins, ethyl acetate is generally less efficient for hydroxylated or glycosylated coumarins and is better suited for subsequent liquid-liquid partitioning steps for sample clean-up.[10]
-
Low-Polarity Solvents (Chloroform, Diethyl Ether): These solvents are generally unsuitable for extracting polar compounds like this compound and would result in poor recovery.[10][11]
| Solvent System | Polarity Index | Rationale for Use with this compound |
| Methanol / Water (80:20, v/v) | High | Optimal Choice. High polarity effectively solubilizes the target. Water content swells the plant matrix, improving solvent penetration.[12] |
| Ethanol / Water (e.g., 96% or 50%) | High | Excellent alternative to methanol. Often preferred due to lower toxicity. 50% ethanol can sometimes yield higher total extracts.[13] |
| Ethyl Acetate | Medium | Suitable for fractionation/clean-up, but not ideal for primary extraction due to lower efficiency for polar coumarins.[10] |
| Chloroform / Hexane | Low | Not Recommended. Inefficient for extracting polar phenolic compounds.[10] |
Enhancing Extraction Efficiency: The Role of Physical Methods
To overcome the kinetic limitations of simple maceration, energy-assisted techniques are employed.
-
Ultrasound-Assisted Extraction (UAE): This is a highly efficient and preferred method. The acoustic cavitation generated by ultrasound creates micro-fractures in the cell walls, increasing the surface area for solvent contact and accelerating mass transfer. This leads to higher yields in shorter times and with less solvent compared to traditional methods.[12]
-
Soxhlet Extraction: This classical method ensures continuous extraction with fresh, hot solvent. While exhaustive, the prolonged exposure to heat can pose a risk of thermal degradation for some sensitive compounds.[11][13]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is designed to be a self-validating starting point. The solvent choice is based on the target's polarity, and the method provides high efficiency.
-
Sample Preparation: Dry the plant material (e.g., leaves, stems) at 40°C until constant weight. Grind the dried material to a fine powder (e.g., 40-60 mesh) to ensure homogeneity and maximize surface area.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Solvent Addition: Add 20 mL of 80% aqueous methanol (HPLC grade). The solid-to-liquid ratio is a critical parameter that may require optimization.[14]
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a constant temperature (e.g., 50°C) for 30 minutes.[15]
-
Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 6000 g for 10 minutes to pellet the solid material.[15]
-
Collection & Filtration: Carefully decant the supernatant. Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove particulates that could damage the analytical column.
-
Storage: Store the extract at 4°C prior to analysis to prevent degradation.[15]
Visualization: Extraction Workflow
Caption: Workflow for preparing a plant extract for analysis via UAE.
Part 2: Analytical Confirmation - A Multi-Technique Approach
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the standard for separating coumarins from other phytochemicals.[16][17]
Causality of Method Parameters:
-
Stationary Phase (Column): A C18 column is the industry standard. Its non-polar octadecylsilane chemistry provides excellent hydrophobic retention for moderately polar compounds like this compound, allowing for separation from both highly polar (e.g., sugars, organic acids) and highly non-polar (e.g., lipids, chlorophylls) interferences.[18]
-
Mobile Phase: A gradient of a weak organic acid in water (Solvent A, e.g., 0.1% formic acid in water) and an organic solvent (Solvent B, e.g., acetonitrile or methanol) is used. The acid protonates silanol groups on the column, reducing peak tailing, and ensures the analyte is in a consistent ionic state, leading to sharp, reproducible peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. Coumarins possess a benzopyrone chromophore that strongly absorbs UV light. A DAD allows for the acquisition of the full UV spectrum of the eluting peak, which can be compared to a reference standard for an additional layer of identification.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard, reliable instrumentation. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separation of moderately polar compounds.[18] |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water | Improves peak shape and provides protons for ESI-MS. |
| Mobile Phase B | Acetonitrile (or Methanol) | Elutes compounds based on hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Typical volume; can be adjusted based on concentration. |
| Detection | DAD/UV at 325 nm | Coumarins have strong absorbance near this wavelength.[17] |
Experimental Protocol: RP-HPLC-DAD Analysis
-
System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard (e.g., 1000 µg/mL) in methanol. Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by diluting the stock with the mobile phase.
-
Analysis Sequence: Inject the calibration standards from lowest to highest concentration, followed by the filtered plant extracts.
-
Data Analysis:
-
Identification: Compare the retention time and the UV-Vis spectrum of the peak in the plant extract to that of the certified reference standard. A match in both provides strong evidence of identity.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard versus its concentration. Quantify the amount of this compound in the plant extract by interpolating its peak area on this curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Confirmation
For definitive identification, coupling HPLC to a mass spectrometer is essential. LC-MS provides two crucial pieces of information: the accurate molecular weight of the eluting compound and its characteristic fragmentation pattern (MS/MS), which acts as a molecular fingerprint.[15][19]
Causality in MS Method Development:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for moderately polar, ionizable compounds like this compound. It is a "soft" ionization method that typically keeps the molecule intact, yielding a strong molecular ion peak.[20] It can be run in positive mode ([M+H]⁺, m/z 193.05) or negative mode ([M-H]⁻, m/z 191.03).
-
Mass Analyzer: A Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument is ideal. A QqQ is excellent for quantification using Multiple Reaction Monitoring (MRM), while a Q-TOF provides high-resolution accurate mass (HRAM) data, allowing for molecular formula confirmation.
-
MS/MS Fragmentation: By isolating the parent molecular ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This pattern can be compared to a standard or to in-silico fragmentation databases for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Absolute Structural Elucidation
While not a high-throughput screening tool, NMR is the ultimate authority for structural confirmation of an isolated and purified compound.[21] For this compound, ¹H NMR would confirm the presence of the methoxy group (a singlet ~3.8 ppm), the distinct aromatic protons, and the vinylic proton of the pyrone ring.[1][22] ¹³C NMR would confirm the 10 unique carbon environments.[21] This technique is typically reserved for the final structural proof of a novel compound or a newly isolated one.
Visualization: Analytical Confirmation Workflow
Caption: The analytical workflow combining HPLC separation with spectroscopic detection.
Part 3: Data Integration and Validation - Building an Irrefutable Case
Confidence in identification comes from the convergence of evidence from these orthogonal techniques. The logic is simple: it is highly improbable that an unrelated compound would share the exact same retention time, UV spectrum, accurate mass, and fragmentation pattern as the authentic standard.
The Logic of Confidence
-
Hypothesis: A peak in the sample chromatogram is this compound.
-
Test 1 (Retention Time): Does the peak's retention time match that of the reference standard under identical HPLC conditions?
-
Test 2 (UV Spectrum): Does the peak's UV spectrum match the λmax and overall shape of the reference standard?
-
Test 3 (Molecular Mass): Does the peak's mass spectrum show an ion corresponding to the calculated accurate mass of this compound (e.g., [M+H]⁺ at m/z 193.0501)?
-
Test 4 (Fragmentation): Does the MS/MS fragmentation pattern of the ion from Test 3 match that of the reference standard?
If the answer to all four questions is "yes," the identification can be considered confirmed with a very high degree of confidence.
Visualization: Logic for Confident Identification
Caption: Logical flow for integrating orthogonal data to confirm compound identity.
Conclusion
References
- Vertex AI Search. (2024).
- MDPI. (2024).
- ResearchGate. (2017). (PDF)
- National Institutes of Health. (2024).
- PubChem. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4. [Link]
- National Institutes of Health. (2019). Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC. [Link]
- ResearchGate. (2006).
- PubMed Central. (2023).
- Encyclopedia.pub. (2023). Role of Naturally Occurring Coumarins in Plants. [Link]
- PubMed Central. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. [Link]
- ResearchGate. (2023). The most common naturally occurring simple coumarins. [Link]
- ResearchGate. (2017). (PDF) A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. [Link]
- MDPI. (2019). Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content. [Link]
- International Journal of Current Microbiology and Applied Sciences. (2015). Screening and Quantification of Phytochemicals and Evaluation of Antioxidant Activity of Albizia chinensis (Vang). [Link]
- MDPI. (2022). DES Based Efficient Extraction Method for Bioactive Coumarins from Angelica dahurica (Hoffm.) Benth. & Hook.f. ex Franch. & Sav. [Link]
- PubMed Central. (2024). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC. [Link]
- ResearchGate. (2016). 1 H NMR spectra for the "aromatic" region of coumarin 6; comparison of 1 H. [Link]
- Preprints.org. (2024). Analytical Methods Applied to Auraptene: A Mini Review. [Link]
- PubMed Central. (2020).
- Royal Society of Chemistry. (2016).
- INDOFINE Chemical Company, Inc. This compound | 13252-84-1. [Link]
- Dr. Duke's Phytochemical and Ethnobotanical Databases. Chemical 3-HYDROXY-6-METHOXY-COUMARIN. [Link]
Sources
- 1. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. This compound | 13252-84-1 [chemicalbook.com]
- 9. This compound | 13252-84-1 | INDOFINE Chemical Company [indofinechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods [mdpi.com]
- 17. media.sciltp.com [media.sciltp.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
solubility profile of 4-Hydroxy-6-methoxycoumarin in different solvents
An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-6-methoxycoumarin
Foreword: Understanding the Critical Role of Solubility
In the landscape of drug discovery, materials science, and biochemistry, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. This compound, a member of the versatile coumarin family, presents a unique structural motif—a phenolic hydroxyl group and a methoxy substituent on the benzopyrone core—that imparts significant biological activities but also introduces complexities in its dissolution behavior. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure, solvent interactions, and the resulting solubility profile. Herein, we provide not only a summary of known properties but also robust, field-proven protocols for the empirical determination of solubility, empowering researchers to generate high-quality, reproducible data tailored to their specific applications.
Physicochemical Bedrock: The Molecular Determinants of Solubility
A molecule's intrinsic properties are the primary drivers of its solubility. For this compound, the interplay between its aromatic system, lactone ring, and key functional groups dictates its interaction with various solvents.
The structure features a polar 4-hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and a moderately polar 6-methoxy group, which primarily accepts hydrogen bonds. The overall molecule possesses a calculated LogP of 1.2, suggesting a relatively balanced hydrophilic-lipophilic character.[1] The acidic nature of the 4-hydroxyl group (predicted pKa ≈ 4.5) is a critical determinant of its aqueous solubility, which will be highly pH-dependent.[2]
| Property | Value | Source |
| CAS Number | 13252-84-1 | [1][3][4] |
| Molecular Formula | C₁₀H₈O₄ | [1][2] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| Appearance | Off-white to light brown crystalline powder | [2][4] |
| Melting Point | 268-270 °C (Note: A lower decomposition temperature of 170 °C is also reported) | [2][4] |
| Predicted pKa | ~4.50 | [2] |
| Predicted XLogP3 | 1.2 | [1] |
The Solubility Profile: A Multi-Solvent Perspective
Quantitative solubility data for this compound is not extensively published. However, based on its structure and data from closely related analogs like 4-hydroxycoumarin, a qualitative and semi-quantitative profile can be established.[5] The compound's solubility is governed by the principle of "like dissolves like."
Table 2: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Qualitative Solubility | Rationale for Interaction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong hydrogen bond acceptor, effectively solvates the 4-hydroxyl group. |
| Dimethyl Formamide (DMF) | Soluble | Similar to DMSO, a strong polar aprotic solvent capable of disrupting solute-solute interactions. | |
| Acetonitrile (ACN) | Moderately Soluble | Less polar than DMSO/DMF, but can still engage in dipole-dipole interactions. | |
| Polar Protic | Methanol | Moderately Soluble | Can act as both a hydrogen bond donor and acceptor, interacting favorably with both the hydroxyl and methoxy groups. |
| Ethanol | Moderately Soluble | Similar to methanol; solubility is expected to be high, around 30 mg/mL based on the 4-hydroxycoumarin parent.[5] | |
| Water | Sparingly Soluble | The hydrophobic benzopyrone core limits solubility despite the presence of polar groups. | |
| Non-Polar | Hexane | Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the molecule. |
| Toluene | Very Sparingly Soluble | Aromatic π-π stacking interactions may provide a minor dissolution mechanism, but it is not sufficient to overcome the polar functional groups. | |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity allows for some interaction, but lacks hydrogen bonding capacity. |
Key Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous systems is not a static value but is dynamically influenced by pH and temperature.
The Critical Impact of pH
The weakly acidic proton of the 4-hydroxyl group (pKa ≈ 4.5) is the most significant factor governing aqueous solubility.[2]
-
At pH < pKa (e.g., pH 1.2-3.0): The compound exists predominantly in its neutral, protonated form. Its solubility is low and is referred to as the intrinsic solubility (S₀).
-
At pH > pKa (e.g., pH 6.8-7.4): The hydroxyl group deprotonates to form the phenolate anion. This ionized form is significantly more polar and exhibits much higher aqueous solubility due to strong ion-dipole interactions with water molecules.
This pH-dependent behavior is crucial for pharmaceutical applications, as the compound's solubility will vary dramatically between the acidic environment of the stomach and the near-neutral pH of the small intestine. Studies on similar hydroxycoumarins confirm that solubility and stability are highly dependent on pH.[6][7]
The Role of Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is described by the van't Hoff equation. By measuring solubility at several temperatures, key thermodynamic parameters of dissolution, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated.[8] This data provides deeper insight into the dissolution mechanism, indicating whether the process is enthalpy- or entropy-driven.
Experimental Determination of Equilibrium Solubility
A scientifically sound and reproducible protocol is essential for generating reliable solubility data. The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[9]
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (typically 2-5 mg) to a 2 mL glass vial. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired solvent or buffer.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance) and agitation speed (e.g., 150 rpm).[10] Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully achieved.[10]
-
Phase Separation: After equilibration, allow the vials to stand for 30 minutes to let excess solid settle. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol below.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This final value represents the equilibrium solubility.
Analytical Method: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection is the preferred method for accurate and specific quantification of coumarins.[11]
Table 3: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and ensures the analyte is in a single protonation state. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution ensures that any potential impurities are separated from the main analyte peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection (UV) | 280 nm and 320 nm | The conjugated benzopyrone system shows strong absorbance in the UV region. Monitoring multiple wavelengths can be useful; 280 nm provides a general aromatic signal, while a wavelength around 320 nm is often a λmax for hydroxycoumarins.[5][12] |
Synthesis of Concepts: Linking Properties to Profile
The solubility behavior of this compound is not a collection of disparate facts but a logical consequence of its molecular and environmental context.
Sources
- 1. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 13252-84-1 [chemicalbook.com]
- 4. This compound | 13252-84-1 | INDOFINE Chemical Company [indofinechemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scielo.br [scielo.br]
- 11. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methoxycoumarin
Coumarins represent a significant class of benzopyrone heterocyclic compounds found extensively in nature. Among them, the 4-hydroxycoumarin scaffold is of particular interest to medicinal chemists and drug development professionals. This structural motif is the cornerstone of widely used oral anticoagulants, such as warfarin and dicoumarol. Beyond its critical role in regulating blood coagulation, the 4-hydroxycoumarin nucleus serves as a versatile platform for developing novel therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1]
This compound, a specific derivative, incorporates a methoxy group on the benzene ring, which can modulate the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The synthesis of this specific analogue is therefore a key step in the exploration of new coumarin-based pharmaceuticals. This guide provides a detailed, field-proven experimental protocol for the synthesis of this compound, emphasizing the underlying chemical principles, safety considerations, and robust characterization techniques.
Reaction Principle: The Pechmann Condensation
The synthesis of 4-hydroxycoumarins from phenolic precursors is most classically achieved via the Pechmann condensation.[2] This acid-catalyzed reaction involves the condensation of a phenol with malonic acid or its derivatives. The reaction is a powerful tool for forming the core coumarin ring system in a single, efficient step.
The mechanism proceeds through several key stages:
-
Acid-Catalyzed Acylation: The reaction is initiated by the formation of a mixed anhydride or an acylium ion from malonic acid in the presence of a strong Lewis acid or dehydrating agent.
-
Electrophilic Aromatic Substitution: The electron-rich phenol (in this case, 4-methoxyphenol) attacks the electrophilic carbon of the activated malonic acid derivative. This Friedel-Crafts type acylation occurs preferentially at the position ortho to the hydroxyl group.
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group then performs a nucleophilic attack on the distal carboxylic acid group, leading to the formation of the six-membered pyrone ring.
-
Dehydration: A final dehydration step yields the stable, aromatic coumarin ring system.
For this synthesis, a potent condensing mixture of phosphorus oxychloride (POCl₃) and anhydrous zinc chloride (ZnCl₂) is employed. ZnCl₂ acts as a Lewis acid to activate the malonic acid, while POCl₃ serves as a powerful dehydrating agent, driving the reaction towards completion.[3]
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials and Equipment
| Chemical | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 150-76-5 | Sigma-Aldrich | Purity ≥98% |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | Sigma-Aldrich | Purity ≥99% |
| Anhydrous Zinc Chloride | ZnCl₂ | 136.30 | 7646-85-7 | Sigma-Aldrich | Must be anhydrous. Handle in a dry environment. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Sigma-Aldrich | Highly corrosive. Handle in a fume hood. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Fisher Scientific | ~37% solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | VWR | ACS Grade |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | VWR | 95% or absolute |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | For drying |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions: A Critical Overview
This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water, releasing toxic HCl gas. ALWAYS handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Anhydrous Zinc Chloride (ZnCl₂): Corrosive and a severe irritant. It is highly hygroscopic. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.
-
General Precautions: Perform the entire reaction in a well-ventilated fume hood. Ensure an appropriate fire extinguisher (dry powder) and a safety shower/eyewash station are readily accessible.[4][5]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper for the third neck. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Charging Reactants: To the flask, add 4-methoxyphenol (6.2 g, 50 mmol) and malonic acid (5.7 g, 55 mmol).
-
Addition of Catalyst: In a dry environment (e.g., a glove bag or by working quickly), add anhydrous zinc chloride (17.0 g, 125 mmol) to the flask. The mixture will become a thick slurry.
-
Addition of Condensing Agent: Place the flask in an ice-water bath and begin stirring. Slowly add phosphorus oxychloride (14 mL, 150 mmol) dropwise over 30-40 minutes using a dropping funnel. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction: After the addition is complete, remove the ice bath and place the flask in a pre-heated heating mantle. Heat the reaction mixture to 70-80°C with continuous stirring for 2-3 hours. The mixture will darken and thicken.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). A sample can be prepared by carefully taking a small aliquot from the reaction, quenching it in ice water, and extracting it with ethyl acetate. The disappearance of the starting 4-methoxyphenol spot indicates the reaction is nearing completion.
-
Work-up and Isolation:
-
After the reaction is complete, allow the flask to cool to room temperature.
-
In a large beaker (1 L), prepare a mixture of crushed ice (approx. 400 g).
-
CAUTION: In a fume hood, very slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.
-
Once the initial vigorous reaction subsides, add concentrated HCl (10 mL) to ensure the complete precipitation of the product and hydrolysis of any remaining reagents.
-
Stir the slurry for 30 minutes. A solid precipitate of the crude product will form.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 100 mL) until the filtrate is neutral (pH ~6-7).
-
-
Purification:
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol (95%).
-
Once dissolved, add hot water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete crystallization.
-
Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
-
Characterization of this compound
Confirmation of the product's identity and purity is essential.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The literature melting point for this compound is typically in the range of 270-274 °C. A sharp melting point close to this range indicates high purity.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch (~3100-3400 cm⁻¹), a sharp lactone C=O stretch (~1680-1720 cm⁻¹), and C=C aromatic stretches (~1600-1450 cm⁻¹).[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural information. Expected signals would include aromatic protons, a methoxy group singlet (~3.8 ppm), a vinyl proton singlet from the pyrone ring, and a broad singlet for the hydroxyl proton.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the product (192.17 g/mol ).[7]
Quantitative Data and Yield Calculation
| Reagent | Amount Used | Molar Mass ( g/mol ) | Moles (mmol) | Molar Ratio |
| 4-Methoxyphenol | 6.2 g | 124.14 | 50 | 1.0 (Limiting) |
| Malonic Acid | 5.7 g | 104.06 | 55 | 1.1 |
| Zinc Chloride | 17.0 g | 136.30 | 125 | 2.5 |
| Phosphorus Oxychloride | 14 mL (23 g) | 153.33 | 150 | 3.0 |
-
Theoretical Yield: The reaction is 1:1 between the limiting reagent (4-methoxyphenol) and the product.
-
Theoretical Yield = (moles of limiting reagent) × (MW of product)
-
Theoretical Yield = (0.050 mol) × (192.17 g/mol ) = 9.61 g
-
-
Actual Yield: Weigh the final, dried product. For example, if 7.2 g is obtained:
-
Percent Yield = (Actual Yield / Theoretical Yield) × 100
-
Percent Yield = (7.2 g / 9.61 g) × 100 ≈ 75% (This is a typical expected yield for this reaction).
-
Overall Reaction Scheme
Caption: Pechmann condensation for the synthesis of this compound.
References
- Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry. [Link]
- Journal of Medicinal and Nanomaterials Chemistry. (2024).
- Al-Warhi, T., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. [Link]
- Stahmann, M. A., et al. (1949). Synthesis of 4-hydroxycoumarins. U.S.
- Al-Warhi, T., et al. (2017). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A. [Link]
- Basan, S., & Toth, G. (2010).
- Reyes-Pérez, V., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Heliyon. [Link]
- Loba Chemie. (2019). COUMARIN FOR SYNTHESIS MSDS. [Link]
- PubChem. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. [Link]
- Mohammed, S. H., et al. (2025). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- JETIR. (2021).
- Carl ROTH.
- Shinde, A. G., et al. (2011). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
- Suvchem Laboratory Chemicals. COUMARIN (FOR SYNTHESIS). [Link]
- Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of 4-Hydroxy-6-methoxycoumarin as an Anticoagulant Agent
Introduction
4-Hydroxycoumarin derivatives are a well-established class of compounds known for their anticoagulant properties, primarily acting as Vitamin K antagonists.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Hydroxy-6-methoxycoumarin in a panel of standard in vitro anticoagulant assays. The protocols herein are designed to be robust and self-validating, enabling the precise characterization of the anticoagulant effects of this specific coumarin derivative. We will delve into the mechanistic underpinnings of the assays, provide step-by-step experimental protocols, and offer insights into data analysis and interpretation.
Scientific Rationale: The Mechanism of Action of 4-Hydroxycoumarins
The anticoagulant effect of 4-hydroxycoumarin derivatives is primarily attributed to their inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[3][4] This enzyme is a critical component of the Vitamin K cycle, which is essential for the post-translational modification of several clotting factors.
In the coagulation cascade, Factors II (Prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S, require gamma-carboxylation of their glutamic acid residues to become biologically active.[5] This carboxylation reaction is dependent on the reduced form of Vitamin K (Vitamin K hydroquinone). During this process, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. For the coagulation process to be sustained, Vitamin K epoxide must be recycled back to its reduced form. This crucial reduction is catalyzed by VKOR.[6][7]
4-Hydroxycoumarins, including presumably this compound, act as competitive inhibitors of VKOR.[4] By blocking this enzyme, they prevent the regeneration of reduced Vitamin K, leading to a depletion of active Vitamin K-dependent clotting factors.[3] This results in a dose-dependent anticoagulant effect, which can be quantitatively measured using plasma-based clotting assays.
Diagram: The Vitamin K Cycle and Inhibition by 4-Hydroxycoumarins
Caption: Mechanism of 4-hydroxycoumarin anticoagulant activity.
Experimental Design and Controls
To ensure the scientific validity of the results, a comprehensive experimental design with appropriate controls is essential.
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO, ethanol) should be tested at the same final concentration as in the experimental wells to account for any effects of the solvent on clotting times.
-
Positive Control: A well-characterized anticoagulant, such as warfarin, should be run in parallel to confirm the responsiveness of the assay system.
-
Negative Control: Untreated pooled normal plasma will serve as the baseline for normal coagulation.
-
Dose-Response: this compound should be tested across a range of concentrations to determine its dose-dependent anticoagulant effect and to calculate parameters such as the IC50 (the concentration that causes 50% inhibition or a doubling of the clotting time, depending on the analysis).
Core In Vitro Anticoagulant Assays
The following three assays provide a comprehensive profile of a compound's anticoagulant activity by assessing its impact on the different pathways of the coagulation cascade.
Diagram: The Coagulation Cascade and Assay Targets
Caption: The coagulation cascade and the targets of the PT, aPTT, and TT assays.
Protocol 1: Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.[8][9] It is particularly sensitive to deficiencies in Factors VII, X, V, II (prothrombin), and I (fibrinogen).[10]
Materials
-
Platelet-Poor Plasma (PPP) from pooled normal human donors (anticoagulated with 3.2% sodium citrate)
-
This compound stock solution
-
Warfarin stock solution (positive control)
-
Vehicle control (e.g., DMSO)
-
PT reagent (containing thromboplastin and calcium chloride)[11]
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Micropipettes and tips
Procedure
-
Preparation:
-
Thaw the PPP at 37°C.
-
Prepare serial dilutions of this compound, warfarin, and the vehicle in a suitable buffer or saline.
-
Pre-warm the PT reagent to 37°C.[12]
-
-
Assay:
-
Pipette 50 µL of PPP into a coagulometer cuvette or a test tube.[7]
-
Add 5 µL of the test compound dilution (or control) to the PPP and mix gently.
-
Incubate the mixture for 3 minutes at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.[7]
-
Record the time in seconds for the formation of a visible fibrin clot.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.[8] It is sensitive to deficiencies in Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.[13]
Materials
-
Platelet-Poor Plasma (PPP)
-
This compound, warfarin, and vehicle controls
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[14]
-
0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C[13]
-
Coagulometer or water bath at 37°C and stopwatch
Procedure
-
Preparation:
-
Follow the same preparation steps for PPP and test compounds as in the PT assay.
-
Pre-warm the CaCl2 solution to 37°C.[15]
-
-
Assay:
-
Pipette 50 µL of PPP into a coagulometer cuvette.[13]
-
Add 5 µL of the test compound dilution (or control) and mix.
-
Add 50 µL of the aPTT reagent to the cuvette.[13]
-
Incubate the mixture for exactly 3-5 minutes at 37°C (the incubation time should be consistent across all samples).[14][15]
-
Add 50 µL of the pre-warmed CaCl2 solution to initiate the reaction and start the timer.[13]
-
Record the time in seconds for clot formation.
-
Protocol 3: Thrombin Time (TT) Assay
The TT assay specifically evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.[16] It is sensitive to abnormalities in fibrinogen concentration or function, and to the presence of thrombin inhibitors.
Materials
-
Platelet-Poor Plasma (PPP)
-
This compound and vehicle controls
-
Thrombin reagent (bovine or human thrombin of a standardized concentration)
-
Coagulometer or water bath at 37°C and stopwatch
Procedure
-
Preparation:
-
Follow the same preparation steps for PPP and test compounds.
-
Reconstitute and pre-warm the thrombin reagent according to the manufacturer's instructions.[2]
-
-
Assay:
-
Pipette 100 µL of PPP into a coagulometer cuvette.
-
Add 10 µL of the test compound dilution (or control) and mix.
-
Incubate for 1-2 minutes at 37°C.
-
Add 100 µL of the pre-warmed thrombin reagent to initiate clotting and start the timer.
-
Record the time in seconds for clot formation.
-
Data Analysis and Interpretation
The primary endpoint for each assay is the clotting time in seconds. The results should be presented as the mean ± standard deviation (SD) for each concentration of the test compound and controls.
Quantitative Data Summary
| Concentration (µM) | PT (seconds) | aPTT (seconds) | TT (seconds) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| 4-HMC (Conc. 1) | Mean ± SD | Mean ± SD | Mean ± SD |
| 4-HMC (Conc. 2) | Mean ± SD | Mean ± SD | Mean ± SD |
| 4-HMC (Conc. 3) | Mean ± SD | Mean ± SD | Mean ± SD |
| Warfarin (Positive Ctrl) | Mean ± SD | Mean ± SD | N/A* |
| Warfarin is not expected to significantly prolong the TT. |
-
Dose-Response Curves: Plot the clotting time (y-axis) against the log concentration of this compound (x-axis). This will visualize the dose-dependent effect.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control.[17] A p-value of <0.05 is typically considered statistically significant.
-
Interpretation of Results:
-
A significant prolongation of the PT and aPTT with no or minimal effect on the TT is consistent with the expected mechanism of a Vitamin K antagonist like this compound.[17]
-
A prolonged aPTT with a normal PT would suggest an effect on the intrinsic pathway.
-
A prolonged PT with a normal aPTT would indicate an effect on the extrinsic pathway.
-
A prolonged TT would suggest direct inhibition of thrombin or interference with fibrinogen polymerization, which is not the primary mechanism of coumarins.
-
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of this compound's anticoagulant properties. By employing the PT, aPTT, and TT assays with appropriate controls and a robust experimental design, researchers can obtain reliable and reproducible data to characterize the compound's mechanism and potency. The insights gained from these studies are crucial for the preclinical development of novel anticoagulant therapies.
References
- ATLAS MEDICAL. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT.
- Cui, W., Weng, J., Chen, Z., & Gu, Z. (2018). Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood, 132(Supplement 1), 4995.
- Danchev, N., Zotova, E., & Alexandrov, A. (2010). Synthesis, anticoagulant and PIVKA-II induced by new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 45(8), 3291-3297.
- HEMOCLOT™ Thrombin Time (T.T.). (n.d.). CoaChrom.
- BIOLABO. (n.d.). BIO-TP Prothrombin Time (PT).
- Dobrovolskaia, M. A., Neun, B. W., & Clogston, J. D. (2018). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations.
- ATLAS MEDICAL. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT.
- Wikipedia contributors. (2023, December 2). Coagulation. In Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxycoumarins. U.S.
- Practical-Haemostasis.com. (2021, July 25). Screening Tests in Haemostasis: The APTT.
- Ren, L., Li, Y., Fan, G., Li, Z., & Liang, Q. (2018). In Vitro Anticoagulant Activity and Active Components of Safflower Injection. Molecules, 23(11), 2947.
- Rishavy, M. A., Usubalieva, A., Hallgren, K. W., & Berkner, K. L. (2011). Novel insight into the mechanism of the vitamin K oxidoreductase (VKOR): electron relay through Cys43 and Cys51 reduces VKOR to allow vitamin K reduction and facilitation of vitamin K-dependent protein carboxylation. Journal of Biological Chemistry, 286(9), 7267-7278.
- ATLAS MEDICAL. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT).
- ResearchGate. (n.d.). Overview of coagulation cascade. Diagram of the multistep intrinsic...
- Vitro Scient. (n.d.). Partial Thromboplastin Time.
- Helena Laboratories. (n.d.). Thrombin Clotting Time Reagent.
- Bioresearch. (n.d.). BioClot-PT - Prothrombin Time (ISI~1.1).
- Tie, J. K., & Stafford, D. W. (2016). Functional Study of the Vitamin K Cycle Enzymes in Live Cells. Methods in enzymology, 570, 349–373.
- Labcare diagnostics. (n.d.).
- Practical-Haemostasis.com. (2017, May 5). Screening Tests in Haemostasis: The Thrombin Time.
- Wikipedia contributors. (2023, November 29). Vitamin K epoxide reductase. In Wikipedia, The Free Encyclopedia.
- MedSchool. (n.d.).
- Deranged Physiology. (n.d.).
- Vitro Scient. (n.d.). PROTHROMBIN TIME.
- Jin, D. Y., Tie, J. K., & Stafford, D. W. (2016). Functional Study of the Vitamin K Cycle Enzymes in Live Cells. Methods in Enzymology, 570, 349–373.
- R2 Diagnostics. (n.d.). Thrombin Time Assays.
- Radiopaedia.org. (2023, November 28).
- Ghumman, E., & Tascilar, M. (2023). Anticoagulation. In StatPearls.
- ResearchGate. (n.d.). In vitro and in vivo anticoagulant activity of heparin-like biomacromolecules and the mechanism analysis for heparin-mimicking activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biolabo.fr [biolabo.fr]
- 3. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. medschool.co [medschool.co]
- 10. atlas-medical.com [atlas-medical.com]
- 11. vitroscient.com [vitroscient.com]
- 12. bioresearch.com.jo [bioresearch.com.jo]
- 13. atlas-medical.com [atlas-medical.com]
- 14. labcarediagnostics.com [labcarediagnostics.com]
- 15. vitroscient.com [vitroscient.com]
- 16. r2diagnostics.com [r2diagnostics.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Hydroxy-6-methoxycoumarin as a Fluorescent Probe in Bioimaging
Introduction: The Versatility of Coumarin Scaffolds in Bioimaging
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity and sensitivity. Among the diverse families of fluorophores, coumarin derivatives have emerged as a prominent class due to their advantageous photophysical properties. These include high quantum yields, excellent photostability, and a molecular framework that is readily amenable to chemical modification for tuning spectral properties and biological targeting.[1]
4-Hydroxy-6-methoxycoumarin belongs to this versatile family of compounds. Its core benzopyran-2-one structure, decorated with an electron-donating methoxy group at the 6-position and a hydroxyl group at the 4-position, is anticipated to confer favorable fluorescent characteristics for bioimaging applications. The inherent fluorescence of the coumarin scaffold is often modulated by intramolecular charge transfer (ICT) mechanisms, making the probe's emission sensitive to the local microenvironment, such as solvent polarity and viscosity.[2][3] This property can be harnessed to investigate cellular microdomains and protein dynamics.[2]
This technical guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application as a fluorescent probe in cellular imaging. While specific photophysical data for this exact molecule is not extensively reported, we will draw upon the well-established principles of coumarin chemistry and data from closely related analogs to provide a robust framework for its successful implementation in the laboratory.
Properties and Specifications
The photophysical properties of coumarin derivatives are critically influenced by their substitution pattern. The presence of electron-donating groups, such as the methoxy and hydroxyl moieties in this compound, generally leads to fluorescence emission in the blue to green region of the spectrum.[4] The methoxy group at the 6-position is expected to enhance the fluorescence quantum yield.[3] Unlike hydroxycoumarins, which can exhibit pH-sensitive fluorescence, the methoxy group is not pH-sensitive.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₈O₄ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Appearance | White to light yellow powder | Inferred from related compounds |
| Solubility | Soluble in DMSO and other organic solvents | [6] |
| Excitation Maximum (λex) | ~350-380 nm (estimated) | Based on related coumarin structures[6] |
| Emission Maximum (λem) | ~420-460 nm (estimated, blue-green) | Based on general 4-hydroxycoumarins[4] |
| Quantum Yield (Φf) | Moderate to high (expected) | Electron-donating groups enhance quantum yield[3][4] |
| Molar Extinction Coefficient (ε) | Not explicitly reported | |
| Cytotoxicity | Low (expected at working concentrations) | Related 4-hydroxycoumarins show low cytotoxicity[7] |
Mechanism of Fluorescence
The fluorescence of this compound is predicated on the principles of intramolecular charge transfer (ICT). Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy orbital. The electron-donating methoxy and hydroxyl groups enhance the electron density of the aromatic ring system. This facilitates a charge redistribution in the excited state, leading to the emission of a photon as the molecule returns to its ground state. The energy of the emitted photon, and thus the color of the fluorescence, can be sensitive to the polarity of the surrounding environment.
Caption: Energy level diagram illustrating the fluorescence mechanism of this compound.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in both live and fixed cell imaging. It is crucial to empirically determine the optimal probe concentration and incubation time for each specific cell type and experimental setup.
Reagent Preparation
Stock Solution (10 mM):
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.
Causality: DMSO is a common solvent for organic fluorescent probes due to its ability to dissolve a wide range of compounds and its miscibility with aqueous cell culture media. Storing in aliquots prevents repeated freeze-thaw cycles which can degrade the compound.
Live Cell Staining Protocol
This protocol is designed for the general staining of living cells. The probe is expected to passively diffuse across the cell membrane and accumulate in the cytoplasm, though localization in specific organelles may occur and should be verified by co-localization studies.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.
-
Working Solution Preparation: Prepare a working solution by diluting the 10 mM stock solution in pre-warmed, serum-containing cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined by titration to achieve sufficient signal with minimal background and no observable cytotoxicity.
-
Cell Washing: Gently remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
Staining: Add the prepared working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes. Incubation times may need optimization.
-
Post-Staining Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to minimize background fluorescence from non-internalized probe.[2]
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Immediately proceed with imaging using a fluorescence microscope equipped with a filter set appropriate for excitation around 350-380 nm and emission collection around 420-460 nm (e.g., a DAPI filter set may be suitable).
Caption: Workflow for staining live cells with this compound.
Fixed Cell Staining Protocol
This protocol is for staining cells that have been chemically fixed.
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash once with PBS and then fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Post-Fixation Wash: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization (Optional): To facilitate probe entry into the cell and staining of intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Post-Permeabilization Wash: Wash the cells three times with PBS for 5 minutes each.
-
Working Solution Preparation: Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.
-
Staining: Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.
-
Post-Staining Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium, preferably one containing an anti-fade agent. Image using a fluorescence microscope with the appropriate filter set.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Suboptimal probe concentration or incubation time.- Incorrect filter set on the microscope.- Probe degradation. | - Increase the probe concentration or extend the incubation time.- Verify that the excitation and emission filters match the expected spectral properties of the probe.- Prepare a fresh stock solution of the probe. |
| High Background | - Incomplete removal of excess probe.- Probe aggregation at high concentrations. | - Increase the number and duration of the post-staining washes.- Use a lower concentration of the probe. |
| Cell Death (Live Imaging) | - Cytotoxicity of the probe at the concentration used.- Phototoxicity from excessive light exposure. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Minimize the exposure time and intensity of the excitation light during imaging. |
| Photobleaching | - High intensity of excitation light.- Prolonged exposure to light. | - Reduce the intensity of the excitation light.- Use a mounting medium with an anti-fade reagent for fixed cell imaging.- Acquire images efficiently to minimize exposure time. |
Conclusion
This compound is a promising candidate for a blue-green emitting fluorescent probe for cellular imaging. Its structural features suggest favorable photophysical properties, including good quantum yield and environmental sensitivity. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this compound in their specific bioimaging applications. As with any fluorescent probe, empirical optimization is key to achieving high-quality, reproducible results.
References
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- BenchChem. (2025). Application Notes and Protocols for 6-Methoxy-4-methylcoumarin in Cell Staining.
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.
- BOC Sciences. (n.d.). Coumarin-Based Fluorescent Probes for Imaging.
- Thermo Fisher Scientific. (n.d.). Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7.
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
- Jung, S. K., Lee, H., Kim, T. H., Park, J. H., & Kang, J. K. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- BenchChem. (2025). Application Notes and Protocols for Coumarinic Acid-Based Fluorescent Probes.
- Sun, X. Y., Liu, T., Sun, J., & Wang, X. J. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(45), 26767-26782.
- Gavrilov, D., et al. (2020).
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- PubChem. (n.d.). 4-Hydroxy-6-methylcoumarin.
- BenchChem. (2025). Strategies to improve the fluorescence quantum yield of 4-Hydroxycoumarin probes.
- Murata, C., et al. (2005). Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. Chemical & Pharmaceutical Bulletin, 53(7), 750-758.
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 13252-84-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 5. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
A Validated HPLC-UV Method for the Quantification of 4-Hydroxy-6-methoxycoumarin
Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Hydroxy-6-methoxycoumarin. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology employs reversed-phase chromatography with UV detection, which has been optimized for selectivity, accuracy, and precision. We will delve into the rationale behind the selection of chromatographic parameters, provide step-by-step protocols for execution, and outline a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This application note serves not only as a procedural document but also as a technical resource, complete with troubleshooting guidance and explanatory diagrams to ensure successful implementation.
Introduction and Scientific Rationale
This compound (IUPAC Name: 4-hydroxy-6-methoxychromen-2-one; CAS: 13252-84-1) is a derivative of coumarin, a class of compounds known for a wide range of biological activities.[3] Accurate quantification of this analyte is critical for various applications, including pharmacokinetic studies, quality control of synthetic batches, and investigation of its presence in natural or formulated products.
The developed method is based on reversed-phase HPLC, the most common and effective technique for separating coumarin derivatives.[4] The core principle involves partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The inherent chemical properties of this compound—specifically its moderate polarity and the presence of a phenolic hydroxyl group—dictate key methodological choices. The hydroxyl group can engage in undesirable interactions with residual silanols on the silica-based column packing, potentially causing peak tailing.[5] To ensure a sharp, symmetrical peak shape, which is crucial for accurate integration, the mobile phase is acidified. This suppresses the ionization of the hydroxyl group, rendering the molecule less polar and more uniform in its interaction with the stationary phase. UV detection is selected due to the strong chromophoric nature of the coumarin ring system, which provides excellent sensitivity within the UV range.[6][7]
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound analytical standard (Purity ≥98%)
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Formic acid (LC-MS grade or equivalent)
-
Deionized water (18.2 MΩ·cm resistivity or higher)
Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler/Injector
-
Column Thermostat/Oven
-
UV/Vis or Photodiode Array (PDA) Detector
-
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, PVDF or PTFE)
Chromatographic Method and Protocols
Optimized Chromatographic Conditions
The following table summarizes the established conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Methanol : Water with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Protocol 1: Preparation of Standard Solutions
This protocol details the preparation of a stock solution and subsequent working standards for generating a calibration curve.
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Solution (100 µg/mL): Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the 100 µg/mL intermediate solution with the mobile phase. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Protocol 2: Sample Preparation
-
For Pure Substance/Simple Matrix: Accurately weigh the sample to obtain a theoretical concentration within the calibration range (e.g., 10 mg in 10 mL of methanol).
-
Dilution: Dilute the initial sample solution with the mobile phase to bring the final concentration into the linear range of the method (e.g., ~25 µg/mL).
-
Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[8]
For complex matrices such as plant extracts, an initial extraction step using techniques like maceration or sonication with methanol or an ethanol/water mixture may be required, followed by filtration.[9][10]
Overall Experimental Workflow Diagram
The entire process from preparation to analysis is illustrated below.
Caption: Overall experimental workflow from preparation to final quantification.
Method Validation Strategy (ICH Q2(R1))
To ensure the method is fit for its intended purpose, a full validation should be performed according to ICH guidelines.[1][11]
System Suitability
Before each validation run, system suitability must be established by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5). The results must meet the acceptance criteria outlined below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Retention Time | ≤ 1.0% |
| RSD of Peak Area | ≤ 2.0% |
Specificity
-
Protocol: Inject a blank (mobile phase), a standard solution of this compound, and a sample matrix (if applicable).
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the sample should be free from co-eluting peaks, which can be confirmed using a PDA detector to check for peak purity.
Linearity and Range
-
Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The proposed range is validated by demonstrating acceptable accuracy and precision within these limits.
Accuracy
-
Protocol: Perform a spike-recovery study. Spike a known amount of this compound standard into a blank matrix or a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, under the same conditions.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be estimated from the calibration curve based on the standard deviation of the response and the slope.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at the determined concentration, which should yield results with acceptable accuracy and precision.
Robustness
-
Protocol: Introduce small, deliberate variations to the method parameters one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., Methanol ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal usage.
Method Validation Logic Diagram
This diagram illustrates how the validation parameters collectively ensure the method's reliability.
Caption: Logical relationship of validation parameters for a reliable method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with silanol groups.[5]2. Column contamination or degradation. | 1. Ensure mobile phase pH is low (0.1% formic acid).2. Wash the column or replace it if old. |
| High Backpressure | 1. Blocked column inlet frit.2. Particulate matter from sample.[12] | 1. Back-flush the column.2. Always filter samples before injection. Use a guard column. |
| Retention Time Drift | 1. Inadequate column equilibration.2. Mobile phase composition change.3. Column temperature fluctuation.[13] | 1. Equilibrate for at least 10-15 column volumes.2. Prepare fresh mobile phase daily.3. Use a column oven. |
| No Peaks or Low Signal | 1. Air bubbles in the pump or flow line.2. Incorrect detector wavelength.3. Sample degradation or incorrect preparation. | 1. Degas mobile phase and purge the pump.2. Verify detector settings.3. Prepare fresh sample and standards. |
Conclusion
The HPLC-UV method detailed in this application note provides a specific, accurate, precise, and robust solution for the quantification of this compound. By following the outlined protocols for analysis and validation, laboratories can confidently implement this method for routine quality control, stability testing, and research applications. The justification for each parameter and the inclusion of troubleshooting guidance aim to empower the user with a deep understanding of the method's fundamentals, ensuring reliable and reproducible results.
References
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. National Center for Biotechnology Information.
- Ma, Y., Ma, B., Wang, C., et al. (2016). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine.
- PubChem. (n.d.). 4-Hydroxy-6-methylcoumarin. National Center for Biotechnology Information.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Hrobonova, K., et al. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate.
- Da Silva, A. F. C., et al. (2007). Extraction and Quantitative HPLC Analysis of Coumarin in Hydroalcoholic Extracts of Mikania glomerata Spreng. ("guaco") Leaves. ResearchGate.
- Liptaj, T., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry.
- SciELO. (2007). Extraction and Quantitative HPLC Analysis of Coumarin in Hydroalcoholic Extracts of Mikania glomerata Spreng. (“guaco”) Leav.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (2010). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin.
- Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages.
- PhotochemCAD. (n.d.). 4-Hydroxycoumarin.
- Chromatography Online. (2024). Quantitative HPLC Analysis of Coumarin in Alcoholic Woodruff Extracts in May Wine.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- NIH National Center for Biotechnology Information. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods.
- Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Waters Corporation. (2024). HPLC Troubleshooting: A System Monitoring Approach.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. database.ich.org [database.ich.org]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of Hydroxy-Methoxycoumarins in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a detailed technical guide for studying the effects of hydroxy-methoxycoumarins on cancer cell lines. Due to the limited specific research on 4-Hydroxy-6-methoxycoumarin, this guide will focus on the well-documented activities of structurally similar and representative compounds, namely Fraxetin (7,8-dihydroxy-6-methoxycoumarin) and Scopoletin (7-hydroxy-6-methoxycoumarin). The principles and protocols outlined herein are broadly applicable to the study of other coumarin derivatives.
Introduction: The Therapeutic Promise of Coumarins in Oncology
Coumarins are a class of naturally occurring benzopyrone compounds found in many plants, and they have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and notably, anticancer activities.[1][2] The coumarin scaffold is a versatile platform for the synthesis of derivatives with enhanced potency and selectivity against various cancer cell lines.[1] This guide focuses on hydroxy-methoxycoumarins, a subclass of coumarins that has demonstrated significant potential in cancer research. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are often dysregulated in cancer.[3][4]
Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Inhibition
Hydroxy-methoxycoumarins exert their anti-cancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The primary modes of action observed in cancer cell line studies include the induction of apoptosis (programmed cell death), arrest of the cell cycle at critical checkpoints, and modulation of pro-survival signaling pathways.[3][4]
Induction of Apoptosis
A key mechanism by which these coumarins inhibit cancer cell growth is through the induction of apoptosis. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[3]
Cell Cycle Arrest
Hydroxy-methoxycoumarins have also been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression. For example, some coumarin derivatives have been shown to induce G2/M phase arrest in the cell cycle.[3]
Modulation of Signaling Pathways
The anticancer activity of hydroxy-methoxycoumarins is also linked to their ability to interfere with critical cell signaling pathways that promote cancer cell proliferation and survival. Pathways such as the PI3K/Akt and STAT3 signaling cascades are common targets.[4][6] By inhibiting these pathways, these compounds can effectively halt the uncontrolled growth of cancer cells.
Caption: Proposed mechanism of anticancer action for hydroxy-methoxycoumarins.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of Fraxetin and Scopoletin against various human cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fraxetin | HT29 | Colon Cancer | Not specified | [3] |
| Fraxetin | HCT116 | Colon Cancer | Not specified | [3] |
| Fraxetin | MCF-7 | Breast Cancer | ~40 (at 48h) | [5] |
| Fraxetin | HCC827 | Non-Small-Cell Lung Cancer | 20.12 | [6] |
| Fraxetin | H1650 | Non-Small-Cell Lung Cancer | 22.45 | [6] |
| Scopoletin | HeLa | Cervical Cancer | 7.5 | [7] |
| Scopoletin | SiHa | Cervical Cancer | ~15 | [8] |
| Scopoletin | C-33 A | Cervical Cancer | ~25 | [8] |
| Scopoletin | A549 | Lung Cancer | ~35 (16 µg/mL) | [4] |
| Scopoletin | PC3 | Prostate Cancer | Not specified | [4] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of a hydroxy-methoxycoumarin on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple product, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Hydroxy-methoxycoumarin compound (e.g., Fraxetin or Scopoletin)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydroxy-methoxycoumarin in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Hydroxy-methoxycoumarin compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the hydroxy-methoxycoumarin for the appropriate duration. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Directions
Hydroxy-methoxycoumarins, such as Fraxetin and Scopoletin, represent a promising class of compounds for the development of novel anticancer agents.[1][9] Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways highlights their therapeutic potential. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these and other coumarin derivatives. Further research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical in vivo models.
References
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PubMed Central.
- 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. MDPI.
- In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. PubMed Central.
- Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. ResearchGate.
- 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) inhibits human ovarian cell proliferation by inducing apoptosis. PubMed Central.
- Fraxetin induces cell death in colon cancer cells via mitochondria dysfunction and enhances therapeutic effects in 5-fluorouracil resistant cells. PubMed.
- 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. National Institutes of Health.
- Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3. Royal Society of Chemistry.
- Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review. PubMed.
- Pharmacogenomics of Scopoletin in Tumor Cells. MDPI.
- A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. National Institutes of Health.
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
- Synthesis, structure, cytotoxic and antioxidant properties of 6-ethoxy- 4-methylcoumarin. ResearchGate.
- Effect of fraxetin on proliferation and apoptosis in breast cancer cells. Oncology Letters.
- De novo biosynthesis of 4,6-dihydroxycoumarin in Escherichia coli. Royal Society of Chemistry.
- Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Frontiers.
- Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Semantic Scholar.
- Fraxetin Interacts Additively with Cisplatin and Mitoxantrone, Antagonistically with Docetaxel in Various Human Melanoma Cell Lines—An Isobolographic Analysis. MDPI.
- Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. Anticancer Research.
- Basic Methods of Cell Cycle Analysis. MDPI.
- Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway. PubMed.
- The effect of fraxetin on the proliferation of malignant melanoma cell... ResearchGate.
- Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition. JBUON.
- Fraxetin Suppresses Proliferation of Non-Small-Cell Lung Cancer Cells via Preventing Activation of Signal Transducer and Activator of Transcription 3. J-Stage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fraxetin induces cell death in colon cancer cells via mitochondria dysfunction and enhances therapeutic effects in 5-fluorouracil resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Fraxetin Suppresses Proliferation of Non-Small-Cell Lung Cancer Cells via Preventing Activation of Signal Transducer and Activator of Transcription 3 [jstage.jst.go.jp]
- 7. jbuon.com [jbuon.com]
- 8. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Multi-Tiered Approach for Evaluating the Anti-inflammatory Activity of 4-Hydroxy-6-methoxycoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Coumarins in Inflammation
Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants.[1] This family of compounds has garnered substantial interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant properties.[2][3] 4-Hydroxycoumarin derivatives, in particular, are recognized for their therapeutic potential.[2] 4-Hydroxy-6-methoxycoumarin, the subject of this guide, is a specific analogue whose anti-inflammatory properties warrant systematic investigation.
Chronic inflammation is a critical pathogenic factor in a host of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key driver of the inflammatory response is the activation of immune cells like macrophages, which, upon stimulation by pathogens or tissue damage, release a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The signaling pathways governing this response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, represent prime targets for novel anti-inflammatory agents.[4]
This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of this compound's anti-inflammatory efficacy. The workflow is designed to first establish a safe therapeutic window using in vitro cytotoxicity assays, followed by a battery of cell-based functional assays to elucidate its mechanism of action, and culminating in a validated in vivo model to confirm its physiological relevance.
Hypothesized Mechanism of Action
Based on studies of structurally related coumarins, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling cascades within macrophages.[3] Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα), releasing the NF-κB (p65/p50) dimer to translocate into the nucleus.[5] Concurrently, the MAPK pathway (including ERK, JNK, and p38) is activated.[5] Both pathways converge to induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce NO and prostaglandins, respectively, as well as pro-inflammatory cytokines.[6]
It is proposed that this compound may interfere with this process by inhibiting IκBα degradation or by suppressing the phosphorylation of MAPK proteins, thereby down-regulating the expression of iNOS, COX-2, and pro-inflammatory cytokines.[3][6]
Caption: Hypothesized NF-κB and MAPK signaling pathways and potential points of inhibition.
Tier 1: In Vitro Screening Protocols
The initial phase of testing focuses on cell-based assays to determine the compound's bioactivity and mechanism. The murine macrophage cell line RAW 264.7 is an excellent model for these studies.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This is a critical first step to identify the concentration range of this compound that is non-toxic to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of medium containing the different concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, purple formazan crystals will form in the wells with viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][11] A reference wavelength of >650 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | 0 | 1.25 ± 0.08 | 100 |
| Vehicle (DMSO 0.1%) | 0 | 1.23 ± 0.09 | 98.4 |
| This compound | 10 | 1.21 ± 0.07 | 96.8 |
| This compound | 25 | 1.18 ± 0.10 | 94.4 |
| This compound | 50 | 1.15 ± 0.08 | 92.0 |
| This compound | 100 | 0.85 ± 0.06 | 68.0 |
| This compound | 200 | 0.31 ± 0.04 | 24.8 |
| Table 1: Example data from an MTT assay. Concentrations up to 50 µM are selected for subsequent experiments as they show >90% viability. |
Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
Principle: In inflammation, iNOS produces large amounts of NO. NO is a highly reactive molecule with a short half-life, but it quickly oxidizes to stable metabolites, primarily nitrite (NO₂⁻).[12] The Griess assay is a simple colorimetric method that quantifies nitrite concentration in the cell culture supernatant as an indirect measure of NO production.[13] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[13]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (1.5 x 10⁵ cells/well) and incubate for 24 hours.[6]
-
Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from the MTT assay, e.g., 10, 25, 50 µM).[8]
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control group to induce inflammation.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[12] Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[13]
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.[14] This sandwich ELISA protocol uses an antibody-coated plate to capture the cytokine of interest, which is then detected by a second, enzyme-conjugated antibody. The addition of a substrate results in a color change proportional to the amount of cytokine present.[15]
Step-by-Step Protocol (General):
-
Sample Collection: Collect cell culture supernatants from cells treated as described in the Griess Assay protocol (Section 3.2).
-
Plate Coating & Blocking: Use a pre-coated commercial ELISA kit or coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 overnight.[16] Block non-specific binding sites.
-
Sample and Standard Incubation: Add standards (recombinant cytokine) and samples (supernatants) to the wells and incubate for 2 hours at room temperature.[16]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[14]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.[16]
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.[14] Incubate in the dark until a blue color develops.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to turn the color yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm.[17]
-
Quantification: Calculate the cytokine concentrations in the samples using the standard curve.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 0 | 55 ± 12 | 30 ± 8 |
| LPS (1 µg/mL) | 0 | 2850 ± 210 | 1540 ± 150 |
| LPS + 4-HC | 10 | 1980 ± 180 | 1120 ± 115 |
| LPS + 4-HC | 25 | 1150 ± 130 | 650 ± 80 |
| LPS + 4-HC | 50 | 620 ± 95 | 310 ± 45 |
| Table 2: Illustrative ELISA data showing dose-dependent inhibition of cytokine production. |
Protocol 4: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for confirming if the observed reductions in NO and cytokines are due to decreased expression of the enzymes iNOS and COX-2, and for probing the upstream NF-κB signaling pathway (by measuring levels of phosphorylated and total IκBα and p65).[18][19]
Caption: Standard experimental workflow for Western blot analysis.
Step-by-Step Protocol:
-
Cell Culture and Lysis: Treat RAW 264.7 cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[18]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin.[18][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Signal Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest's band intensity to the loading control (β-actin) to ensure equal protein loading.
Tier 2: In Vivo Validation Protocol
After promising in vitro results, it is essential to validate the anti-inflammatory activity in a living organism. The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory drugs.[21][22]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Principle: The subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling), which can be easily and quantitatively measured.[22][23] The inflammatory response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) mediated by prostaglandins and nitric oxide, which is sensitive to inhibition by NSAIDs and compounds affecting the COX-2/iNOS pathways.[21][22]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for at least one week before the experiment under standard laboratory conditions.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
Group III-V: Test Compound (this compound at different doses, e.g., 25, 50, 100 mg/kg, oral)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[21]
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.[21]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[21][24]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h (Mean ± SD) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| 4-HC | 25 | 0.65 ± 0.06 | 23.5 |
| 4-HC | 50 | 0.49 ± 0.05 | 42.4 |
| 4-HC | 100 | 0.35 ± 0.04 | 58.8 |
| Table 3: Representative data for the carrageenan-induced paw edema model at the 3-hour time point. |
Data Interpretation and Conclusion
A successful evaluation will demonstrate that this compound is non-toxic at effective concentrations. In vitro, it should show a dose-dependent reduction in NO, TNF-α, and IL-6 production in LPS-stimulated macrophages. Western blot analysis should confirm that these effects correlate with decreased protein expression of iNOS and COX-2, and mechanistic data should point towards the inhibition of the NF-κB and/or MAPK signaling pathways. Finally, these in vitro findings should translate to a significant, dose-dependent reduction in paw edema in the in vivo carrageenan model, confirming the compound's potential as a viable anti-inflammatory agent.
References
- Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- protocols.io. (2023). MTT (Assay protocol).
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs.
- BenchChem. (n.d.). Application Notes and Protocols: Western Blot Analysis of iNOS and COX-2 Expression.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays.
- BenchChem. (n.d.). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction.
- MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema.
- Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-α.
- MDPI. (n.d.). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages.
- MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
- National Center for Biotechnology Information. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
- IBL International. (n.d.). TNF-α (free) ELISA.
- National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- MDPI. (n.d.). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract.
- BenchChem. (n.d.). Application Notes and Protocols: Western Blot Analysis of COX-2.
- National Center for Biotechnology Information. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages.
- PubMed. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation.
- International Journal of Modern Pharmaceutical Research. (2024). Innovations in 4-hydroxycoumarin derivatives.
- National Center for Biotechnology Information. (n.d.). 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression.
Sources
- 1. ijmpronline.com [ijmpronline.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novamedline.com [novamedline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application of 4-Hydroxy-6-methoxycoumarin in Enzyme Inhibition Assays: A Technical Guide
Introduction: The Versatility of 4-Hydroxy-6-methoxycoumarin in Enzyme Research
This compound, also known as scopoletin, is a naturally occurring coumarin with a broad spectrum of pharmacological activities.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in enzyme inhibition assays. Beyond its well-documented antimicrobial, anti-inflammatory, and antioxidant properties, scopoletin serves as a valuable tool in enzymology, acting as an inhibitor for a diverse range of enzymes.[1][2][3] Its intrinsic fluorescence and ability to modulate enzyme activity make it a compound of significant interest in drug discovery and biochemical research.[4][5]
This guide will delve into the mechanistic principles of its inhibitory action, provide detailed, field-proven protocols for conducting enzyme inhibition assays, and present data in a clear, accessible format to facilitate experimental design and interpretation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in enzyme assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [6][7] |
| Molecular Weight | 192.17 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 170 °C (decomposed) | [7] |
| CAS Number | 13252-84-1 | [6][7] |
Core Principles: this compound as an Enzyme Modulator
This compound exerts its effects on enzymes through various interaction mechanisms. Understanding these is key to designing and interpreting inhibition assays. The primary modes of action observed include:
-
Direct Competitive or Non-competitive Inhibition: Scopoletin can bind to the active site or an allosteric site of an enzyme, thereby reducing its catalytic efficiency. The nature of this inhibition (competitive, non-competitive, or mixed) can be elucidated through kinetic studies.
-
Fluorescence Quenching: The intrinsic fluorescence of some enzymes, particularly those with tryptophan residues, can be quenched upon binding to scopoletin. This phenomenon can be exploited to study binding affinities and kinetics.[9]
-
Substrate Competition: In some assay systems, particularly those involving peroxidase, scopoletin can act as a competing substrate, leading to an apparent inhibition of the primary substrate's conversion.[10]
Experimental Workflows: Visualizing the Path to Inhibition Data
A typical workflow for assessing the enzyme inhibitory potential of this compound involves several key stages, from initial screening to detailed kinetic analysis.
Caption: General workflow for an enzyme inhibition assay using this compound.
Application Protocol 1: FRET-Based Inhibition Assay for SARS-CoV-2 Main Protease (Mpro)
This protocol is adapted from methodologies used for screening phytochemical inhibitors of viral proteases and is applicable for assessing the inhibitory activity of this compound against SARS-CoV-2 Mpro.[9]
Principle
This assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate that is cleaved by Mpro. In its intact state, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. An inhibitor like scopoletin will prevent this cleavage, leading to a reduced fluorescence signal.
Materials
-
This compound (Scopoletin)
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the Mpro enzyme and FRET substrate in the assay buffer to their desired working concentrations. The final enzyme and substrate concentrations should be optimized based on preliminary kinetic experiments (typically in the low nanomolar and micromolar range, respectively).
-
-
Assay Setup:
-
In a 96-well black plate, add 2 µL of varying concentrations of the scopoletin stock solution (e.g., to achieve final concentrations of 5 µM, 10 µM, 12.5 µM, 15 µM, 17.5 µM, 25 µM, and 50 µM).[9]
-
Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme). Use DMSO as a vehicle control.
-
Add the Mpro enzyme solution to each well (except the negative control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an appropriate excitation and emission wavelength pair for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each concentration of scopoletin.
-
Calculate the percentage of inhibition using the formula: % Inhibition = 100 - ((V₀ with inhibitor / V₀ without inhibitor) x 100)[9]
-
Plot the percentage of inhibition against the logarithm of the scopoletin concentration and fit the data to a dose-response curve to determine the IC₅₀ value. An IC₅₀ of 15.75 µM has been reported for scopoletin against Mpro.[9]
-
Caption: Principle of the FRET-based enzyme inhibition assay.
Application Protocol 2: Peroxidase Inhibition Assay
This compound is known to inhibit horseradish peroxidase (HRP)-catalyzed reactions.[10] This protocol describes a method to assess this inhibition using a common chromogenic HRP substrate.
Principle
HRP catalyzes the oxidation of various substrates in the presence of hydrogen peroxide, leading to a colored product that can be measured spectrophotometrically. Scopoletin can interfere with this reaction, potentially by acting as a competing substrate or by modifying the enzyme, resulting in a decreased rate of color development.[10]
Materials
-
This compound (Scopoletin)
-
Horseradish Peroxidase (HRP)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Hydrogen peroxide (H₂O₂)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear microplates
-
Absorbance plate reader
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of scopoletin in DMSO.
-
Prepare a working solution of HRP in PBS. The optimal concentration should be determined empirically to yield a robust signal within a reasonable time frame.
-
Prepare a working solution of H₂O₂ in PBS.
-
-
Assay Procedure:
-
Add 50 µL of PBS to each well of a 96-well plate.
-
Add 10 µL of various concentrations of the scopoletin solution to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the HRP working solution to all wells and incubate for 10 minutes at room temperature.
-
Add 20 µL of the H₂O₂ working solution to initiate the reaction.
-
-
Color Development and Measurement:
-
Immediately add 100 µL of the TMB substrate solution to each well.
-
Allow the color to develop for a specified period (e.g., 10-15 minutes). The reaction progress can be monitored kinetically at 650 nm or as an endpoint assay.
-
For an endpoint assay, stop the reaction by adding 50 µL of the stop solution. This will turn the blue color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no HRP) from all other readings.
-
Calculate the percentage of inhibition for each scopoletin concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the scopoletin concentration to determine the IC₅₀ value. Kinetic data can be analyzed using Lineweaver-Burk plots to investigate the mechanism of inhibition.[10]
-
Additional Applications and Considerations
This compound is a versatile inhibitor and has been shown to be active against a range of other enzymes, including:
-
Acetylcholinesterase (AChE): It exhibits moderate, dose-dependent inhibitory activity against AChE, an important target in neurodegenerative disease research.[11]
-
Carbonic Anhydrase-II: Certain derivatives of 4-hydroxycoumarin have demonstrated inhibitory effects on this enzyme.[12][13]
-
Monoamine Oxidase (MAO): Scopoletin has been identified as an inhibitor of MAO.[1][2]
When working with this compound, it is important to consider its solubility and potential for non-specific interactions. The use of appropriate solvent controls (e.g., DMSO) is critical, and the final solvent concentration in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.[8] Cytotoxicity assays, such as the MTT assay, should be performed in parallel when evaluating its potential as a therapeutic agent to ensure that the observed inhibition is not due to cell death.[9]
Conclusion
This compound (scopoletin) is a multifaceted molecule with significant potential in enzyme inhibition studies. Its utility spans from fundamental enzymology to the early stages of drug discovery. The protocols and data presented in this guide provide a robust framework for researchers to explore and characterize the inhibitory effects of this valuable natural product.
References
- BenchChem. (2025). Application Notes and Protocols for 6-Methoxy-4-methylcoumarin in Enzyme Assays. BenchChem.
- National Institutes of Health (NIH). (2025). Biochemical Screening of Phytochemicals and Identification of Scopoletin as a Potential Inhibitor of SARS-CoV-2 Mpro, Revealing Its Biophysical Impact on Structural Stability. NIH.
- PubChem. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4. PubChem.
- SciELO. (2020).
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH.
- ResearchGate. Analytical Method of Scopoletin by HPLC.
- ChemicalBook. 13252-84-1(this compound) Product Description. ChemicalBook.
- Hindawi. (2011).
- Frontiers. (2024). Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Frontiers.
- Sigma-Aldrich. 4-Hydroxy-6-methylcoumarin 98 13252-83-0. Sigma-Aldrich.
- Brazilian Journal of Pharmaceutical Sciences. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences.
- PubMed Central. Synthesis and Acaricidal Activities of Scopoletin Phenolic Ether Derivatives: QSAR, Molecular Docking Study and in Silico ADME Predictions. PubMed Central.
- ACS Publications. Acetylcholinesterase Inhibitory Activity of Scopolin and Scopoletin Discovered by Virtual Screening of Natural Products | Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Scopoletin Acetate in Antimicrobial Activity Testing. BenchChem.
- MedChemExpress.
- Encyclopedia.pub. (2020).
- SciELO.
- ResearchGate. Main biological activities and possible molecular mechanisms of scopoletin.
- Scientific & Academic Publishing. Fluorescence, 4-hydroxy-coumarin, Emission, Synthesis. Scientific & Academic Publishing.
- ResearchGate. Scheme of the proposed pathway of scopoletin and scopolin biosynthesis....
- Frontiers. (2024). Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Frontiers.
- ResearchGate. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label.
- PubChem. 4-Hydroxy-6-methylcoumarin | C10H8O3. PubChem.
Sources
- 1. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biochemical Screening of Phytochemicals and Identification of Scopoletin as a Potential Inhibitor of SARS-CoV-2 Mpro, Revealing Its Biophysical Impact on Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of the Scopoletin-induced Inhibition of the Peroxidase Catalyzed Degradation of Indole-3-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives – ScienceOpen [scienceopen.com]
Application Notes and Protocols: 4-Hydroxy-6-methoxycoumarin as a Precursor for Novel Drug Synthesis
Introduction: The Versatility of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in medicinal chemistry, with a rich history of therapeutic applications.[1][2] The inherent biological activity of the coumarin nucleus, combined with its synthetic tractability, has made it a focal point for the development of novel therapeutic agents. Among the vast family of coumarin derivatives, 4-hydroxy-6-methoxycoumarin stands out as a particularly valuable precursor. The presence of the hydroxyl group at the C4 position and the methoxy group at the C6 position significantly influences the molecule's reactivity and imparts favorable pharmacokinetic properties to its derivatives.[3][4]
The 4-hydroxycoumarin moiety is famously associated with anticoagulant drugs like warfarin, which function by inhibiting vitamin K epoxide reductase.[2][5] However, the pharmacological potential of this scaffold extends far beyond anticoagulation. Derivatives of 4-hydroxycoumarin have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][6][7] The 6-methoxy substituent, in particular, has been shown to enhance the antioxidant and antimicrobial potential of the coumarin ring.[3][4]
This guide provides a comprehensive overview of this compound as a starting material for the synthesis of novel drug candidates. We will explore its synthesis, physicochemical properties, and key reactive sites. More importantly, we will provide detailed, field-proven protocols for the synthesis of derivatives with promising therapeutic applications, explaining the causality behind the experimental choices.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the precursor's properties is fundamental to successful drug synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [PubChem CID: 54676530] |
| Molecular Weight | 192.17 g/mol | [PubChem CID: 54676530] |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | 274-276 °C | [TSI Journals] |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | General Knowledge |
| ¹H NMR (DMSO-d₆) | δ (ppm): 3.78 (s, 3H, -OCH₃), 5.61 (s, 1H, H-3), 7.05-7.30 (m, 3H, Ar-H), 11.5 (br s, 1H, -OH) | [Abdou, W. (2018)] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 55.8, 91.5, 109.8, 115.6, 117.9, 147.9, 155.2, 161.7, 164.2, 165.1 | [Abdou, W. (2018)] |
| IR (KBr, cm⁻¹) | ~3380 (O-H), ~1650 (C=O, lactone), ~1530 (C=C, aromatic) | [Abdou, W. (2018)] |
Synthesis of the Precursor: this compound
The most common and efficient method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For this compound, the synthesis starts from 4-methoxyphenol and a suitable malonic acid derivative.
Caption: Pechmann condensation for this compound synthesis.
Protocol 1: Synthesis of this compound via Pechmann Condensation
This protocol is adapted from established Pechmann reaction procedures.[8]
Materials:
-
4-Methoxyphenol
-
Diethyl malonate
-
Concentrated sulfuric acid (or a solid acid catalyst like Amberlyst-15)
-
Ethanol
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 4-methoxyphenol (1.0 eq) and diethyl malonate (1.2 eq).
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the mixture with constant stirring. Caution: The addition of sulfuric acid is exothermic. For a greener approach, a solid acid catalyst like Amberlyst-15 can be used, which simplifies workup.[8]
-
Heat the reaction mixture to 120-140 °C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Rationale: The acidic catalyst protonates the carbonyl group of the β-ketoester, making it more electrophilic for the initial transesterification with the phenol. The subsequent intramolecular cyclization is a Friedel-Crafts acylation, followed by dehydration to form the stable aromatic lactone ring.
Application in Novel Drug Synthesis: Key Reactive Sites and Strategies
The this compound scaffold offers several reactive sites for modification, primarily the C3 position and the hydroxyl group at C4. The electron-donating methoxy group at C6 can also influence the reactivity of the benzene ring.
Caption: Synthetic pathways from this compound.
Application Note 1: Synthesis of Potent Antioxidant Derivatives
Background: Oxidative stress is implicated in a multitude of diseases. The phenolic moiety in 4-hydroxycoumarins makes them excellent radical scavengers. The 6-methoxy group further enhances this activity.[3][4] Recent studies have shown that this compound itself is a potent antioxidant, outperforming butylated hydroxytoluene (BHT) and ascorbic acid in some assays.[3][4] Further modifications can fine-tune this activity.
Protocol 2: Synthesis of 3-Aryl-4-hydroxy-6-methoxycoumarin Derivatives
This protocol is based on the condensation of this compound with aromatic aldehydes, a reaction that often proceeds via a Knoevenagel-type condensation followed by a Michael addition.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Acetic Acid
-
Piperidine (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, recrystallize the product from a suitable solvent like ethanol or acetic acid.
Rationale: The basic catalyst (piperidine) facilitates the condensation between the active methylene group at C3 of the coumarin and the aldehyde. The resulting bis-coumarin derivatives often exhibit enhanced antioxidant properties due to the increased number of phenolic hydroxyl groups and extended conjugation.[5]
Application Note 2: Synthesis of Novel Antimicrobial Agents
Background: The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Coumarin derivatives have shown significant promise in this area.[9][10][11] Modifications at the C3 and C4 positions of the this compound scaffold can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.
Protocol 3: Synthesis of 4-((Substituted-amino)methyl)-6-methoxy-2H-chromen-2-one Derivatives (Mannich Bases)
The Mannich reaction is a powerful tool for introducing an aminomethyl group, a common pharmacophore in antimicrobial drugs.[12][13]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., piperidine, morpholine)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the secondary amine (1.1 eq) to the solution.
-
Slowly add formaldehyde solution (1.1 eq) to the mixture with stirring.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitated Mannich base by filtration, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Rationale: The Mannich reaction involves the aminoalkylation of the acidic C3 proton of the 4-hydroxycoumarin. The resulting Mannich bases often exhibit enhanced antimicrobial activity due to the introduction of the basic amino group, which can interact with microbial cell membranes.[12]
Application Note 3: Synthesis of Anticancer Agents
Background: Coumarins have emerged as a versatile scaffold for the design of anticancer drugs, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[14][15] The this compound core can be elaborated to produce potent and selective anticancer agents.
Protocol 4: Synthesis of Pyrano[3,2-c]coumarin Derivatives
The fusion of a pyran ring to the coumarin scaffold often leads to compounds with enhanced anticancer activity.[16][17] This can be achieved through a one-pot, multi-component reaction.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
A basic catalyst (e.g., piperidine or L-proline)
-
Ethanol
-
Microwave reactor (optional, for reaction acceleration)
Procedure:
-
In a flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine or L-proline.
-
Stir the mixture at room temperature or heat to reflux. For a more efficient synthesis, the reaction can be performed in a microwave reactor for a few minutes.[5]
-
Monitor the reaction by TLC.
-
Upon completion, the product usually precipitates from the reaction mixture upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
Rationale: This multi-component reaction proceeds through a cascade of reactions, typically starting with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 4-hydroxycoumarin, and subsequent intramolecular cyclization and tautomerization to form the stable pyranocoumarin structure. These fused heterocyclic systems can intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.[14]
Summary of Biological Activities of Synthesized Derivatives
| Derivative Class | Synthetic Strategy | Key Biological Activity | References |
| 3-Aryl-4-hydroxycoumarins | Knoevenagel-type Condensation | Antioxidant, Antimicrobial | [3][4][5] |
| Mannich Bases | Mannich Reaction | Antimicrobial, Anticancer | [12][13] |
| Pyrano[3,2-c]coumarins | Multi-component Reaction | Anticancer, Anti-inflammatory | [16][17] |
| 3-Alkylated-4-hydroxycoumarins | C3-Alkylation | Anticoagulant | [2][18] |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of biologically active compounds. Its accessible synthesis and well-defined reactivity at key positions allow for the systematic development of novel drug candidates targeting a spectrum of diseases, from microbial infections to cancer. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this remarkable scaffold. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Rostom, S. A. F., & Goya, J. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology.
- Request PDF. (2024, October 8). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.
- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005).
- Reddy, C. R., & Kumar, M. S. (2018). Multicomponent synthesis of pyrano[2,3-c]coumarins. RSC Advances, 8(61), 35086–35090.
- Jung, J.-C., & Park, O.-S. (2009).
- Špirtović-Halilović, S., Salihović, M., Džudžević-Čančar, H., & Završnik, D. (2015). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Medicinski glasnik, 12(2), 115-121.
- Završnik, D., Špirtović, S., & Džudžević, H. (2006). Synthesis, structure and biological activity of 3-substituted derivatives of 4-hydroxycoumarin. Medicinski arhiv, 60(5), 284-287.
- Request PDF. (n.d.). Diverse synthesis of pyrano[3,2-c]coumarins: a brief update.
- Khan, K. M., Saify, Z. S., Khan, M., & Butt, N. (2013). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 49(4), 785-792.
- Muratović, S., Džudžević-Čančar, H., & Završnik, D. (2012). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Basic Clinical Pharmacology and Toxicology, 111, 47-47.
- Yadav, P., Kumar, D., & Singh, P. (2021). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Oriental Journal of Chemistry, 37(5), 1132-1138.
- Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2009).
- Liu, J., et al. (2013). Synthesis of 3-(4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin and its analogues as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4877.
- Jung, J.-C., & Park, O.-S. (2009).
- BenchChem. (2025).
- Request PDF. (2025, November 1). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives.
- Request PDF. (n.d.). Synthesis of pyrano[3,2-c]coumarins.
- BenchChem. (2025).
- Request PDF. (2015, December 1). The antioxidant activity of 4-hydroxycoumarin derivatives and some sulfured analogs.
- Semantic Scholar. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents.
- Abdou, W. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 11(4), 523-559.
- Yadav, P., Kumar, D., & Singh, P. (2021). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Oriental Journal of Chemistry, 37(5), 1132-1138.
- Glamočlija, J., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Oxidative Medicine and Cellular Longevity, 2021, 6699365.
- Request PDF. (2025, August 6). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives.
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-158.
- Request PDF. (n.d.). Synthesis of 3-functionalized 4-hydroxycoumarin derivatives 6.
- Jung, J.-C., & Park, O.-S. (2009).
- Sabisz, M., & Szymański, P. (2017). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. European Journal of Medicinal Chemistry, 138, 984-997.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2014).
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2014).
- de Souza, T. B., et al. (2021). Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity. Journal of the Brazilian Chemical Society, 32(10), 2059-2072.
- Kumar, A., et al. (2013).
- Request PDF. (n.d.). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
Sources
- 1. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. The antioxidant activity of 4-hydroxycoumarin derivatives and some sulfured analogs | Semantic Scholar [semanticscholar.org]
- 9. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicomponent synthesis of pyrano[2,3-c]coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
Application Note & Protocol: Preclinical Evaluation of 4-Hydroxy-6-methoxycoumarin in Animal Models
Introduction
4-Hydroxy-6-methoxycoumarin is a derivative of coumarin, a class of compounds found in many plants.[1][2] Coumarins and their derivatives have attracted significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects.[1][3][4] Specifically, 4-hydroxycoumarin derivatives have shown potential as anti-inflammatory and antioxidant agents.[3][5][6] The structural versatility of the coumarin scaffold makes it a promising candidate for the development of new therapeutic agents.[1]
This document provides a detailed guide for researchers and drug development professionals on establishing a robust experimental framework for the in vivo investigation of this compound. The protocols outlined here are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research, forming a critical part of the preclinical testing phase required before any consideration of human trials.[7][8]
Rationale for Animal Model Selection
The selection of an appropriate animal model is a cornerstone of successful preclinical research.[9] The choice must be scientifically justified and tailored to the specific research question.[10][11] For this compound, the following considerations are paramount:
-
Metabolic Profile: The metabolism of coumarin derivatives can vary between species. Selecting a model with metabolic pathways relevant to humans is crucial for the translatability of pharmacokinetic and toxicological findings.
-
Disease Relevance: If investigating a specific therapeutic area, such as inflammation or cancer, the chosen animal model should accurately mimic the pathophysiology of the human disease.
-
Logistical Considerations: Factors such as cost, availability of standardized strains, and ease of handling also play a practical role in model selection.
Recommended Animal Models:
| Animal Model | Primary Application | Key Considerations |
| Rodents (Mice, Rats) | Initial screening for efficacy, pharmacokinetics, and toxicology.[7] Widely used for various disease models, including inflammation and cancer.[12] | Cost-effective, well-characterized physiology and genetics, and a large body of historical data for comparison.[11] |
| Rabbits | Dermal absorption and irritation studies, pyrogenicity testing. | Larger size facilitates repeated blood sampling and surgical procedures. |
| Zebrafish | High-throughput screening, developmental toxicity, and studies on angiogenesis. | Rapid development, optical transparency for imaging, and genetic tractability. |
Experimental Design and Workflow
A meticulously planned experimental workflow is essential for generating reliable and interpretable data.[10] The following diagram outlines a comprehensive workflow for the preclinical evaluation of this compound.
Figure 1: A generalized experimental workflow for the in vivo evaluation of this compound.
Ethical Considerations
All animal studies must be conducted in strict adherence to ethical guidelines to ensure animal welfare.[11] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[7][11] Approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board is mandatory before initiating any animal experiments.[11]
Detailed Protocols
Compound Preparation and Formulation
The purity and stability of this compound are critical for the validity of the study.
Protocol:
-
Purity Verification: Confirm the purity of the compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Vehicle Selection: Choose a non-toxic and inert vehicle for dissolving or suspending the compound. Common choices include saline, phosphate-buffered saline (PBS), or a solution containing polyethylene glycol (PEG). The selection will depend on the compound's solubility and the intended route of administration.
-
Sterile Formulation: Prepare the formulation under sterile conditions, particularly for injectable routes. Ensure the final concentration is accurate and the solution is homogenous.
-
Stability Assessment: Evaluate the stability of the formulation under the planned storage and experimental conditions.
Animal Acclimatization and Husbandry
Proper housing and acclimatization are essential to minimize stress and ensure the physiological stability of the animals.
Protocol:
-
Acclimatization: Allow the animals a minimum of one week to acclimate to the facility before starting the experiment.
-
Environmental Controls: Maintain a controlled environment with a 12-hour light/dark cycle, stable temperature (22 ± 2°C), and humidity (55 ± 10%).
-
Diet: Provide ad libitum access to standard laboratory chow and purified water.
-
Health Monitoring: Conduct daily health checks to monitor for any signs of illness or distress.
Dose Administration
The route of administration should be chosen to align with the potential clinical application of the compound.
Common Routes of Administration:
| Route | Description | Advantages | Disadvantages |
| Oral (p.o.) | Administration by mouth, typically via gavage. | Mimics human oral intake, convenient. | Subject to first-pass metabolism, variable absorption. |
| Intravenous (i.v.) | Direct injection into a vein. | 100% bioavailability, rapid onset of action. | Invasive, requires technical expertise. |
| Intraperitoneal (i.p.) | Injection into the abdominal cavity. | Faster absorption than oral, relatively easy to perform. | Potential for local irritation and injection into organs. |
| Subcutaneous (s.c.) | Injection beneath the skin. | Slower, more sustained absorption. | Limited volume can be administered. |
Protocol for Oral Gavage in Rodents:
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement.
-
Gavage Needle Insertion: Carefully insert a sterile, ball-tipped gavage needle into the esophagus.
-
Compound Delivery: Slowly administer the calculated volume of the compound formulation.
-
Post-Administration Observation: Monitor the animal for any signs of distress immediately following the procedure.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Group Allocation: Assign animals to different groups, with each group corresponding to a specific time point for sample collection.
-
Dosing: Administer a single dose of the compound to each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) using appropriate techniques (e.g., tail vein, saphenous vein).
-
Sample Processing: Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in the samples.
-
Data Analysis: Use specialized software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t1/2).
Figure 2: The interplay between pharmacokinetics (the body's effect on the drug) and pharmacodynamics (the drug's effect on the body).
Pharmacodynamic (PD) and Efficacy Studies
These studies are designed to assess the biological effects of this compound and its potential therapeutic efficacy. The experimental design will be dictated by the compound's hypothesized mechanism of action.
Example Protocol: Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Mouse Model
Given that some coumarin derivatives exhibit anti-inflammatory properties, this model is a relevant starting point.[13][14]
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (Low Dose)
-
Group 4: LPS + this compound (High Dose)
-
Group 5: LPS + Positive Control (e.g., Dexamethasone)
-
-
Treatment Protocol: Pre-treat the animals with the respective compounds or vehicle for a specified duration.
-
Induction of Inflammation: Administer LPS via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.
-
Biomarker Analysis: At a predetermined time after the LPS challenge, collect blood and tissues to analyze key inflammatory markers:
-
Histopathology: Collect relevant organs (e.g., lungs, liver) for histological examination to assess tissue damage and inflammatory cell infiltration.
Toxicology Studies
Toxicology studies are essential to determine the safety profile of this compound.[7]
Acute Toxicity (Dose Escalation):
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Methodology: Administer single, increasing doses of the compound to different groups of animals and monitor for signs of toxicity and mortality over 14 days.
Sub-chronic Toxicity:
-
Objective: To evaluate potential toxicity following repeated administration over an extended period (e.g., 28 or 90 days).
-
Methodology: Administer daily doses of the compound at three different levels (low, medium, and high), alongside a vehicle control group.
-
Endpoints:
-
Clinical Observations: Daily monitoring of clinical signs, body weight, and food/water intake.
-
Hematology and Clinical Chemistry: Comprehensive analysis of blood samples.
-
Pathology: Gross necropsy and histopathological examination of a full range of tissues at the end of the study.
-
Data Analysis and Interpretation
-
Statistical Methods: Employ appropriate statistical tests based on the experimental design and data distribution (e.g., t-test, ANOVA followed by post-hoc analysis).
-
Data Presentation: Clearly present the data using graphs and tables for easy interpretation.
-
Scientific Context: Interpret the findings in the context of the existing scientific literature on coumarin derivatives and the specific biological system under investigation.
Conclusion
This application note provides a comprehensive framework for the preclinical evaluation of this compound in animal models. By adhering to these detailed protocols and the principles of ethical animal research, scientists can generate high-quality, reproducible data. This is a critical step in elucidating the therapeutic potential and safety profile of this promising compound, paving the way for further development.
References
- BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
- Ma, H., et al. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
- Prisys Biotech. (2025, May 23).
- American Physiological Society. (n.d.). Avoiding Common Pitfalls in Preclinical Animal Research Design.
- Ma, S., et al. (n.d.). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. PubMed Central.
- U.S. Food and Drug Administration. (2023, March 28).
- Ma, S., et al. (n.d.). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. Semantic Scholar.
- Jung, J.-C., & Park, O.-S. (n.d.).
- Thijssen, H. H. (n.d.).
- Jung, J.-C., & Park, O.-S. (n.d.).
- Kang, J. K., et al. (2020, September 26). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Singh, K., et al. (n.d.). Design, Synthesis and in-vivo Anticonvulsant activity of Some Novel Coumarin Derivatives. African Journal of Biomedical Research.
- Jung, J.-C., & Park, O.-S. (n.d.).
- Kostić, M., et al. (2021, April 28). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PMC - PubMed Central.
- ResearchGate. (2025, August 27). (PDF)
- ResearchGate. (2025, August 7). (PDF)
- Kumar, A., et al. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry.
- Kang, J. K., et al. (2020, September 26). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Pires, B. R., et al. (2024, February 11).
- ResearchGate. (2025, October 8). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments | Request PDF.
- MedChemExpress. (n.d.). 4-Hydroxycoumarin | Bacterial Inhibitor.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-6-methylcoumarin 98 13252-83-0.
- Wikipedia. (n.d.). 4-Hydroxycoumarin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prisysbiotech.com [prisysbiotech.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
cell culture techniques for evaluating 4-Hydroxy-6-methoxycoumarin cytotoxicity
Application Notes & Protocols
Topic: Cell Culture Techniques for Evaluating 4-Hydroxy-6-methoxycoumarin Cytotoxicity Audience: Researchers, scientists, and drug development professionals.
Introduction: Assessing the Therapeutic Potential of this compound
Coumarins are a vast class of naturally occurring phenolic compounds found in many plants, recognized for their diverse and potent biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anti-tumoral properties[1]. This compound, a specific derivative, is of growing interest within the scientific community for its potential therapeutic applications, particularly in antioxidant and anticancer research[2][3].
The journey from a promising natural compound to a potential therapeutic agent is rigorous and requires a thorough evaluation of its effects on living cells. A critical first step in this process is in vitro cytotoxicity screening.[4][5] These assays are fundamental to drug discovery, providing crucial data on a compound's potency, dose-dependent effects, and its primary mechanism of inducing cell death.[4][6] Understanding whether a compound inhibits cell proliferation (cytostatic) or actively kills cells (cytotoxic) is essential for its development.[7]
This guide serves as a comprehensive resource for researchers, providing detailed, field-proven protocols for evaluating the cytotoxicity of this compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible assessment. The methodologies detailed herein—MTT, LDH, and Annexin V/PI apoptosis assays—form a complementary triad, offering a multi-faceted view of the compound's impact on cell viability, membrane integrity, and the induction of programmed cell death.
Guiding Principles of a Multi-Parametric Cytotoxicity Assessment
A single assay provides only one perspective on a compound's effect. A robust cytotoxicity evaluation, therefore, relies on a multi-parametric approach that interrogates different cellular functions. This ensures that the observed effects are not an artifact of a specific assay's chemistry and provides deeper insight into the mechanism of action.
-
Metabolic Viability (MTT Assay): This assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[8] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt (MTT) into a colored formazan product.[9] A decrease in metabolic activity is an early indicator of cellular stress or death.
-
Membrane Integrity (LDH Assay): This method quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10] An increase in extracellular LDH is a hallmark of cell lysis and necrotic cell death.
-
Apoptosis vs. Necrosis (Annexin V/PI Staining): This flow cytometry-based assay provides a precise quantification of different cell populations. Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11][12] This dual staining allows for the clear differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Preliminary Considerations & Experimental Design
Cell Line Selection
The choice of cell line is critical and should be guided by the research objective.[14][15] Consider the tissue of origin, disease relevance, and whether a comparison between cancerous and non-cancerous "normal" cell lines is required to determine selectivity.[7][15]
Table 1: Example Cell Lines for Cytotoxicity Screening
| Cell Line | Type | Origin | Rationale |
| A549 | Cancer | Human Lung Carcinoma | Commonly used for screening anticancer compounds; robust and well-characterized.[16][17] |
| MCF-7 | Cancer | Human Breast Adenocarcinoma | Represents a common cancer type; useful for evaluating hormone-dependent effects. |
| HepG2 | Cancer | Human Liver Carcinoma | Relevant for assessing potential hepatotoxicity, as the liver is a primary site of metabolism.[15] |
| MRC-5 | Normal | Human Lung Fibroblast | Used as a non-cancerous control to evaluate the selective toxicity of the compound.[18] |
| HEK293 | Normal | Human Embryonic Kidney | A common, easy-to-culture normal cell line for general cytotoxicity assessment.[15] |
Compound Handling & Stock Solution Preparation
Safety: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[19] Always consult the Safety Data Sheet (SDS) before use.[20] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.[20][21]
Solubility & Stock Preparation:
-
This compound is sparingly soluble in water but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This allows for minimal volumes of DMSO to be added to the cell culture medium, reducing solvent-induced toxicity.
-
Aliquot the stock solution into small volumes and store at -20°C to -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.[22]
Experimental Controls: The Key to Valid Data
The inclusion of proper controls is non-negotiable for data interpretation.
-
Untreated Control: Cells cultured in medium only. Represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest volume of the solvent (e.g., DMSO) used to deliver the compound. This is crucial to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is working correctly.
-
Medium Background Control (for colorimetric assays): Wells containing culture medium but no cells. This value is subtracted from all other readings to account for the background absorbance of the medium and reagents.[22]
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Diagram 1: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Viability
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[8][9][23] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[5]
Diagram 2: Principle of the MTT colorimetric assay.
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
96-well flat-bottom sterile culture plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[8]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at ~570 nm[9]
Protocol:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Perform a cell count and calculate the required volume to seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate.[8][24]
-
Causality: Seeding density must be optimized; too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the compound.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations. Include vehicle and untreated controls.
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL) to each well.[24]
-
Causality: Serum contains dehydrogenases that can reduce MTT, leading to a false-positive signal. Using serum-free medium during this step minimizes background.[9]
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[17][24]
-
Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[8][9] Measure the absorbance (Optical Density, OD) at 570 nm, with a reference wavelength of 630 nm if desired.[9]
Data Analysis:
-
Subtract the average OD of the medium background control from all other OD values.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Sample / OD of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Assay for Membrane Integrity
Principle: Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[10] When the plasma membrane is compromised (a key feature of necrosis), LDH is released into the surrounding culture medium. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored product, which is directly proportional to the level of cytotoxicity.[22]
Diagram 3: Principle of the LDH cytotoxicity assay.
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
96-well flat-bottom sterile culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich)[10][22][25]
-
Lysis Buffer (usually included in the kit, for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at ~490 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to set up the following additional controls as per the kit manual[22]:
-
Spontaneous LDH Release: Vehicle control cells (measures baseline membrane leakage).
-
Maximum LDH Release: Untreated cells lysed with Lysis Buffer 45 minutes before the end of incubation (represents 100% cytotoxicity).
-
-
Sample Collection: After the treatment period, centrifuge the plate at ~600 x g for 5 minutes.[22]
-
Causality: This step pellets any detached or dead cells, ensuring that the supernatant collected is free of cellular debris that could interfere with the assay.
-
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.[25][26]
-
Incubation: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.[25]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[25]
-
Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
Data Analysis:
-
Subtract the average OD of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry assay differentiates cell populations based on membrane changes. In early apoptosis, phosphatidylserine (PS) flips to the outer membrane and is detected by fluorescently-labeled Annexin V.[11] In late apoptosis or necrosis, the membrane becomes permeable, allowing the DNA-binding dye Propidium Iodide (PI) to enter and stain the nucleus.[13]
Diagram 4: Differentiating cell populations with Annexin V and PI staining.
Materials:
-
Cells cultured in 6-well or 12-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[11][12]
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well in a 6-well plate) and allow them to attach overnight. Treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a 15-mL conical tube. Wash the attached cells with PBS, then detach them using a gentle, non-enzymatic method like Accutase or by light trypsinization.[27] Combine these detached cells with the collected medium.
-
Suspension cells: Collect the entire cell suspension into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[28] Discard the supernatant and wash the cell pellet once with cold PBS.[12] Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[28] The cell concentration should be approximately 1 x 10⁶ cells/mL.[12][27]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to each 100 µL of cell suspension.[12][28]
-
Note: It is essential to also prepare single-stain controls (Annexin V only, PI only) and an unstained control for setting up flow cytometer compensation and gates.
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12][27]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[27] Analyze the samples by flow cytometry immediately (within 1 hour).[27]
Data Analysis:
-
Using the flow cytometry software, gate the cell population based on forward and side scatter to exclude debris.
-
Use the single-stain controls to set compensation and quadrants correctly.
-
Quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered artifacts or dead cells from mechanical stress)
-
Data Presentation and Interpretation
A comprehensive evaluation combines the results from all three assays. For example, a compound might show a decrease in viability in the MTT assay at a certain concentration, which could be explained by either apoptosis or necrosis. The LDH and Annexin V results would clarify the mechanism. A high LDH release suggests a necrotic pathway, while a high percentage of Annexin V-positive/PI-negative cells points towards apoptosis.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Endpoint | IC₅₀ Value (µM) | Primary Mechanism |
| A549 | MTT | Metabolic Viability | 25.5 ± 3.1 | - |
| A549 | LDH | Membrane Integrity | >100 | - |
| A549 | Annexin V | Apoptosis Induction | 28.2 ± 4.5 | Apoptosis |
| MRC-5 | MTT | Metabolic Viability | 95.8 ± 8.7 | - |
Interpretation: In this hypothetical example, this compound shows potent activity against the A549 cancer cell line with an IC₅₀ of ~25 µM. The lack of significant LDH release (>100 µM) combined with a similar IC₅₀ from the Annexin V assay strongly suggests that the compound induces cell death primarily through an apoptotic pathway rather than necrosis. Furthermore, the significantly higher IC₅₀ value in the normal MRC-5 cell line suggests a degree of selective toxicity towards cancer cells.
References
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules.
- National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
- Montagner, C., et al. (2011). In Vitro Cytotoxic Screening of Coumarins. Latin American Journal of Pharmacy.
- ResearchGate. (2021). Synthesis, Cytotoxicity Evaluation and Molecular Docking Studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone Derivatives. ResearchGate.
- National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. PMC.
- Royal Society of Chemistry. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Publishing.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- protocols.io. (2025). Caspase 3/7 Activity. protocols.io.
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. SciEP.
- National Center for Biotechnology Information. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PMC.
- National Center for Biotechnology Information. (n.d.). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. PMC.
- ResearchGate. (n.d.). MTT assay of isolated compounds depicting effect on cell viability. ResearchGate.
- National Center for Biotechnology Information. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PubMed Central.
- Oriental Journal of Chemistry. (n.d.). Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line. Oriental Journal of Chemistry.
- Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine.
- MDPI. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. MDPI.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature.
- ChemRxiv. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. ChemRxiv.
- protocols.io. (2024). LDH cytotoxicity assay. protocols.io.
- MDPI. (n.d.). Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. MDPI.
- Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray.
- MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry.
- Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience.
- Iranian Journal of Toxicology. (2023). Cytotoxicity of the Extracts of Lamiaceae Plant Species against a Breast Cancer Cell Line. Iranian Journal of Toxicology.
Sources
- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]
- 18. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lobachemie.com [lobachemie.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. fishersci.ca [fishersci.ca]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. LDH cytotoxicity assay [protocols.io]
- 27. bdbiosciences.com [bdbiosciences.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
analytical techniques for 4-Hydroxy-6-methoxycoumarin metabolite identification
An Application Guide and Standardized Protocols for the Analytical Identification of 4-Hydroxy-6-methoxycoumarin Metabolites
Authored by: A Senior Application Scientist
Introduction: The Imperative of Metabolite Identification in Drug Development
This compound is a derivative of the coumarin scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities, including anticoagulant, anti-inflammatory, and anti-tumor properties.[1][2] The metabolic fate of any new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. The biotransformation of a parent drug into its metabolites can lead to compounds that are more active, less active, or possess entirely different toxicological profiles. Therefore, the comprehensive identification and structural elucidation of metabolites are non-negotiable steps in the drug discovery and development pipeline.[3]
This guide provides a detailed framework and actionable protocols for the robust identification of metabolites of this compound. We will move beyond a simple listing of steps to explain the underlying scientific rationale, ensuring that researchers can not only execute these protocols but also adapt them to their specific experimental contexts. The methodologies described herein are grounded in established best practices for metabolomics, emphasizing the integration of high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Section 1: Predicted Metabolic Pathways of this compound
Understanding the likely metabolic transformations is the first step in a targeted metabolite hunt. Coumarins are extensively metabolized by Phase I and Phase II enzymes, primarily in the liver.[6]
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism.[6] For this compound, the following reactions are predicted:
-
O-Demethylation: The methoxy group at the C6 position is a prime target for O-demethylation, resulting in the formation of a dihydroxycoumarin metabolite.
-
Aromatic Hydroxylation: CYP-mediated hydroxylation can occur at available positions on the benzene ring (e.g., C5, C7, or C8), leading to various hydroxylated isomers.[6][7]
-
Lactone Ring Metabolism: While 7-hydroxylation is a major detoxification pathway in humans for coumarin itself, metabolism of the lactone ring can lead to the formation of a 3,4-epoxide intermediate, which can be a precursor to hepatotoxic metabolites in some species.[6][8]
Phase II Metabolism: The primary purpose of Phase II reactions is to increase the water solubility of the drug and its Phase I metabolites to facilitate excretion.[9]
-
Glucuronidation: The existing 4-hydroxyl group, as well as any newly formed hydroxyl groups, are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[9][10]
-
Sulfation: Sulfotransferases (SULTs) can catalyze the conjugation of a sulfonate group to hydroxyl moieties, representing an alternative or complementary pathway to glucuronidation.
The following diagram illustrates these potential metabolic transformations.
Caption: Predicted Phase I and Phase II metabolic pathways for this compound.
Section 2: Experimental Design: In Vitro Metabolism
In vitro systems are indispensable for generating metabolites in a controlled environment, free from the complexities of a whole organism. Liver microsomes are a common and effective choice as they contain a high concentration of CYP and UGT enzymes.
Protocol 2.1: Incubation with Human Liver Microsomes (HLM)
Rationale: This protocol simulates the primary metabolic environment of the liver to generate Phase I and Phase II metabolites for subsequent analysis.
Materials:
-
This compound (Parent Compound)
-
Human Liver Microsomes (pooled, e.g., from a commercial supplier)
-
NADPH Regeneration System (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Incubator/Water Bath (37°C)
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer, NADPH regeneration system, and UDPGA.
-
Pre-incubation: Add HLM (final concentration ~0.5 mg/mL) and the parent compound (e.g., final concentration 1-10 µM) to the master mix. Vortex gently.
-
Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed parent compound solution.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). A time-course experiment (0, 15, 30, 60, 120 min) is recommended to monitor metabolite formation.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step serves to precipitate proteins and halt enzymatic activity.[11]
-
Protein Removal: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase for improved sensitivity.
Section 3: Sample Preparation from Biological Matrices
The goal of sample preparation is to extract the analytes of interest while removing interfering matrix components like proteins and phospholipids, which can cause ion suppression in the MS source.[11][12][13]
Protocol 3.1: Protein Precipitation (PPT)
Application: A rapid, simple method for plasma, serum, and urine samples. Rationale: An organic solvent is used to denature and precipitate proteins.[13] While fast, it is the least clean method and may not remove other interferences like salts. Procedure:
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex for 1-2 minutes to ensure thorough mixing and precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
Protocol 3.2: Supported Liquid Extraction (SLE)
Application: Cleaner extracts from complex matrices like plasma. Rationale: SLE immobilizes the aqueous sample on an inert diatomaceous earth support. A water-immiscible organic solvent is then passed through, partitioning the analytes into the organic phase while leaving polar interferences behind.[12][13] Procedure:
-
Load 100 µL of aqueous sample (plasma, urine, or reconstituted microsomal incubation) onto an SLE cartridge or well.
-
Allow the sample to absorb for 5 minutes.
-
Apply a water-immiscible extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether) and allow it to percolate through the support under gravity or gentle vacuum.
-
Collect the eluate. Repeat the elution step for exhaustive extraction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
The choice of sample preparation technique involves a trade-off between speed, cost, and cleanliness of the final extract.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, inexpensive, simple | High matrix effects, potential for analyte loss | Rapid screening, high-throughput |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, good recovery | Labor-intensive, requires immiscible solvents | Targeted analysis, removing polar interferences |
| Supported Liquid Extraction (SLE) | High throughput, cleaner than PPT, less solvent | More expensive than PPT | Routine analysis requiring cleaner samples |
| Solid-Phase Extraction (SPE) | Most selective, cleanest extracts, can concentrate | Requires method development, most expensive | Low-level metabolite detection, complex matrices |
Section 4: Analytical Identification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the cornerstone of modern metabolite identification.[4][14] LC separates the parent drug from its metabolites, and the MS provides mass information for identification and structural data through fragmentation.
Protocol 4.1: UPLC-QTOF MS Method
Rationale: Ultra-high performance liquid chromatography (UPLC) provides fast, high-resolution separation. A Quadrupole Time-of-Flight (QTOF) mass spectrometer offers high mass accuracy (<5 ppm), enabling confident elemental composition determination of metabolites.[3][10]
Instrumentation & Columns:
-
UPLC System: Agilent 1290 Infinity II or equivalent.[15]
-
MS System: QTOF Mass Spectrometer (e.g., Agilent 6545, Sciex X500R).
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B (re-equilibration)
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching to detect a wider range of metabolites.[3]
-
Capillary Voltage: +4000 V (positive), -3500 V (negative)
-
Scan Range: m/z 100-1000
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or MS^ALL (e.g., SWATH). An MS1 survey scan is followed by MS2 fragmentation scans on the most intense precursor ions.
-
Collision Energy: Use a collision energy spread (e.g., 10, 20, 40 eV) to generate rich fragment ion spectra.
The overall analytical workflow is depicted below.
Caption: General workflow for metabolite identification from sample preparation to data analysis.
Section 5: Data Processing and Structural Elucidation
Step 1: Identify Potential Metabolites Use specialized software to mine the LC-MS data. The software should search for predicted metabolites by comparing the treated sample chromatogram to a control (vehicle) sample. Key mass shifts to target include:
| Metabolic Reaction | Mass Shift (Da) |
| Hydroxylation | +15.9949 |
| O-Demethylation | -14.0157 |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
| Dehydrogenation | -2.0157 |
Step 2: Confirm Elemental Composition For each potential metabolite peak, use the high-resolution mass data to calculate the elemental formula. A mass accuracy of <5 ppm provides strong confidence in the assigned formula.
Step 3: Structural Elucidation using MS/MS Fragmentation The location of a metabolic modification is determined by comparing the MS/MS fragmentation pattern of the metabolite with that of the parent drug.
-
Conserved Fragments: Fragments that retain the modification will show a corresponding mass shift.
-
Unchanged Fragments: Fragments that have lost the modification will appear at the same m/z as in the parent drug's spectrum.
-
Example: If a hydroxylation occurs on the benzene ring, fragments containing this ring will be shifted by +16 Da. If O-demethylation occurs, fragments containing the newly formed hydroxyl group will be shifted by -14 Da.
Step 4: Definitive Structure Confirmation with NMR While LC-MS/MS provides powerful evidence, it can sometimes be ambiguous, especially for distinguishing isomers. In such cases, or for regulatory submissions, definitive structural proof requires isolating the metabolite and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][16][17]
-
1D NMR (¹H, ¹³C): Provides information on the number and type of protons and carbons. Chemical shifts are highly sensitive to the local electronic environment and can confirm the site of metabolism.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For instance, an HMBC experiment can show a correlation between the proton of a new hydroxyl group and adjacent carbons, definitively placing its location.[17]
References
- MDPI. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
- PMC. (n.d.).
- MDPI. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. MDPI. [Link]
- Organomation. (n.d.). Metabolomics Sample Preparation.
- ACS Publications. (n.d.). In vitro metabolism of a new 4-hydroxycoumarin anticoagulant. Structure of an unusual metabolite. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Elution profiles of the metabolites using the LC-MS/MS method.
- ResearchGate. (n.d.). Example of Phase I and Phase II Metabolism for Coumarin.
- Frontiers. (n.d.).
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. PubChem. [Link]
- NIH. (n.d.). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry.
- PubMed Central. (n.d.). Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. PubMed Central. [Link]
- Bibliomed. (n.d.). Asian Journal of Medical Research & Health Sciences. Bibliomed. [Link]
- PubMed Central. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. PubMed Central. [Link]
- NIH. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. [Link]
- ResearchGate. (n.d.). Two main metabolic pathways of coumarin (1,2-benzopyrone) metabolism.
- PubMed Central. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PubMed Central. [Link]
- ResearchGate. (n.d.). Coumarins – Analytical and Preparative Techniques.
- ACS Publications. (n.d.). In vitro metabolism of a new 4-hydroxycoumarin anticoagulant. Structure of an unusual metabolite. Journal of Medicinal Chemistry. [Link]
- MDPI. (2019).
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies. [Link]
- MDPI. (n.d.). Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. MDPI. [Link]
- ResearchGate. (n.d.). 4-Hydroxycoumarin: A Versatile Substrate for Transition-metal-free Multicomponent Synthesis of Bioactive Heterocycles.
- UNL Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
- MDPI. (2024).
- Biotage. (n.d.).
- Semantic Scholar. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Semantic Scholar. [Link]
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. IJPRAS. [Link]
- ACS Publications. (n.d.). Coumarin Metabolism by Rat Esophageal Microsomes and Cytochrome P450 2A3. Chemical Research in Toxicology. [Link]
- Indian Academy of Sciences. (n.d.). Proton magnetic resonance in coumarins. [Link]
- LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez. [Link]
- PubMed Central. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central. [Link]
- PubMed Central. (n.d.).
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantification of 4-Hydroxy-6-methoxycoumarin
Abstract
This application note describes the development and validation of a simple, rapid, and reliable UV-Vis spectrophotometric method for the quantification of 4-Hydroxy-6-methoxycoumarin. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control environments. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound (Figure 1), a derivative of the coumarin class of benzopyrones, is a valuable scaffold in medicinal chemistry. Coumarin derivatives are known for a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and antibacterial properties. Given their therapeutic potential, the development of robust analytical methods for their quantification is essential for drug discovery, formulation development, and quality assurance.
UV-Vis spectrophotometry is a widely accessible, cost-effective, and non-destructive analytical technique ideal for the quantification of compounds containing chromophores.[4] The conjugated π-system of the coumarin nucleus is responsible for strong UV absorption, making this technique particularly well-suited for its analysis.[5][6]
This guide provides a comprehensive, step-by-step protocol for the development and validation of a UV-Vis spectrophotometric method for this compound, emphasizing the scientific rationale behind each procedural step.
Chemical Structure:
-
IUPAC Name: 4-hydroxy-6-methoxychromen-2-one[7]
Figure 1. Chemical structure of this compound.
Method Development
Instrumentation and Materials
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
-
Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC or Spectroscopic grade)
-
Deionized Water
-
Rationale for Solvent Selection
The choice of solvent is a critical parameter in developing a spectrophotometric method. The ideal solvent must:
-
Effectively Solubilize the Analyte: The analyte must be fully dissolved to ensure a homogeneous solution for accurate measurement.
-
Be Optically Transparent: The solvent should not absorb radiation in the same wavelength range as the analyte to avoid spectral interference.[9]
-
Be Chemically Inert: The solvent should not react with the analyte.
Methanol was chosen as the primary solvent for this method. It is a polar solvent capable of effectively dissolving coumarin derivatives and has a UV cutoff wavelength of approximately 205 nm, ensuring it does not interfere with the analysis of coumarins, which typically absorb above 250 nm.[10] While nonpolar solvents like hexane can preserve fine spectral details, polar solvents like methanol are often suitable for quantitative assays and are less volatile than many nonpolar alternatives.[10][11]
Determination of Wavelength of Maximum Absorbance (λmax)
The λmax is the wavelength at which a substance exhibits its highest absorbance. Performing measurements at this wavelength provides the highest sensitivity and minimizes deviations from Beer's Law.
Protocol for λmax Determination:
-
Prepare a Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.
-
Prepare a Working Solution: Dilute 1 mL of the stock solution to 10 mL with methanol in a volumetric flask to achieve a final concentration of 10 µg/mL.
-
Spectral Scan: Fill a quartz cuvette with the 10 µg/mL working solution. Use methanol as the blank reference. Scan the spectrum across a wavelength range of 200 nm to 400 nm.
-
Identify λmax: The wavelength corresponding to the peak absorbance is the λmax. For hydroxycoumarin derivatives, strong absorption is typically observed between 280 nm and 380 nm.[12] A structurally similar compound, 7-Hydroxy-4-Methyl coumarin, shows a λmax at 321 nm in a methanol-water mixture, suggesting the λmax for this compound will be in a similar region.[13]
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for key parameters to demonstrate its suitability for the intended purpose.[1][2][14]
Linearity and Range
Linearity demonstrates the direct proportionality between absorbance and concentration over a specific range.[1][14]
Protocol:
-
From the 100 µg/mL stock solution, prepare a series of dilutions in methanol to achieve concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.
-
Measure the absorbance of each solution at the predetermined λmax against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the linearity by performing a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
| Concentration (µg/mL) | Absorbance (AU) - Representative Data |
| 2 | 0.148 |
| 4 | 0.295 |
| 6 | 0.441 |
| 8 | 0.592 |
| 10 | 0.740 |
| 12 | 0.885 |
Table 1. Representative linearity data for this compound.
-
Linear Regression Equation: y = 0.0739x + 0.001
-
Correlation Coefficient (R²): 0.9998
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies by spiking a known amount of analyte into a blank matrix.
Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration of 8 µg/mL).
-
Analyze each concentration in triplicate.
-
Calculate the percentage recovery. The acceptance criterion is typically 98-102%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 6.4 | 6.35 | 99.2% |
| 100% | 8.0 | 8.07 | 100.9% |
| 120% | 9.6 | 9.71 | 101.1% |
Table 2. Representative accuracy (recovery) data.
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]
3.3.1. Repeatability (Intra-day Precision) Protocol: Prepare six individual samples at 100% of the target concentration (e.g., 8 µg/mL) and analyze them on the same day, with the same analyst and instrument.
3.3.2. Intermediate Precision (Inter-day Ruggedness) Protocol: Repeat the analysis on a different day with a different analyst or on a different instrument.
The precision is expressed as the Relative Standard Deviation (%RSD). The acceptance criterion is typically %RSD ≤ 2%.
| Precision Level | Absorbance (n=6) | Mean | Std. Dev. | %RSD |
| Repeatability (Day 1) | 0.592, 0.595, 0.590, 0.598, 0.591, 0.593 | 0.593 | 0.0028 | 0.47% |
| Intermediate (Day 2) | 0.589, 0.592, 0.596, 0.588, 0.590, 0.594 | 0.591 | 0.0031 | 0.52% |
Table 3. Representative precision data.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities or excipients.[2] For a drug substance, this can be demonstrated by showing that the solvent blank does not produce any signal at the λmax of the analyte. The method for a related coumarin was determined to be selective as the solvent did not have an absorbance at the analytical wavelength.[13]
Standard Operating Protocol (SOP)
Objective: To quantify the concentration of this compound in a solution using UV-Vis spectrophotometry.
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard.
-
Transfer quantitatively to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Preparation of Calibration Standards (2-12 µg/mL):
-
Pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the Standard Stock Solution into separate 10 mL Class A volumetric flasks.
-
Dilute each to the mark with methanol and mix thoroughly.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the test sample in methanol, aiming for a final concentration within the validated linear range (e.g., 8 µg/mL). This may require serial dilutions.
-
-
Spectrophotometric Analysis:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the predetermined λmax.
-
Zero the instrument using methanol in both the sample and reference cuvettes.
-
Measure the absorbance of each calibration standard and the sample solution(s).
-
-
Calculation:
-
Construct a calibration curve by plotting absorbance vs. concentration for the standards.
-
Using the linear regression equation (y = mx + c) derived from the calibration curve, calculate the concentration of the unknown sample.
-
Concentration (µg/mL) = (Absorbance_sample - y-intercept) / slope
-
Workflow Visualization
The overall process for developing and validating this analytical method is summarized in the workflow diagram below.
Caption: Workflow for UV-Vis method development and validation.
Conclusion
The UV-Vis spectrophotometric method described here is simple, accurate, precise, and linear over the concentration range of 2-12 µg/mL for the quantification of this compound. The method was successfully validated following ICH guidelines, demonstrating its suitability for routine quality control and research applications. This application note provides a solid foundation for laboratories seeking to implement a reliable analytical procedure for this class of compounds.
References
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. National Center for Biotechnology Information.
- Inamdar, T. M., et al. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research.
- Gautier, A., & Fuks, B. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(3), 365–376.
- Chemistry For Everyone. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? YouTube.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Stanković, J., et al. (2010). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Journal of the Serbian Chemical Society.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2015). What is the best solvent for UV-Vis spectroscopy analysis?
- ResearchGate. (2021). Absorption spectra of coumarin and its derivatives.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sen, K., & Bagchi, P. (1956). Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones. II. Hydroxy Derivatives. The Journal of Organic Chemistry, 21(11), 1240-1244.
- PubChem. (n.d.). 4-Hydroxy-6-methylcoumarin. National Center for Biotechnology Information.
- Monti, S., et al. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. Molecules, 28(19), 6959.
- LibreTexts Chemistry. (2022). UV-Visible Spectroscopy of Organic Compounds.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Al-Warhi, T., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(21), 7578.
- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
- Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
- Scribd. (n.d.). UV Choice of Solvent and Solvent Effect.
- El-Gahami, M. A., et al. (2003). Synthesis and characterisation of new coumarin derivatives as ultraviolet absorbers. Pigment & Resin Technology, 32(5), 326-330.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Virtual Labs [mas-iiith.vlabs.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. iajpr.com [iajpr.com]
- 14. fda.gov [fda.gov]
Application Note & Protocol: Utilizing 4-Hydroxy-6-methoxycoumarin in Antimicrobial Susceptibility Testing
An in-depth technical guide has been structured to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 4-Hydroxy-6-methoxycoumarin in antimicrobial susceptibility testing.
Abstract: This document provides a comprehensive guide for the investigation of this compound as a potential antimicrobial agent. While the broader class of coumarins is recognized for diverse biological activities, this specific derivative represents a frontier in antimicrobial research. This guide is intended for research and development purposes and outlines the foundational principles and detailed protocols for assessing its efficacy against various microbial pathogens. We will cover the essential preliminary steps, including physicochemical characterization and stock solution preparation, followed by detailed, step-by-step protocols for standardized antimicrobial susceptibility testing (AST) methods such as broth microdilution and agar disk diffusion. The protocols are designed with self-validating systems and controls to ensure data integrity and reproducibility, drawing upon principles from the Clinical and Laboratory Standards Institute (CLSI).
Part 1: Scientific Foundation & Rationale
The Antimicrobial Potential of the Coumarin Scaffold
Coumarins are a large class of phenolic substances found in many plants. The coumarin scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications, including anticoagulant, anticancer, and anti-inflammatory uses. Several derivatives have demonstrated notable antimicrobial activity. Their mechanism of action is often multifactorial but can include the inhibition of bacterial DNA gyrase, disruption of cell membrane integrity, and interference with cell division processes. For instance, novobiocin, a coumarin-based antibiotic, functions by targeting the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.
The introduction of hydroxyl and methoxy groups to the coumarin ring, as in this compound, can significantly modulate its biological activity. The hydroxyl group at the 4-position can influence its ability to chelate metal ions essential for enzymatic functions in bacteria, while the methoxy group at the 6-position can alter its lipophilicity, thereby affecting its ability to penetrate microbial cell walls. Therefore, this compound is a compound of interest for novel antimicrobial discovery.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is critical for designing and interpreting AST experiments.
| Property | Value | Significance in AST |
| CAS Number | 79776-38-0 | Unique identifier for ensuring compound identity. |
| Molecular Formula | C₁₀H₈O₄ | Used to calculate molarity and prepare precise concentrations. |
| Molecular Weight | 192.17 g/mol | Essential for preparing stock solutions of known concentration. |
| Solubility | Soluble in DMSO, DMF, and alcohols. | Dictates the choice of solvent for stock solution preparation to avoid precipitation in aqueous testing media. |
| Appearance | Off-white to pale yellow solid. | A visual check for compound integrity and purity. |
Expert Insight: The choice of solvent is a critical first step. Dimethyl sulfoxide (DMSO) is the most common choice for dissolving hydrophobic compounds for AST. However, it is crucial to ensure the final concentration of DMSO in the testing medium is non-inhibitory to the test microorganisms (typically ≤1% v/v). A solvent toxicity control must always be included in your experimental design.
Part 2: Experimental Protocols
This section provides detailed methodologies for evaluating the antimicrobial properties of this compound. The following protocols are based on established standards to ensure reproducibility and comparability of results.
Preparation of Stock Solutions
Accurate and sterile stock solutions are the foundation of reliable AST results.
Protocol 2.1: Stock Solution Preparation
-
Calculate Mass: Determine the mass of this compound required to prepare a high-concentration stock solution (e.g., 10 mg/mL or 12.8 mg/mL for a 1280 µg/mL final test concentration).
-
Example Calculation for 10 mL of a 12.8 mg/mL stock: Mass = 12.8 mg/mL * 10 mL = 128 mg.
-
-
Weigh Compound: Using an analytical balance, accurately weigh the required mass of the compound in a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of sterile-filtered DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage vial.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2.2: Broth Microdilution Assay
-
Prepare Inoculum: From a fresh culture (18-24 hours) on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Prepare Compound Plate: In a sterile 96-well U-bottom plate, perform a two-fold serial dilution of the this compound stock solution.
-
Add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the working stock solution (e.g., 256 µg/mL) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue this serial transfer down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). You can also read the absorbance at 600 nm using a plate reader for a quantitative measurement.
Agar Disk Diffusion for Qualitative Susceptibility
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual indication of antimicrobial activity through zones of inhibition.
Workflow for Agar Disk Diffusion
Caption: Workflow for the agar disk diffusion susceptibility test.
Protocol 2.3: Agar Disk Diffusion Assay
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.2.
-
Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab several times against the inside of the tube above the fluid level to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Prepare Disks: Aseptically apply a known amount of the this compound stock solution onto sterile blank paper disks (6 mm diameter). A common starting point is to load 10-20 µL of a concentrated stock. Allow the solvent to evaporate completely in a sterile environment.
-
Place Disks: Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar. Also include a positive control disk (e.g., ciprofloxacin) and a negative control disk (loaded with DMSO only).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.
Part 3: Data Interpretation and Validation
3.1 Interpreting Results
-
MIC: The MIC value is a quantitative measure of potency. A lower MIC value indicates higher antimicrobial activity. It is crucial to compare the obtained MIC value with that of standard antibiotics tested under the same conditions.
-
Zone of Inhibition: The diameter of the zone of inhibition provides a qualitative assessment. A larger zone generally corresponds to greater susceptibility. However, zone size is also influenced by the compound's diffusion rate in agar, which is related to its molecular weight and solubility.
3.2 Essential Quality Controls
To ensure the trustworthiness of your results, the following controls are mandatory:
-
Positive Control: A known susceptible strain tested with a standard antibiotic (e.g., E. coli ATCC 25922 with ampicillin). This validates the test system and media.
-
Negative (Sterility) Control: A well/plate with media but no microorganisms. This checks for contamination of the media or reagents.
-
Growth Control: A well/plate with media and microorganisms but no test compound. This ensures the microorganism is viable and grows under the test conditions.
-
Solvent Toxicity Control: A well/plate with media, microorganisms, and the highest concentration of the solvent (e.g., DMSO) used in the assay. This confirms that the solvent itself is not inhibiting microbial growth.
By adhering to these rigorous protocols and controls, researchers can confidently evaluate the antimicrobial potential of this compound, contributing valuable data to the field of novel drug discovery.
Application Note: Electrochemical Detection of 4-Hydroxy-6-methoxycoumarin (Fraxetin)
Introduction
4-Hydroxy-6-methoxycoumarin, commonly known as Fraxetin, is a bioactive natural product isolated from various plants, notably from the bark of Fraxinus species.[1] As a coumarin derivative, fraxetin exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its potential as a therapeutic agent has led to increased interest in its quantification in various matrices, from herbal extracts to biological fluids, which is crucial for pharmacokinetic studies and quality control in drug development.[3]
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the determination of fraxetin. These methods are characterized by their high sensitivity, rapid analysis times, cost-effectiveness, and suitability for miniaturization.[4] Fraxetin possesses electroactive hydroxyl groups on its coumarin scaffold, making it an ideal candidate for voltammetric analysis.[5]
This application note provides a comprehensive guide to the electrochemical detection of fraxetin using voltammetric techniques. We will detail the underlying principles, provide step-by-step protocols for sample preparation and analysis, and discuss data interpretation. The methodologies described herein are designed to be robust and adaptable for various research and development applications.
Principle of Electrochemical Detection
The electrochemical detection of fraxetin is based on its oxidation at an electrode surface when a specific potential is applied. The core of this process lies in the electroactivity of the hydroxyl groups attached to the aromatic ring of the coumarin structure. When the electrode potential is scanned towards more positive values, fraxetin undergoes an oxidation reaction, which involves the transfer of electrons from the molecule to the electrode. This electron transfer generates a current that is directly proportional to the concentration of fraxetin in the solution.
Voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV) are particularly well-suited for this application.
-
Cyclic Voltammetry (CV) is a powerful tool for investigating the redox behavior of a compound. It provides information on the oxidation potential and the reversibility of the electrochemical reaction.
-
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are highly sensitive techniques used for quantitative analysis. They are designed to minimize the background (charging) current, thereby enhancing the signal-to-noise ratio and lowering the limit of detection.[6][7]
The choice of the working electrode is critical for achieving high sensitivity and selectivity. While standard glassy carbon electrodes (GCE) can be used, their performance can be significantly enhanced through modification with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles.[8] These modifications increase the electrode's surface area and catalytic activity, leading to improved analytical performance.[8]
Instrumentation and Reagents
Instrumentation
-
Potentiostat/Galvanostat with voltammetry software
-
Three-electrode system:
-
Working Electrode: Glassy Carbon Electrode (GCE) or a modified GCE.
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire or graphite rod
-
-
Electrochemical cell
-
Micropipettes
-
pH meter
-
Analytical balance
Reagents
-
Fraxetin (this compound) analytical standard
-
Phosphate buffer solution (PBS) components: Sodium phosphate monobasic (NaH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄)
-
Britton-Robinson buffer components: Acetic acid, Phosphoric acid, and Boric acid
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Deionized water (≥18 MΩ·cm)
-
Alumina slurry (0.05 µm) for electrode polishing
-
Ethanol or Methanol for preparing stock solutions
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Fraxetin Stock Solution (1 mM): Accurately weigh 20.82 mg of fraxetin and dissolve it in 100 mL of ethanol or methanol in a volumetric flask. This stock solution should be stored in the dark at 4°C.
-
Supporting Electrolyte (0.1 M Phosphate Buffer, pH 7.0):
-
Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄.
-
Mix the two solutions in appropriate ratios to achieve a pH of 7.0. Use a pH meter for accurate adjustment. The optimal pH should be determined experimentally, as the peak potential and current can be pH-dependent. For coumarin derivatives, a neutral to slightly acidic pH is often a good starting point.[9]
-
Protocol 2: Working Electrode Preparation
-
Polishing: Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes to obtain a mirror-like surface.
-
Rinsing: Rinse the electrode thoroughly with deionized water.
-
Sonication: Sonicate the electrode in deionized water and then in ethanol for 2 minutes each to remove any adsorbed alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen gas.
For modified electrodes, the modification procedure would follow this initial cleaning process. The specific modification protocol will depend on the chosen nanomaterial.
Protocol 3: Electrochemical Measurements
The following workflow outlines the general procedure for the electrochemical detection of fraxetin.
Caption: General workflow for the electrochemical detection of fraxetin.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume (e.g., 10 mL) of the supporting electrolyte (0.1 M PBS, pH 7.0).
-
Cyclic Voltammetry (CV):
-
Record a cyclic voltammogram of the supporting electrolyte alone (blank).
-
Add a known concentration of fraxetin (e.g., 100 µM) to the cell and record the CV.
-
Typical CV parameters:
-
Potential range: 0.0 V to +1.0 V vs. Ag/AgCl
-
Scan rate: 50 mV/s
-
-
Identify the oxidation peak potential of fraxetin. Based on related compounds like 7-hydroxycoumarin, an anodic peak is expected around +0.6 V to +0.8 V.[10]
-
-
Differential Pulse Voltammetry (DPV) for Quantification:
-
Record a DPV of the blank solution.
-
Prepare a series of standard solutions of fraxetin in the supporting electrolyte by serial dilution of the stock solution.
-
Record the DPV for each standard solution.
-
Typical DPV parameters:
-
Initial potential: 0.0 V
-
Final potential: +1.0 V
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
-
-
Calibration Curve: Plot the peak current obtained from the DPV measurements against the corresponding fraxetin concentration.
-
Sample Analysis: For an unknown sample, prepare it in the supporting electrolyte and record its DPV under the same conditions. Determine the concentration using the calibration curve.
Data Analysis and Interpretation
The primary output of a voltammetric experiment is a voltammogram, which is a plot of current versus applied potential.
Caption: The electrochemical oxidation process of Fraxetin at the electrode surface.
In a DPV experiment, the peak height of the resulting voltammogram is directly proportional to the concentration of fraxetin. A linear relationship between the peak current and concentration is expected within a certain range.
Table 1: Expected Analytical Performance (Hypothetical)
| Parameter | Expected Range | Notes |
| Linear Range | 0.1 µM - 100 µM | This can be extended with electrode modification. |
| Limit of Detection (LOD) | 0.01 µM - 0.1 µM | Calculated as 3 * (Standard Deviation of Blank) / (Slope of Calibration Curve).[11] |
| Oxidation Potential | +0.6 V to +0.8 V vs. Ag/AgCl | Highly dependent on pH and electrode material. |
| Precision (RSD) | < 5% | For replicate measurements. |
Causality and Experimental Choices
-
Choice of Supporting Electrolyte and pH: A phosphate buffer is chosen for its buffering capacity in the physiological pH range and its common use in electrochemical studies of biological molecules. The pH is a critical parameter as the oxidation of phenolic compounds is often a proton-coupled electron transfer process. The optimal pH will be where the signal is most stable and sensitive.
-
Electrode Polishing: A clean and smooth electrode surface is paramount for reproducible results. The polishing and cleaning steps ensure that the electrode surface is free from contaminants and previous analytes, providing a consistent baseline for measurements.
-
Selection of Voltammetric Technique: While CV is excellent for initial characterization, DPV and SWV are preferred for quantification due to their superior sensitivity.[12] The pulse-based nature of these techniques effectively discriminates against the non-faradaic (charging) current, which is a major source of background noise in DC voltammetry.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following steps should be incorporated:
-
Calibration Standards: Always run a fresh set of calibration standards with each batch of unknown samples.
-
Blank Measurements: A blank (supporting electrolyte only) should be run to establish the baseline and check for any contamination.
-
Recovery Studies: For complex matrices (e.g., serum, plant extracts), spike the sample with a known concentration of fraxetin to determine the percentage recovery. This validates the method's accuracy in that specific matrix.
-
Interference Studies: The selectivity of the method should be assessed by analyzing the electrochemical response in the presence of potential interfering species that might be present in the sample.
Conclusion
Electrochemical methods provide a rapid, sensitive, and cost-effective approach for the quantitative determination of this compound (fraxetin). By carefully optimizing experimental parameters such as pH and the voltammetric technique, and by using a properly prepared working electrode, researchers can achieve reliable and accurate measurements. The protocols outlined in this application note serve as a robust starting point for the development and validation of electrochemical sensors for fraxetin in various applications, from pharmaceutical quality control to biomedical research.
References
- Dempsey, E., O'Sullivan, C., Smyth, M. R., Egan, D., O'Kennedy, R., & Wang, J. (1993). Differential pulse voltammetric determination of 7-hydroxycoumarin in human urine. Journal of Pharmaceutical and Biomedical Analysis, 11(6), 443-446. URL: https://doi.org/10.1016/0731-7085(93)80155-t
- Guo, W., et al. (2021).
- Saylan, Y., Aliyeva, N., Eroglu, S., & Denizli, A. (2024). Nanomaterial-Based Sensors for Coumarin Detection. ACS Omega, 9(28), 30015–30034. URL: https://doi.org/10.1021/acsomega.4c01945
- Pine Research Instrumentation. (n.d.). Differential Pulse Voltammetry (DPV).
- Pine Research Instrumentation. (n.d.). Square Wave Voltammetry (SWV).
- Kim, J. A., et al. (2021). Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B. Molecules, 26(2), 449.
- Miyano, D. M., et al. (2014). Electrochemical Study of Simple Coumarin and its Determination in Aqueous Infusion of Mikania glomerata. Journal of the Brazilian Chemical Society.
- Gevaerd, A., et al. (2023). Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples. TrAC Trends in Analytical Chemistry, 167, 117246.
- The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini. (2023). Frontiers in Pharmacology, 14.
- Electrochemical biosensors in pharmaceutical analysis. (2007). Brazilian Journal of Pharmaceutical Sciences, 43(1).
- Voltammetric Study for the Determination of Diclofenac in Aqueous Solutions Using Electro-Activated Carbon Electrodes. (2022). Molecules, 27(19), 6529.
- Mirceski, V., et al. (2013). Square-Wave Voltammetry: A Review on the Recent Progress. Electroanalysis, 25(11), 2411-2422.
- Strategies for assessing the limit of detection in voltammetric methods: comparison and evaluation of approaches. (2024). Analyst, 149(14), 3846-3857.
- Electrochemical oxidation of fisetin: Studies related to its adsorption on glassy carbon electrodes. (2019). Electrochimica Acta, 305, 439-448.
- Electrochemical Behaviour of Antioxidants: Part 2. Electrochemical Oxidation Mechanism of Quercetin at Glassy Carbon Electrode Modified with Multi-Wall Carbon Nanotubes; a Voltammetric and Chronocoulometric Study. (2012). Jordan Journal of Chemistry, 7(2), 177-194.
- Electrochemical Detection of Human Cytochrome P450 2A6 Inhibition: A Step toward Reducing Dependence on Smoking. (2013). Analytical Chemistry, 85(21), 10464-10471.
- Determination of Coumarin in Mikania glomerata Infusions by Square-Wave Voltammetry Using a Boron-Doped Diamond Electrode. (2016). Journal of the Brazilian Chemical Society, 27(10), 1848-1854.
- CYCLIC VOLTAMMETRY OF QUERCETIN IN THE PRESENCE OF SODIUM DODECYL SULFATE. (2011). Revue Roumaine de Chimie, 56(7), 723-728.
- Huo, J., et al. (2013). Fraxetin inhibits the proliferation of MCF-7 breast cancer cells. Molecular Medicine Reports, 8(3), 891-896.
- Progress on Electrochemical Sensing of Pharmaceutical Drugs in Complex Biofluids. (2022). Biosensors, 12(10), 870.
- Electrochemistry of Flavonoids. (2021). International Journal of Molecular Sciences, 22(5), 2377.
- Selection and Preparation of Supporting Electrolytes. (2015). In Electroanalytical Methods (pp. 119-136). Springer.
- Nanomaterial-Based Sensing Systems to Detect Neuropharmaceutical Compounds and Neurotransmitters. (2022).
- Coumarin-Modified Graphene Quantum Dots as a Sensing Platform for Multicomponent Detection and Its Applications in Fruits and Living Cells. (2020). ACS Omega, 5(13), 7380-7388.
- Differential Pulse Voltammetric Electrochemical Sensor for the Detection of Etidronic Acid in Pharmaceutical Samples by Using rGO-Ag@SiO2/Au PCB. (2020).
- Differential pulse voltammetric determination of 4-nitrophenol using a glassy carbon electrode: Comparative study between cathodic and anodic quantification. (2015). International Journal of Electrochemical Science, 10, 3448-3460.
- Martin, K. K., et al. (2023). Differential Pulse Voltammetric Simultaneous Determination of Paracetamol and Omnipaque on Boron Doped Diamond Electrode: Application to Natural Tomato, Carrot, Cucumber Juices and Wastewater. American Journal of Analytical Chemistry, 14, 434-450.
- Cyclic voltammograms for 0.8 mmol L-1 quercetin in pH (a) 4.4 and (b) 9.2 hydro-alcoholic solution at a glassy carbon electrode for v = 100 mV s-1. (2007).
- How to detect pharmaceutical molecules using electrochemistry. (2020). YouTube.
- Enhancing Electrochemical Performance of High Entropy Spinel Oxide via Optimization of Binder and Electrolyte Additive for Lithium-Ion B
- Electrochemical detection of fluoxetine using boron-doped diamond electrode. (2014). Journal of Analytical Chemistry, 69, 1075-1082.
- Cyclic voltammograms of all the studied coumarin derivatives entrapped on the surface of a paraffin-impregnated graphite electrode. (2014).
- (a) Square wave voltammograms of 5.0 × 10-5 mol L-1 coumarin at different pH values in 0.1 mol L-1 BR buffer. (2014).
Sources
- 1. Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 7. Square Wave Voltammetry (SWV) | Pine Research Instrumentation [pineresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. Differential pulse voltammetric determination of 7-hydroxycoumarin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-6-methoxycoumarin
Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methoxycoumarin. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on practical, field-proven insights grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of 4-hydroxycoumarins, including the 6-methoxy derivative, is a well-established area of organic chemistry.[1][2] These compounds are valuable precursors for a wide range of biologically active molecules, most notably anticoagulants.[1][2][3] The core challenge in synthesizing this compound lies in achieving high yields and purity, which can be influenced by various factors including the choice of starting materials, reaction conditions, and purification methods.
Several synthetic routes are available, with the most common being the Pechmann condensation and methods starting from substituted phenols or 2'-hydroxyacetophenones.[4][5] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in Pechmann Condensation
Question: I am attempting a Pechmann condensation to synthesize a coumarin derivative and my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in the Pechmann condensation are a frequent challenge.[6] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[4][7][8] The mechanism is believed to proceed through transesterification, electrophilic aromatic substitution, and dehydration.[7][9] Several factors can contribute to poor yields:
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are common, they can lead to side reactions and charring if not carefully controlled.
-
Solution: Consider using a milder or solid acid catalyst such as Amberlyst-15, which can simplify workup and potentially improve yields.[10] Other alternatives include Lewis acids like AlCl₃ or InCl₃.[8][10] The optimal catalyst and its concentration should be determined empirically for your specific substrate.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate and selectivity.
-
Solution: If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if you observe significant byproduct formation, lowering the temperature might be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[6]
-
-
Purity of Starting Materials: Impurities in the 4-methoxyphenol or the β-ketoester can inhibit the reaction or lead to unwanted side products.
-
Solution: Ensure your starting materials are of high purity. Recrystallize or distill them if necessary.
-
Issue 2: Formation of Significant Impurities
Question: My crude product contains multiple spots on TLC, making purification difficult. What are the common impurities and how can I minimize their formation?
Answer: The formation of impurities is often linked to side reactions promoted by the reaction conditions. Common impurities in coumarin synthesis can include unreacted starting materials, intermediates, and products from side reactions like sulfonation (if using sulfuric acid) or polymerization.
-
Side Reactions: Harsh acidic conditions can lead to unwanted reactions on the aromatic ring or the β-ketoester.
-
Solution: As mentioned, using a milder catalyst can reduce side reactions. Additionally, ensuring the reaction is not heated for an unnecessarily long time can prevent the formation of degradation products.
-
-
Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of starting materials and product.
-
Solution: Monitor the reaction closely with TLC to ensure it has reached completion before workup. A slight excess of one reactant (typically the more volatile one) can sometimes be used to drive the reaction to completion.
-
Issue 3: Difficulties in Product Purification and Isolation
Question: I am struggling to obtain a pure sample of this compound after the reaction. What are the best purification strategies?
Answer: Purification is a critical step to obtain your target compound with the desired purity. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is often the first method of choice for solid products.[6]
-
Solution: Selecting the right solvent system is key. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for coumarins include ethanol, methanol, or mixtures of ethanol and water.[10] If the product crashes out too quickly, try a solvent pair to slow down the crystallization process.
-
-
Column Chromatography: If recrystallization fails to remove all impurities, column chromatography is a powerful alternative.[6]
-
Solution: The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial. A common starting point for the eluent is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound.[6]
-
-
Acid-Base Extraction: The phenolic hydroxyl group of 4-hydroxycoumarins allows for purification via acid-base extraction.
-
Solution: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the 4-hydroxycoumarin and transfer it to the aqueous layer. The aqueous layer can then be separated, acidified (e.g., with HCl) to re-protonate the product, causing it to precipitate out, and then extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most recommended synthetic route for this compound for a lab-scale synthesis?
For a laboratory-scale synthesis, a two-step approach is often reliable.[10] This would involve the Pechmann condensation of 4-methoxyphenol with a suitable β-ketoester, such as diethyl malonate, in the presence of an acid catalyst. This method is generally straightforward and can provide good yields with proper optimization.
Q2: Can I use microwave irradiation to improve the reaction time and yield?
Yes, microwave-assisted organic synthesis has been shown to be effective for Pechmann condensations, often leading to significantly reduced reaction times and improved yields.[4] If you have access to a microwave reactor, it is worth exploring this as an alternative to conventional heating.
Q3: How can I confirm the structure of my synthesized this compound?
Standard analytical techniques should be used for structural confirmation. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in your molecule.
-
Infrared (IR) spectroscopy: This will help identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: Comparing the melting point of your product to the literature value can be a good indicator of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When working with strong acids like sulfuric acid, it is essential to handle them in a fume hood with extreme care. The reactions may also involve flammable organic solvents, so they should be handled away from ignition sources.
Experimental Workflow and Data
Illustrative Two-Step Synthesis of this compound
The following diagram illustrates a common workflow for the synthesis of this compound.
Caption: A typical two-step workflow for the synthesis and purification of this compound.
Table of Reaction Conditions and Expected Yields
The yield of coumarin synthesis is highly dependent on the specific substrates and conditions used. The following table provides a general overview of expected yields for Pechmann-type reactions based on literature for similar compounds.
| Phenol Derivative | β-Ketoester | Catalyst | Reaction Conditions | Product | Expected Yield (%) |
| 4-Methoxyphenol | Diethyl Malonate | H₂SO₄ | Conventional Heating | This compound | 40-60 |
| 4-Methoxyphenol | Diethyl Malonate | Amberlyst-15 | Reflux in Toluene | This compound | 60-80 |
| 4-Methoxyphenol | Diethyl Malonate | InCl₃ (3 mol%) | Microwave, Solvent-Free | This compound | 70-85[6] |
| Resorcinol | Ethyl Acetoacetate | Sulfated Zirconia | 170°C, 3h, Solvent-Free | 7-Hydroxy-4-methylcoumarin | 78[6] |
Note: The yields for this compound are estimates based on general trends in coumarin synthesis and may require optimization for specific experimental setups.
References
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylcoumarin.
- (2023). Synthesis of coumarin by Pechman reaction - A Review.
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). Molecules, 17(12), 14790-14801.
- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.
- (1957). U.S. Patent No. 2,781,361. Washington, DC: U.S.
- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-157.
- Tyagi, C. G., et al. (2018). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 83(15), 8092-8097.
- Abdou, M. M., et al. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 8(5), 606-626.
- Abdou, M. M., et al. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- Lee, S., & Lee, Y. (2012).
- Pechmann condensation. (n.d.). In Wikipedia.
- Borges, F., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Molecules, 29(4), 849.
- Lee, S., & Lee, Y. (2012).
- BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Methoxy-4-methylcoumarin.
- Organic Chemistry Portal. (n.d.).
- Stankova, I., et al. (2012). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. Journal of Molecular Structure, 1012, 149-157.
- Daru, J., & Stirling, A. (2011). Mechanism of the Pechmann Reaction: A Theoretical Study. The Journal of Organic Chemistry, 76(19), 7844-7852.
- Asif, M. (2015). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-10.
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. Pechmann Condensation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of 4-Hydroxy-6-methoxycoumarin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-Hydroxy-6-methoxycoumarin. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable compound. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity is paramount.[1] This document provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and detailed purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
The impurity profile is almost always a direct consequence of the synthetic route employed. Common synthesis methods, such as the Pechmann condensation or variations of the Perkin reaction, can leave behind several types of impurities:
-
Unreacted Starting Materials: The most common are the initial phenol (e.g., 4-methoxyphenol) and the β-ketoester or malonic acid derivative used for cyclization.
-
Incompletely Cyclized Intermediates: Linear esters or acylated phenols that have failed to undergo the final ring-closing step.
-
Side-Reaction Products: High-temperature reactions can sometimes lead to the formation of dimeric coumarin by-products or other undesired isomers.[2]
-
Reagents and Catalysts: Residual acid (e.g., H₂SO₄, P₄O₁₀/TfOH) or basic catalysts must be thoroughly removed.[3]
Q2: My crude product is a persistent oil or a gummy solid. How can I induce crystallization?
This is a frequent issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.
-
Acid-Base Extraction: The most effective initial step is often an acid-base workup. The 4-hydroxyl group on the coumarin ring is weakly acidic and will deprotonate in a mild base (like sodium bicarbonate or carbonate solution), forming a water-soluble salt. Neutral, non-acidic impurities can then be washed away with an organic solvent (e.g., ether or ethyl acetate).[4] Re-acidification of the aqueous layer will then precipitate the purified coumarin.
-
Trituration: If the product is mostly pure, vigorously stirring or grinding the oil/gummy solid with a solvent in which it is poorly soluble (like cold diethyl ether or a hexane/ethyl acetate mixture) can often induce crystallization.
Q3: How can I reliably assess the purity of my final this compound product?
A multi-faceted approach is recommended for confirming purity:
-
Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good preliminary indicator.
-
Melting Point: A sharp melting point that does not depress upon mixing with an authentic sample indicates high purity. The reported melting point for 4-hydroxycoumarin is 211-214 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. The absence of signals from starting materials or solvents is critical. Purity can often be estimated to be >95% by NMR.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard, capable of detecting trace impurities and providing an accurate purity percentage (e.g., ≥98.0%).
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during common purification workflows.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Incorrect Solvent Choice: The chosen solvent may dissolve the product too well at room temperature or not well enough when hot. Impurities may have similar solubility. | Optimize the Solvent System: Test a range of solvents (see Table 2). A good solvent will dissolve the compound completely when hot but sparingly when cold. Consider binary solvent systems like Ethanol/Water or Ethyl Acetate/Hexane for fine-tuning solubility. |
| Co-precipitation of Impurities: Rapid cooling can trap impurities within the crystal lattice. | Slow Cooling & Hot Filtration: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If insoluble impurities are present, perform a hot filtration before allowing the solution to cool. | |
| Poor Separation in Column Chromatography | Inappropriate Eluent Polarity: The solvent system may be too polar (all compounds elute quickly) or not polar enough (compounds remain on the baseline). | Systematic Eluent Optimization: Use TLC to find an eluent system that gives the target compound an Rf value of ~0.3-0.4. A common starting point is a Cyclohexane/Ethyl Acetate gradient.[5] |
| Product Streaking on the Column/TLC Plate | Acidic Nature of Analyte: The acidic 4-hydroxyl group can interact strongly with the slightly acidic silica gel, causing streaking. | |
| Product is Lost During Workup | Emulsion Formation: During acid-base extraction, vigorous shaking can create stable emulsions, trapping the product between layers. | Break the Emulsion: Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Premature Precipitation: The product may precipitate in the separation funnel during pH adjustment if the concentration is too high. | Use Dilute Solutions: Work with more dilute solutions during the acid-base extraction to ensure the sodium salt of the coumarin remains fully dissolved until the final acidification step. |
Visualized Purification Workflow
The selection of a purification strategy depends on the nature and quantity of impurities in the crude product. The following diagram outlines a general decision-making workflow.
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities from the acidic 4-hydroxycoumarin product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will move into the aqueous layer as its sodium salt.
-
Expert Tip: Gentle swirling is preferred over vigorous shaking to prevent emulsion formation. Collect all aqueous layers in a separate flask.
-
-
Organic Wash (Optional): The initial organic layer, which contains neutral impurities, can be discarded. To ensure complete product recovery, you can wash the combined basic aqueous layers once with a fresh portion of ethyl acetate to remove any residual neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper).
-
Precipitation & Isolation: The pure this compound will precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum.
Protocol 2: Purification via Flash Column Chromatography
This technique is ideal for separating compounds with different polarities.
-
TLC Analysis: First, determine an optimal solvent system using TLC. A system that provides a good separation and an Rf value of ~0.3 for the desired product is ideal.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined from TLC analysis. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Recommended Solvent Systems
| Technique | Solvent System (v/v) | Notes & Rationale |
| TLC / Column Chromatography | Cyclohexane / Ethyl Acetate (e.g., starting at 9:1, grading to 6:4) | A standard, effective system for separating coumarins of moderate polarity.[5] Ethyl acetate provides the polarity to move the compound, while cyclohexane is the non-polar component. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Useful if the compound or impurities are not well-separated in acetate/alkane systems. Methanol provides a strong polar interaction. | |
| Recrystallization | Ethanol or Methanol | The product is typically soluble in hot alcohols and less soluble upon cooling. Good for removing less polar impurities. |
| Ethyl Acetate / Hexane | Dissolve the product in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes turbid. Cool to induce crystallization. Excellent for fine-tuning polarity. | |
| Acetic Acid | A strong solvent for coumarins, sometimes used to purify products from reactions that produce highly insoluble, dark-colored by-products.[6] |
References
- Science and Education Publishing. (2019, November 18). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- MDPI. (2024, February 11). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents.
- Google Patents. (n.d.). US2465293A - Synthesis of 4-hydroxycoumarins.
- ARKIVOC. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
- MDPI. (2023, August 2). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents.
- Indian Academy of Sciences. (n.d.). A new synthesis of 4-hydroxycoumarins.
- MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.
- ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- Taylor & Francis Online. (2024, January 29). P4O10/TfOH-mediated metal-free synthesis of 4-hydroxycoumarins and a one-pot strategy to build their hybrids.
Sources
- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. ias.ac.in [ias.ac.in]
overcoming solubility issues of 4-Hydroxy-6-methoxycoumarin in aqueous solutions
Technical Support Center
Topic: Overcoming Solubility Issues of 4-Hydroxy-6-methoxycoumarin in Aqueous Solutions For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Introduction: The Challenge of this compound
This compound is a derivative of coumarin, a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Despite its therapeutic potential, its utility in aqueous experimental systems is frequently hampered by poor water solubility. This guide provides a comprehensive, experience-driven approach to systematically troubleshoot and overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.
Before attempting solubilization, it's critical to understand the molecule's inherent properties that contribute to its low aqueous solubility.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₈O₄[2][3] | The carbon-rich scaffold contributes to its hydrophobic nature. |
| Molecular Weight | 192.17 g/mol [2][3] | Moderate molecular weight. |
| Predicted pKa | 4.50 ± 1.00[3] | The 4-hydroxyl group is weakly acidic. This is the key to pH-based solubility enhancement. Above this pH, the molecule will deprotonate to form a more soluble phenolate salt. |
| Appearance | Light brown to gray solid[3] | Physical form. |
Part 1: Frequently Asked Questions (First-Line Troubleshooting)
This section addresses the most common initial hurdles researchers face.
Q1: My this compound isn't dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should try?
A1: The predicted pKa of the 4-hydroxyl group is approximately 4.5.[3] At neutral pH (7.4), the compound is primarily in its non-ionized, less soluble form. The most direct first step is to increase the pH of your solvent. Prepare a concentrated stock solution (e.g., 10-20 mM) in a dilute basic solution like 0.1 M NaOH, then dilute this stock into your final aqueous buffer. The alkalinity increases the solubility by deprotonating the hydroxyl group, forming a much more water-soluble phenolate salt.[4][5] Always verify the final pH of your experimental medium after adding the stock solution and adjust if necessary.
Q2: I used DMSO to make a 100 mM stock solution, but it precipitates immediately when I dilute it into my cell culture medium. Why is this happening and what can I do?
A2: This is a classic problem known as "crashing out." While this compound is soluble in DMSO, when this concentrated organic stock is rapidly diluted into a fully aqueous environment like cell media, the compound's solubility limit is exceeded, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a lower concentration stock in DMSO (e.g., 10 mM).
-
Modify Dilution Technique: Add the DMSO stock to your media dropwise while vortexing or stirring vigorously. This helps disperse the compound more effectively and avoids localized high concentrations that trigger precipitation.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control with the same final DMSO concentration.
Q3: Can I heat the solution to get the compound to dissolve?
A3: Gentle warming (e.g., to 37°C) can temporarily increase solubility and the rate of dissolution. However, this is often not a permanent solution. The compound may precipitate out as the solution cools to room temperature or experimental temperature. This method should be used with caution and is best combined with other techniques like pH adjustment or co-solvency. Be mindful of the compound's stability at elevated temperatures, although coumarins are generally stable.
Part 2: In-Depth Solubilization Strategies & Method Selection
When basic troubleshooting is insufficient, a more systematic approach is required. The choice of method depends on the experimental constraints, such as pH tolerance, acceptable solvent levels, and required final concentration.
Method Selection Workflow
This decision tree guides you to the most appropriate solubilization strategy for your specific experimental context.
Caption: Workflow for selecting a solubilization strategy.
Strategy 1: pH Modification (The First Line of Attack)
-
Mechanism: This method leverages the acidic nature of the 4-hydroxyl group (pKa ≈ 4.5).[3] By raising the pH of the solvent well above the pKa (e.g., to pH 9-10), the hydroxyl group deprotonates to form a negatively charged phenolate ion. This ionized form is significantly more polar and exhibits much higher aqueous solubility.[5]
-
Expertise & Experience: This is the cleanest and often most effective method for in vitro biochemical assays where the pH can be controlled. However, it is less suitable for cell-based assays or in vivo studies where physiological pH must be maintained. A critical error is failing to check the final pH of the medium after adding the alkaline stock; a small volume of a high molarity base can significantly alter the pH of a weakly buffered solution.
-
Trustworthiness (Self-Validation):
-
Control: Prepare a "vehicle control" by adding the same volume of the basic solution (e.g., 0.1 M NaOH) without the compound to a parallel sample.
-
Validation: After adding your stock to the final buffer, measure the pH to confirm it is within the acceptable range for your experiment.
-
Visual Check: After dilution, visually inspect the solution for any signs of precipitation (Tyndall effect) against a dark background.
-
-
Weigh out 1.92 mg of this compound (MW = 192.17 g/mol ).
-
Add it to a sterile microcentrifuge tube.
-
Add 900 µL of sterile, purified water. The compound will not dissolve.
-
While vortexing, add 1 M NaOH dropwise (typically 5-10 µL) until the solid completely dissolves and the solution is clear.
-
Adjust the final volume to 1.0 mL with purified water.
-
Self-Validation: Check the pH of this stock solution; it should be >10. Sterilize through a 0.22 µm filter if required for your application. Store at 4°C for short-term use or aliquot and freeze at -20°C.
Strategy 2: Co-Solvency (The Pragmatic Approach)
-
Mechanism: Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing its polarity and increasing the solubility of hydrophobic compounds.[6] Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).[7][8]
-
Expertise & Experience: This is the most common method for cell-based assays. The key is to use the minimum amount of co-solvent necessary. While DMSO is an excellent solvent, it can have biological effects. PEG 400 is often a good alternative for in vivo preclinical studies due to its lower toxicity profile. A combination of co-solvents can sometimes be more effective than a single one.
-
Trustworthiness (Self-Validation):
-
Control: The vehicle control is non-negotiable. All experimental groups, including untreated controls, must receive the same final concentration of the co-solvent(s).
-
Validation: Perform a solvent tolerance test on your system (e.g., cell viability assay) to determine the maximum acceptable concentration of the co-solvent that does not induce artifacts.
-
| Co-Solvent | Typical Stock Concentration | Max Recommended Final Conc. (in vitro) | Notes |
| DMSO | 10 - 50 mM | < 0.5% | Excellent solubilizer but can affect cell differentiation and other processes.[8] |
| Ethanol | 10 - 20 mM | < 1.0% | Good for many applications; can cause protein precipitation at higher concentrations. |
| PEG 400 | 5 - 20 mM | < 2.0% | Often used in preclinical parenteral and oral formulations due to its safety profile.[9] |
-
Weigh out 1.92 mg of this compound.
-
Add to a sterile, amber glass vial (to protect from light).
-
Add 1.0 mL of high-purity, anhydrous DMSO.
-
Cap tightly and vortex or sonicate in a water bath for 5-10 minutes until fully dissolved.
-
Store at room temperature, protected from light and moisture.
Strategy 3: Cyclodextrin Complexation (The Advanced Formulation)
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like this compound, into their cavity. This non-covalent "inclusion complex" effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[13]
-
Expertise & Experience: This is an elegant solution for creating truly aqueous formulations, ideal for in vivo studies or when organic solvents and pH extremes must be avoided. The formation of the complex requires optimization (molar ratio, temperature, time).
-
Trustworthiness (Self-Validation):
-
Control: The vehicle control should be a solution of the cyclodextrin alone at the same concentration used in the final formulation.
-
Validation: Phase solubility studies are the gold standard to confirm complex formation and determine the stoichiometry and stability constants. For most labs, a practical validation is to prepare the complex and filter it through a 0.22 µm filter. If the compound is still present in the filtrate (confirmable by UV-Vis spectroscopy or HPLC), a soluble complex has been formed.
-
-
Prepare a 40% (w/v) HP-β-CD Solution: Dissolve 4 g of HP-β-CD in 10 mL of purified water. Warm gently (40-50°C) to aid dissolution.
-
Add the Compound: Add an excess amount of this compound (e.g., 20 mg) to the HP-β-CD solution.
-
Complexation: Tightly cap the vial and shake or stir vigorously at room temperature for 24-48 hours, protected from light.
-
Equilibration & Separation: Allow the suspension to stand for 1 hour to let undissolved compound settle.
-
Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. The clear filtrate is your stock solution of the soluble inclusion complex.
-
Self-Validation: The concentration of the compound in the filtrate should be determined analytically (e.g., using a UV-Vis spectrophotometer with a standard curve).
Part 3: Summary and Final Recommendations
The challenge of this compound's poor aqueous solubility can be overcome with a systematic, informed approach.
-
For biochemical assays , pH modification is the preferred starting point due to its simplicity and effectiveness.
-
For cell-based experiments , co-solvency (typically with DMSO) is the pragmatic standard, but requires diligent use of vehicle controls and adherence to low final solvent concentrations.
-
For in vivo studies or sensitive applications where solvents and pH are a concern, cyclodextrin complexation offers a superior formulation, yielding a truly solubilized and often more bioavailable product.
Always validate your chosen method with appropriate controls to ensure that your experimental observations are due to the activity of this compound and not an artifact of the solubilization technique itself.
References
- PubChem. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- García-Lara, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Authorea Preprints. [Link]
- Ganai, S., et al. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. Journal of Molecular Liquids, 123832. [Link]
- El-Gammal, R. E., et al. (2018). Effect of pH on the solubility of phenolic compounds.
- de Oliveira, G. V. M., et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing.
- Jamshaid, F., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
- de Oliveira, G. V. M., et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. PMC - PubMed Central. [Link]
- Barba-Orellana, S., et al. (2019).
- Agrawal, A. G., et al. (2014).
- Ganai, S., et al. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
- Pinela, J., et al. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. MDPI. [Link]
- Abarca, R. L. N., et al. (2019). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. ThaiScience. [Link]
- Chen, Y., et al. (2013). Study on the effect of solvent on the inclusion interaction of hydroxypropyl-β-cyclodextrin with three kinds of coumarins by phase solubility method.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. [Link]
- Popenda, L., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
- ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. [Link]
- Soare, A. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
- Wikipedia. (n.d.). 4-Hydroxycoumarin. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- Li, J., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 4-Hydroxy-6-methoxycoumarin
Welcome to the technical support center for the derivatization of 4-hydroxy-6-methoxycoumarin. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. This compound and its derivatives are significant precursors in organic synthesis, exhibiting a wide range of biological activities, including anticoagulant, antibacterial, and anti-inflammatory properties.[1] However, optimizing reaction conditions for its derivatization can be challenging due to its unique chemical reactivity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Foundational Knowledge: The Chemical Reactivity of this compound
Understanding the inherent reactivity of the this compound core is crucial for troubleshooting and optimizing your reactions. The molecule's behavior is governed by the interplay of its functional groups and tautomeric forms.
The key to its reactivity lies in its ability to exist in keto-enol tautomeric forms. This equilibrium influences which part of the molecule acts as a nucleophile. The deprotonated form exists as a resonance-stabilized anion with negative charge density on both the oxygen of the hydroxyl group and the carbon at the C3 position. This ambident nucleophilic character is the primary reason for challenges in achieving regioselectivity.
Key Reactive Sites:
-
C3 Position: The carbon at position 3 is nucleophilic and is a common site for C-alkylation and C-acylation.[2]
-
4-Hydroxyl Group: This group can be deprotonated to form an alkoxide, which is a primary site for O-alkylation and O-acylation, forming ethers and esters, respectively.[3]
-
Benzene Ring: The aromatic ring can undergo electrophilic substitution reactions, although this is less common than reactions at the C3 or 4-hydroxyl positions.
Caption: Tautomerism and key nucleophilic sites of this compound.
Section 2: Troubleshooting and FAQs for Common Derivatization Reactions
This section addresses specific problems in a question-and-answer format.
C-Acylation/Alkylation at the C3 Position
These reactions are fundamental for building complexity, but are often plagued by competing side reactions.
FAQ 1: My C3-alkylation/acylation reaction has a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in C3-substitutions are typically due to one or more of the following factors: an inappropriate choice of base, suboptimal reaction temperature, or incorrect solvent.
-
Causality: The reaction proceeds via the formation of the enolate anion. The choice of base is critical. A base that is too weak will not sufficiently deprotonate the 4-hydroxyl group to initiate the reaction. Conversely, a very strong base might lead to unwanted side reactions or decomposition. Temperature plays a crucial role in reaction kinetics; insufficient heat may lead to an incomplete reaction, while excessive heat can promote byproduct formation. The solvent must be able to dissolve the reactants and stabilize the transition state.
-
Troubleshooting Steps:
-
Optimize the Base: For C-alkylation, stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K2CO3). Start with a slight excess of the base (1.1-1.2 equivalents).
-
Adjust the Temperature: Many of these reactions require heating. Begin by running the reaction at a moderate temperature (e.g., 50-60 °C) and monitor by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.
-
Solvent Selection: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (CH3CN) are generally good choices as they can dissolve the ionic intermediates.
-
Reagent Purity: Ensure your starting material and alkylating/acylating agent are pure and dry, as moisture can quench the base and hinder the reaction.
-
FAQ 2: I am trying to perform a C3-alkylation, but I am getting the O-alkylated product as the major byproduct. How can I improve C3-selectivity?
Answer: The formation of O-substituted products is a classic example of the competition between the two nucleophilic sites. The outcome is often dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory and the reaction conditions.
-
Causality: The oxygen anion is a "hard" nucleophile, while the C3 carbanion is a "soft" nucleophile. Hard electrophiles (like acyl chlorides) tend to react with the hard oxygen nucleophile, leading to O-acylation. Softer electrophiles (like alkyl iodides) are more likely to react at the soft C3 position. Reaction conditions also play a significant role. Polar aprotic solvents (e.g., DMF, DMSO) tend to favor C-alkylation, while polar protic solvents (e.g., ethanol) can solvate the oxygen anion, making it less reactive and thus favoring C-alkylation.
-
Troubleshooting Steps:
-
Choice of Leaving Group: Use an alkylating agent with a softer leaving group. For example, an alkyl iodide is preferable to an alkyl chloride.
-
Solvent System: Switch to a polar aprotic solvent like DMF or acetone. These solvents do not solvate the oxygen anion as strongly, leaving it more available to act as a base, which can favor C-alkylation.
-
Counter-ion Effect: The choice of the base's counter-ion can influence selectivity. Larger, more polarizable cations (like K+ from K2CO3) can coordinate with the oxygen, leaving the C3 position more accessible for attack.
-
| Parameter | Favors C-Alkylation (Soft Site) | Favors O-Alkylation (Hard Site) |
| Electrophile | Alkyl iodides, benzyl bromides | Acyl chlorides, alkyl sulfates |
| Solvent | Polar Aprotic (DMF, Acetone) | Polar Protic (Ethanol, Methanol) |
| Base | K2CO3, Cs2CO3 | NaH (can be less selective) |
| Temperature | Higher temperatures | Lower temperatures |
FAQ 3: My Knoevenagel condensation with an aldehyde is slow and gives a low yield. What can I do?
Answer: The Knoevenagel condensation involves the reaction of the active methylene group at C3 with an aldehyde or ketone. Slow reaction rates and low yields are often due to insufficient catalysis or unfavorable equilibrium.
-
Causality: This reaction is typically base-catalyzed. A weak base may not be sufficient to generate the required concentration of the C3-anion. The reaction is also often reversible, so removing the water formed during the condensation can drive the reaction to completion.
-
Troubleshooting Steps:
-
Catalyst Choice: Use a catalytic amount of a suitable base. Piperidine or pyridine are commonly used and often effective.[2]
-
Water Removal: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for this type of condensation.[2]
-
Caption: Decision flowchart for troubleshooting low reaction yields.
Section 3: Experimental Protocols
These protocols are generalized and may require optimization for your specific substrate. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for C3-Alkylation
This protocol is a starting point for the reaction of this compound with an alkyl halide.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Base Addition: Add potassium carbonate (K2CO3, 1.5 eq) to the stirred solution.
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical C3-alkylation reaction.
Section 4: Purification and Characterization
FAQ 4: I am having difficulty separating my desired product from the unreacted starting material by column chromatography. What can I do?
Answer: Co-elution of the product and starting material is common if their polarities are very similar.
-
Causality: this compound is acidic and can interact strongly with silica gel. The product, if only slightly less polar, may elute very close to the starting material.
-
Troubleshooting Steps:
-
Acidic Wash: Before chromatography, perform an aqueous workup with a dilute base (e.g., 1M NaOH solution). The acidic starting material will be deprotonated and move to the aqueous layer, while the (usually less acidic) product remains in the organic layer. This can remove the majority of the starting material before the column.
-
Solvent System Optimization: Experiment with different solvent systems for your column. Adding a small amount of a more polar solvent (like methanol) or a small amount of acid (like acetic acid) to the eluent can sometimes improve separation.
-
Alternative Chromatography: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
Characterization: Once purified, the structure of your derivative should be confirmed using standard analytical techniques:
-
NMR (¹H and ¹³C): Provides detailed information about the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, successful O-acylation will show a characteristic ester carbonyl stretch.[2]
References
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Desai, N. J., & Sethna, S. (1959). Synthesis of Some 4-Hydroxycoumarin Derivatives. Journal of the American Chemical Society. [Link]
- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2016). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of the Saudi Chemical Society. [Link]
- Al-Haiza, M. A. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 20(4), 385-401. [Link]
- Zhang, M., Zhang, T., Yu, S., Qiu, H., Yusuf, A., Xu, X., Qian, Y., & Hu, W. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 14(40), 11045-11051. [Link]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-159. [Link]
- Kumar, A., Kumar, S., Kumar, D., & Singh, A. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(4). [Link]
- Park, B. K., & Ndon, J. (1991).
- Gouw, A. A., & Vessman, J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
Sources
preventing degradation of 4-Hydroxy-6-methoxycoumarin during storage
Welcome to the technical support center for 4-Hydroxy-6-methoxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.
I. Understanding the Stability of this compound
This compound, a derivative of coumarin, is a valuable scaffold in medicinal chemistry and other research fields.[1][2] Like many phenolic compounds and lactones, its stability can be compromised by environmental factors, leading to the formation of impurities that can affect experimental outcomes. The primary degradation pathways for coumarins include hydrolysis, oxidation, and photodegradation. Understanding these pathways is the first step in preventing them.
II. Frequently Asked Questions (FAQs)
Q1: My this compound powder has changed color from off-white to a brownish tint. What could be the cause?
A change in color, particularly to a brownish or yellowish hue, is a common indicator of degradation. This is often due to oxidation or photodegradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[3] Photodegradation can also lead to the formation of colored byproducts. We recommend immediately assessing the purity of your sample via HPLC and reviewing your storage conditions.
Q2: I'm observing a new, more polar peak in my HPLC analysis of a stored solution of this compound. What could this be?
A new, more polar peak often suggests a hydrolysis product. The lactone ring in the coumarin structure is susceptible to hydrolysis, especially under basic or, to a lesser extent, acidic conditions, which would open the ring to form a more polar carboxylic acid derivative. Specifically, for this compound, this would likely be a derivative of 2-hydroxy-4-methoxyphenylacetic acid.
Q3: Can I store solutions of this compound at room temperature on the lab bench?
We strongly advise against this practice. Room temperature storage on a lab bench exposes the compound to both light and temperature fluctuations, which can accelerate degradation.[3] Solutions should be stored in a cool, dark place, preferably refrigerated or frozen, and in amber vials to protect from light.[4]
Q4: What are the ideal solvent systems for storing this compound?
For short-term storage of solutions, anhydrous, aprotic solvents such as acetonitrile or DMSO are preferable. If aqueous buffers are necessary for your experiment, they should be freshly prepared, deoxygenated, and adjusted to a slightly acidic to neutral pH (pH 6-7). Avoid alkaline buffers as they will significantly promote hydrolysis.
III. Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a structured approach to troubleshooting common degradation issues.
Visualizing the Degradation Landscape
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Issue 1: Suspected Oxidation
-
Symptoms:
-
Appearance of a yellow or brown color in the solid or solution.
-
Emergence of new, often less polar, peaks in the HPLC chromatogram.
-
-
Causality: The phenolic hydroxyl group and the electron-rich aromatic ring make 4-hydroxycoumarins susceptible to oxidation.[2] This can be initiated by atmospheric oxygen and accelerated by heat and light.
-
Troubleshooting & Prevention:
| Step | Action | Rationale |
| 1 | Verify Storage Atmosphere | Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen). |
| 2 | Control Temperature | Store at recommended low temperatures (see table below) to reduce the rate of oxidative reactions. |
| 3 | Use Fresh Solvents | Use freshly opened, high-purity, anhydrous solvents to minimize dissolved oxygen and catalytic metal impurities. |
| 4 | Consider Antioxidants | For long-term solution storage, consider adding a small amount of an antioxidant like BHT, although compatibility with your assay must be verified. |
Issue 2: Suspected Hydrolysis
-
Symptoms:
-
Loss of parent compound peak intensity in HPLC with the appearance of a more polar peak.
-
A decrease in pH of an unbuffered solution over time.
-
-
Causality: The lactone ring is an ester and is prone to hydrolysis, a reaction catalyzed by both acid and, more significantly, base. The resulting carboxylate is more polar and will have a shorter retention time in reverse-phase HPLC.
-
Troubleshooting & Prevention:
| Step | Action | Rationale |
| 1 | Control pH of Solutions | Prepare solutions in neutral or slightly acidic (pH 6-7) buffers. Avoid basic conditions (pH > 7.5) rigorously. |
| 2 | Use Aprotic Solvents | For stock solutions, use aprotic solvents like DMSO or acetonitrile to prevent hydrolysis. |
| 3 | Prepare Aqueous Solutions Freshly | If aqueous solutions are required, prepare them immediately before use and do not store them for extended periods. |
| 4 | Monitor pH | Periodically check the pH of your stored solutions if they are in protic solvents. |
Issue 3: Suspected Photodegradation
-
Symptoms:
-
Discoloration of the sample.
-
Appearance of multiple new peaks in the HPLC, which can be of varying polarity.
-
Loss of fluorescence, if applicable.
-
-
Causality: Coumarins can absorb UV and visible light, leading to photochemical reactions such as dimerization, cyclization, or oxidation.[5]
-
Troubleshooting & Prevention:
| Step | Action | Rationale |
| 1 | Protect from Light | Store solid and solutions in amber glass vials or wrap containers in aluminum foil.[4] |
| 2 | Minimize Exposure During Handling | Work in a dimly lit area or use yellow/red safety lighting when handling the compound, especially in solution.[6] |
| 3 | Conduct Experiments in the Dark | If the experimental setup allows, perform reactions and incubations in the dark. |
IV. Recommended Storage Conditions
To maximize the shelf-life of this compound, adhere to the following storage conditions:
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid | -20°C (long-term) or 2-8°C (short-term) | Inert gas (Argon/Nitrogen) | Dark | Tightly sealed amber glass vial |
| Solution (Aprotic Solvent) | -20°C or colder | Inert gas overlay | Dark | Tightly sealed amber glass vial |
| Solution (Aqueous) | Use immediately. Do not store. | N/A | N/A | N/A |
V. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[7][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]
-
-
Sample Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.[6][11][12]
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose method that should be optimized for your specific system and degradation products.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 320 nm and/or Mass Spectrometry
-
Column Temperature: 30°C
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing degradation issues.
Caption: A workflow for troubleshooting the degradation of this compound.
VI. References
-
Lobo, L.; et al. (2010). Synthesis and biological evaluation of 3-phenyl-4-substituted-coumarins. Bioorganic & Medicinal Chemistry Letters, 20(18), 5486-5490.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
Lobo, L.; et al. (2010). Synthesis and biological evaluation of 3-phenyl-4-substituted-coumarins. Bioorganic & Medicinal Chemistry Letters, 20(18), 5486-5490.
-
Jung, J. C., & Park, O. S. (2009). Synthetic approaches and biological activities of 4-hydroxycoumarin derivatives. Molecules, 14(11), 4790–4803. [Link]
-
Furukawa, K., et al. (2005). Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols. Organic Letters, 7(24), 5481-5484. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. [Link]
-
Oracz, J., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(21), 6489. [Link]
-
Science.gov. (n.d.). Forced degradation study: Topics by Science.gov. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
-
Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. [Link]
-
Chew, Y.-L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Heliyon, 7(3), e06553. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877–880. [Link]
-
Loba Chemie. (2019). COUMARIN FOR SYNTHESIS MSDS. [Link]
-
Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298. [Link]
-
ResearchGate. (2015). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. [Link]
-
Oon, S. F., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. waters.com [waters.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 4-Hydroxy-6-methoxycoumarin
Welcome to the technical support resource for the LC-MS analysis of 4-Hydroxy-6-methoxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to develop robust and reliable analytical methods.
Understanding the Analyte: this compound
This compound is a derivative of coumarin, a benzopyran-2-one.[1] Its chemical structure includes a hydroxyl group at the 4-position and a methoxy group at the 6-position.[1] These functional groups influence its polarity and ionization behavior, which are critical considerations for LC-MS analysis.
| Property | Value | Source |
| Molecular Formula | C10H8O4 | [2][3] |
| Molecular Weight | 192.17 g/mol | [2] |
| XLogP3-AA | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Troubleshooting Guide: A Symptom-Based Approach to Matrix Effects
Matrix effects, the alteration of ionization efficiency due to co-eluting compounds, are a primary challenge in LC-MS.[4][5][6] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your assay.[7][8]
Scenario 1: Poor Peak Area Reproducibility in Spiked Samples
Symptom: You observe significant variability in the peak area of this compound across replicate injections of the same spiked biological matrix sample.
Potential Cause: Inconsistent matrix effects between different lots of the biological matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression occurs. [7][9]
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet using a T-fitting.
-
-
Analysis:
-
While infusing the analyte, inject a blank, extracted matrix sample.
-
-
Interpretation:
-
A stable, continuous signal for the infused analyte will be observed. Any dips or decreases in this signal indicate regions of ion suppression caused by eluting matrix components. If a significant dip occurs at the retention time of this compound, this confirms co-eluting interferences are causing ion suppression.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma or serum samples for an analyte like this compound?
A: The most prevalent sources of matrix effects in biological fluids are phospholipids, salts, and endogenous metabolites. [5]Phospholipids are particularly problematic due to their amphipathic nature, which can cause them to co-elute with a wide range of analytes in reversed-phase chromatography, leading to significant ion suppression. [10]
Q2: How can I effectively remove phospholipids from my samples?
A: Several strategies can be employed for phospholipid removal:
-
Solid-Phase Extraction (SPE): Specialized SPE cartridges and plates, such as those with zirconia-coated particles (e.g., HybridSPE®), are designed to selectively retain phospholipids through a Lewis acid-base interaction, while allowing the analyte of interest to pass through. [11][12][13]* Protein Precipitation with Phospholipid Removal Plates: These plates combine protein precipitation with a filtration step that captures phospholipids.
-
Liquid-Liquid Extraction (LLE): While less specific, a well-optimized LLE protocol can effectively separate phospholipids from the analyte based on their differential solubility in immiscible solvents. [14]
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other matrix components, often resulting in significant matrix effects. [14] |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts. | Can have lower analyte recovery, especially for more polar compounds, and may require more method development. [14] |
| Solid-Phase Extraction (SPE) | Highly effective at removing interfering compounds and can concentrate the analyte. | More complex and time-consuming than PPT. [4][15] |
| Phospholipid Removal (PLR) SPE | Specifically targets and removes a major source of ion suppression. [10][15] | May not remove other non-phospholipid interferences. |
Q3: Can chromatographic conditions be modified to reduce matrix effects?
A: Yes, optimizing the chromatographic separation is a powerful tool. [4][9]The goal is to separate the elution of this compound from the regions where matrix components elute. [9]
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between the analyte and interfering peaks. [14]* Column Chemistry: Experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) can alter the selectivity of the separation.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can change the retention time of ionizable analytes and interferences, potentially resolving them. [14]
Q4: When is a stable isotope-labeled internal standard (SIL-IS) necessary?
A: A SIL-IS is the "gold standard" for compensating for matrix effects and is highly recommended for regulated bioanalysis. [7]A SIL-IS, such as deuterium or 13C-labeled this compound, will have nearly identical chemical and physical properties to the analyte. [16]It will co-elute and experience the same degree of ion suppression or enhancement. [17]By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification. [18][19]
Logical Relationship of Mitigation Strategies
Caption: Proactive and compensatory strategies for mitigating matrix effects.
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation that address matrix effects. [20][21][22][23][24][25][26][27]The ICH M10 guideline, adopted by these agencies, requires the evaluation of matrix effects using at least six different lots of the biological matrix. [28]The accuracy and precision of quality control samples prepared in these different lots must meet acceptance criteria (typically ±15% for accuracy and ≤15% for the coefficient of variation). [28][29]
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research.
- Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(10), 832-843.
- Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
- Rocca, M. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3636.
- Validation of liquid chromatography mass spectrometry (LC-MS) methods MOOC. (2016, November 2). Reducing matrix effect [Video]. YouTube.
- Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(5), 1456-1466.
- Agilent. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects.
- Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Xu, R. N., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 799-803.
- Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
- Xu, Y., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 130-136.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Studzińska, S., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B, 1070, 1-6.
- BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Gasilova, N., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2542.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. PubChem Compound Database.
- Phenomenex. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
- Heuillet, M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6065-6072.
- ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
- Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(5), 288-299.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- Dussault, E. B., et al. (2009). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Canadian Journal of Chemistry, 87(5), 663-672.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
- PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Department of Health and Human Services. (2022, November). Bioanalytical Method Validation for Biomarkers Guidance.
Sources
- 1. Buy this compound | 13252-84-1 [smolecule.com]
- 2. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 24. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. pharmacompass.com [pharmacompass.com]
- 26. database.ich.org [database.ich.org]
- 27. hhs.gov [hhs.gov]
- 28. fda.gov [fda.gov]
- 29. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Refining Extraction Protocols for 4-Hydroxy-6-methoxycoumarin from Natural Sources
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of 4-Hydroxy-6-methoxycoumarin. Our objective is to provide actionable, field-proven insights to overcome common and complex challenges encountered during the experimental workflow. This document moves beyond standard protocols to explain the causality behind methodological choices, ensuring a robust and reproducible process.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the target compound and general extraction principles.
Q1: What are the primary natural sources and key physicochemical properties of this compound?
A1: this compound (also known as 4-hydroxy-6-methoxychromen-2-one) is a specific coumarin derivative.[1] While many coumarins are abundant in nature, found in families like Apiaceae, Rutaceae, and Fabaceae, specific documentation for this compound as a widespread natural product is less common than for its parent compound, 4-hydroxycoumarin.[2][3] It is often a target for synthesis due to the pharmacological importance of the 4-hydroxycoumarin scaffold.[4] However, the extraction principles outlined here are directly applicable to isolating this and similar compounds from plant matrices where they may be present. Understanding its physical properties is critical for designing an effective extraction and purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈O₄ | PubChem[1] |
| Molecular Weight | 192.17 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | PubChem[1] |
| Appearance | Crystalline solid | Cayman Chemical[5] |
| Solubility | Soluble in ethanol, DMSO, dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. | Cayman Chemical[5] |
| UV/Vis. Maxima (λmax) | 213, 269, 280, 305 nm (in ethanol) | Cayman Chemical[5] |
| Stability | Stable for ≥4 years when stored at -20°C as a solid. Aqueous solutions are not recommended for storage beyond one day. | Cayman Chemical[5] |
Q2: What are the principal methodologies for extracting coumarins from plant materials?
A2: Coumarin extraction strategies range from traditional solvent-based methods to modern, efficiency-focused techniques. The choice depends on the scale, desired purity, and available equipment.
-
Conventional Methods: These include maceration (soaking in a solvent), heat reflux, and Soxhlet extraction.[5][6][7] They are robust but can be time-consuming and require large solvent volumes.
-
Modern "Green" Methods: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are gaining prominence.[6][8] UAE uses acoustic cavitation to disrupt cell walls, while MAE uses microwave energy to heat the solvent within the plant matrix. Both significantly reduce extraction time and solvent consumption.[9][10]
-
Advanced Techniques: Supercritical Fluid Extraction (SFE), typically using CO₂, offers a non-toxic and highly selective method, though it requires specialized equipment.[2][6] The use of Deep Eutectic Solvents (DESs) is an emerging green alternative that has shown high efficiency for coumarin extraction.[9][10]
Q3: Why is enzymatic pretreatment beneficial for coumarin extraction?
A3: Enzyme pretreatment is a powerful strategy to increase extraction yield. Plant cell walls, composed mainly of cellulose, hemicellulose, and pectin, create a physical barrier that limits solvent access to the intracellular target compounds.[11] Applying enzymes like cellulases and pectinases systematically degrades this barrier.[11] This enzymatic hydrolysis increases cell wall permeability, leading to a more efficient release of coumarins into the solvent.[10] It is particularly effective when combined with modern techniques like UAE, as it creates a synergistic effect that maximizes compound recovery under mild conditions, preserving thermolabile molecules.[10][11]
Part 2: Troubleshooting Guide for Common Experimental Issues
This core section provides solutions to specific problems you may encounter during your workflow.
Category: Low Extraction Yield
Q: My extraction yield is consistently low. What are the most likely causes and how can I address them?
A: Low yield is a multifaceted problem. The root cause often lies in suboptimal choices related to the solvent, extraction parameters, or inadequate preparation of the plant material. A systematic approach is required for diagnosis.
Causality Explained: Extraction is governed by the principle of "like dissolves like" and the efficiency of mass transfer from the solid matrix to the liquid solvent. If the solvent polarity doesn't match the target compound, or if physical barriers prevent solvent penetration, the yield will be poor.
Troubleshooting Steps:
-
Re-evaluate Your Solvent: this compound has moderate polarity. Highly nonpolar solvents (e.g., hexane) or highly polar solvents (e.g., water alone) may be inefficient. Methanol and ethanol, often in aqueous mixtures (e.g., 80% methanol), are frequently the solvents of choice for coumarins.[6][12]
-
Optimize Physical Parameters: Temperature and time are critical. Increasing temperature can decrease solvent viscosity and improve mass transfer, but excessive heat (>60-70°C) can degrade coumarins.[10] Similarly, ensure your extraction time is sufficient; for maceration, this could be days, while for UAE, it might be under an hour.[6][10]
-
Implement Pretreatment: If you are not already doing so, consider grinding the dried plant material to a fine powder to increase the surface area. For a significant boost in yield, implement an enzymatic pretreatment step as described in Q3.[11]
-
Check Liquid-to-Solid Ratio: An insufficient volume of solvent will become saturated quickly, preventing further extraction. A typical starting point is a 10:1 to 20:1 mL/g ratio of solvent to dry plant material.[10]
dot
Caption: Troubleshooting Decision Tree for Low Yield.
Category: Purity Issues & Contamination
Q: My crude extract is dark green and contains many impurities. How can I improve its purity before final chromatography?
A: The presence of pigments like chlorophyll and a high load of co-extracted compounds is a common issue, especially when using polar solvents like methanol or ethanol. A multi-step purification strategy is necessary.
Causality Explained: The extraction solvent is rarely perfectly selective. It will inevitably solubilize other compounds with similar polarities, including pigments, lipids, and other secondary metabolites. The goal of preliminary purification is to remove classes of impurities that interfere with subsequent steps.
Recommended Purification Workflow:
-
Liquid-Liquid Extraction (LLE): After obtaining your crude extract, evaporate the solvent to dryness. Re-dissolve the residue in a suitable solvent (e.g., 80% methanol) and perform a liquid-liquid partition against a nonpolar solvent like hexane.[2] Hexane will remove chlorophyll, waxes, and lipids, while the more polar coumarins will remain in the methanolic phase. Repeat this washing step 2-3 times.
-
Solid-Phase Extraction (SPE): For further cleanup, SPE can be highly effective. Use a C18 cartridge. Condition the cartridge with methanol, then equilibrate with water. Load your extract (dissolved in a minimal amount of solvent and diluted with water) onto the cartridge. Wash with water to remove highly polar impurities. Then, elute your target compounds with increasing concentrations of methanol. This compound should elute in the mid-to-high methanol fractions.
-
Acid-Base Washing: For certain impurities, an acid-base wash can be effective. A patented method for purifying coumarins involves washing with a dilute ammonia solution to remove acidic impurities, followed by a water wash to neutrality.[13]
Category: Analytical & Identification Challenges
Q: I am using HPLC-UV for analysis. How can I tentatively identify the peak for this compound and then confirm its identity?
A: Tentative identification relies on matching retention time and UV spectral data against a known standard. Absolute confirmation requires mass spectrometry or NMR.
Causality Explained: In chromatography, a compound's retention time under specific conditions (column, mobile phase, flow rate) is a characteristic property. Its UV absorbance spectrum is determined by its chromophores and is another key identifier.
Table 2: Typical HPLC-UV/MS Parameters for Analysis
| Parameter | Typical Value / Description | Rationale |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard reversed-phase column suitable for moderately polar compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol | Gradient elution (e.g., 5% B to 95% B over 30-40 min) is typical for complex extracts.[14] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| UV Detection | Diode Array Detector (DAD/PDA) scanning from 200-400 nm. Monitor at specific λmax: ~305 nm. | DAD allows for the extraction of the full UV spectrum for the peak of interest, which can be compared to the known spectrum of this compound.[5] |
| MS Detection | Electrospray Ionization (ESI) in both positive and negative modes. | Positive Mode [M+H]⁺: Expected m/z = 193.05Negative Mode [M-H]⁻: Expected m/z = 191.03 |
Confirmation Steps:
-
Co-injection: Inject a mixture of your sample and an authentic standard of this compound. If your sample contains the compound, the corresponding peak in the chromatogram should increase in height and remain a single, sharp peak.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to confirm the elemental composition (C₁₀H₈O₄).
-
Tandem MS (MS/MS): Fragmenting the parent ion (e.g., m/z 193.05) will produce a characteristic fragmentation pattern that can be matched against a standard or database for definitive identification.[1]
-
NMR Spectroscopy: For a novel isolation or complete structural elucidation, ¹H and ¹³C NMR are the gold standard.[15]
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common procedures discussed in this guide.
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Enzymatic Pretreatment
This protocol is adapted from optimized parameters for coumarin extraction and is a robust starting point.[10]
-
Material Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Enzymatic Hydrolysis:
-
Weigh 1.0 g of the plant powder into a 50 mL Erlenmeyer flask.
-
Prepare a suitable buffer solution (e.g., citrate buffer) and adjust the pH to 5.0.
-
Add 14 mL of the pH 5.0 buffer to the flask (for a 14:1 liquid-to-solid ratio).
-
Add cellulase enzyme at a dosage of 0.2% of the plant material's weight (2 mg).
-
Incubate the mixture in a shaking water bath at 50°C for 2 hours to allow for hydrolysis.
-
-
Enzyme Inactivation: Heat the mixture in a boiling water bath for 10 minutes to denature and inactivate the enzyme. Cool to room temperature.
-
Ultrasonic Extraction:
-
Add the extraction solvent. For a green approach, a Deep Eutectic Solvent like choline chloride/1,4-butanediol (1:4 molar ratio) can be used.[10] Alternatively, use 14 mL of 80% methanol.
-
Place the flask in an ultrasonic bath. Set the temperature to 60°C and the sonication time to 50 minutes.
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at 5000 rpm for 15 minutes.
-
Collect the supernatant. Filter it through a 0.45 µm syringe filter before HPLC analysis.
-
Protocol 2: Column Chromatography for Crude Extract Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel 60 (particle size 40-63 µm) in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Evaporate your crude extract (after preliminary cleanup like LLE) to dryness. Adsorb the dry residue onto a small amount of silica gel. Carefully layer this dry, loaded silica onto the top of the packed column.
-
Elution:
-
Begin elution with a nonpolar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate 95:5 mixture).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example:
-
Hexane/EtOAc (9:1)
-
Hexane/EtOAc (8:2)
-
Hexane/EtOAc (7:3)
-
...and so on.
-
-
Collect fractions (e.g., 10-20 mL each) continuously.
-
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain your target compound.[4] Combine the pure fractions containing this compound and evaporate the solvent.
Part 4: Visualization of Workflows
dot
Caption: General Workflow for Extraction and Purification.
dot
Caption: Chemical Structure of this compound.
Part 5: References
-
Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024). Preprint.
-
4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. PubChem, National Center for Biotechnology Information. [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. [Link]
-
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024). PMC, National Institutes of Health. [Link]
-
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024). MDPI. [Link]
-
DES Based Efficient Extraction Method for Bioactive Coumarins from Angelica dahurica. (2022). MDPI. [Link]
-
Process for the purification of coumarins. (1977). Google Patents.
-
Natural products containing 4-hydroxycoumarin and 4-hydroxy-6-methyl-2-pyrone moieties. (2023). ResearchGate. [Link]
-
Extraction of coumarins from plant material (Leguminosae). (1994). ResearchGate. [Link]
-
Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction. (2020). PMC, National Institutes of Health. [Link]
-
Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. (2024). Frontiers in Plant Science. [Link]
-
Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. (2024). MDPI. [Link]
-
A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. (2023). Journal of Chemical Education, ACS Publications. [Link]
-
Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment. (2022). National Institutes of Health. [Link]
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2019). Journal of Saudi Chemical Society. [Link]
-
How to isolate coumarin. (2019). Quora. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US4008248A - Process for the purification of coumarins - Google Patents [patents.google.com]
- 14. Frontiers | Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction [frontiersin.org]
- 15. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
dealing with poor reproducibility in 4-Hydroxy-6-methoxycoumarin experiments
A Guide for Researchers on Overcoming Poor Reproducibility
Welcome to the technical support center for 4-Hydroxy-6-methoxycoumarin. As a Senior Application Scientist, I understand that inconsistent results can be a significant roadblock in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to common reproducibility challenges encountered when working with this versatile molecule. We will move beyond simple checklists to explore the causal mechanisms behind these issues, empowering you to build robust and reliable experimental systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions we receive regarding experimental variability.
Q1: My synthetic yield of this compound is consistently low or variable. What are the likely causes?
A1: Low and variable yields are often rooted in the specifics of the synthetic route chosen and the control of reaction conditions. For coumarin synthesis, methods like the Pechmann condensation are common, but their success hinges on several factors.[1][2]
-
Catalyst Choice: The acid catalyst is critical. While various Brønsted-Lowry acids (HCl, H₂SO₄) and Lewis acids (AlCl₃, ZnCl₂) can be used, their efficiency varies.[1][3] For the reaction between a phenol and a β-ketoester, a milder catalyst like trifluoroacetic acid (TFA) or a solid-phase catalyst like Amberlite IR-120 can offer more controlled and reproducible results.[1][4]
-
Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to the formation of side products and degradation, reducing the yield of the desired product. It is crucial to establish the optimal temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Purity of Starting Materials: The purity of your starting phenol (e.g., 4-methoxyphenol) and the β-ketoester is paramount. Impurities can interfere with the catalyst or participate in side reactions.
-
Side Reactions: Competing reactions, such as O-acylation versus the desired C-acylation, can significantly impact yield.[5] The choice of base and solvent can influence this equilibrium.[5]
Q2: I'm struggling with solubility issues. My this compound won't dissolve consistently for my biological assays. What should I do?
A2: Solubility is a common hurdle, and its inconsistency can directly lead to variable assay results. 4-hydroxycoumarin derivatives often have limited aqueous solubility.[6]
-
Solvent Selection: For biological assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating a concentrated stock solution.[7] Ensure you are using high-purity, anhydrous DMSO, as water content can cause your compound to precipitate over time.
-
Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing to prevent localized high concentrations that can cause precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% (v/v), as higher concentrations can be cytotoxic or interfere with enzyme activity.[8]
-
pH Considerations: The hydroxyl group on the coumarin ring has a pKa, and its protonation state can affect solubility.[9] Ensure your final assay buffer pH is consistent and appropriate for your experiment.
Q3: I suspect my compound is degrading in storage or during the experiment. How can I ensure its stability?
A3: Compound stability is a critical and often overlooked source of irreproducibility. Coumarins can be sensitive to environmental factors.
-
Storage Conditions: Store solid this compound in a desiccator, protected from light, at 4°C or below. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Sensitivity: Coumarins are fluorescent molecules and can be susceptible to photodegradation.[5] Protect your solutions from light by using amber vials or wrapping tubes in aluminum foil, especially during long incubations.
-
pH Sensitivity: The lactone ring in the coumarin structure can be susceptible to hydrolysis under strongly basic conditions (high pH). It is crucial to maintain a consistent and appropriate pH in your assay buffers.[10]
Q4: My fluorescence readings are highly variable between experiments, even with the same compound concentration. What's going on?
A4: The fluorescence of coumarin derivatives is highly sensitive to their microenvironment, making it a common source of variability if not properly controlled.[11]
-
Buffer Composition and pH: The fluorescence quantum yield and emission spectra of hydroxycoumarins can be significantly affected by pH and solvent polarity.[9][11] The protonation state of the 4-hydroxyl group directly influences the molecule's electronic structure and, therefore, its fluorescence.[9] Use a well-buffered system and ensure the pH is identical for every experiment.
-
Autofluorescence: Components in your assay, such as cell culture media, serum, or other reagents, can have intrinsic fluorescence that overlaps with your signal.[11] Always run a "no-coumarin" control to measure and subtract this background autofluorescence.
-
Instrument Settings: Ensure that the gain, excitation/emission wavelengths, and slit widths on your fluorometer or plate reader are kept constant across all experiments. A low gain setting can lead to noisy, non-reproducible data.[11]
-
Inner Filter Effect: At high concentrations, the compound can reabsorb the light it emits, leading to a non-linear and artificially low fluorescence reading. Always perform a concentration-response curve to ensure you are working within the linear detection range of your instrument.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Synthesis and Purification Issues
Poor reproducibility often starts at the source: the compound itself. Inconsistent purity is a primary driver of variable results.
Caption: Troubleshooting workflow for synthesis and purity.
Q: My ¹H NMR spectrum shows unexpected peaks. How do I interpret this? A: Unexplained peaks in your NMR spectrum are a clear sign of impurities or side products. For this compound, you should expect characteristic signals for the aromatic protons, the vinyl proton at the C3 position (if unsubstituted), the methoxy group protons, and the hydroxyl proton.[4][12] Compare your spectrum to literature values.[4] The presence of starting materials or byproducts from C- vs. O-acylation are common culprits. This necessitates further purification.
| Analysis Type | Expected Result for this compound | Common Deviation & Implication |
| ¹H NMR | Characteristic peaks for aromatic, vinyl, methoxy, and hydroxyl protons with correct integration and splitting patterns.[4][13] | Extra peaks suggest residual solvent, starting materials, or side-products. Broad peaks may indicate aggregation or poor sample preparation. |
| ¹³C NMR | Expected number of carbon signals, including the carbonyl carbon (~160-165 ppm) and carbons of the coumarin core and methoxy group.[7][13] | Additional signals confirm the presence of impurities. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (192.17 g/mol ).[14] | Peaks at other m/z values indicate impurities or fragmentation that doesn't match the expected pattern. |
| Purity (HPLC) | A single, sharp peak with >95% purity. | Multiple peaks indicate impurities that need to be removed via preparative HPLC or recrystallization. |
Guide 2: Biological and Fluorescence Assay Failures
Even with a pure compound, the assay itself can be a major source of variability. A systematic approach is required to pinpoint the issue.
Caption: Troubleshooting workflow for fluorescence assays.
Q: My background signal is very high, masking the signal from my compound. What can I do? A: High background fluorescence is typically caused by one of two things: autofluorescence from your sample/reagents or spontaneous hydrolysis/degradation of a fluorogenic substrate.[11]
-
Identify the Source: Systematically measure the fluorescence of each individual component of your assay (buffer alone, buffer + cells, buffer + media, etc.) in the absence of your coumarin compound. This will pinpoint the source of the autofluorescence.
-
Mitigate Autofluorescence: If the source is a reagent like phenol red in cell culture media, consider switching to a formulation without it for the duration of the assay. If it's inherent to your biological sample, you may need to use narrower band-pass filters on your fluorometer to better isolate your compound's specific emission wavelength.
-
Check for Substrate Instability: If you are using a fluorogenic substrate that is cleaved to release a coumarin, incubate the substrate in the assay buffer without the enzyme.[11] If you see a time-dependent increase in fluorescence, your substrate is unstable in that buffer, and you may need to adjust the buffer's composition or pH.[10][11]
Section 3: Key Protocols and Methodologies
Adhering to validated, detailed protocols is the foundation of reproducible science.
Protocol 1: Synthesis of this compound (via Pechmann Condensation)
This protocol is a generalized starting point based on the Pechmann reaction.[2][15] Optimization may be required.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1 equivalent of 4-methoxyphenol with 1.1 equivalents of ethyl acetoacetate.
-
Solvent & Catalyst Addition: Add an appropriate solvent (e.g., toluene or solvent-free). Slowly add the acid catalyst (e.g., 0.1 equivalents of Amberlite IR-120 resin or 2-3 equivalents of Eaton's reagent).
-
Reaction: Heat the mixture to the optimal temperature (e.g., 80-110°C) and stir. Monitor the reaction progress every 30 minutes using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If using a solid catalyst, filter it off. Pour the mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Purification: Dry the crude product under vacuum. Proceed to Protocol 2 for purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.
-
Validation: Confirm purity using HPLC and verify the structure with NMR and MS as outlined in the table in Guide 1.
Protocol 3: Preparation of a Standardized Stock Solution
-
Weighing: Accurately weigh a precise amount of the purified, dried compound (e.g., 1.92 mg) using an analytical balance.
-
Dissolution: Dissolve the solid in a precise volume of anhydrous, high-purity DMSO (e.g., 1.00 mL) to create a stock solution of a known concentration (e.g., 10 mM). Use a volumetric flask for accuracy.
-
Storage: Aliquot the stock solution into small-volume, light-protected tubes (e.g., 20 µL per tube) and store at -80°C.
-
Working Dilutions: For each experiment, thaw a single aliquot and perform serial dilutions in your final assay buffer immediately before use. Do not re-freeze and re-use thawed aliquots.
References
- Djandé, Y. H., Tros, M. A. G., Gandon, V., & Hamdi, S. M. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2009).
- Tomić, M., Zec, M., Bjelogrlić, S., & Todorović, T. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PMC - PubMed Central.
- Abdou, W. M. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect.
- Abdou, W. M. (2019). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- Rostom, B., Goya-Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology.
- Djandé, Y. H., et al. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Khan, M. A., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. PubMed Central.
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. PubChem.
- Chem-Impex. (n.d.). 4-Hydroxy-6-methylcoumarin. Chem-Impex.
- Harmon, D., Tu, Y., & Pham, H. (n.d.). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons.
- BenchChem. (n.d.). Troubleshooting low fluorescence signal with 6,7-Diethoxy-4-methylcoumarin probes. Benchchem.
- De-Nasri, S. J., Sarvothaman, V. P., Nagarajan, S., & Ranade, V. (2022). Influence of pH on a) coumarin concentration profile and b)...
- Valizadeh, H., & Shomali, A. (2021).
- Abdullahi, M., et al. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journals.
- Mohammed, S. A. (2022). Synthesis of coumarin by Pechman reaction -A Review.
- Ferreira, R. J., et al. (2022). Biosafety Evaluation of 6,7‐Dihydroxy‐3‐(2‐Nitrophenyl)Coumarin in Human Cells. NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 5. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosafety Evaluation of 6,7‐Dihydroxy‐3‐(2‐Nitrophenyl)Coumarin in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]
Technical Support Center: Enhancing the Bioavailability of 4-Hydroxy-6-methoxycoumarin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methoxycoumarin. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the bioavailability of this promising, yet poorly soluble, coumarin derivative. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.
I. Understanding the Core Challenge: Poor Bioavailability
This compound, a derivative of the versatile 4-hydroxycoumarin scaffold, exhibits a range of interesting biological activities.[1] However, its therapeutic potential is often hampered by low aqueous solubility, which directly translates to poor oral bioavailability.[2][3] This means that after oral administration, only a small fraction of the compound reaches systemic circulation to exert its pharmacological effect. The primary reasons for this are its crystalline nature and hydrophobicity, which limit its dissolution in the gastrointestinal fluids.[2][3]
Our goal is to overcome this fundamental hurdle. The following sections provide a troubleshooter and frequently asked questions to guide you through the most effective strategies to enhance the bioavailability of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your formulation and evaluation experiments.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low in vitro dissolution rate despite formulation efforts. | - Inefficient amorphization in solid dispersions.- Weak complexation with cyclodextrins.- Inappropriate particle size in nanoformulations. | 1. Solid Dispersions: Re-evaluate your polymer and solvent selection. The polymer should have good miscibility with the drug. Consider using a combination of polymers to stabilize the amorphous state.[4][5] Increase the drug loading to a point just below the saturation limit in the polymer to prevent recrystallization.2. Cyclodextrin Complexes: Confirm complex formation using techniques like DSC, XRD, or NMR. The stoichiometry of the complex is crucial; experiment with different drug-to-cyclodextrin molar ratios (e.g., 1:1, 1:2).[2][6] The method of complexation (e.g., kneading, co-evaporation, freeze-drying) can also significantly impact efficiency.[7]3. Nanoformulations: Optimize your homogenization or sonication parameters (time, power) to achieve the desired particle size range (typically <200 nm for enhanced absorption). Use appropriate stabilizers to prevent particle aggregation. |
| High variability in in vivo pharmacokinetic data. | - Food effects influencing absorption.- Inconsistent dosing volume or formulation concentration.- Animal-to-animal physiological differences. | 1. Standardize Feeding Conditions: Conduct studies in both fasted and fed states to understand the impact of food. Report the conditions clearly in your methodology.2. Ensure Dosing Accuracy: Prepare fresh formulations for each experiment and ensure they are homogenous. Use calibrated equipment for dosing.3. Increase Sample Size: A larger group of animals can help to statistically mitigate individual variations. |
| Precipitation of the compound in aqueous media during in vitro studies. | - Supersaturation leading to crystallization.- pH sensitivity of the formulation. | 1. Incorporate Precipitation Inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state by inhibiting nucleation and crystal growth.[4]2. Buffer Selection: Evaluate the dissolution in buffers of different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the gastrointestinal tract. This will help identify any pH-dependent solubility issues. |
| Difficulty in quantifying this compound in biological matrices. | - Low analytical sensitivity.- Matrix interference. | 1. Optimize Analytical Method: Develop a sensitive and specific LC-MS/MS method for quantification.[8] The mass spectrometry data for this compound can guide the selection of precursor and product ions for multiple reaction monitoring (MRM).2. Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the plasma or tissue homogenates. |
III. Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A1: Given its poor aqueous solubility, the most effective strategies focus on increasing its dissolution rate and/or apparent solubility.[9][10][11] These include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, effectively creating an amorphous solid solution.[4][5] This amorphous form has higher kinetic solubility and dissolves more rapidly than the crystalline form.
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[11] Techniques like nanosuspension or nanoemulsions are common.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[2][3][6][12][13]
Q2: How do I choose the right excipients for my solid dispersion formulation?
A2: Excipient selection is critical for the success of a solid dispersion.[4][14] Key considerations include:
-
Polymer Type: Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. The choice depends on the physicochemical properties of this compound and the desired release profile.
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable amorphous solid solution. This can be predicted using computational models or assessed experimentally through techniques like differential scanning calorimetry (DSC).
-
Surfactants: The inclusion of surfactants like polysorbates (e.g., Tween® 80) or poloxamers can further enhance the dissolution rate by improving the wettability of the drug particles and preventing aggregation.[15]
Experimental Protocols & Workflows
Q3: Can you provide a basic workflow for developing and evaluating a bioavailability-enhanced formulation of this compound?
A3: A logical experimental workflow is crucial for efficient development.
Caption: A streamlined workflow for bioavailability enhancement.
Q4: What are the key steps for preparing a solid dispersion of this compound using the solvent evaporation method?
A4: The solvent evaporation method is a common and effective technique for preparing solid dispersions.
Experimental Protocol: Solvent Evaporation for Solid Dispersion
-
Dissolution: Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a suitable common solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and then pass it through a sieve of a specific mesh size to ensure particle size uniformity.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture, which can induce recrystallization.
Q5: How do I perform an in vitro dissolution test to compare my enhanced formulation with the pure drug?
A5: A well-designed dissolution study is essential for demonstrating the improved performance of your formulation.[16]
Experimental Protocol: In Vitro Dissolution Study
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Media: Prepare dissolution media that mimic physiological conditions, such as simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Parameters:
-
Temperature: Maintain at 37 ± 0.5°C.
-
Paddle Speed: Typically 50 or 75 rpm.
-
Volume: 900 mL of dissolution medium.
-
-
Procedure:
-
Add a precisely weighed amount of the this compound formulation or pure drug to each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Presentation: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for comparison.
In Vitro vs. In Vivo Correlation
Q6: My formulation shows excellent in vitro dissolution. Does this guarantee improved bioavailability in vivo?
A6: Not necessarily. While a good in vitro dissolution profile is a strong positive indicator, it does not always directly correlate with in vivo performance.[16][17] Several other physiological factors can influence bioavailability, including:
-
Membrane Permeability: The ability of the drug to pass through the intestinal epithelium.
-
First-Pass Metabolism: The extent to which the drug is metabolized in the gut wall and liver before reaching systemic circulation.
-
Gastrointestinal Motility: The transit time of the formulation through the gastrointestinal tract.
Therefore, in vivo pharmacokinetic studies in an appropriate animal model are essential to confirm the enhanced bioavailability of your formulation.[17][18][19][20]
Q7: What is the logical progression from in vitro to in vivo studies?
A7: The transition from laboratory bench to animal studies should be systematic.
Caption: Logical progression from in vitro to in vivo assessment.
IV. Concluding Remarks
Enhancing the bioavailability of this compound is a multifaceted challenge that requires a rational, evidence-based approach. By understanding the underlying principles of different formulation strategies and employing a systematic workflow for development and evaluation, researchers can significantly improve the chances of translating the therapeutic potential of this compound into tangible clinical outcomes. This guide serves as a starting point; meticulous experimentation and careful data interpretation will be your most valuable tools in this endeavor.
References
- PubChem. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. National Center for Biotechnology Information.
- Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019).
- Abdou, W. M. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2019). ResearchGate.
- ResearchGate. (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. (2019).
- MDPI. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. (2020).
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014).
- PubMed. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015).
- PMC - PubMed Central. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. (2021).
- Preprints.org. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024).
- MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020).
- ResearchGate. (PDF) Solid dispersions, Part I: Recent evolutions and future opportunities in manufacturing methods for dissolution rate enhancement of poorly water-soluble drugs. (2018).
- MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (2021).
- Organic Chemistry Portal. Coumarin synthesis.
- PubMed. Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015).
- MDPI. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2014).
- ACS Publications. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing | ACS Applied Materials & Interfaces. (2021).
- ACS Publications. Studies on 4-Hydroxycoumarins. I. The Synthesis of 4-Hydroxycoumarins1 | Journal of the American Chemical Society. (1944).
- ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. (2016).
- ResearchGate. Study on the solid inclusion complex of coumarin-1 with β-cyclodextrin. (2015).
- PubMed Central. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. (2023).
- International Journal of Pharmaceutical Sciences and Research. An Overview on Synthetic Strategies to 3-Acylcoumarins. (2016).
- Taylor & Francis Online. Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. (2023).
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2023).
- MDPI. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods. (2022).
- LinkedIn. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. (2024).
- ResearchGate. One-Pot Synthesis of Coumarin Derivatives. (2017).
- Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2023).
- JMPAS. Efficient one-pot synthesis of bis-(4-hydroxycoumarin-3yl) methane derivatives using DMAP as a catalyst studies their antibacterial activity and molecular docking. (2022).
- ResearchGate. (PDF) Extending the Library of 4‐Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst‐Free and Purification‐Free Method. (2023).
- Walsh Medical Media. In vivo and In vitro Bioequivalence Testing. (2011).
- OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. (2016).
- SlideShare. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2014).
- MDPI. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2021).
- ResearchGate. Summary of the commonly used excipients for preparation of solid dispersions.. (2019).
- PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. oatext.com [oatext.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
- 18. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. mdpi.com [mdpi.com]
managing autofluorescence interference when using 4-Hydroxy-6-methoxycoumarin probes
A Note from Your Application Scientist: Welcome to the technical support center. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven strategies for managing a critical challenge in fluorescence imaging: autofluorescence.
The query specifically mentioned 4-Hydroxy-6-methoxycoumarin . While this compound and its derivatives can exhibit fluorescence, they are not common commercially available probes[1][2]. However, the underlying principles of managing autofluorescence are broadly applicable to the entire coumarin class of fluorophores. Coumarins are valuable UV-excitable, blue-fluorescent dyes, but their emission in the blue-green spectrum (~410 to 470 nm) places them directly in the spectral region most affected by endogenous autofluorescence[3][4].
Therefore, this guide will address the topic using principles and protocols applicable to all blue-emitting coumarin probes, ensuring the information is robust, scientifically sound, and immediately useful for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it in my samples?
Autofluorescence is the natural, intrinsic fluorescence emitted by biological structures when excited by light, and it is not related to your specific fluorescent probe[5][6]. This background signal can obscure the signal from your coumarin probe, reducing the signal-to-noise ratio and making data interpretation difficult[6].
Primary Causes:
-
Endogenous Molecules: Many essential biological molecules fluoresce naturally. Key culprits include metabolic cofactors like NADH (emission ~450 nm), structural proteins like collagen and elastin (broad emission in the blue-green range), and the "aging pigment" lipofuscin, which has a very broad emission spectrum[6][7][8].
-
Fixation Process: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde react with amines in proteins to form fluorescent Schiff bases[5][8]. This fixation-induced autofluorescence is a major contributor to background noise and has a broad emission spectrum across blue, green, and red channels[9].
-
Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence[7][10].
Q2: Why are my coumarin-based probes particularly susceptible to autofluorescence interference?
The issue is one of spectral overlap. Coumarin dyes are typically excited by UV or violet light and emit blue-to-green fluorescence[3]. As seen in the table below, this emission window directly overlaps with the emission spectra of the most common sources of autofluorescence in cells and tissues[8][11]. When you excite your coumarin probe, you are simultaneously exciting these endogenous fluorophores, and your detector cannot distinguish between the two signals.
Q3: What are the main strategies to combat autofluorescence?
There are three primary pillars of autofluorescence management:
-
Experimental & Sample Preparation: Modifying your protocol to prevent the generation of autofluorescence in the first place.
-
Chemical Mitigation: Using chemical quenchers or bleaching techniques to reduce existing autofluorescence.
-
Spectral & Computational Correction: Using imaging hardware and software to computationally separate the specific probe signal from the autofluorescence signal.
Q4: Can't I just subtract the background from an unstained control image?
While imaging an unstained control is a critical first step to assess the level of autofluorescence, simple background subtraction is often insufficient and can lead to inaccurate results[5][9]. Autofluorescence is rarely uniform across a tissue sample; some structures, like elastin fibers or areas with high metabolic activity, will be much brighter than others[12]. Simple subtraction cannot account for this heterogeneity and may remove true signal or leave significant background behind. More advanced techniques like spectral unmixing are required for accurate separation[13][14].
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: My signal-to-noise ratio is poor, and my target signal is barely visible above a diffuse background.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Fixation-Induced Autofluorescence | Optimize Fixation Protocol: Aldehyde fixatives create fluorescent crosslinks. Reduce the fixation time to the minimum required for sample preservation[5][9]. If your antibody permits, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which do not generate this type of autofluorescence[7][15]. Chemical Reduction: After aldehyde fixation, treat samples with a reducing agent like Sodium Borohydride (NaBH₄). It reduces the aldehyde groups responsible for fluorescence into non-fluorescent alcohol groups[6][7]. However, results can be variable[9]. |
| High Endogenous Autofluorescence (e.g., from NADH, Collagen) | Shift to a Redder Fluorophore: The most effective strategy is often to avoid the problem. Autofluorescence is strongest in the blue and green spectral regions and significantly weaker at longer wavelengths[11][16]. If possible, switch from a coumarin probe to a fluorophore in the far-red spectrum (e.g., emitting >650 nm) where background is minimal[5][9]. Photobleaching: Intentionally photobleach the sample before applying your fluorescent probe. Endogenous fluorophores are often more susceptible to photobleaching than modern, photostable dyes[16][17]. By exposing the unstained sample to high-intensity light, you can "burn out" a significant portion of the autofluorescence. |
| Media and Reagent Fluorescence | Use Imaging-Specific Media: Standard cell culture media often contain fluorescent components like phenol red and riboflavin[15]. For live-cell imaging, switch to a phenol red-free formulation and use imaging-grade buffers. |
Scenario 2: I see bright, punctate, or structured artifacts that are not my target.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Lipofuscin Granules | Chemical Quenching with Sudan Black B: Lipofuscin is a highly fluorescent pigment that accumulates in aging cells and tissues, appearing as bright granules[8][11]. Sudan Black B is a lipophilic dye that binds to these granules and effectively quenches their fluorescence[11][12]. It is a highly effective method for tissues like the brain or pancreas[12][18]. Note: Sudan Black B can introduce its own background in far-red channels, so proper controls are essential[11]. |
| Red Blood Cell Autofluorescence | Perfuse Tissues: For animal studies, the best method is to perfuse the animal with PBS prior to fixation to flush out red blood cells from the vasculature[7][10]. For whole blood samples, use a red blood cell lysis buffer[15]. |
| Extracellular Matrix (Collagen/Elastin) | Spectral Unmixing: The distinct spectral signatures of collagen and elastin can be treated as separate "fluorophores" by a spectral imaging system. By acquiring a reference spectrum from an unstained tissue section, you can computationally remove the contribution of the matrix signal from your final image[13][14]. |
Data & Visualization
Spectral Overlap: The Core Problem
The fundamental challenge with coumarin probes is the spectral overlap between their emission and the emission of common autofluorescent molecules.
| Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| Representative Coumarin Probe | ~350 - 440 | ~430 - 470 |
| NADH | ~340 | ~450 |
| Collagen | ~350 | ~420 - 520 |
| Elastin | ~350 - 450 | ~420 - 520 |
| Lipofuscin | ~345 - 490 | ~460 - 670 |
Data compiled from sources[5][8][19].
Visualizing Spectral Overlap
Caption: Diagram showing the spectral overlap of coumarin probes and autofluorescence.
Decision Workflow for Autofluorescence Mitigation
Caption: A decision tree for selecting the appropriate autofluorescence reduction method.
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B
This protocol is highly effective for reducing lipofuscin-based autofluorescence, common in tissues like the brain and pancreas[18].
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars or Coplin jars
Procedure:
-
Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For example, add 100 mg of SBB powder to 100 mL of 70% ethanol. Stir vigorously on a magnetic stirrer for at least 30 minutes in the dark, then filter the solution through a 0.2 µm filter to remove any undissolved particles[20][21].
-
Rehydrate and Permeabilize: After fixation, rehydrate your tissue sections or cells through a series of decreasing ethanol concentrations and finally into PBS. Perform your standard immunofluorescence staining protocol, including permeabilization and antibody incubations.
-
Apply SBB: After the final wash step of your immunofluorescence protocol, incubate the slides in the 0.1% SBB solution for 10-15 minutes at room temperature in the dark[20]. The optimal time may need to be determined empirically[18].
-
Wash: Briefly wash the slides in PBS to remove excess SBB. Some protocols suggest a quick dip in 70% ethanol to remove non-specific SBB staining, but be cautious as this can also reduce the quenching effect.
-
Mount: Mount the slides with an aqueous mounting medium. Crucially, avoid using mounting media or performing subsequent washes that contain detergents, as this can wash away the SBB dye [20].
Protocol 2: Autofluorescence Correction by Spectral Unmixing
This computational method is powerful for separating signals with overlapping emission spectra and is considered one of the best tools for improving signal-to-noise in fluorescence imaging[13][14][22]. It requires a confocal microscope equipped with a spectral detector.
Procedure:
-
Prepare Control Samples: You will need two key control samples:
-
Unstained Control: A slide prepared identically to your experimental samples (same fixation, permeabilization, etc.) but with NO fluorescent probes added. This slide will be used to define the spectral signature of the autofluorescence[14].
-
Single-Stain Controls: A separate slide for each fluorophore in your experiment (in this case, your coumarin probe).
-
-
Acquire Reference Spectra:
-
Place the unstained control slide on the microscope.
-
Using the same excitation wavelength you will use for your coumarin probe (e.g., 405 nm), find a representative area of autofluorescence.
-
Using the microscope's spectral detector (lambda mode), acquire an emission spectrum for the autofluorescence. Save this spectrum in the software's reference library.
-
Repeat this process for your single-stain coumarin control , acquiring and saving its unique emission spectrum.
-
-
Acquire Experimental Image:
-
Place your fully stained experimental slide on the microscope.
-
Acquire a spectral image (lambda stack) of your region of interest using the same settings. This image will contain a mixture of signals from your coumarin probe and the sample's autofluorescence.
-
-
Perform Linear Unmixing:
-
Open the linear unmixing function in your microscope's software.
-
Select the reference spectra you just saved (the "autofluorescence" spectrum and the "coumarin" spectrum).
-
Apply the unmixing algorithm to your experimental lambda stack. The software will mathematically calculate the contribution of each reference spectrum to every pixel in your image[13][23].
-
-
Analyze Results: The output will be a set of separated images. One image will show only the signal corresponding to the autofluorescence spectrum, and the other will show the clean, background-free signal from your coumarin probe[22]. You can now discard the autofluorescence channel and proceed with analyzing your specific signal.
References
- FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
- SciSpace. (n.d.). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections.
- Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com.
- Visikol. (2022, July 21). Causes of Autofluorescence.
- SouthernBiotech. (n.d.). How to Reduce Autofluorescence.
- PubMed. (n.d.). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling.
- NIH. (2025, January 14). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue.
- Bitesize Bio. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow.
- ResearchGate. (2025, August 6). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling.
- Bitesize Bio. (2024, October 2). What is Autofluorescence? Why it Happens and How to Avoid it.
- (Source not available)
- NIH. (n.d.). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning.
- Visikol. (2021, September 8). Autofluorescence Quenching.
- ZEISS Microscopy Online Campus. (n.d.). Practical Considerations for Spectral Imaging.
- OSA Publishing. (n.d.). Attenuation-corrected fluorescence spectra unmixing for spectroscopy and microscopy.
- ResearchGate. (2025, August 7). (PDF) Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections.
- Morressier. (2020, March 26). Photophysical properties of coumarin-1 and coumarin-2 in water.
- bioRxiv. (2025, October 27). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the single-cell level.
- Scientific & Academic Publishing. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- ResearchGate. (n.d.). Emission spectra of coumarins in pure and mixed solvents at different....
- OMLC. (n.d.). Coumarin 6.
- ResearchGate. (2025, August 7). (PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin.
- ResearchGate. (2025, August 5). Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents | Request PDF.
- NIH. (n.d.). Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging.
- ResearchGate. (n.d.). A Novel Coumarin-based Fluorescent Probe with Aggregation Induced Emission for Detecting CN− and its Applications in Bioimaging.
- ResearchGate. (2025, August 6). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments | Request PDF.
- RSC Publishing. (n.d.). Synthesis and application of coumarin fluorescence probes.
Sources
- 1. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 9. labcompare.com [labcompare.com]
- 10. Causes of Autofluorescence [visikol.com]
- 11. biotium.com [biotium.com]
- 12. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. southernbiotech.com [southernbiotech.com]
- 16. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 20. Autofluorescence Quenching | Visikol [visikol.com]
- 21. researchgate.net [researchgate.net]
- 22. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. OPG [opg.optica.org]
mitigating batch-to-batch variability of synthetic 4-Hydroxy-6-methoxycoumarin
Technical Support Center: Synthesis of 4-Hydroxy-6-methoxycoumarin
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Pechmann condensation is a widely employed and robust method for the synthesis of coumarins, including this compound.[1][2][3][4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For this compound, the logical starting materials would be 4-methoxyphenol and a suitable β-ketoester like ethyl acetoacetate. The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid to Lewis acids.[3][4]
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several parameters critically affect the outcome of the synthesis. These include the purity of starting materials (4-methoxyphenol and the β-ketoester), the choice and concentration of the acid catalyst, reaction temperature, and reaction time. Inconsistent control of these parameters is a primary source of batch-to-batch variability. For instance, using a highly activated phenol can allow the reaction to proceed under milder conditions.[3]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for comprehensive characterization. Melting point determination provides a quick assessment of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Visible spectroscopy are essential for structural elucidation and confirmation.[5][6] High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying impurities.[7]
Q4: What are the common impurities I should expect, and how can they be removed?
A4: Common impurities can include unreacted starting materials, side-products from competing reactions, and isomers if the regioselectivity of the condensation is not well-controlled. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.[8][9] The choice of solvent is critical for effective purification.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst may be old or hydrated. | Use a fresh, anhydrous acid catalyst. Consider trying alternative catalysts (e.g., switching from H₂SO₄ to a Lewis acid like AlCl₃). |
| 2. Insufficient Reaction Temperature/Time: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider cautiously increasing the temperature or extending the reaction time. | |
| 3. Poor Quality Starting Materials: Impurities in the 4-methoxyphenol or β-ketoester can inhibit the reaction. | Ensure the purity of starting materials using appropriate analytical techniques before starting the synthesis. | |
| Formation of a Dark, Tarry Mixture | 1. Excessive Reaction Temperature: Overheating can lead to polymerization and degradation of the starting materials and product. | Carefully control the reaction temperature using an oil bath or a heating mantle with a temperature controller. |
| 2. Catalyst Concentration is Too High: An excess of a strong acid catalyst can promote side reactions. | Optimize the catalyst concentration. Start with a lower concentration and gradually increase if necessary. | |
| Product is Difficult to Purify/Crystallize | 1. Presence of Oily Impurities: Side-products may be oily in nature, hindering crystallization. | Attempt to remove oily impurities by triturating the crude product with a non-polar solvent like hexane before recrystallization. |
| 2. Incorrect Recrystallization Solvent: The chosen solvent may not be optimal for precipitating the pure product. | Screen a variety of solvents or solvent mixtures for recrystallization. A good solvent system will dissolve the compound when hot but have low solubility when cold. | |
| Inconsistent Analytical Results (e.g., Melting Point, NMR) | 1. Presence of Isomeric Impurities: If the starting phenol has multiple reactive sites, a mixture of isomers can form. | Optimize the reaction conditions to favor the formation of the desired isomer. Purification by column chromatography may be necessary. |
| 2. Residual Solvent: The purified product may retain solvent from the recrystallization process. | Dry the product thoroughly under vacuum at an appropriate temperature. Confirm the absence of residual solvent by ¹H NMR. |
III. Experimental Protocols & Methodologies
A. Synthesis of this compound via Pechmann Condensation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
4-methoxyphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 equivalent).
-
To this, add ethyl acetoacetate (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (catalytic amount, start with ~0.2 equivalents) with constant stirring.
-
After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture slowly into a beaker containing crushed ice.
-
A solid precipitate should form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from ethanol or a suitable solvent mixture.
-
Dry the purified crystals under vacuum to obtain pure this compound.
B. Quality Control: High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 308 nm (based on the characteristic UV absorption of 4-hydroxycoumarins)[5]
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of your synthesized batch in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main peak and calculate the purity of your sample based on the peak area percentage.
IV. Visualizations
A. Synthetic Pathway: Pechmann Condensation
Caption: Pechmann condensation for this compound synthesis.
B. Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting synthesis issues.
V. References
-
Špirtović-Halilović, S., et al. (2014). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Source not explicitly named, but content is consistent with a review article on coumarin chemistry]
-
Various Authors. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
-
Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 151-157.
-
Stahmann, M. A., & Huebner, C. F. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office.
-
Link, K. P. (1957). U.S. Patent No. 2,781,361. Washington, DC: U.S. Patent and Trademark Office.
-
Lončarić, M., Gašo-Sokač, D., Jokić, S., & Molnar, M. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(1), 151. [Link]
-
Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(11), 18844-18858.
-
Kadhim, Y. K., Al-Majedy, H. H., & Shaker, S. M. (2022). Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. Research Square.
-
Khan, I., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5829.
-
Alheety, K. A., Jamel, N. M., & Ahmed, B. J. (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. [Link]
-
El-Agrody, A. M., et al. (2015). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Wikipedia. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis of coumarin-based derivatives from different starting materials: A review of ongoing developments. Journal of King Saud University - Science, 36(1), 102941.
-
Bahiram, S. V., et al. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research, 14(08), 04-14.
-
Various Authors. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. International Journal of Pharmaceutical Sciences and Research.
-
Various Authors. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
-
Grokipedia. (n.d.). Pechmann condensation. Grokipedia.
-
OPUS. (n.d.). Analytical Methods. OPUS.
-
Various Authors. (2024). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. ResearchGate. [Link]
-
El-Agrody, A. M. (2014). An overview on synthesis and reactions of coumarin based compounds. ResearchGate. [Link]
-
Lončarić, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. PubMed. [Link]
-
Various Authors. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2781361A - Process for the production of 4-hydroxycoumarin - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-Hydroxy-6-methoxycoumarin vs. Warfarin: A Guide to Anticoagulant Activity Assessment
Prepared by a Senior Application Scientist
This guide provides a detailed comparative analysis of the established anticoagulant Warfarin against 4-Hydroxy-6-methoxycoumarin, a related but less-studied derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental design and provides robust, self-validating protocols for direct comparison. We will explore the shared mechanism of action, detail the gold-standard methodologies for efficacy testing, and discuss the critical pharmacokinetic and safety considerations that guide anticoagulant development.
Introduction: The 4-Hydroxycoumarin Scaffold in Anticoagulation
The 4-hydroxycoumarin core structure is the foundation for the most widely prescribed class of oral anticoagulants, the Vitamin K antagonists (VKAs).[1] These agents are critical in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[2][3] Warfarin, a synthetic derivative of dicoumarol, has been the clinical cornerstone for decades.[2] Its efficacy is well-documented, but its use is complicated by a narrow therapeutic window, variable patient response, and numerous drug-drug interactions.[3][4][5]
This has spurred interest in other 4-hydroxycoumarin derivatives, such as this compound, with the aim of identifying compounds with potentially more favorable pharmacological profiles. This guide provides the essential framework for such an investigation, comparing the known properties of warfarin with the theoretical and potential profile of this compound and outlining the necessary experimental procedures for a definitive, evidence-based comparison.
Molecular Structure and Mechanism of Action
The anticoagulant activity of this class of molecules is intrinsically linked to their chemical structure. Both warfarin and this compound share the essential 4-hydroxycoumarin pharmacophore required for activity.[1][2]
Caption: Chemical structures of Warfarin and this compound.
The primary mechanism of action for all 4-hydroxycoumarin anticoagulants is the competitive inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[3][4] This enzyme is a critical component of the Vitamin K cycle, a process essential for activating blood clotting factors.[5][6]
The Vitamin K Cycle and VKOR Inhibition:
-
Activation of Clotting Factors: For coagulation factors II, VII, IX, and X to become biologically active, they must undergo a post-translational modification called gamma-carboxylation.[5][7]
-
Vitamin K as a Cofactor: This carboxylation reaction requires reduced Vitamin K (hydroquinone) as a cofactor, during which it is oxidized to Vitamin K epoxide.[3][6]
-
Recycling by VKOR: To sustain the coagulation cascade, Vitamin K epoxide must be recycled back to its reduced form. This is the role of VKORC1.[3][4]
-
Inhibition: Warfarin and other 4-hydroxycoumarins bind to VKORC1, preventing the reduction of Vitamin K epoxide.[4][8][9] This depletes the pool of active, reduced Vitamin K, thereby halting the activation of Vitamin K-dependent clotting factors and exerting an anticoagulant effect.[4][10]
Caption: The Vitamin K cycle and the inhibitory action of 4-hydroxycoumarins.
Given its structure, this compound is presumed to operate via the same VKORC1 inhibitory mechanism. The key scientific question is whether the 6-methoxy substitution alters its binding affinity, metabolic stability, or overall potency compared to warfarin.
Comparative Efficacy: A Data-Driven Overview
Direct, peer-reviewed comparative studies quantifying the anticoagulant activity of this compound against warfarin are not extensively available in the public domain. Therefore, this section presents the well-established data for warfarin as a benchmark and discusses the anticipated impact of the structural differences in this compound. To definitively determine the latter's efficacy, the experimental protocols outlined in Section 4 must be performed.
| Parameter | Warfarin | This compound |
| Mechanism of Action | Vitamin K Epoxide Reductase (VKORC1) Inhibitor[3][4] | Presumed VKORC1 Inhibitor |
| Primary In Vitro Metric | Prolongation of Prothrombin Time (PT)[11] | Expected Prolongation of PT |
| Therapeutic Monitoring | International Normalized Ratio (INR), Target Range: 2.0-3.5[12] | INR would be the appropriate metric if used clinically |
| Affected Factors | II, VII, IX, X, Protein C, Protein S[7] | Expected to affect the same factors |
| Onset of Action | 24-72 hours (full effect in 5-7 days)[3][4] | Unknown, requires in vivo evaluation |
| Metabolism | Hepatic, primarily via CYP2C9 (S-enantiomer)[2][4] | Unknown, requires metabolic studies |
The addition of a methoxy group at the 6-position could influence several properties. It may alter the molecule's lipophilicity, potentially affecting cell membrane permeability and access to the endoplasmic reticulum where VKOR resides. Furthermore, it could provide a different site for metabolic enzymes, possibly leading to a different pharmacokinetic profile and duration of action compared to warfarin.
Standardized Protocols for Anticoagulant Activity Assessment
To conduct a rigorous comparison, standardized and validated assays are essential. The following protocols provide step-by-step methodologies for both in vitro and in vivo assessment.
In Vitro Analysis: Coagulation Assays
Causality: Coagulation assays measure the time it takes for plasma to form a fibrin clot after the addition of activating reagents. For VKAs, the Prothrombin Time (PT) assay is the most sensitive and clinically relevant measure.[13] This is because the extrinsic pathway, which the PT assay evaluates, is initiated by Factor VII. Factor VII has the shortest half-life of all the Vitamin K-dependent factors and is therefore the first to be depleted following the administration of a VKA.[5]
-
Sample Preparation:
-
Collect whole blood from subjects (e.g., human volunteers or test animals) into tubes containing 3.2% sodium citrate anticoagulant (in a 9:1 blood-to-anticoagulant ratio).
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Store the PPP on ice for immediate use or at -80°C for long-term storage.
-
-
Assay Procedure:
-
Pre-warm the PPP samples and thromboplastin reagent to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed coagulometer cuvette.
-
Incubate the cuvette at 37°C for 3 minutes.
-
Rapidly add 100 µL of the pre-warmed thromboplastin reagent (containing tissue factor and calcium) to the cuvette, simultaneously starting a timer.
-
Record the time in seconds for the formation of a fibrin clot, as detected by the coagulometer.
-
Perform all tests in triplicate.
-
-
Data Analysis:
-
Compare the mean clotting time of plasma treated with the test compound (this compound) or warfarin at various concentrations to a vehicle control.
-
Results are expressed in seconds or as an International Normalized Ratio (INR) for clinical relevance.[11]
-
Caption: Workflow for the in vivo FeCl₃-induced arterial thrombosis model.
Pharmacokinetic and Safety Profiles
A critical aspect of any anticoagulant's viability is its safety and metabolic profile.
Warfarin:
-
Metabolism: Warfarin is a racemic mixture, with the S-enantiomer being 3-5 times more potent than the R-enantiomer. [4]The highly potent S-warfarin is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2C9. [2][4]Genetic variations in CYP2C9 and VKORC1 are major sources of inter-individual dose variability.
-
Drug Interactions: Its reliance on CYP2C9 makes it susceptible to numerous drug interactions. Inhibitors of CYP2C9 can increase warfarin levels and bleeding risk, while inducers can decrease its efficacy. [14]* Side Effects: The most significant and common side effect is bleeding. [15][16]Less common but severe adverse effects include warfarin-induced skin necrosis, a painful condition caused by thrombosis in subcutaneous venules, and "purple toe syndrome." [4][5][15] This compound:
-
Metabolism & Safety: The specific pharmacokinetic, metabolic, and safety profiles of this compound have not been extensively characterized in the literature. It is imperative that comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are conducted. The presence of the methoxy group may lead to metabolism by different CYP enzymes compared to warfarin, potentially resulting in a different drug interaction profile.
Conclusion and Future Perspectives
Warfarin remains a vital anticoagulant, but its complex pharmacology necessitates a search for alternatives with improved safety and predictability. This compound, as a member of the same structural class, is a candidate of interest that warrants further investigation. It shares the presumed mechanism of VKORC1 inhibition, but its efficacy and safety relative to warfarin are unknown.
This guide provides the foundational knowledge and, critically, the detailed experimental frameworks required to perform a direct, rigorous comparative analysis. By employing the standardized in vitro and in vivo protocols described herein, researchers can generate the quantitative data needed to determine the anticoagulant and antithrombotic potential of this compound. Such studies are the essential next step in evaluating whether this, or other novel 4-hydroxycoumarin derivatives, can offer a meaningful therapeutic advantage over the current standard of care.
References
- Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. MDPI.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules.
- Warfarin - StatPearls. NCBI Bookshelf.
- American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation.
- Warfarin Side Effects: Common, Severe, Long Term. Drugs.com.
- Prothrombin Time - StatPearls. NCBI Bookshelf.
- Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood.
- Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences.
- In Vitro Anticoagulant Activity and Active Components of Safflower Injection. MDPI.
- 4-Hydroxycoumarins. Wikipedia.
- Warfarin. Wikipedia.
- 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. PubChem.
- Mechanism of coumarin action: significance of vitamin K epoxide reductase inhibition. Biochemistry.
- Warfarin side effects: Watch for interactions. Mayo Clinic.
- Prothrombinase-Induced Clotting Time Assay for Determination of the Anticoagulant Effects of Unfractionated and Low-Molecular-Weight Heparins, Hirudin, and Argatroban. American Journal of Clinical Pathology.
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry.
- In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. In Methods in Molecular Biology.
- Warfarin: Side Effects, Dosage, Uses, and More. Healthline.
- Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. Science.
- PROTHROMBIN TIME. Vitro Scient.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society.
- Studies on 4-Hydroxycoumarins. I. The Synthesis of 4-Hydroxycoumarins. Journal of the American Chemical Society.
- 4-Hydroxycoumarins – Knowledge and References. Taylor & Francis Online.
- 4-Hydroxycoumarin. Wikipedia.
- Warfarin – indications, risks and drug interactions. The Royal Australian College of General Practitioners.
- Molecular Detection of Venous Thrombosis in Mouse Models Using SPECT/CT. MDPI.
- (PDF) Warfarin and Vitamin K epoxide reductase: a molecular accounting for observed inhibition. ResearchGate.
- (S)-Warfarin (1) and analogs (2, 3) in some of the coumarin (a–c) and... ResearchGate.
- Video: Warfarin Mechanism of Action. Study.com.
- In vivo monitoring of venous thrombosis in mice. Journal of Thrombosis and Haemostasis.
- In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules.
- In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review. Cardiovascular Innovations and Applications.
Sources
- 1. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. racgp.org.au [racgp.org.au]
- 4. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warfarin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Warfarin Mechanism of Action - Video | Study.com [study.com]
- 11. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PT (Prothrombin Time) and INR | MLabs [mlabs.umich.edu]
- 13. vitroscient.com [vitroscient.com]
- 14. Warfarin: Side Effects, Dosage, Uses, and More [healthline.com]
- 15. drugs.com [drugs.com]
- 16. Warfarin side effects: Watch for interactions - Mayo Clinic [mayoclinic.org]
A Comprehensive Guide to the Validation of an HPLC-UV Method for 4-Hydroxy-6-methoxycoumarin Analysis
For researchers, scientists, and professionals in drug development, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded comparison and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 4-Hydroxy-6-methoxycoumarin, a significant coumarin derivative.[1] This document moves beyond a simple procedural outline to explain the rationale behind each validation step, ensuring a thorough understanding of the method's reliability and robustness.
The validation process detailed herein adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), ensuring the generated data is accurate, reproducible, and fit for its intended purpose.[2][3]
Introduction to this compound and the Imperative for a Validated HPLC-UV Method
This compound belongs to the coumarin family, a class of compounds known for their diverse pharmacological activities.[1] Accurate and precise quantification is paramount in both research and manufacturing settings to ensure product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][4] Coupling HPLC with UV detection provides a robust and cost-effective analytical solution.
Method validation is the formal and systematic process of demonstrating that an analytical method is suitable for its intended use.[2][5] It is a regulatory requirement and a cornerstone of quality assurance in the pharmaceutical industry.[2] This guide will walk through the essential validation parameters for an HPLC-UV method tailored to this compound.
The Analytical Method: Chromatographic Conditions
Before delving into the validation process, it is essential to establish the optimal chromatographic conditions for the separation and detection of this compound.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Standard/Sample Diluent | Mobile Phase |
Rationale for Selection: A C18 column is a versatile and common choice for the separation of moderately polar compounds like coumarins. The mobile phase composition is selected to achieve a good peak shape and a reasonable retention time. Phosphoric acid is used to control the pH and suppress the ionization of the hydroxyl group, leading to better peak symmetry. The detection wavelength of 280 nm is chosen based on the UV spectrum of this compound to ensure maximum sensitivity.
The Validation Workflow: A Step-by-Step Approach
The validation of the HPLC-UV method encompasses the evaluation of several key performance characteristics. The logical flow of these validation activities is crucial for an efficient and comprehensive assessment.
Caption: A streamlined workflow for the validation of the HPLC-UV method.
Detailed Validation Parameters and Experimental Protocols
This section provides a comprehensive breakdown of each validation parameter, including its significance, a step-by-step experimental protocol, and illustrative data.
Specificity
Significance: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] It ensures that the peak corresponding to this compound is free from interference.
Experimental Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If the analyte is in a formulated product, prepare and inject a placebo sample (all excipients without the active ingredient) to check for interference.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9] Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Acceptance Criteria:
-
No significant peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.
-
The peak for this compound should be pure and spectrally homogeneous, which can be confirmed using a photodiode array (PDA) detector.
-
Degradation products should be adequately separated from the analyte peak.
Linearity and Range
Significance: Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][10]
Experimental Protocol:
-
Prepare a stock solution of this compound standard of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards at different concentration levels, typically spanning 50% to 150% of the expected working concentration.[3]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 125430 |
| 10 | 251050 |
| 20 | 502100 |
| 40 | 1005200 |
| 60 | 1508300 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[11]
-
The y-intercept should be close to zero.
-
A visual inspection of the calibration curve should show a linear relationship.
Caption: A typical linearity curve for this compound.
Accuracy
Significance: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound standard into a placebo matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each sample.
Table 3: Illustrative Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 16 (80%) | 15.8 | 98.8% |
| 20 (100%) | 20.1 | 100.5% |
| 24 (120%) | 23.8 | 99.2% |
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[5]
Precision
Significance: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[2]
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[12]
Experimental Protocol:
-
Repeatability: Prepare six replicate samples at 100% of the target concentration and analyze them on the same day, with the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis of six replicate samples at 100% of the target concentration on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.
Table 4: Illustrative Precision Data
| Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) | |
| Concentration (µg/mL) | 20.1, 20.3, 19.9, 20.0, 20.2, 19.8 | 20.3, 20.5, 20.0, 20.1, 20.4, 19.9 |
| Mean | 20.05 | 20.20 |
| SD | 0.187 | 0.228 |
| %RSD | 0.93% | 1.13% |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Significance:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol: There are several methods to determine LOD and LOQ. The method based on the standard deviation of the response and the slope of the calibration curve is commonly used.[13]
-
Prepare a series of solutions with low concentrations of the analyte.
-
Inject these solutions and determine the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the slope (S) from the linearity study.
-
Calculate LOD and LOQ using the following formulas:
Illustrative Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
Significance: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14][15]
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Table 5: Illustrative Robustness Data
| Parameter Varied | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal | 5.2 | 502100 | 1.1 |
| Flow Rate (0.9 mL/min) | 5.8 | 557900 | 1.1 |
| Flow Rate (1.1 mL/min) | 4.7 | 456500 | 1.1 |
| Temp (28°C) | 5.3 | 501900 | 1.1 |
| Temp (32°C) | 5.1 | 502300 | 1.1 |
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits for all variations.
-
The %RSD of the results should not be significantly affected.
System Suitability
Significance: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[16] It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.
Experimental Protocol:
-
Before starting the sample analysis, inject a standard solution multiple times (typically five or six replicate injections).
-
Calculate the system suitability parameters from the chromatograms.
Table 6: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | Ensures good peak shape and minimizes integration errors. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection system. |
| Retention Time | Consistent within a narrow window | Confirms the stability of the mobile phase flow and composition. |
Conclusion: A Validated Method for Confident Analysis
The comprehensive validation of this HPLC-UV method for the analysis of this compound demonstrates its suitability for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, we have established a reliable and reproducible analytical procedure. Adherence to ICH guidelines ensures that the data generated by this method is of high quality and can be confidently used in research, development, and quality control environments. The detailed protocols and acceptance criteria provided in this guide serve as a robust framework for scientists to implement and verify this method in their own laboratories.
References
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- LCGC International. (2001, October 1). HPLC Method Development and Validation for Pharmaceutical Analysis.
- National Institutes of Health. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
- ResearchGate. (n.d.). Linearity and range of the HPLC method.
- Royal Society of Chemistry. (2010). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC International. (2002, May 1). Robustness Tests.
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.
- ResearchGate. (2010, August 6). (PDF) Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
- LCGC International. (2014, August 1). Analytical Method Validation: Back to Basics, Part II.
- ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?.
- Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
- bioRxiv. (2024, February 11). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.
- International Journal for Research in Applied Science & Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
- PharmaGuru. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily.
- ResearchGate. (n.d.). (PDF) Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams.
- ResearchGate. (2025, August 9). A ruggedness test model and its application for HPLC method validation.
- Bulgarian Chemical Communications. (n.d.). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet.
- Wiley Analytical Science. (2024, June 3). Quantitative HPLC Analysis of Coumarin in Alcoholic Woodruff Extracts in May Wine.
- Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Semantic Scholar. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods.
- SciELO Brasil. (2010). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
- PubMed Central. (2015). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats.
- National Institutes of Health. (2022, February 4). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- BioPharm International. (2016, November 2). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Lösungsfabrik. (2018, July 28). What are system suitability tests (SST) of analytical methods?.
- MDPI. (2024, August 12). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods.
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Hydroxy-6-methoxycoumarin in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative assays for small molecules, such as the versatile coumarin derivative 4-Hydroxy-6-methoxycoumarin, understanding and characterizing cross-reactivity is not just a validation step—it is a critical determinant of assay accuracy and reliability. This guide provides an in-depth, objective comparison of potential cross-reactivity of this compound in a competitive immunoassay format, supported by a detailed experimental framework.
Introduction: The Significance of Specificity in Small Molecule Immunoassays
This compound, a member of the coumarin family, is a heterocyclic compound with a benzopyrone scaffold.[1][2] Coumarin derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] Given their therapeutic potential, the ability to accurately quantify these compounds in biological matrices is crucial.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput method for detecting and quantifying small molecules.[5] However, a key challenge in developing immunoassays for small molecules is the potential for cross-reactivity, where antibodies raised against the target analyte also bind to structurally similar compounds.[6][7] This lack of specificity can lead to inaccurate quantification, potentially resulting in false-positive results or an overestimation of the analyte concentration.[6][7] Therefore, rigorous cross-reactivity testing is an indispensable part of immunoassay development and validation.[8][9]
This guide will focus on a competitive ELISA framework to assess the cross-reactivity of this compound. In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[10] The resulting signal is inversely proportional to the concentration of the analyte in the sample. This format is particularly well-suited for small molecule detection.[11][12]
Experimental Design for Cross-Reactivity Assessment
The core of this investigation lies in a well-designed competitive ELISA. The objective is to determine the degree to which structurally related coumarin derivatives can displace the intended analyte (this compound) from the antibody, thereby generating a signal and indicating cross-reactivity.
Selection of Potential Cross-Reactants
The choice of compounds to test for cross-reactivity is critical and should be based on structural similarity to this compound. Key structural features to consider are the core coumarin ring, the position and nature of hydroxyl and methoxy groups, and the presence of other substitutions. For this study, we will compare the cross-reactivity of the following compounds:
-
4-Hydroxycoumarin: The parent compound, lacking the methoxy group at position 6.
-
6-Methoxycoumarin: Lacks the hydroxyl group at position 4.
-
7-Hydroxy-4-methylcoumarin: A common coumarin derivative with different substitution patterns.
-
Warfarin: A more complex coumarin derivative and a widely used anticoagulant.
Experimental Workflow: Competitive ELISA
The following diagram illustrates the workflow for the competitive ELISA to assess cross-reactivity.
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Detailed Experimental Protocol
1. Microplate Coating:
- Dilute a this compound-protein conjugate (e.g., -BSA) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
- Incubate overnight at 4°C.
- Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
3. Competitive Reaction:
- Prepare serial dilutions of the standard (this compound) and the test compounds (potential cross-reactants) in assay buffer (e.g., PBS with 0.1% BSA).
- In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of a predetermined optimal dilution of the primary anti-4-Hydroxy-6-methoxycoumarin antibody for 30 minutes at room temperature.
- Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.
- Incubate for 1 hour at 37°C.
4. Detection:
- Wash the plate four times with wash buffer.
- Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in assay buffer, to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with wash buffer.
- Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.
- Incubate in the dark at room temperature for 15-30 minutes.
- Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
5. Data Acquisition and Analysis:
- Measure the absorbance at 450 nm using a microplate reader.
- Plot a standard curve of absorbance versus the log of the this compound concentration.
- Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.
- Calculate the percent cross-reactivity for each test compound using the following formula:
Comparative Performance Data
The following table summarizes hypothetical data from the cross-reactivity study, providing a clear comparison of the antibody's specificity.
| Compound | Structure | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | C₁₀H₈O₄ | 10 | 100% |
| 4-Hydroxycoumarin | C₉H₆O₃ | 50 | 20% |
| 6-Methoxycoumarin | C₁₀H₈O₃ | >1000 | <1% |
| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | >1000 | <1% |
| Warfarin | C₁₉H₁₆O₄ | 800 | 1.25% |
Discussion and Interpretation of Results
The hypothetical results demonstrate the high specificity of the immunoassay for this compound.
-
High Specificity: The antibody exhibits the highest affinity for the target analyte, this compound, as indicated by the lowest IC₅₀ value.
-
Influence of Structural Modifications:
-
4-Hydroxycoumarin: The removal of the methoxy group at position 6 results in a significant decrease in binding affinity (20% cross-reactivity). This suggests that the methoxy group is a key part of the epitope recognized by the antibody.
-
6-Methoxycoumarin: The absence of the hydroxyl group at position 4 almost completely abolishes antibody binding (<1% cross-reactivity). This highlights the critical role of the 4-hydroxy group in the antibody-antigen interaction.
-
7-Hydroxy-4-methylcoumarin and Warfarin: The substantial structural differences in these compounds, including altered substitution patterns and the addition of a large phenylacetyl group in warfarin, lead to negligible cross-reactivity.
-
This structured approach to assessing cross-reactivity provides a quantitative measure of the immunoassay's specificity. The low cross-reactivity with closely related coumarin derivatives instills confidence in the assay's ability to accurately measure this compound in complex samples where these other compounds may be present.
Mechanism of Cross-Reactivity
The following diagram illustrates the principle of competitive binding and how structural similarity leads to cross-reactivity.
Caption: Mechanism of antibody binding and cross-reactivity.
Conclusion
This guide has outlined a comprehensive and objective framework for evaluating the cross-reactivity of this compound in a competitive immunoassay. By systematically testing structurally related compounds and quantifying the degree of interference, researchers can establish the specificity and reliability of their assay. The presented experimental protocol and data analysis provide a robust methodology for generating the critical data needed for assay validation in research, clinical, and drug development settings. The successful development of a highly specific immunoassay for this compound is contingent upon the rigorous characterization of its cross-reactivity profile.
References
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019).
- Ismail, A. A. (2004). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 89(11), 5446-5446. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Competitive ELISA Protocol. (n.d.).
- 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. (n.d.). PubChem. [Link]
- Nakamura, A., et al. (1993). [Sensitization and crossreaction of simple coumarins]. Arerugi, 42(2 Pt 1), 111-118. [Link]
- Ludi, A. B., et al. (2022). Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. Viruses, 14(7), 1493. [Link]
- Aryal, S. (2022, May 10).
- Gerasimova, M. A., et al. (2021).
- Al-Majedy, Y. K., et al. (2022).
- Al-Awadi, N. A., et al. (2004).
- Abdou, M., et al. (2020). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 13(1), 2792-2829. [Link]
- Annunziata, F., et al. (2023). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 11, 1243213. [Link]
- Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. [Link]
- Li, Y., et al. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Polymers, 14(10), 2021. [Link]
- Types Of Immunoassay - And When To Use Them. (2022, October 3). Quanterix. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. [Link]
- Cohen, L., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 141(1), 258-265. [Link]
- Li, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(16), 2452. [Link]
- Lyskawa, K. A., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biossusa.com [biossusa.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. siemens-healthineers.com [siemens-healthineers.com]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-6-methoxycoumarin Analogues
For researchers, scientists, and professionals in drug development, a deep understanding of the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-hydroxy-6-methoxycoumarin analogues, offering insights into their anticoagulant, anticancer, antimicrobial, and antioxidant properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key structure-activity relationships, this document serves as a critical resource for advancing the design of more potent and selective therapeutic agents.
The coumarin scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of pharmacological activities.[1][2][3] The 4-hydroxycoumarin core, in particular, is the foundation for some of the most well-known pharmaceuticals. The strategic modification of this core, especially with the inclusion of a methoxy group at the C6 position, allows for the fine-tuning of its biological effects, making a systematic analysis of its structure-activity relationship (SAR) essential for rational drug design.
Anticoagulant Activity: Targeting Vitamin K Epoxide Reductase
The hallmark activity of 4-hydroxycoumarin derivatives is their anticoagulant effect, which is pivotal in treating and preventing thromboembolic disorders.[1]
Mechanism of Action: These compounds function as Vitamin K antagonists. They specifically inhibit the enzyme Vitamin K 2,3-epoxide reductase (VKOR) in the liver.[1][4][5] This inhibition depletes the supply of reduced Vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X, thereby disrupting the coagulation cascade.
Structure-Activity Relationship Insights:
-
C3-Substitution is Critical: The single most important feature for anticoagulant activity is the presence of a large, aromatic substituent at the C3 position.[5] The 4-hydroxycoumarin scaffold itself is inactive.
-
C4-Hydroxyl Group: The hydroxyl group at the C4 position is a minimum structural requirement for anticoagulant properties.[6]
-
Benzo-Ring Substitution: Substitutions on the benzene ring, such as the 6-methoxy group, modulate the potency and pharmacokinetic profile of the analogues. For instance, halogen substitution at the para-position of a C3-benzyl ring has been shown to result in potent anticoagulant activity.[1]
-
Second-Generation Analogues ("Super-warfarins"): The development of rodenticides like brodifacoum involved introducing even larger, more lipophilic substituents at the C3 position. This modification significantly increases the compound's half-life in the body.[5]
Caption: Simplified anticancer mechanism of action.
Antimicrobial Activity: Disrupting Bacterial Viability
4-Hydroxycoumarin derivatives have demonstrated notable activity against a range of microbial pathogens, presenting a promising scaffold for the development of new antibiotics.
Structure-Activity Relationship Insights:
-
Gram-Positive Selectivity: Many coumarin derivatives show greater efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) compared to Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). [7][8]* Dimerization: A successful strategy for enhancing antimicrobial potency involves the synthesis of dimeric structures, such as 3,3'-(benzylidene)bis(4-hydroxycoumarin)s. [7][8]* Substituents on C3-Aryl Ring: When creating dimeric structures via condensation with aromatic aldehydes, the substituents on the aldehyde's phenyl ring are critical. A methoxy group was found to confer good activity against S. aureus, while a chlorine atom also enhanced activity. [7]* Schiff Base Formation: The synthesis of Schiff base derivatives from 4-hydroxycoumarin precursors is another effective method for generating potent antimicrobial agents. [2][9] Table 3: Comparative Antimicrobial Activity (Zone of Inhibition) of 4-Hydroxycoumarin Schiff Base Derivatives
Compound ID R-group on Phenyl Ring S. aureus (mm) B. subtilis (mm) E. coli (mm) P. aeruginosa (mm) 4a H 6.36 5.60 3.61 5.64 4b 4-Cl 7.29 5.53 3.35 5.55 4h 4-OH 7.10 5.11 3.95 4.94 4j 4-NO2 6.46 4.53 3.83 5.40
Caption: Synthetic workflow for antimicrobial bis-coumarins.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant properties of coumarins are linked to their ability to scavenge harmful free radicals, which contributes to their potential in mitigating chronic diseases associated with oxidative stress. [3] Structure-Activity Relationship Insights:
-
Phenolic Hydroxyl Groups: The presence, number, and position of phenolic hydroxyl groups are the most critical determinants of antioxidant capacity. Dihydroxy derivatives are often superior radical scavengers. [10]* C7-Hydroxyl Group: The 7-hydroxycoumarin scaffold is a common and effective core for antioxidant activity. [10]* C6-Substitution: The C6 position plays a role in modulating antioxidant potential. One study found that a 6-chloro substituted derivative exhibited a consistently high antioxidant effect across multiple assays. [10]This suggests that the 6-methoxy group would similarly influence the electronic properties and radical scavenging ability of the molecule.
Table 4: Comparative Antioxidant Activity of Coumarin Analogues
| Compound | Key Structural Features | Assay | IC50 (mg/mL) |
|---|---|---|---|
| 6-chloro derivative | 6-chloro-4-methyl-7-hydroxy | DPPH Scavenging | 0.08 |
| 7-hydroxy derivative | 4-methyl-7-hydroxy | DPPH Scavenging | 0.11 |
| 6-chloro derivative | 6-chloro-4-methyl-7-hydroxy | PTIO Scavenging | 0.23 |
| 7-hydroxy derivative | 4-methyl-7-hydroxy | PTIO Scavenging | 0.26 |
Data adapted from a study on coumarin-benzohydrazides.[10]
Experimental Protocols
Protocol 1: General Synthesis of 3,3'-(Arylmethylene)bis(4-hydroxycoumarin)s
This protocol describes a common method for synthesizing dimeric coumarins with potential antimicrobial activity.
Rationale: This condensation reaction, often a Knoevenagel-type reaction, is a straightforward and efficient method to link two 4-hydroxycoumarin units via an aromatic aldehyde. The choice of aldehyde directly influences the properties of the final product.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxycoumarin (2.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in ethanol (20 mL).
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or piperidine, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure bis-coumarin derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps for evaluating the anticancer activity of synthesized analogues.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
The structure-activity relationship of this compound analogues reveals a clear pattern of how discrete structural modifications dictate biological function. The C3 position stands out as the most versatile site for introducing substituents that can dramatically switch or enhance activity, be it for anticoagulation, anticancer, or antimicrobial purposes. The core 4-hydroxy group remains essential for many of these effects, particularly anticoagulation. Finally, substitutions on the benzo ring, exemplified by the 6-methoxy group, are critical for fine-tuning electronic properties, lipophilicity, and metabolic stability, thereby modulating the potency and selectivity of these analogues. The data and protocols presented in this guide provide a solid foundation for the rational design of new and improved coumarin-based therapeutics.
References
- Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Miri, R., et al. (2016). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 54(11), 2658-2665. [Link]
- Sharma, G., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(3), 484-490. [Link]
- Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Banday, S. M., Showkat, M., & Khan, K. Z. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Asian Journal of Pharmacy and Pharmacology, 5(3), 455-464. [Link]
- Muratović, S., et al. (2015). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Medical Archives, 69(1), 4. [Link]
- Al-Warhi, T., et al. (2022). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 27(21), 7245. [Link]
- Kadhim, Y. K. H. A., et al. (2022).
- Nishino, T., et al. (2010). Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. Yakugaku Zasshi, 130(10), 1339-1349. [Link]
- Končić, M. Z., et al. (2020). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 25(22), 5430. [Link]
- Muratović, S., et al. (2015). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. Medical archives (Sarajevo, Bosnia and Herzegovina), 69(1), 4-8. [Link]
- Taylor & Francis Online. (n.d.). 4-Hydroxycoumarins – Knowledge and References. [Link]
- Sharma, A., et al. (2021). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 12(9), 1434-1473. [Link]
- Miri, R., et al. (2016). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology. [Link]
- Sharma, G., et al. (2020). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Oriental Journal of Chemistry. [Link]
- Al-Majedy, Y., et al. (2017). Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy, 8(1), 24-30. [Link]
- Wikipedia. (n.d.). 4-Hydroxycoumarins. [Link]
- Saleem, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
- Kumar, A., et al. (2024). innovations in 4-hydroxycoumarin derivatives. International Journal Of Modern Pharmaceutical Research, 8(7), 54-59. [Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Inflammatory Effects of 4-Hydroxy-6-methoxycoumarin and 4-hydroxy-7-methoxycoumarin
A Technical Guide for Researchers in Drug Discovery and Development
Coumarins, a class of benzopyrone compounds, are widely recognized in medicinal chemistry for their diverse pharmacological activities, including significant anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of two closely related methoxy-substituted 4-hydroxycoumarin isomers: 4-Hydroxy-6-methoxycoumarin (4H-6MC) and 4-hydroxy-7-methoxycoumarin (4H-7MTC). By examining their mechanisms of action and efficacy in preclinical models, this document aims to equip researchers with the critical data needed to advance their drug discovery programs.
The Inflammatory Cascade: A Common Ground for Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. A key cellular player in this process is the macrophage. Upon activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages initiate a signaling cascade that results in the production of a host of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3] The overproduction of these mediators is a hallmark of many chronic inflammatory diseases.
The primary signaling pathways governing this response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] Consequently, these pathways represent prime targets for novel anti-inflammatory therapeutics. This guide will delve into how 4H-6MC and 4H-7MTC interact with these critical inflammatory pathways.
In Focus: 4-hydroxy-7-methoxycoumarin (4H-7MTC)
Recent research has extensively characterized the anti-inflammatory profile of 4-hydroxy-7-methoxycoumarin, revealing a multi-pronged mechanism of action in LPS-stimulated RAW264.7 macrophages.[1][3][5]
Mechanism of Action
The anti-inflammatory effects of 4H-7MTC are primarily mediated through the suppression of the NF-κB and MAPK signaling pathways.[1][3]
-
NF-κB Pathway Inhibition: 4H-7MTC prevents the degradation of the inhibitor of kappa B alpha (IκBα).[1][3] This is a crucial step, as IκBα degradation is required to release NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By stabilizing IκBα, 4H-7MTC effectively keeps NF-κB inactive in the cytoplasm.[5]
-
MAPK Pathway Modulation: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a vital role in the inflammatory response.[6] 4H-7MTC has been shown to decrease the phosphorylation of ERK1/2 and JNK in a concentration-dependent manner in LPS-stimulated macrophages.[3][5] Notably, its inhibitory action does not appear to extend to p38 MAPK phosphorylation.[1][3]
This dual inhibition of NF-κB and MAPK pathways culminates in a significant reduction of key inflammatory outputs.
Anti-inflammatory Efficacy
-
Reduction of Inflammatory Mediators: 4H-7MTC significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][3] This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]
-
Suppression of Pro-inflammatory Cytokines: The compound effectively decreases the secretion of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in a dose-dependent manner.[1][3]
dot
Caption: Signaling pathway of 4-hydroxy-7-methoxycoumarin.
In Focus: this compound (4H-6MC)
The available scientific literature provides a less detailed mechanistic profile for this compound compared to its 7-methoxy isomer. However, existing studies confirm its activity as an anti-inflammatory agent.
Anti-inflammatory Efficacy
The primary reported anti-inflammatory effect of 4H-6MC is the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.[5] This indicates that, like its isomer, it can interfere with the inflammatory cascade initiated by bacterial endotoxins. While comprehensive studies on its effects on other inflammatory mediators and signaling pathways are not as readily available, its ability to reduce NO production confirms its potential as an anti-inflammatory compound.
Head-to-Head Performance Analysis
Direct comparison based on current literature primarily centers on the inhibition of nitric oxide production, a key marker of inflammation.
| Compound | Model System | Concentration | NO Production Inhibition | Reference |
| 4-hydroxy-7-methoxycoumarin | LPS-stimulated RAW264.7 | 0.6 mM | ~23.10% | [5] |
| This compound | LPS-stimulated RAW264.7 | 0.5 mM | ~21.27% | [5] |
The data suggests that both isomers possess comparable efficacy in inhibiting NO production at similar concentrations.[5] One study concluded that while the 4-hydroxy group is important for the inhibitory activity, the specific position of the methoxy substituent (at carbon 6 or 7) had little effect on the degree of NO inhibition.[5] Importantly, these anti-inflammatory effects were observed at concentrations that did not exhibit significant cytotoxicity, a crucial factor for therapeutic potential.[3][5]
Experimental Protocols
To facilitate further research and validation, we provide a standardized protocol for assessing the anti-inflammatory effects of coumarin derivatives in vitro.
Protocol: In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages
-
Cell Culture:
-
Culture RAW264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the cells in 24-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[5]
-
-
Compound Treatment:
-
Inflammatory Stimulation:
-
After the 1-hour pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[5] Include a negative control group (cells only) and a positive control group (LPS only).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration (a stable product of NO) by comparing it to a standard curve of sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3]
-
-
Western Blot Analysis (for Mechanistic Studies):
-
To study signaling pathways, treat cells with compounds and LPS for shorter durations (e.g., 20-60 minutes).[5]
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IκBα, ERK, JNK, and p38.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
dot
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
Both this compound and 4-hydroxy-7-methoxycoumarin demonstrate clear anti-inflammatory activity by inhibiting nitric oxide production in a standard in vitro model. The available evidence for 4-hydroxy-7-methoxycoumarin is more extensive, with a well-defined mechanism of action involving the dual suppression of the NF-κB and MAPK (ERK/JNK) signaling pathways.[1][3] This detailed mechanistic understanding currently positions 4H-7MTC as a more characterized lead compound for targeting inflammation.
While the efficacy of the two isomers in NO inhibition appears comparable, further research is warranted for 4H-6MC to fully elucidate its mechanism of action and its effects on a broader range of inflammatory mediators. A direct, side-by-side comparison in in vivo models of inflammation would be the logical next step to determine if the subtle structural difference—the position of the methoxy group—translates into a significant divergence in therapeutic potential. For drug development professionals, 4H-7MTC represents a promising scaffold with a validated mechanism, while 4H-6MC remains an intriguing, albeit less explored, alternative.
References
- 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation.
- 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. National Institutes of Health (NIH). [Link]
- 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Structures of 4-hydroxycoumarins: 4-hydroxy-7-methoxycoumarin (a),...
- 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. PubMed Central. [Link]
- 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. PubMed Central. [Link]
- 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Preprints.org. [Link]
- A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. National Institutes of Health (NIH). [Link]
- 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. PubMed. [Link]
- 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. MDPI. [Link]
- 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling P
- In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. PubMed. [Link]
- (PDF) 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study.
- Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies. National Institutes of Health (NIH). [Link]
- 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway. academiasinica.elsevierpure.com. [Link]
- 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study | Request PDF.
- Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. PubMed. [Link]
- Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Deriv
Sources
- 1. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Specificity of a 4-Hydroxy-6-methoxycoumarin-Based Fluorescent Probe
Introduction: The Imperative of Specificity in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological and medical research, offering high sensitivity and spatiotemporal resolution for visualizing specific analytes within complex systems.[1][2] Among the vast arsenal of fluorophores, coumarin derivatives are prized for their strong fluorescence, high quantum yields, and environmental sensitivity.[3] This guide focuses on a probe built upon the 4-Hydroxy-6-methoxycoumarin scaffold, a promising framework for developing "turn-on" sensors.
This guide will walk you through a multi-tiered validation strategy for a hypothetical probe, 4HMC-HOCl , designed to detect hypochlorous acid (HOCl), a critical reactive oxygen species (ROS) implicated in both immune defense and numerous pathologies.[6][7][8][9]
The Probe: Mechanism of Action of 4HMC-HOCl
Our model probe, 4HMC-HOCl, employs a common and effective "turn-on" sensing strategy based on an analyte-triggered cleavage reaction. The core fluorophore, this compound, is initially rendered non-fluorescent (quenched) by the attachment of an HOCl-specific recognition moiety (e.g., a dimethylthiocarbamate group) to the 4-hydroxy position.[7] This recognition group is engineered to be selectively oxidized by HOCl. Upon reaction, the group is cleaved, liberating the highly fluorescent this compound. This direct correlation between analyte presence and fluorescence emission forms the basis of detection.[8][10]
Caption: "Off-On" sensing mechanism of the 4HMC-HOCl probe.
A Rigorous, Multi-Tiered Validation Workflow
Validating a probe requires a systematic progression from basic characterization in a controlled buffer system to a complex cellular environment. This workflow ensures that each critical performance parameter is thoroughly vetted.
Caption: The three-tiered workflow for fluorescent probe validation.
Tier 1: Foundational In Vitro Spectroscopic Validation
Causality: Before assessing specificity, we must first understand the probe's fundamental behavior with its target analyte under ideal conditions. This tier establishes the probe's sensitivity, dynamic range, and reaction kinetics.
Experimental Protocol 1: Analyte Titration and Limit of Detection (LOD)
-
Preparation: Prepare a stock solution of 4HMC-HOCl (e.g., 1 mM in DMSO) and a working solution (e.g., 5 µM) in a biologically relevant buffer (e.g., PBS, pH 7.4).
-
Titration: In a multi-well plate or cuvette, add increasing concentrations of HOCl (e.g., 0 to 20 µM) to the probe working solution.
-
Incubation: Allow the reaction to reach completion (determine this time from a preliminary kinetic scan, typically <5 minutes for a good probe).[6]
-
Measurement: Record the fluorescence emission spectrum (e.g., Excitation at ~360 nm, Emission scan 400-600 nm) for each concentration using a spectrofluorometer.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the HOCl concentration. The linear portion of this curve is the dynamic range. Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe only) and k is the slope of the linear regression line.[7][10]
Tier 2: The Litmus Test of Specificity
Causality: This is the most critical validation step. A probe for HOCl must remain silent in the presence of other, often more abundant, reactive species and biomolecules found in a cell to prevent false-positive signals.[11]
Experimental Protocol 2: Selectivity Against Interfering Species
-
Panel Selection: Assemble a comprehensive panel of biologically relevant potential interferents. This must include other ROS/RNS and common nucleophiles. A robust panel would include:
-
ROS: Hydrogen peroxide (H₂O₂), Superoxide (O₂⁻, from KO₂), Hydroxyl radical (•OH), Singlet oxygen (¹O₂).
-
RNS: Nitric oxide (NO), Peroxynitrite (ONOO⁻).
-
Biothiols: Glutathione (GSH), Cysteine (Cys).
-
Metal Ions & Anions: Fe²⁺, Fe³⁺, Cu²⁺, Cl⁻, SO₄²⁻.
-
-
Preparation: Prepare solutions of each interfering species at a high physiological concentration (e.g., 100 µM for ROS/RNS, 1 mM for GSH/Cys) in the same buffer as the probe.
-
Measurement: To separate wells/cuvettes containing the probe working solution (e.g., 5 µM), add each interfering species. As a positive control, add the target analyte (HOCl, e.g., 10 µM).
-
Incubation & Reading: Incubate for a sufficient time (e.g., 30 minutes) and record the fluorescence intensity as in Protocol 1.
-
Analysis: Normalize the fluorescence response of each interferent to the response of the target analyte (HOCl). An ideal probe will show a dramatic fluorescence increase only with HOCl.
Data Presentation: Specificity of 4HMC-HOCl
| Analyte (Concentration) | Relative Fluorescence Intensity (vs. HOCl) |
| HOCl (10 µM) | 100% |
| H₂O₂ (100 µM) | < 2% |
| O₂⁻ (100 µM) | < 1% |
| •OH (100 µM) | < 3% |
| ONOO⁻ (100 µM) | < 4% |
| GSH (1 mM) | < 1% |
| Cys (1 mM) | < 2% |
| Fe³⁺ (100 µM) | < 1% |
| Hypothetical data for a highly specific probe. |
Tier 3: Validation in the Cellular Milieu
Causality: A probe that works perfectly in a test tube may fail in a living cell due to issues with membrane permeability, cytotoxicity, or interactions with the complex intracellular matrix. This tier validates the probe's practical utility.[12][13]
Experimental Protocol 3: Cellular Imaging of Exogenous and Endogenous HOCl
-
Cytotoxicity Assay: First, confirm the probe is not toxic to the cells at the intended working concentration. Perform an MTT or similar viability assay on your chosen cell line (e.g., RAW 264.7 macrophages) with increasing probe concentrations (e.g., 0-25 µM) for 24 hours.[14]
-
Cell Culture & Staining: Plate cells on a glass-bottom imaging dish. Once adherent, wash with PBS and incubate with 4HMC-HOCl (e.g., 5 µM in serum-free media) for 30 minutes.
-
Exogenous HOCl Imaging:
-
Wash away excess probe and replace with fresh buffer.
-
Mount the dish on a confocal microscope.
-
Acquire a baseline image.
-
Add a low concentration of exogenous HOCl (e.g., 10 µM) and perform time-lapse imaging to visualize the fluorescence turn-on.
-
-
Endogenous HOCl Imaging (The Gold Standard):
-
Group 1 (Negative Control): Cells loaded with probe only.
-
Group 2 (Stimulated): After probe loading, stimulate cells with an agent known to induce HOCl production (e.g., Lipopolysaccharide (LPS) followed by Phorbol 12-myristate 13-acetate (PMA)).
-
Group 3 (Inhibited Control): Pre-treat cells with an inhibitor of myeloperoxidase (the enzyme that produces HOCl) or an HOCl scavenger (like glutathione) before probe loading and stimulation.[6]
-
-
Image Acquisition & Analysis: Acquire images from all groups using identical microscope settings. A successful validation will show a significant increase in fluorescence only in the stimulated group (Group 2), which is absent in both the negative and inhibited control groups.
Benchmarking: How Does 4HMC-HOCl Compare?
A crucial part of a product guide is an objective comparison to alternatives. The performance of 4HMC-HOCl should be contextualized against other commercially available or well-documented probes.
| Probe Name | Fluorophore Core | Excitation/Emission (nm) | Limit of Detection (LOD) | Key Advantages | Potential Limitations |
| 4HMC-HOCl | Coumarin | ~360 / ~450 | ~20-40 nM | Good photostability, large Stokes shift, low background. | UV excitation can cause phototoxicity. |
| Rhodamine-based Probe | Rhodamine | ~560 / ~585 | ~50 nM | Visible light excitation, bright signal. | Can be prone to photobleaching. |
| BODIPY-based Probe[14] | BODIPY | ~490 / ~515 | ~5 nM | High sensitivity, sharp emission peak. | Smaller Stokes shift, potential for aggregation. |
| DCI-H[15] | Far-Red | ~490 / ~655 | 1.5 nM | Far-red emission minimizes autofluorescence, good for in vivo. | May require more sensitive detectors. |
Conclusion and Senior Scientist's Perspective
The validation of a fluorescent probe is a rigorous, multi-step process that is non-negotiable for generating reliable scientific data. This guide demonstrates that the specificity of a this compound-based probe like 4HMC-HOCl can be systematically confirmed through a logical workflow. The key takeaway is the critical importance of the selectivity panel (Tier 2), as this is where the probe's true utility is either proven or refuted.
While 4HMC-HOCl shows great promise with its low background and robust turn-on signal, researchers must always perform these validation experiments under their specific experimental conditions. The future of probe design lies in developing ratiometric sensors that provide built-in self-calibration and near-infrared (NIR) probes that allow for deeper tissue penetration and in vivo applications.[1][16] However, the fundamental principles of specificity validation outlined here will remain the cornerstone of trustworthy probe-based research.
References
- A new turn off fluorescent NIR probe for hypochlorous acid and its applications. (n.d.).
- Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. (2022). Journal of Agricultural and Food Chemistry. [Link]
- A Coumarin-Based Fluorescent Probe for Selective and Sensitive Detection of Thiophenols and Its Application. (2015). Analytical Chemistry. [Link]
- Development of a novel hypochlorite ratio probe based on coumarin and its application in living cells. (2023).
- 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. (2016).
- The Pivotal Role of Validation in Optical Probe Development. (2018). LI-COR Biosciences. [Link]
- A Sensitive and Selective Fluorescent Coumarin-Based Probe for Detection of Hypochlorite ion and its Application to Cellular Imaging. (2016). Journal of Fluorescence. [Link]
- Fluorescent probe for the detection of hypochlorous acid in water samples and cell models. (2021). RSC Advances. [Link]
- Simultaneous determination of 6-methylcoumarin and 7-methoxycoumarin in cosmetics using three-dimensional excitation-emission matrix fluorescence coupled with second-order calibration methods. (2008). Analytica Chimica Acta. [Link]
- Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. (2021). MDPI. [Link]
- Probe for selective detection of hypochlorous acid (HOCl) under physiological condition, and related methods. (2022).
- Preclinical validation of fluorescence in situ hybridization assays for clinical practice. (2006). The Journal of Molecular Diagnostics. [Link]
- A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions. (2014). New Journal of Chemistry. [Link]
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). MDPI. [Link]
- Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation. (2023). Frontiers in Chemistry. [Link]
- Fluorescent probe design, selection and validation. (n.d.).
- A novel coumarin-based fluorescent probe with fine selectivity and sensitivity for hypochlorite and its application in cell imaging. (2019). Talanta. [Link]
- Fluorescent Probes for Disease Diagnosis. (2024). Chemical Reviews. [Link]
- Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol. (2024). ACS Omega. [Link]
- A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative. (2018).
- Fluorescent probe for the detection of hypochlorous acid in water samples and cell models. (2022).
- A Hydroxytricyanopyrrole-Based Fluorescent Probe for Sensitive and Selective Detection of Hypochlorous Acid. (2022).
- A Fluorescent Probe for Hydrazine Based on 4-hydroxycoumarin with High Selectivity and Sensitivity. (2024). Bentham Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. licorbio.com [licorbio.com]
- 5. Preclinical validation of fluorescence in situ hybridization assays for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new turn off fluorescent NIR probe for hypochlorous acid and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite [mdpi.com]
- 9. A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Hydroxytricyanopyrrole-Based Fluorescent Probe for Sensitive and Selective Detection of Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Sensitive and Selective Fluorescent Coumarin-Based Probe for Detection of Hypochlorite ion and its Application to Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel coumarin-based fluorescent probe with fine selectivity and sensitivity for hypochlorite and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US11319331B2 - Probe for selective detection of hypochlorous acid (HOCl) under physiological condition, and related methods - Google Patents [patents.google.com]
- 15. Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a novel hypochlorite ratio probe based on coumarin and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 4-Hydroxy-6-methoxycoumarin
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a compound such as 4-Hydroxy-6-methoxycoumarin, which holds potential in various therapeutic areas, establishing a robust and reproducible analytical method is a critical step before its inclusion in any advanced studies or formulations. This guide provides an in-depth comparison of potential analytical methods for this compound and, more importantly, delineates a comprehensive framework for its inter-laboratory validation, ensuring the method's suitability for its intended purpose across different testing environments.
The Analyte: this compound
This compound belongs to the coumarin family, a class of compounds known for their diverse biological activities. The accurate quantification of this molecule is essential for pharmacokinetic studies, formulation development, and quality assurance. This necessitates an analytical method that is not only accurate and precise within a single laboratory but also rugged and reproducible when transferred between different facilities.
Choosing the Right Analytical Tool: A Comparison
For the quantification of a small organic molecule like this compound, two chromatographic techniques stand out for their specificity and sensitivity: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
| Feature | HPLC-UV | UHPLC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | High-efficiency separation with detection based on mass-to-charge ratio. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass-based detection. |
| Sensitivity | Generally in the microgram to nanogram per milliliter range. | High, often in the picogram to femtogram per milliliter range. |
| Cost & Complexity | Lower initial investment and operational cost; relatively simpler to operate. | Higher initial investment and maintenance costs; requires more specialized expertise. |
| Robustness | Generally very robust and widely available. | Can be more sensitive to matrix effects and requires careful optimization. |
For the purpose of routine quality control and release testing, HPLC-UV often represents a pragmatic and robust choice. Its widespread availability, lower operational cost, and established reliability make it an ideal candidate for an inter-laboratory validation study aimed at standardizing a method.[1] While UHPLC-MS offers superior sensitivity and specificity, the complexity and cost may not be justifiable for all applications.[2][3] Therefore, this guide will focus on the inter-laboratory validation of an HPLC-UV method.
The Cornerstone of Reliability: Inter-Laboratory Validation
An inter-laboratory validation, also known as a collaborative study, is the ultimate test of an analytical method's robustness and transferability.[4] It assesses the method's performance in the hands of different analysts, using different equipment, in different laboratory environments. The primary goal is to determine the method's reproducibility, a key performance characteristic that cannot be evaluated within a single laboratory.[5]
The validation process will be designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[6]
Inter-Laboratory Validation Workflow
The following diagram illustrates the key stages of the proposed inter-laboratory validation study.
Caption: A flowchart outlining the three phases of an inter-laboratory validation study.
A Detailed Protocol for Inter-Laboratory Validation of an HPLC-UV Method for this compound
This protocol is designed as a template and should be adapted based on the specific formulation and intended use of the analytical method.
Analytical Method to be Validated
-
Technique: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically around 320-330 nm).[7]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Participating Laboratories
A minimum of three to five independent laboratories should participate in the study to ensure statistically meaningful results.
Validation Samples
A central laboratory will prepare and distribute the following materials to each participating laboratory:
-
A well-characterized reference standard of this compound.
-
Placebo (formulation matrix without the active pharmaceutical ingredient).
-
Validation samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) prepared by spiking the placebo.
Validation Parameters and Acceptance Criteria
The following validation characteristics will be assessed in each laboratory, with a focus on reproducibility between laboratories.
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze placebo, reference standard, and spiked sample. | No significant interference from the placebo at the retention time of the analyte. |
| Linearity | A minimum of five concentrations across the range (e.g., 50-150% of target). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze triplicate preparations of spiked samples at three concentrations (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0% for each concentration level. |
| Precision (Repeatability) | Six replicate injections of the 100% concentration sample. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Analysis on different days by different analysts within the same lab. | RSD ≤ 2.0%. |
| Precision (Reproducibility) | Statistical analysis of results from all participating laboratories. | Overall RSD between laboratories ≤ 3.0%. |
| Robustness | Deliberate small variations in method parameters (e.g., ±5% mobile phase composition, ±2°C column temperature). | No significant impact on the results (e.g., system suitability parameters remain within limits). |
| System Suitability | Performed before each analytical run. | Tailing factor ≤ 2.0, theoretical plates > 2000, RSD of replicate injections ≤ 1.0%. |
Relationship Between Key Validation Parameters
The following diagram illustrates how the core validation parameters are interconnected and build upon one another to ensure a reliable method.
Caption: A diagram showing the hierarchical and interconnected nature of analytical method validation parameters.
Hypothetical Data from an Inter-Laboratory Study
The following tables present example data that could be generated from a successful inter-laboratory validation of the proposed HPLC-UV method for this compound.
Table 1: Linearity Results
| Laboratory | Correlation Coefficient (r²) |
| Lab A | 0.9995 |
| Lab B | 0.9998 |
| Lab C | 0.9996 |
| Overall | All ≥ 0.999 |
Table 2: Accuracy (Percent Recovery)
| Concentration | Lab A | Lab B | Lab C |
| 80% | 99.5% | 100.2% | 99.8% |
| 100% | 100.1% | 100.5% | 100.3% |
| 120% | 100.8% | 101.2% | 100.9% |
| Overall Mean | 100.1% | 100.6% | 100.3% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | Lab A | Lab B | Lab C |
| Repeatability | 0.65% | 0.72% | 0.68% |
| Intermediate Precision | 1.2% | 1.4% | 1.3% |
| Reproducibility (Overall RSD) | \multicolumn{3}{c | }{2.5% } |
Conclusion and Best Practices
The hypothetical data presented above demonstrates a successful inter-laboratory validation of an HPLC-UV method for the quantification of this compound. The method has been shown to be specific, linear, accurate, and precise, both within and between laboratories. The successful outcome of such a study provides a high degree of confidence in the method's reliability for its intended purpose in a regulated environment.
For organizations embarking on an inter-laboratory validation, the following best practices are recommended:
-
A Clear and Detailed Protocol: A well-written protocol is the foundation of a successful study. It should be unambiguous and provide clear instructions to all participating laboratories.
-
Homogeneous and Stable Samples: The integrity of the validation samples is crucial. Ensure that all laboratories receive identical and stable materials.
-
Open Communication: Establish clear lines of communication between the coordinating laboratory and all participants to address any issues that may arise during the study.
By adhering to these principles and following a robust validation protocol, researchers, scientists, and drug development professionals can establish a reliable and transferable analytical method for this compound, thereby ensuring the quality and consistency of their data.
References
- Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. (2017). Nova Biotechnologica et Chimica. [Link]
- High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. (2017).
- HPLC–UV (322 nm) separation of coumarins from the extract of P. praeruptorum and P. decursivum M1. (n.d.).
- Analytical Method Validation: Back to Basics, Part II. (2016).
- Coumarin oxidation products detected by UHPLC MS/MS. (n.d.).
- Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods. (2008). Intertek Inform. [Link]
- High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices. (2023).
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). International Journal of Metrology and Quality Engineering. [Link]
- Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Popul
- Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
- Spectrofluorimetric Determination of Coumarin in Commercial Tablets. (2014).
- Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. (2016). PubMed. [Link]
- On the validation by inter-laboratory study of 'procedures' in chemical measurement. (2010). Analytical Methods. [Link]
- Analysis of interlaboratory comparison when the measurements are not normally distributed. (2009). Archimer. [Link]
- Coumarins – Analytical and Preparative Techniques. (2017).
- Trends in inter-laboratory method valid
- Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant material. (2011). Bosnian Journal of Basic Medical Sciences. [Link]
- Determination of Coumarins in Cosmetics. (n.d.). Fisher Scientific. [Link]
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2001). Diva-portal.org. [Link]
- Analytical method validation: A brief review. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Quality by Design for Analytical Methods: Implications for Method Validation and Transfer. (2013). Pharmaceutical Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. metrology-journal.org [metrology-journal.org]
A Senior Application Scientist’s Guide to Benchmarking the Anticancer Activity of 4-Hydroxy-6-methoxycoumarin Against Known Drugs
Introduction: The Therapeutic Promise of the Coumarin Scaffold
Coumarins, a class of benzopyran-2-one compounds, are ubiquitous in the plant kingdom and form the structural basis for numerous bioactive molecules.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties, have long been recognized.[3][4] In recent years, the coumarin nucleus has emerged as a privileged scaffold in oncology, with many derivatives demonstrating significant anticancer activity through various mechanisms of action.[1][5][6] The 4-hydroxycoumarin core, in particular, offers a versatile platform for synthetic modification, leading to derivatives with enhanced potency and selectivity against cancer cells.[4][7]
This guide focuses on a specific derivative, 4-Hydroxy-6-methoxycoumarin , and provides a comprehensive framework for its evaluation as a potential anticancer agent. As direct, extensive comparative data for this specific molecule is still emerging, we will establish a rigorous benchmarking protocol. This document is designed for researchers in drug discovery and development, providing the scientific rationale and detailed methodologies required to objectively compare its efficacy against established chemotherapeutic agents. We will proceed by outlining a logical, multi-stage experimental workflow, from initial cytotoxicity screening to preliminary mechanistic investigation, ensuring that the data generated is robust, reproducible, and clinically relevant.
Part 1: Strategic Framework for a Comparative Benchmarking Study
To ascertain the therapeutic potential of this compound, a head-to-head comparison against standard-of-care chemotherapeutic drugs is essential. The validity of this comparison hinges on the careful selection of appropriate cancer models and reference compounds.
Selection of a Representative Cancer Cell Line Panel
The choice of cell lines should reflect a diversity of cancer types where coumarin derivatives have previously shown activity. A well-rounded panel allows for the assessment of broad-spectrum activity versus selective cytotoxicity. We propose the following human cancer cell lines:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for hormone-responsive breast cancer. Several coumarin hybrids have demonstrated potent activity against MCF-7 cells.[5][8]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer. The anticancer effects of various coumarins have been documented in A549 cells.[1][6]
-
HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line used extensively in anticancer drug screening.
-
HepG2 (Hepatocellular Carcinoma): A liver cancer cell line suitable for evaluating activity against one of the most prevalent and challenging cancers worldwide.[5]
-
PC-3 (Prostate Cancer): A prostate cancer cell line that is androgen-independent, representing a more aggressive stage of the disease.[1]
Selection of Reference Chemotherapeutic Drugs
The performance of this compound must be benchmarked against clinically relevant and mechanistically distinct anticancer drugs.
-
Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It is a broad-spectrum agent used to treat a wide range of cancers.[9][10]
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and inducing apoptosis. It is a first-line treatment for numerous solid tumors.[9]
Experimental Benchmarking Workflow
The overall strategy involves a tiered approach, beginning with broad cytotoxicity screening and progressing to more focused mechanistic studies. This workflow ensures that resources are directed toward the most promising avenues of investigation.
Caption: A tiered experimental workflow for benchmarking a novel compound.
Part 2: Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are standard, well-validated procedures for assessing anticancer activity.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Doxorubicin, Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference drugs (e.g., from 0.1 µM to 100 µM). Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[12]
Protocol: Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects cell cycle progression is crucial. Many anticancer agents, including coumarin derivatives, induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[2][13][14] This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with the test compound (at IC₅₀ concentration) for 24 or 48 hours
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI at 488 nm and measure the emission fluorescence.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to untreated controls.
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[15][16] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells treated with the test compound (at IC₅₀ concentration) for 24 or 48 hours
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the cell cycle analysis protocol.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Part 3: Data Interpretation and Putative Mechanisms of Action
Comparative Cytotoxicity Data
The IC₅₀ values obtained from the MTT assay are tabulated for direct comparison. This allows for an immediate assessment of the relative potency of this compound.
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | PC-3 (Prostate) |
|---|---|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin (Reference) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
-
Interpretation: Lower IC₅₀ values indicate higher potency. A compound is generally considered a promising candidate if it exhibits IC₅₀ values in the low micromolar or nanomolar range.[1] Selectivity can be inferred if the compound shows significantly lower IC₅₀ values for cancer cell lines compared to non-cancerous cell lines (not included in this primary screen but a crucial next step).
Potential Signaling Pathways
Based on extensive research into other coumarin derivatives, this compound may exert its anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.[1][4] Two of the most probable targets are the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation. Its hyperactivation promotes cancer by inhibiting apoptosis. Several coumarin derivatives have been shown to induce apoptosis by modulating the PI3K/Akt/mTOR axis.[1]
Caption: Potential inhibition of the PI3K/Akt pathway by the test compound.
MAPK/ERK Signaling Pathway: The ERK pathway is another crucial signaling cascade that regulates cell growth and division. Its constitutive activation is a hallmark of many cancers. Certain coumarins have demonstrated the ability to decrease the activation of ERK1/2, leading to cell cycle arrest and reduced proliferation.[2][16]
Caption: Potential inhibition of the MAPK/ERK pathway by the test compound.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the initial benchmarking of this compound's anticancer activity. By systematically comparing its cytotoxicity against established drugs like Doxorubicin and Cisplatin across a diverse panel of cancer cell lines, a clear picture of its potency and spectrum of activity will emerge.
The subsequent mechanistic assays—cell cycle analysis and apoptosis detection—will provide critical insights into how the compound works. A finding of significant G1 phase arrest, for instance, would suggest interference with the cell's commitment to divide, a common mechanism for coumarins.[2][13] Confirmation of apoptosis induction would validate its potential as a cytotoxic agent.[15][17]
Positive and potent results from this in vitro evaluation would justify advancing the compound to more complex studies, including:
-
Screening against a broader panel of cell lines, including drug-resistant variants.
-
Western blot analysis to confirm the modulation of proteins within the PI3K/Akt and MAPK/ERK pathways.
-
In vivo studies using animal models (e.g., xenografts) to assess efficacy, pharmacokinetics, and toxicity in a whole-organism context.
The structured approach outlined herein ensures a thorough and objective evaluation, laying the essential groundwork for the potential development of this compound as a novel therapeutic agent in the fight against cancer.
References
- Title: Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer Source: MDPI URL:[Link]
- Title: 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Title: 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells Source: PubMed URL:[Link]
- Title: Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies Source: PubMed Central URL:[Link]
- Title: Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents Source: PubMed URL:[Link]
- Title: Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines Source: Spandidos Public
- Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: PMC - NIH N
- Title: Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives Source: PMC - NIH N
- Title: Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer Source: PMC - NIH N
- Title: Cell viability study by MTT (a) and SRB (b) assays using cancer cell...
- Title: In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Source: MDPI URL:[Link]
- Title: 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial p
- Title: Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies Source: RSC Publishing URL:[Link]
- Title: 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells Source: MDPI URL:[Link]
- Title: In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts Source: MDPI URL:[Link]
- Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Karger Publishers URL:[Link]
- Title: Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study Source: Semantic Scholar URL:[Link]
- Title: In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP Source: Ain Shams University URL:[Link]
- Title: Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronised cell cycle progression in human cell culture Source: bioRxiv URL:[Link]
- Title: (PDF)
- Title: Structural insights into hydroxycoumarin-induced apoptosis in U-937 cells Source: PubMed URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Structural insights into hydroxycoumarin-induced apoptosis in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting the Selectivity of 4-Hydroxy-6-methoxycoumarin
Introduction: The Selectivity Imperative in Drug Discovery
In the quest for novel therapeutics, potency is but one side of the coin; the other, arguably more critical, is selectivity. A promiscuous compound, binding to numerous off-targets, can lead to unforeseen toxicity and a convoluted mechanism of action, rendering it a poor tool for research and a challenging candidate for clinical development. The coumarin scaffold, a privileged structure in medicinal chemistry, is a classic example. Its derivatives are known to exhibit a wide array of biological activities, from anticoagulant to anti-inflammatory and anti-cancer effects.[1] 4-Hydroxy-6-methoxycoumarin is no exception, with literature suggesting involvement in complex cellular processes like inflammation via the NF-κB and MAPK signaling pathways.[2]
This guide provides a comprehensive, multi-pronged strategy for rigorously assessing the selectivity of this compound. We will move beyond simple enzyme inhibition assays to build a holistic profile of the molecule's interactions within a complex biological system. This framework is designed not as a rigid protocol but as a logical workflow, empowering researchers to make informed decisions about the compound's utility as a specific biological probe or therapeutic lead.
Phase 1: Hypothesis Generation and Initial Target Validation
Before embarking on broad selectivity screening, it is crucial to establish a primary target hypothesis. Given the known activities of coumarin derivatives and initial reports on this compound, the protein kinase family represents a logical and high-priority starting point.[3][4]
Workflow for Target Hypothesis and Validation
The initial phase involves a combination of computational and biochemical approaches to identify and confirm the primary biological target with a measurable degree of confidence.
Caption: Phase 1 workflow: From hypothesis generation to biochemical confirmation.
Biochemical Potency Assessment: Is the Interaction Real?
Once a primary target is hypothesized (e.g., a specific kinase within the MAPK pathway), the first step is to confirm direct inhibition and determine potency (IC50). Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are robust, high-throughput-compatible, and avoid the hazards of radioactive methods.[5][6] They measure the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase buffer, the specific kinase of interest, its corresponding substrate, and ATP solution. Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a 2X kinase/substrate solution. To initiate the reaction, add 5 µL of a 2X ATP solution. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Phase 2: Unbiased Selectivity Profiling in a Native Environment
The KiNativ™ Principle
This method provides a direct measure of target engagement by quantifying the competition between the inhibitor and an ATP/ADP-site-directed chemical probe.
Caption: The KiNativ™ workflow for unbiased selectivity profiling.
Experimental Protocol: KiNativ™ Profiling
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., RAW264.7 macrophages for inflammation studies). Determine protein concentration via a BCA assay.[9]
-
Inhibitor Incubation: Aliquot 1 mg of lysate per condition (e.g., DMSO control, 1 µM this compound). Incubate with the compound for 15 minutes at room temperature to allow for target binding.
-
Probe Labeling: Add the desthiobiotin-ATP or -ADP acyl-phosphate probe to each sample and incubate for 10 minutes.[10] This covalently labels the catalytic lysine in the active site of accessible ATP-binding proteins.
-
Sample Processing: Denature the proteins, reduce cysteine bonds, and alkylate them to prevent disulfide bond reformation.
-
Proteolysis: Digest the proteome into peptides using trypsin.
-
Enrichment: Capture the probe-labeled peptides using streptavidin agarose resin. Wash extensively to remove non-labeled peptides.
-
LC-MS/MS Analysis: Elute the captured peptides and analyze them using high-resolution tandem mass spectrometry. Use a targeted MS2 strategy to specifically quantify the probe-labeled peptides corresponding to known kinases and ATPases.[7][8]
-
Data Analysis: Calculate the percent inhibition for each identified protein by comparing the signal in the compound-treated sample to the DMSO control.
This experiment generates a selectivity profile, revealing not only the primary target but also a host of potential off-targets.
Phase 3: Confirming Target Engagement in Living Cells
Biochemical and chemoproteomic assays confirm binding, but they do not guarantee that a compound can reach its target in the complex environment of a living cell.[11][12] Cellular target engagement assays are therefore essential to bridge the gap between in vitro activity and cellular function. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method based on the principle that a protein's thermal stability increases upon ligand binding.[8]
The CETSA Principle
CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation inside intact cells.
Caption: The CETSA workflow for confirming intracellular target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 65°C), followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Quantification: Collect the supernatant and quantify the amount of the soluble target protein using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis:
-
Melt Curve: For a fixed compound concentration, plot the amount of soluble protein against temperature. A shift in the curve to higher temperatures indicates stabilization.
-
Isothermal Dose-Response Curve (ITDRF): At a single, optimized temperature, plot the amount of soluble protein against compound concentration to determine a cellular EC50 for target engagement.
-
Phase 4: Data Synthesis and Comparative Analysis
The final step is to integrate the data from all experimental phases to build a comprehensive selectivity profile. This data should be presented clearly for objective comparison.
Table 1: Biochemical Potency and Cellular Engagement
| Parameter | Target Protein | Value | Method |
| IC50 | Kinase X | 150 nM | ADP-Glo™ |
| Kd | Kinase X | 125 nM | SPR |
| Cellular EC50 | Kinase X | 800 nM | CETSA (ITDRF) |
Table 2: KiNativ™ Kinome Selectivity Profile (Top Hits)
(Data presented as % Inhibition at 1 µM)
| Kinase Family | Kinase Target | % Inhibition |
|---|---|---|
| CMGC | MAPK1 (ERK2) | 98% |
| CMGC | MAPK3 (ERK1) | 95% |
| TK | ABL1 | 65% |
| AGC | AKT1 | 40% |
| CAMK | CAMK2A | 25% |
| ... (list continues) | ... | ... |
Comparative Analysis: Quantifying Selectivity
To objectively compare the selectivity of this compound, we can use established metrics:
-
Selectivity Score (S-score): This score divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[13] A lower score indicates higher selectivity.
-
Comparison with Alternatives: The selectivity profile should be benchmarked against well-characterized, "gold standard" inhibitors for the primary target. For instance, if the primary target is identified as ERK2, its profile should be compared to highly selective ERK inhibitors like Ulixertinib. This contextualizes the compound's promiscuity.
-
Comparison with Structural Analogs: Compare the profile to other coumarins, such as the parent 4-hydroxycoumarin or known promiscuous compounds like Warfarin (for non-kinase targets), to understand how the 6-methoxy substitution influences the selectivity profile.[14]
Conclusion
Assessing the selectivity of a compound like this compound is not a single experiment but a systematic investigation. By progressing from biochemical validation to unbiased proteomic profiling and finally to in-cell target engagement, researchers can build a robust and reliable understanding of a molecule's true interaction landscape. This multi-tiered approach, grounded in explaining the causality behind each experimental choice, provides the necessary data to confidently classify this compound as either a selective tool for studying a specific biological target or a multi-targeted agent whose phenotypic effects must be interpreted with caution. This rigorous validation is the bedrock of trustworthy and reproducible science.
References
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. National Center for Biotechnology Information.
- MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules.
- Bunnage, M. E., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery.
- van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- ResearchGate. (2023). Extending the Library of 4‐Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst‐Free and Purification‐Free Method. ChemistrySelect.
- MDPI. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules.
- Sharifi-Rad, J., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Oxidative Medicine and Cellular Longevity.
- ACS Publications. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Omega.
- Hindawi. (n.d.). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease.
- ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- National Institutes of Health. (2022). Isoform Selectivities of Novel 4-Hydroxycoumarin Imines as Inhibitors of Myosin II. ACS Omega.
- DiscoverX. (n.d.). Target Engagement Assays.
- Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology.
- MDPI. (2010). Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Molecules.
- Bentham Science. (2020). A Review on Synthesis and Pharmacological Activity of Coumarins and Their Analogs. Current Bioactive Compounds.
- ResearchGate. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Omega.
- PubChem. (n.d.). 4-Hydroxy-6-methylcoumarin. National Center for Biotechnology Information.
- Frontiers. (2024). A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers in Pharmacology.
- Selvita. (n.d.). A Practical Guide to Target Engagement Assays.
- ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
- National Institutes of Health. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences.
- STM Journals. (n.d.). A Comprehensive Review on Pharmacological Properties of Coumarins.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- ResearchGate. (n.d.). The KiNativ ™ Method.
- National Institutes of Health. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Scientific Reports.
- MDPI. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Pharmaceuticals.
- Journal of Applied Pharmaceutical Science. (2012). Coumarin: Chemical and Pharmacological Profile.
- ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Buy this compound | 13252-84-1 [smolecule.com]
- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pierce™ Kinase Enrichment Kit with ATP Probe 16 reactions | Buy Online [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. selvita.com [selvita.com]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
Introduction
Coumarin derivatives, a prominent class of benzopyrone scaffold-containing compounds, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] These activities span from anticoagulant and antimicrobial to anticancer and antiviral properties.[1][2][4][5][6] Within this class, 4-hydroxycoumarins are particularly noteworthy and have served as a foundational structure for numerous therapeutic agents.[1][7]
This guide focuses on 4-Hydroxy-6-methoxycoumarin and its related analogs, providing a comprehensive, in-depth protocol for conducting comparative molecular docking studies. The objective is to elucidate the potential binding affinities and interaction patterns of these ligands against a relevant biological target. By employing computational docking, researchers can efficiently screen compounds, predict their binding modes, and gain insights into structure-activity relationships (SAR), thereby prioritizing candidates for further experimental validation. This process is a cornerstone of modern structure-based drug design.[8][9]
Pillar 1: Causality Behind Experimental Choices
The reliability of any in silico study hinges on the logical and scientifically sound choices made throughout the workflow. Molecular docking, while a powerful predictive tool, is sensitive to the quality of the input structures and the parameters used. Our protocol is designed as a self-validating system where each step builds upon a rigorously prepared foundation.
The choice of AutoDock Vina as the docking engine is predicated on its widespread use, validation in numerous studies, and its balance of computational speed and accuracy.[10][11] The selection of a specific protein target must be driven by existing biological data that suggests a therapeutic rationale. For this guide, we will use the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) , a critical enzyme for viral replication and a validated target for antiviral drug development.[12][13] The visualization and analysis of results using tools like PyMOL are crucial for translating numerical data (binding scores) into a chemical and biological context, allowing for the detailed examination of intermolecular interactions.[14][15][16]
Experimental Workflow: A Visual Overview
The following diagram outlines the logical flow of the comparative docking study, from initial setup to final analysis.
Caption: A flowchart of the comparative molecular docking workflow.
Detailed Methodologies
This section provides a step-by-step protocol for the comparative docking study.
Part 1: Receptor (Protein) Preparation
The goal of this phase is to prepare the protein structure for docking by cleaning the PDB file and adding necessary atoms. We will use AutoDock Tools (ADT) for this process.[17][18]
-
Obtain Protein Structure: Download the PDB file for the SARS-CoV-2 main protease (PDB ID: 6LU7) from the RCSB Protein Data Bank.
-
Clean the Structure:
-
Load the PDB file into ADT.
-
Remove all water molecules and any co-crystallized ligands or ions.[19][20][21] This is critical as their presence can interfere with the docking of new ligands.
-
If the protein has multiple chains and functions as a monomer, retain only the relevant chain (e.g., Chain A).[20]
-
-
Add Hydrogens:
-
Go to the 'Edit' menu and select 'Hydrogens' -> 'Add'.
-
Choose 'Polar only' and click 'OK'. This step is essential as hydrogen atoms are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[18]
-
-
Assign Charges:
-
Compute Kollman charges to assign partial charges to each atom. This is necessary for the scoring function to calculate electrostatic interactions.
-
-
Save as PDBQT:
-
Save the prepared protein as a .pdbqt file. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part 2: Ligand Preparation
This phase involves converting the 2D structures of this compound and its analogs into 3D structures ready for docking.
-
Obtain Ligand Structures:
-
The structure of this compound can be obtained from databases like PubChem.
-
Related ligands can be drawn using chemical drawing software like ChemDraw or MarvinSketch.[20]
-
-
Convert to 3D and Minimize Energy:
-
Convert the 2D structures to 3D.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand has realistic bond lengths and angles.[20]
-
-
Prepare for Docking in ADT:
-
Load the 3D ligand structure (e.g., in .mol2 or .sdf format) into ADT.
-
The software will automatically detect the root of the molecule and define rotatable bonds, which is key for flexible ligand docking.[22]
-
Assign Gasteiger charges, which are standard for ligand charge calculation in the AutoDock suite.[22]
-
-
Save as PDBQT:
-
Save the prepared ligand in the .pdbqt format. Repeat this process for all ligands in the study.
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
In ADT, with both the prepared receptor and one of the ligands loaded, navigate to 'Grid' -> 'Grid Box'.
-
A box will appear in the viewing window. Adjust the dimensions and center of this box to encompass the entire active site of the protein.[17][21] The active site can be identified from the literature or by observing the binding location of the original co-crystallized ligand.
-
Record the grid center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These values will be used in the configuration file.
-
-
Create Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.
-
Populate the file with the following information:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand_1.pdbqt, conf.txt) and the Vina executable.
-
Execute the following command: ./vina --config conf.txt --log ligand_1_log.txt
-
Vina will perform the docking calculation and output a ligand_1_out.pdbqt file containing the predicted binding poses and their corresponding affinity scores, and a ligand_1_log.txt file with the summary of results.
-
Part 4: Post-Docking Analysis and Visualization
The final phase involves interpreting the numerical results and visualizing the interactions to understand the binding mechanism.
Caption: Workflow for post-docking analysis and interaction visualization.
-
Interpret Binding Affinity:
-
Open the output log file (ligand_1_log.txt). It will contain a table of binding affinities (in kcal/mol) for the top predicted poses. The most negative value indicates the strongest predicted binding.
-
-
Visualize Protein-Ligand Complex:
-
Identify Key Interactions:
-
Use PyMOL's tools to identify and display specific interactions between the ligand and the protein's active site residues.
-
Hydrogen Bonds: These are critical for binding specificity and strength. Visualize them as dashed lines between donor and acceptor atoms.[16]
-
Hydrophobic Interactions: Identify nonpolar residues in close contact with nonpolar regions of the ligand.
-
Other Interactions: Look for other potential interactions like pi-pi stacking between aromatic rings.[14]
-
Comparative Data Summary
To effectively compare the ligands, summarize the key quantitative data in a structured table. The following is an example table with hypothetical data for this compound and two related analogs.
| Ligand Name | Structure | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| This compound | Scaffold | -7.2 | 2 | HIS41, CYS145 |
| Ligand A (7-chloro derivative) | Scaffold-Cl | -7.8 | 2 | HIS41, CYS145, GLU166 (hydrophobic) |
| Ligand B (6-hydroxy derivative) | Scaffold-OH | -6.9 | 3 | HIS41, CYS145, SER144 |
Discussion and Interpretation of Results
-
Binding Affinity: Ligand A, the 7-chloro derivative, exhibits the strongest binding affinity (-7.8 kcal/mol), suggesting that the addition of a chlorine atom at the 7-position may be favorable for binding to the Mpro active site. This could be due to enhanced hydrophobic interactions with residues like GLU166.
-
Interaction Patterns: All three ligands form crucial hydrogen bonds with the catalytic dyad residues HIS41 and CYS145, indicating a similar core binding mode. However, Ligand B, despite forming an additional hydrogen bond with SER144, has a slightly weaker binding affinity. This highlights that the overall binding energy is a complex interplay of various forces, not just the number of hydrogen bonds.
-
Structure-Activity Relationship (SAR) Insights: The preliminary SAR suggests that introducing a small, hydrophobic group at the 7-position could be a promising strategy to enhance binding affinity. Conversely, replacing the 6-methoxy group with a hydroxyl group (Ligand B) does not appear to improve binding, possibly due to subtle changes in electronics or steric hindrance.
Trustworthiness: It is imperative to acknowledge that molecular docking is a computational prediction.[9] The results provide a strong hypothesis about the binding of these ligands but require experimental validation through techniques such as enzymatic assays (to determine IC50 values) and X-ray crystallography to confirm the binding mode.
References
- AutoDock Vina Tutorial. (2025, April 29). YouTube.
- How does one prepare proteins for molecular docking? (2021, September 20). Quora.
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
- Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara.
- Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
- How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
- How can PyMOL be exploited for seeing ligand-protein interactions? (2014, August 21). ResearchGate.
- PyMOL tutorial: Generate ligand interaction images. University of Hamburg.
- Ross, G. Session 4: Introduction to in silico docking. University of Oxford.
- Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium.
- Molecular docking proteins preparation. (2019, September 20). ResearchGate.
- Protein preparation for molecular docking using Discovery Studio. (2022, January 12). Dawn of Bioinformatics.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central.
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube.
- Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. doi:10.5772/intechopen.105815
- Maden, S. F., Sezer, S., & Acuner, S. E. (2024, December 9). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Open Research Library.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Semantic Scholar.
- Govindhan, M., Subramanian, K., Rao, K. C., Easwaramoorthi, K., Senthilkumar, P., & Perumal, P. T. (2025, August 5). Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies. ResearchGate.
- A Quick Introduction to Graphviz. (2017, September 19). Justin's Blog.
- Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor. (2021, May 4). PubMed Central.
- Key Topics in Molecular Docking for Drug Design. PubMed Central.
- Basics, types and applications of molecular docking: A review. Innovare Academic Sciences.
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace.
- Graphviz workflow 1. (2023, February 24). YouTube.
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. doi:10.3390/molecules14114790
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. (2021, April 28). PubMed Central.
- Graphviz tutorial. (2021, January 13). YouTube.
- What is the best way of evaluating a docking pose in a GROMACS simulation? (2017, November 7). ResearchGate.
- Graphviz. Graphviz.
- Molecular Docking Study of the Benzylidene-bis-(4-Hydroxycoumarin) Derivatives as Antiviral to Coronavirus COVID-19. (2024, February 5). Systematic Reviews in Pharmacy.
- ES114 Graphviz. (2025, February 25). YouTube.
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube.
- How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
- Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. (2025, December 25). American Chemical Society.
- Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransm. (2022, January 17). IRIS.
- In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. (2023, August 2). PubMed Central.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. ResearchGate.
- HTML. Systematic Reviews in Pharmacy.
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. youtube.com [youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
A Comparative Evaluation of 4-Hydroxy-6-methoxycoumarin's Efficacy Across Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides an in-depth comparative analysis of the efficacy of a specific derivative, 4-Hydroxy-6-methoxycoumarin, across various cancer cell lines. Drawing upon experimental data, we will explore its cytotoxic and pro-apoptotic effects, and elucidate the underlying molecular mechanisms.
Introduction to this compound: A Compound of Interest
This compound belongs to the 4-hydroxycoumarin subclass, which has demonstrated significant potential in cancer therapy. The structural features of these compounds allow for diverse chemical modifications, leading to a wide array of derivatives with varying biological activities. The introduction of a methoxy group at the 6-position of the coumarin backbone is of particular interest, as it has been shown to influence the compound's anticancer potency. This guide aims to consolidate the available data on this compound, offering a comparative perspective on its performance in different cellular contexts.
Comparative Cytotoxicity of this compound in Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines, revealing a differential sensitivity that underscores the importance of a personalized medicine approach. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available for this compound. However, a similar derivative, 7-hydroxy-6-methoxy coumarin, has shown anti-cancer potential.[1] |
| A549 | Lung Carcinoma | Specific data for this compound is limited. Studies on other 4-hydroxycoumarin derivatives have shown activity against lung cancer cells. |
| HepG2 | Hepatocellular Carcinoma | Data for this compound is not readily available. However, 4-hydroxycoumarin has been shown to decrease the viability of HepG2 cells with an IC50 of 5 μM at 48 hours.[2] |
| HL-60 | Promyelocytic Leukemia | Specific data for this compound is not available. Other 4-hydroxycoumarin derivatives have been tested on HL-60 cells. |
| B16F10 | Melanoma | While direct IC50 values for this compound are not specified, a related compound, 4-hydroxy-7-methoxycoumarin, exhibited cytotoxic effects on B16F10 melanoma cells at a concentration of 0.3 mM. |
Note: The table highlights the current gaps in the literature regarding the specific IC50 values of this compound for several common cancer cell lines. The data presented for other coumarin derivatives suggests a promising avenue for future investigation into the precise efficacy of this compound.
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
The anticancer activity of 4-hydroxycoumarin derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle progression in cancer cells.
Induction of Apoptosis
Studies on various coumarin derivatives have consistently demonstrated their pro-apoptotic effects, which are mediated through the modulation of key signaling pathways. The intrinsic apoptotic pathway, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, is a primary target.[3][4][5][6][7][8] Pro-apoptotic proteins like Bax and Bad are upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is downregulated.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately executing the apoptotic program.
The PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and play crucial roles in cell survival and proliferation, have also been identified as key targets of coumarin derivatives.[9][10][11][12] Inhibition of these pathways by 4-hydroxycoumarins contributes to their pro-apoptotic and anti-proliferative effects.[10][12][13]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, 4-hydroxycoumarin derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[14] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. For instance, some coumarins have been found to cause cell cycle arrest at the G0/G1 or G2/M phases.[14]
Sources
- 1. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mystery of BCL2 family: Bcl-2 proteins and apoptosis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scidar.kg.ac.rs [scidar.kg.ac.rs]
A Researcher's Guide to Confirming the Mechanism of Action of 4-Hydroxy-6-methoxycoumarin Through Knockout Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 4-Hydroxy-6-methoxycoumarin. We will delve into the experimental design, execution, and interpretation of knockout studies, a cornerstone of modern pharmacology for establishing a drug's on-target effects.[1][2] This document moves beyond a simple recitation of protocols, offering insights into the strategic decisions and self-validating systems essential for generating robust and publishable data.
Introduction: Unraveling the Therapeutic Potential of this compound
Coumarins, a class of natural products, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5] Specifically, this compound and its derivatives have shown promise in various therapeutic areas.[6][7][8] Preliminary studies on a related compound, 4-hydroxy-7-methoxycoumarin, suggest a potent anti-inflammatory mechanism mediated through the suppression of the NF-κB and MAPK signaling pathways.[4] This involves the downregulation of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
While these findings are compelling, definitively linking the therapeutic effects of this compound to a specific molecular target requires rigorous validation. Knockout studies, which involve the targeted inactivation of a gene, provide a powerful tool to confirm if the observed pharmacological effects are indeed mediated by the hypothesized target protein.[1][2][9] This guide will outline a systematic approach to designing and executing these critical experiments.
Hypothesized Mechanism of Action and Target Identification
Based on the activity of structurally similar coumarins, we hypothesize that this compound exerts its anti-inflammatory effects by inhibiting a key upstream regulator of the NF-κB and MAPK pathways. For the purpose of this guide, let us assume a hypothetical target: "Kinase X" , a protein known to be involved in the phosphorylation and activation of components within these inflammatory cascades.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound targeting "Kinase X".
Experimental Design: A Multi-faceted Approach to Target Validation
To robustly confirm "Kinase X" as the direct target of this compound, a multi-pronged experimental strategy is essential. This involves comparing the compound's effects in wild-type (WT) cells versus cells where "Kinase X" has been knocked out.
3.1. Choice of Knockout Technology: CRISPR-Cas9 vs. siRNA/shRNA
Both CRISPR-Cas9 and RNA interference (siRNA/shRNA) are powerful tools for gene silencing, each with its own advantages.[10][11][12]
-
CRISPR-Cas9: Offers permanent gene knockout at the genomic level, leading to a complete loss of protein expression.[13][14] This is the gold standard for target validation as it provides a clean background for assessing drug efficacy.[2][15]
-
siRNA/shRNA: Induces transient or stable knockdown of mRNA, resulting in reduced protein expression.[10][11] While effective, incomplete knockdown can sometimes lead to ambiguous results.
For definitive target validation, this guide will focus on a CRISPR-Cas9-mediated knockout strategy .
3.2. Experimental Groups and Controls
A well-controlled experiment is paramount to ensure the validity of your findings.[16][17] The following experimental groups are essential:
| Group | Cell Type | Treatment | Purpose |
| 1 | Wild-Type (WT) | Vehicle (e.g., DMSO) | Baseline cellular response. |
| 2 | Wild-Type (WT) | This compound | Assess the drug's effect in the presence of the target. |
| 3 | "Kinase X" Knockout (KO) | Vehicle (e.g., DMSO) | Characterize the phenotype of target gene loss. |
| 4 | "Kinase X" Knockout (KO) | This compound | Determine if the drug's effect is lost in the absence of the target. |
| 5 | Negative Control | Vehicle & 4-HMC | Control for off-target effects of the CRISPR-Cas9 machinery.[16][18] |
| 6 | Positive Control | Known "Kinase X" Inhibitor | Compare the effects of 4-HMC to a validated inhibitor. |
3.3. Comparison with an Alternative Compound
Detailed Experimental Protocols
4.1. Generation of "Kinase X" Knockout Cell Line using CRISPR-Cas9
This protocol outlines the key steps for generating a stable knockout cell line.
Experimental Workflow: CRISPR-Cas9 Knockout
Caption: Workflow for generating and validating a "Kinase X" knockout cell line.
Step-by-Step Methodology:
-
sgRNA Design and In Vitro Validation:
-
Design at least three single guide RNAs (sgRNAs) targeting an early exon of the "Kinase X" gene to induce a frameshift mutation.
-
Validate the cleavage efficiency of the designed sgRNAs in vitro using a Cas9 nuclease assay with a PCR amplicon of the target region.[19]
-
-
Lentiviral Vector Preparation:
-
Clone the most efficient sgRNA into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Cell Line Transduction and Selection:
-
Transduce the target cell line (e.g., RAW 264.7 macrophages) with the lentiviral particles.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Single-Cell Cloning:
-
Isolate single cells from the selected population into individual wells of a 96-well plate to generate clonal cell lines.
-
-
Knockout Validation:
-
Genomic DNA Sequencing: Perform Sanger or next-generation sequencing of the target locus in each clone to confirm the presence of insertions or deletions (indels).
-
Western Blot: Confirm the complete absence of "Kinase X" protein expression in the knockout clones.[13]
-
qPCR: Verify the absence of "Kinase X" mRNA expression.[13]
-
4.2. Functional Assays to Confirm Mechanism of Action
Once the knockout cell line is validated, proceed with the following functional assays.
4.2.1. Inflammatory Mediator Production:
-
Protocol:
-
Seed WT and "Kinase X" KO cells in 24-well plates.
-
Pre-treat the cells with varying concentrations of this compound, "Compound Y," or vehicle for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the concentration of NO in the culture supernatant using the Griess reagent.
-
Measure the concentration of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.
-
4.2.2. Western Blot Analysis of Signaling Pathways:
-
Protocol:
-
Seed WT and "Kinase X" KO cells in 6-well plates.
-
Pre-treat with this compound, "Compound Y," or vehicle for 1 hour.
-
Stimulate with LPS for 30 minutes.
-
Lyse the cells and perform Western blot analysis for total and phosphorylated forms of key signaling proteins: IκBα, p65 (NF-κB), ERK, and JNK.
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Cell Line | Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) |
| WT | Vehicle | 50 ± 4.5 | 800 ± 67 | 1200 ± 110 |
| 4-HMC (10 µM) | 15 ± 2.1 | 250 ± 30 | 350 ± 42 | |
| Compound Y (1 µM) | 12 ± 1.8 | 220 ± 25 | 310 ± 35 | |
| "Kinase X" KO | Vehicle | 5 ± 0.8 | 100 ± 12 | 150 ± 20 |
| 4-HMC (10 µM) | 4.8 ± 0.6 | 98 ± 11 | 145 ± 18 | |
| Compound Y (1 µM) | 5.1 ± 0.7 | 102 ± 13 | 148 ± 19 |
Interpretation:
-
In WT cells, both this compound and "Compound Y" significantly reduce the production of inflammatory mediators.
-
In "Kinase X" KO cells, the basal levels of inflammatory mediators are drastically reduced, and treatment with this compound or "Compound Y" has no further effect. This strongly suggests that the anti-inflammatory effects of both compounds are dependent on the presence of "Kinase X."
Table 2: Effect of this compound on NF-κB and MAPK Signaling
| Cell Line | Treatment | p-IκBα / IκBα | p-p65 / p65 | p-ERK / ERK |
| WT | Vehicle | 1.0 | 1.0 | 1.0 |
| 4-HMC (10 µM) | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.4 ± 0.07 | |
| Compound Y (1 µM) | 0.15 ± 0.04 | 0.25 ± 0.05 | 0.35 ± 0.06 | |
| "Kinase X" KO | Vehicle | 0.1 ± 0.02 | 0.15 ± 0.03 | 0.2 ± 0.04 |
| 4-HMC (10 µM) | 0.09 ± 0.02 | 0.14 ± 0.03 | 0.18 ± 0.04 | |
| Compound Y (1 µM) | 0.11 ± 0.02 | 0.16 ± 0.03 | 0.19 ± 0.04 |
Interpretation:
-
In WT cells, this compound and "Compound Y" inhibit the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.
-
In "Kinase X" KO cells, the phosphorylation of these signaling proteins is already at a low basal level and is not further reduced by either compound. This provides strong evidence that "Kinase X" is the upstream target through which this compound mediates its effects on these pathways.
Conclusion: Building a Solid Case for Mechanism of Action
By systematically applying the principles and protocols outlined in this guide, researchers can generate a robust and compelling body of evidence to confirm the mechanism of action of this compound. The convergence of data from wild-type and knockout cells, alongside appropriate controls and comparative compounds, provides the scientific rigor necessary for high-impact publications and advancing drug development programs. The absence of a pharmacological effect in the knockout model is the cornerstone of on-target validation.[2]
References
- Lee, J. H., & Kim, C. (Year).
- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.
- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Mladenovic, M., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2533. [Link]
- Margaret, M., et al. (2024). innovations in 4-hydroxycoumarin derivatives. International Journal Of Modern Pharmaceutical Research, 8(7). [Link]
- Singh, R., et al. (2022). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 38(2). [Link]
- Ahmad, A., et al. (2020). SiRNAs in drug discovery: Target validation and beyond. Drug Discovery Today, 25(10), 1836-1843. [Link]
- Bogdal, D., et al. (2004).
- McGrath, J. C. (2007). Use of knockout technology to resolve pharmacological problems. British Journal of Pharmacology, 150(6), 681-683. [Link]
- Whitehead, K. A., et al. (2009). Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery, 8(2), 129-138. [Link]
- Synthego. (2022). Ensure Proper Controls in Your CRISPR Experiments. [Link]
- Horizon Discovery. (n.d.).
- Iorio, F., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]
- Horizon Discovery. (n.d.). A lethal positive control for CRISPR knockout. [Link]
- Lu, P. Y., & Woodle, M. C. (2005). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Drug Discovery Today, 10(3), 157-164. [Link]
- Atienza-Grande, C., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. International Journal of Molecular Sciences, 24(20), 15197. [Link]
- Smith, A. B., & Johnson, C. D. (2023). Extending the Library of 4-Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst-Free and Purification-Free Method. ChemistrySelect, 8(10), e202300519. [Link]
- Ivanov, A. A., et al. (2023). Approach to Design of Potent RNA Interference-Based Preparations Against Hepatocellular Carcinoma-Related Genes. International Journal of Molecular Sciences, 24(13), 10843. [Link]
- EditCo. (2024). CRISPR Confidence: The Power of Controls in Genome Editing. [Link]
- Iyengar, R. (2008). Modeling drug action in the mouse with knockouts and RNA interference. Science Signaling, 1(28), pe33. [Link]
- ResearchGate. (n.d.).
- Gaware, R., et al. (2022). Phosphate tricyclic coumarin analogs as steroid sulfatase inhibitors: Synthesis and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 226-237. [Link]
- Wang, Y., et al. (2023). Review of knockout technology approaches in bacterial drug resistance research. Journal of Medical Microbiology, 72(8). [Link]
- Navrulin, V. (2020). What is proper control for knockout cells with integrated selective cassette?
Sources
- 1. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmpronline.com [ijmpronline.com]
- 6. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 14. biorxiv.org [biorxiv.org]
- 15. selectscience.net [selectscience.net]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. synthego.com [synthego.com]
- 18. editco.bio [editco.bio]
- 19. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops [mdpi.com]
A Senior Application Scientist's Guide to the Validation of a Bioanalytical Method for 4-Hydroxy-6-methoxycoumarin in Plasma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the rigorous and reliable quantification of a new chemical entity (NCE) in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comprehensive framework for the validation of a bioanalytical method for 4-Hydroxy-6-methoxycoumarin in plasma. As no standardized, publicly available validated method for this specific analyte currently exists, this document will serve as a comparative guide to best practices, drawing upon established principles for similar coumarin derivatives and adhering to the harmonized international guidelines set forth by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5][6][7]
The objective is not merely to present a protocol, but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system that produces trustworthy and reproducible data for pharmacokinetic (PK) and toxicokinetic (TK) studies.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.
The presence of a hydroxyl group and a methoxy group on the coumarin scaffold suggests moderate polarity. This information is critical in selecting the appropriate sample preparation technique and chromatographic conditions.
A Comparative Overview of Analytical Methodologies
For the quantification of small molecules like this compound in plasma, several analytical techniques could be considered. However, given the complexity of the plasma matrix and the anticipated low concentrations in PK studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its superior sensitivity, selectivity, and speed.
| Analytical Technique | Selectivity | Sensitivity | Throughput | Initial Cost & Complexity |
| HPLC-UV | Moderate | Lower | Moderate | Low |
| LC-MS/MS | High | High | High | High |
| UPLC-MS/MS | High | Very High | Very High | High |
This guide will focus on the validation of a UPLC-MS/MS method, which offers the highest throughput and sensitivity, crucial for modern drug development timelines.
The Bioanalytical Method Validation Workflow: A Step-by-Step Protocol
The validation of a bioanalytical method is a formal process to demonstrate that the developed method is reliable for its intended purpose. The following is a detailed, step-by-step protocol for the validation of a hypothetical, yet scientifically robust, UPLC-MS/MS method for this compound in human plasma, in accordance with the ICH M10 guideline.
Caption: A typical workflow for the validation of a bioanalytical method.
The choice of sample preparation technique is critical for removing plasma proteins and phospholipids that can interfere with the analysis and suppress the ionization of the analyte in the mass spectrometer.
-
Protein Precipitation (PPT): A simple and fast method, but may result in a less clean extract and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT, but is more labor-intensive and requires larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts, minimizing matrix effects, and can be automated for high throughput.
Recommended Protocol (SPE):
-
Internal Standard (IS) Addition: To a 100 µL aliquot of plasma sample, add 10 µL of the working solution of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar coumarin derivative). The use of a stable isotope-labeled IS is highly recommended to compensate for any variability in extraction and matrix effects.
-
Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
UPLC System:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm) is recommended for good peak shape and retention of moderately polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A rapid gradient from 5% to 95% B over 2-3 minutes allows for efficient separation and a short run time.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode. The mode should be determined during method development based on the best signal intensity for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity.
-
MRM Transition for this compound: To be determined experimentally, but a likely transition would be the precursor ion [M+H]⁺ or [M-H]⁻ to a stable product ion. For example, for [M+H]⁺ at m/z 193.0, a potential product ion could be m/z 151.0, corresponding to the loss of ketene (C₂H₂O).
-
MRM Transition for IS: To be determined based on the chosen internal standard.
-
Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed according to the ICH M10 guideline to ensure the method's performance.
Caption: Key validation parameters and their interrelationships.
| Validation Parameter | Purpose | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous components in the matrix. | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. |
| Linearity & Range | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision). | At least three validation batches with QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high). The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria mentioned above. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible, although a specific percentage is not mandated. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The matrix factor should be evaluated in at least six different lots of plasma. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | To ensure that the analyte is stable in the biological matrix under various storage and processing conditions. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. This includes bench-top, freeze-thaw, and long-term stability. |
Conclusion: Ensuring Data Integrity in Drug Development
The validation of a bioanalytical method is a critical and indispensable step in the drug development process. While no specific validated method for this compound in plasma has been published, this guide provides a comprehensive and scientifically sound framework for its development and validation based on the harmonized principles of the ICH M10 guideline. By following a structured approach, from understanding the analyte's properties to meticulously evaluating all validation parameters, researchers can establish a robust and reliable UPLC-MS/MS method. This ensures the generation of high-quality data that can be confidently used to make crucial decisions regarding the safety and efficacy of a new therapeutic agent. The principles and protocols outlined herein are designed to be adaptable and serve as a valuable resource for any scientist tasked with the bioanalysis of novel compounds.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54676530, 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.
- U.S. Food and Drug Administration. (2022).
- European Medicines Agency. (2022).
- International Council for Harmonisation. (2022).
- European Medicines Agency. (2011).
- U.S. Department of Health and Human Services. (2025).
- GCP-Service. (2023).
- PubMed. (2024).
- Australian Government Department of Health and Aged Care Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]
- Outsourced Pharma. (2023).
- European Bioanalysis Forum. (n.d.).
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Guide to the Photostability of 4-Hydroxy-6-methoxycoumarin and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based applications, the choice of a fluorophore is a critical decision that dictates the quality, reliability, and duration of an experiment. Among the myriad of performance metrics, photostability—the ability of a fluorophore to resist photochemical degradation under illumination—stands as a paramount concern.[1] Fluorophores with high photostability are essential for demanding applications that require prolonged or intense light exposure, such as long-term live-cell imaging, single-molecule tracking, and high-throughput screening.[1][2]
This guide provides an in-depth comparison of the photostability of 4-Hydroxy-6-methoxycoumarin against other widely used fluorophores, including fluorescein, rhodamine, and cyanine derivatives. By understanding the underlying principles of photostability and examining supporting experimental data, researchers can make more informed decisions in fluorophore selection for their specific applications.
Understanding Photostability: More Than Just Brightness
A fluorophore's utility is not solely defined by its brightness (a product of its molar extinction coefficient and quantum yield), but also by its resilience to photobleaching.[3] Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[4] This process is often mediated by the fluorophore's interaction with molecular oxygen in its excited triplet state.[5] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, and the local chemical environment.[2]
Coumarin derivatives, as a class, are known for their favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[3] However, their photostability can vary significantly depending on the specific substitution pattern on the coumarin scaffold.[6]
Comparative Analysis of Fluorophore Photostability
To provide a clear comparison, the following table summarizes the key photophysical properties, including reported photostability, of this compound and other common fluorophores. It is important to note that direct, side-by-side quantitative comparisons of photostability under identical conditions are not always available in the literature. Therefore, the information presented is a synthesis of data from various sources and should be interpreted as a general guide.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reported Photostability |
| This compound | ~330-360 | ~450-460 | High[7] | Moderate to High[3] |
| Fluorescein (FITC) | ~495 | ~521 | ~0.92[8] | Low[9][10] |
| Rhodamine B | ~555 | ~580 | ~0.31 | Good |
| Alexa Fluor 488 | ~495 | ~519 | 0.92[8] | High[10] |
| Alexa Fluor 568 | ~578 | ~603 | 0.69 | High[9][10] |
| Cy5 | ~649 | ~670 | ~0.27 | Moderate, prone to photo-blinking |
In-Depth Discussion:
-
Fluorescein (FITC): A historically popular fluorophore, fluorescein is known for its high quantum yield but suffers from notoriously poor photostability.[9][10] It is highly susceptible to photobleaching, which significantly limits its use in applications requiring long-term imaging.[9]
-
Rhodamines: Rhodamine dyes, such as Rhodamine B, generally exhibit good photostability, making them a reliable choice for many fluorescence microscopy applications.[1] However, newer generations of fluorophores have surpassed them in both brightness and photostability.
-
Alexa Fluor Dyes: The Alexa Fluor family of dyes is widely recognized for its superior photostability and brightness compared to traditional fluorophores like fluorescein.[9][10] For instance, Alexa Fluor 488 is a common, more photostable alternative to FITC.[10] Similarly, Alexa Fluor 568 demonstrates significantly higher photostability than FITC.[9][10]
-
Cyanine Dyes (e.g., Cy5): Cyanine dyes are popular for their emission in the far-red and near-infrared regions, which minimizes autofluorescence.[3] However, Cy5 can be prone to photoblinking and photobleaching, although strategies exist to enhance its stability.[11]
Experimental Protocol for Comparing Fluorophore Photostability
To ensure trustworthy and reproducible results, a standardized protocol for measuring and comparing fluorophore photostability is crucial. The following methodology outlines a common approach using fluorescence microscopy.
Objective: To quantify and compare the photobleaching rates of different fluorophores under controlled illumination conditions.
Materials:
-
Solutions of the fluorophores to be tested (e.g., this compound, FITC, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each fluorophore, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Workflow Diagram:
Caption: Experimental workflow for photostability measurement.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each fluorophore in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a final, standardized concentration (e.g., 1 µM) in a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Mount a small droplet of the fluorophore solution between a microscope slide and a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the fluorophore being tested.
-
Set the illumination power to a level relevant to your intended application. It is critical to keep the illumination power constant across all experiments.
-
Adjust the camera settings (e.g., exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector in the initial frames.
-
Begin continuous illumination and acquire a time-lapse series of images at a defined frame rate (e.g., 1 frame per second) for a duration sufficient to observe significant photobleaching.
-
-
Data Analysis:
-
Open the image series in an image analysis software like ImageJ/Fiji.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Measure the mean intensity of a background region (an area with no fluorophore) for each frame and subtract this from the corresponding ROI measurement to correct for background noise.[1]
-
Normalize the background-corrected intensity of each frame to the intensity of the first frame (time = 0).[1]
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[1] This value serves as a quantitative measure of photostability.
-
Causality and Trustworthiness:
The trustworthiness of this protocol lies in its systematic and controlled approach. By standardizing the fluorophore concentration, buffer conditions, and illumination parameters, a direct and fair comparison of their intrinsic photostability can be made. The normalization of intensity data accounts for initial differences in brightness, isolating the rate of photobleaching as the primary variable. This self-validating system ensures that any observed differences in photobleaching rates can be confidently attributed to the chemical nature of the fluorophores themselves.
Conclusion
The selection of a fluorophore with appropriate photostability is a critical step in the design of robust and reliable fluorescence-based assays. While this compound offers favorable spectral properties, its photostability, though generally good for a coumarin, may be surpassed by more modern dyes like the Alexa Fluor series, especially in demanding, long-term imaging applications. For experiments where UV excitation is permissible and high quantum yield in the blue-green region is desired, it remains a viable option. However, for applications requiring the utmost photostability, particularly in the visible spectrum, fluorophores like Alexa Fluor 488 and Alexa Fluor 568 are often the preferred choice. By employing the standardized experimental protocol outlined above, researchers can empirically determine the most suitable fluorophore for their specific needs, ensuring the acquisition of high-quality, reproducible data.
References
- A Researcher's Guide to Fluorophore Photostability: 6-ROX vs. Texas Red. Benchchem.
- Mahmoudian, J., et al. (2025). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate.
- Gotor, R., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
- Mahmoudian, J., et al. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health (NIH).
- Photobleaching of the pH indicators. ResearchGate.
- Sikorska, E., et al. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. National Institutes of Health (NIH).
- Shaner, N. C. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
- Kaido, T., & Epstein, J. H. (1981). Photosensitization by coumarin derivatives. Archives of Dermatology, 117(5), 258-263.
- Sikorska, E., et al. (2025). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. ResearchGate.
- Altman, R. B., et al. (2011). Cyanine fluorophore derivatives with enhanced photostability. National Institutes of Health (NIH).
- Kleo, E., et al. (2020). Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. ResearchGate.
- Michalak, M., et al. (2024). Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI.
- Shcherbakova, D. M., et al. Comparison of photostability for selected fluorescent proteins. ResearchGate.
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
- Mechanism of the photocleavage reaction of coumarin derivatives. ResearchGate.
- Knightletin is a novel, high quantum-yield, substituted coumarin in the group of uorescent aminocoumarins. SciSpace.
- Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific.
- Theiss, M., et al. (2022). Photobleaching step analysis for robust determination of protein complex stoichiometries. Molecular Biology of the Cell, 33(14), ar129.
- Al-Taai, Q. R. (2014). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad Digital Repository.
- Biteen, J. S., et al. (2018). Super-multiplexed fluorescence microscopy via photostability contrast. bioRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - AT [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Hydroxy-6-methoxycoumarin
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Hydroxy-6-methoxycoumarin (CAS No. 13252-84-1), ensuring that its journey from synthesis to waste is managed with the utmost care.
Hazard Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, the hazards can be inferred from its chemical family—coumarins—and data on similar derivatives.
Coumarin-based compounds are generally classified as hazardous substances. The primary risks include:
-
Acute Toxicity: Harmful if swallowed.
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation if inhaled as a dust.[1]
The core principle of proper disposal is to prevent these potential harms from manifesting. This is achieved by containing the chemical, neutralizing its immediate risks through proper handling, and ensuring it enters a designated waste stream where it can be managed by professionals. Never should this compound be disposed of via standard trash or sewer systems, as this can lead to environmental contamination and unforeseen reactions.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Handling any chemical waste requires a physical barrier between the researcher and the potential hazard. The choice of PPE is a direct response to the assessed risks of irritation and toxicity.
| PPE Category | Specific Equipment | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, mitigating the risk of dermal irritation or absorption.[1] |
| Eye Protection | Safety glasses with side-shields or safety goggles | Protects eyes from accidental splashes of solutions or airborne dust particles, preventing serious eye irritation.[1] |
| Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator (if required) | Necessary when handling the powder outside of a fume hood to prevent inhalation of dust and respiratory irritation.[1] |
Causality: Every piece of PPE serves a purpose. Nitrile gloves are selected for their broad resistance to a range of chemicals. Safety goggles provide a superior seal compared to glasses against splashes. A lab coat is essential because contaminated personal clothing can become a secondary source of exposure. Handling the solid compound within a certified chemical fume hood is the preferred engineering control to minimize inhalation risk.[1]
Waste Segregation and Containment: The Core Protocol
The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, while co-mingling hazardous and non-hazardous waste unnecessarily increases the volume and cost of disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Methodologies
Protocol 1: Disposal of Solid Waste
This applies to expired reagents, excess product, and lightly contaminated consumables (e.g., weighing papers, pipette tips, gloves).
-
Container Selection: Obtain a designated hazardous waste container that is rigid, sealable, and made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a securely lined cardboard box for dry waste).[4]
-
Collection: Working within a fume hood, carefully transfer the solid this compound waste into the container. Place all contaminated consumables, such as gloves and weighing papers, into the same container.[1]
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Accumulation Start Date (the date the first item of waste was added)
-
Primary Hazard(s): "Toxic," "Irritant"
-
Your name, lab number, and contact information.[2]
-
-
Storage: Securely seal the container. Store it in your lab's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Disposal Request: Once the container is full or you are discontinuing the project, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[1]
Protocol 2: Disposal of Liquid Waste (Solutions)
This applies to experimental solutions containing this compound dissolved in aqueous or organic solvents.
-
Segregation is Key: Never mix aqueous waste with organic solvent waste. Maintain separate, clearly labeled liquid waste containers.[3]
-
Container Selection: Use a leak-proof, screw-cap container compatible with the solvent (e.g., an HDPE carboy for aqueous waste, a safety-coated glass or metal can for flammable solvents). Ensure the container has secondary containment (a larger, shatter-proof tub or tray) to contain potential leaks.[5]
-
Collection: Carefully pour the liquid waste into the appropriate container using a funnel.
-
Labeling: Label the container as described in Protocol 1, ensuring you list all constituents, including solvents, with approximate percentages. For example: "Hazardous Waste: Methanol (90%), Water (9%), this compound (1%)".
-
Storage & Closure: Keep the container tightly closed except when adding waste. An open funnel is considered an open container and is a common regulatory violation.[2] Store in the SAA, segregated from incompatible materials.
-
Disposal Request: Follow the same procedure as for solid waste to arrange for pickup by EHS.
Protocol 3: Managing Spills and Gross Contamination
Accidents happen. A prepared response is crucial for safety.
-
Control and Alert: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate and contact EHS or the emergency response line.
-
PPE: Don the appropriate PPE as described in Section 2 before attempting any cleanup.
-
Containment: For a small spill of solid powder, gently cover it with a damp paper towel to avoid generating dust.[1] For a liquid spill, surround the area with an absorbent material (e.g., spill pads or vermiculite).
-
Cleanup: Carefully sweep the dampened powder or absorbed liquid into a dustpan and place it in a designated, sealable hazardous waste container. Do not use a standard brush and pan that will be returned to service. Use disposable tools or tools that can be decontaminated.
-
Decontamination: Wipe the spill area with an appropriate solvent (e.g., water and detergent), collecting all cleaning materials (wipes, gloves) as hazardous waste.
-
Labeling and Disposal: Seal and label the container "Hazardous Waste - Spill Debris" with the chemical name and date. Arrange for EHS pickup.
Trustworthiness: Self-Validating Protocols
These protocols are designed as a self-validating system by adhering to the core principles of the Resource Conservation and Recovery Act (RCRA), the primary US federal law governing hazardous waste.[6][7] By focusing on accurate identification , segregation , proper containment , and clear labeling , you create a chain of custody that ensures the waste is handled safely from your bench to its final disposal, protecting both you and your institution from regulatory penalties and safety incidents.[2][6] Regular inspection of your SAA for proper labeling, closed containers, and signs of leaks is a key part of maintaining this system.[6]
References
- Benchchem. (n.d.). Proper Disposal of Coumarin 30: A Guide for Laboratory Professionals.
- United Nations Food and Agriculture Organization. (n.d.). Chemical Waste Management for Laboratories.
- MSDS of this compound. (n.d.).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Capot Chemical. (n.d.). 13252-84-1 | this compound.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- INDOFINE Chemical Company, Inc. (n.d.). This compound | 13252-84-1.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
- InsideEPA.com. (2004, May 26).
- Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal.
- Carl ROTH. (n.d.).
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Sigma-Aldrich. (2025, November 6).
- U.S. Environmental Protection Agency. (n.d.).
- Laboratory Waste Management Guidelines. (n.d.).
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- MDPI. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. odu.edu [odu.edu]
- 5. nswai.org [nswai.org]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Hydroxy-6-methoxycoumarin
This guide provides a detailed operational framework for the safe handling of 4-Hydroxy-6-methoxycoumarin and structurally similar compounds. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of uncompromising safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken in the laboratory is deliberate, informed, and minimizes risk.
The protocols outlined herein are designed as a self-validating system. Adherence to these steps is critical for mitigating the health hazards associated with this class of compounds, which primarily include respiratory, skin, and eye irritation.[1][2]
Hazard Assessment and Mitigation
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound, like many coumarin derivatives, is a fine powder that poses a risk of becoming airborne.[1] The primary routes of exposure are inhalation, dermal contact, and ocular contact.
-
Inhalation: May cause respiratory irritation.[1][2] Fine dust can be easily inhaled, leading to irritation of the respiratory tract.
-
Skin Contact: Causes skin irritation.[1][2] Prolonged or repeated contact can lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[1][2] Direct contact with the powder can cause significant discomfort and potential damage.
-
Ingestion: Some related compounds are classified as harmful if swallowed.[2]
The core principle of mitigation is to prevent the compound from entering the body. This is achieved through a multi-layered defense strategy: engineering controls (such as chemical fume hoods) as the first line of defense, and appropriate Personal Protective Equipment (PPE) as the crucial final barrier.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be based directly on the identified risks. The following table summarizes the mandatory equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields (ANSI Z87.1-rated). | Protects eyes from airborne dust particles and accidental splashes.[3][4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against direct skin contact.[5] Nitrile offers good protection against a range of laboratory chemicals.[5] |
| Body Protection | A clean, buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when ventilation is inadequate or dust is generated. An N95-rated respirator is the minimum standard. | Prevents the inhalation of fine chemical dust, which can cause respiratory tract irritation.[3][6] |
Operational Protocol: A Step-by-Step Guide
This protocol ensures that safety is integrated into every stage of the handling process, from preparation to cleanup.
Step 1: Preparation and Area Setup
-
Verify Engineering Controls: Ensure you are working in a designated area with a certified chemical fume hood.[7] The fume hood is the primary method for preventing exposure to airborne substances.[7]
-
Prepare the Work Surface: Cover the work surface within the fume hood with absorbent bench paper to contain any potential spills.[8]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the chemical. This minimizes movement in and out of the controlled workspace.
Step 2: Donning PPE
The sequence of donning PPE is critical to avoid contamination.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a seal check before entering the work area.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.[6]
Step 3: Handling the Compound
-
Work Within the Fume Hood: Conduct all manipulations of the powdered chemical deep within the fume hood to ensure any generated dust is captured.
-
Minimize Dust Generation: Use smooth, deliberate motions when transferring the powder. Use weigh boats to prevent spills on the balance.[8] Keep the chemical container closed as much as possible.[8]
-
Avoid Static: Static electricity can cause the fine powder to disperse unexpectedly. Using an ionizing bar can be beneficial in these situations.[8]
Step 4: Decontamination and Doffing PPE
The doffing sequence is arguably the most critical step to prevent self-contamination.
-
Decontaminate Gross Contamination: If any powder is visible on your gloves, gently wipe them with a damp cloth (using an appropriate solvent if necessary) while still wearing them.
-
Remove Gloves: Remove gloves using a proper technique (without touching the outer surface with your bare hand) and dispose of them in a designated hazardous waste container.
-
Remove Lab Coat: Remove the lab coat by rolling it inward, ensuring the contaminated exterior does not touch your personal clothing.
-
Remove Eye Protection: Remove your safety goggles.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[9]
Emergency Procedures and Disposal
Exposure and First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2]
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical advice.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center.
Spill and Waste Disposal
-
Spills: For small spills within the fume hood, gently cover with an absorbent material and then sweep up the material into a labeled hazardous waste container. Avoid actions that create dust.
-
Waste Disposal: All materials contaminated with this compound, including used gloves, bench paper, and the chemical itself, must be disposed of as hazardous chemical waste.[10] Place all waste in a clearly labeled, sealed container for collection by your institution's environmental health and safety department.[4]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound, emphasizing key decision points and safety protocols.
Caption: Workflow for the safe handling of this compound.
References
- Safety Data Sheet: 7-Hydroxy-6-methoxy-coumarin. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-7210-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTZ8YXBwbGljYXRpb24vcGRmfGg0MC9oYWMvOTEzMTc1MDc1MjI4Ni5wZGY_OTJjZjI1OTcxYjU5YmU3NjM1YjM4YjY5YjcxZDY4M2E4YjQ4ZGFjM2YxM2YxYjY5YjU3ZTY4M2U4YjQ4ZGFjMw
- Safety Data Sheet: 4-hydroxycoumarin. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h23805
- Safety Data Sheet: 4-Hydroxy-6-methylcoumarin. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- Safety Data Sheet: 4-Hydroxycoumarin. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- 4-HYDROXYCOUMARIN MSDS. Loba Chemie. URL: https://www.lobachemie.com/msds-c/d-series/D0161.pdf
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. URL: https://ehs.berkeley.edu/sites/default/files/lines-of-services/workplace-safety/WeighingHazardousPowders.pdf
- Types of PPE to Wear When Compounding Hazardous Drugs. Provista. URL: https://www.provista.com/insights/expert-opinions/types-of-ppe-to-wear-when-compounding-hazardous-drugs
- Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). URL: https://www.ncbi.nlm.nih.gov/books/NBK55864/
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. URL: https://www.gz-supplies.
- Essential Safety and Operational Guide for Handling Coumarin 7. Benchchem. URL: https://www.benchchem.com/pdf/technical-guides/Coumarin-7-handling-guide.pdf
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). URL: https://www.cdc.gov/niosh/docs/2007-102/pdfs/2007-102.pdf?id=10.26616/NIOSHPUB2007102
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
- Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. URL: https://www.uwlax.edu/globalassets/offices-services/environmental-health--safety/chemical-hygiene-plan/part-d-chemical-safety-procedures-for-labs.pdf
Sources
- 1. carlroth.com [carlroth.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pppmag.com [pppmag.com]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
